molecular formula C7H7FN2O B1293571 4-Fluorophenylurea CAS No. 659-30-3

4-Fluorophenylurea

Cat. No.: B1293571
CAS No.: 659-30-3
M. Wt: 154.14 g/mol
InChI Key: IQZBVVPYTDHTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenylurea is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZBVVPYTDHTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216106
Record name Urea, 1-(p-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659-30-3
Record name N-(4-Fluorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-(p-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(p-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROPHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorophenylurea: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylurea is a halogenated aromatic urea derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural features, characterized by a urea functional group attached to a fluorinated phenyl ring, impart unique physicochemical properties that make it a valuable building block in the synthesis of a diverse range of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Bonding

This compound possesses a well-defined molecular architecture that dictates its reactivity and intermolecular interactions. A thorough understanding of its structure is paramount for predicting its behavior in chemical and biological systems.

Connectivity and Conformation

The molecule consists of a phenyl ring substituted with a fluorine atom at the para position (position 4), and a urea group (-NH-CO-NH₂) attached to the phenyl ring at position 1. The presence of the urea moiety allows for the formation of strong hydrogen bonds, both as a donor (from the -NH and -NH₂ groups) and as an acceptor (at the carbonyl oxygen).

Figure 1: 2D Chemical Structure of this compound.

Key Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

PropertyValueSource
Molecular Formula C₇H₇FN₂O[2]
Molecular Weight 154.14 g/mol [2]
Appearance White to pale cream crystals or powder[2]
Melting Point 178-180 °C[2]
Solubility Slightly soluble in water[2]
Predicted pKa 13.98 ± 0.70[2]
Predicted XlogP 1.0[3]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quality control of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the urea group.

  • Aromatic Protons (Ar-H): The four protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). Due to the fluorine substitution, the protons ortho and meta to the fluorine will experience through-space and through-bond coupling with the ¹⁹F nucleus, leading to further splitting of the signals.

  • Amine Protons (-NH- and -NH₂): The protons on the nitrogen atoms will appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding. The -NH proton attached to the phenyl ring is expected to be more deshielded than the -NH₂ protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom attached to the fluorine (C4) will show a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will also be influenced by the fluorine substituent.

  • Carbonyl Carbon (-C=O): The carbonyl carbon of the urea group will appear as a singlet in the downfield region of the spectrum, typically around δ 155-160 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that are indicative of its functional groups.[5]

  • N-H Stretching: The N-H stretching vibrations of the primary and secondary amine groups will appear as a broad band in the region of 3200-3500 cm⁻¹.

  • C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl stretching vibration of the urea group will be observed around 1650-1680 cm⁻¹.

  • N-H Bending (Amide II): The N-H bending vibration will appear in the region of 1550-1620 cm⁻¹.

  • C-F Stretching: The C-F stretching vibration of the fluorinated phenyl ring will give a strong absorption band in the range of 1100-1250 cm⁻¹.

  • Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching will be observed above 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 154. The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for phenylureas include cleavage of the C-N bond and the urea group.[6]

Synthesis and Reactivity

This compound can be synthesized through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scale of the reaction.

Synthesis from 4-Fluoroaniline and an Isocyanate Source

A common and efficient method for the synthesis of N-substituted ureas is the reaction of an amine with an isocyanate.[7]

Synthesis_from_Isocyanate 4-Fluoroaniline 4-Fluoroaniline Reaction Reaction 4-Fluoroaniline->Reaction This compound This compound Reaction->this compound Nucleophilic Addition 4-Fluorophenyl\nisocyanate 4-Fluorophenyl isocyanate 4-Fluorophenyl\nisocyanate->Reaction

Figure 2: Synthesis of this compound from 4-Fluorophenyl Isocyanate.

Experimental Protocol: Synthesis from 4-Fluorophenyl Isocyanate and Ammonia

This protocol describes a general procedure for the synthesis of this compound.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-fluorophenyl isocyanate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Ammonia: Cool the solution in an ice bath. Slowly bubble ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise with vigorous stirring.

  • Reaction Monitoring: The reaction is typically exothermic and proceeds rapidly. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the product, which is often a solid, may precipitate out of the solution. The solid can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis from 4-Fluoroaniline and Urea

An alternative method involves the reaction of 4-fluoroaniline with urea, typically in the presence of an acid catalyst. This method avoids the use of highly reactive isocyanates.[8]

Reactivity
  • Hydrolysis: Phenylureas can undergo hydrolysis under acidic or basic conditions to yield the corresponding aniline and carbamic acid, which further decomposes to ammonia and carbon dioxide. The rate of hydrolysis of this compound has been studied under acidic conditions.[9][10]

  • Thermal Decomposition: The thermal decomposition of phenylureas typically proceeds via a four-center pericyclic reaction to yield an isocyanate and an amine.[11][12][13][14][15] For this compound, this would result in the formation of 4-fluorophenyl isocyanate and ammonia.

  • Electrophilic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the urea group acting as an activating, ortho-, para-directing group.

Applications in Drug Discovery

The this compound moiety is a privileged scaffold in medicinal chemistry, most notably in the design of kinase inhibitors for cancer therapy.[16]

Kinase Inhibition

The urea linkage is a key structural feature that enables these molecules to act as "hinge-binders" in the ATP-binding pocket of various kinases. The two N-H groups of the urea can form crucial hydrogen bonds with the backbone of the kinase hinge region, a highly conserved structural element.

Kinase_Binding cluster_kinase Kinase Hinge Region cluster_urea Urea Moiety Amino_Acid_1 Acceptor Amino_Acid_2 Donor NH1 N-H NH1->Amino_Acid_1 H-bond CO C=O CO->Amino_Acid_2 H-bond NH2 N-H NH2->Amino_Acid_1 H-bond

Figure 3: Hydrogen bonding interactions of the urea moiety in a kinase active site.

Sorafenib: A Case Study

Sorafenib (Nexavar®) is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[17] It contains a central N,N'-diaryl urea core where one of the aryl groups is a 4-chloro-3-(trifluoromethyl)phenyl group and the other is a substituted phenyl ring. The urea moiety in sorafenib is critical for its inhibitory activity, as it forms two key hydrogen bonds with the hinge region of the targeted kinases, such as VEGFR and Raf kinases.[16][18][19][20] The this compound scaffold serves as a foundational element in the design of such potent kinase inhibitors.

The fluorine atom in this compound can also play a significant role in modulating the drug-like properties of a molecule. The introduction of fluorine can:

  • Increase Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to a longer half-life.

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions with the protein target, such as dipole-dipole interactions or orthogonal multipolar interactions.

  • Improve Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine.

Conclusion

This compound is a versatile chemical entity with a rich chemistry and significant applications, particularly in the realm of drug discovery. Its well-defined structure, characterized by the hydrogen-bonding capabilities of the urea group and the modulatory effects of the fluorine atom, makes it an attractive building block for the design of potent and selective enzyme inhibitors. The success of sorafenib and other urea-containing kinase inhibitors underscores the importance of this scaffold in modern medicinal chemistry. A thorough understanding of the chemical properties and reactivity of this compound is essential for researchers and scientists aiming to leverage its potential in the development of novel therapeutics and advanced materials.

References

  • Honorien, K., et al. (2022). Theoretical Study of The Thermal Decomposition of Urea Derivatives. Scribd. [Link]

  • Honorien, K., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications. [Link]

  • Zamani, S., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. [Link]

  • Parravicini, C., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

  • Jagessar, R. C. (1973). Acid Hydrolysis of Phenylurea, this compound, and 3-Methylphenylurea. RSC Publishing.
  • Jagessar, R. C. (1973). Acid hydrolysis of phenylurea, this compound, and 3-methylphenylurea. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Zamani, S., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Eindhoven University of Technology research portal. [Link]

  • Zamani, S., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. [Link]

  • Patel, H. D., et al. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
  • SpectraBase. (n.d.). This compound. SpectraBase. [Link]

  • Im, Y. J., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. National Institutes of Health. [Link]

  • Wang, Y., et al. (2016). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. PMC. [Link]

  • Sharma, V., et al. (n.d.).
  • El-Behery, M., et al. (2023). Representative binding modes of sorafenib (A,B) and compound 7 (C,D) inside the active site of VEGFR2 (PDB code: 4asd) protein through 2D and 3D molecular docking simulations. ResearchGate. [Link]

  • Sharma, V., et al. (n.d.).
  • PubChemLite. (n.d.). This compound (C7H7FN2O). PubChemLite. [Link]

  • PubChem. (n.d.). Sorafenib. PubChem. [Link]

  • Zhang, L., et al. (2008). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. PMC. [Link]

  • Delfourne, E., et al. (2016). Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor 1-{6-[6-(4-Fluorophenyl)-[11][12][16]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844). PubMed. [Link]

  • Materials Project. (n.d.). Urea (mp-1001601). Materials Project. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Cambridge Crystallographic Data Centre. (2018). CCDC 1586115: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]

  • Hornback, J. M. (2006). Basic 1H- and 13C-NMR Spectroscopy.
  • Kumar, S., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. [Link]

  • Li, J., et al. (2024).
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. Organic Chemistry Data. [Link]

  • Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Sharma, S., et al. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. [Link]

  • Gallou, I., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC. [Link]

  • ResearchGate. (n.d.). FTIR spectra of the untreated and fluorinated samples. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre. (2017). CCDC 1562029: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl) phosphine oxide (4‐FPO), epoxy resin (EP), and EP/4‐FPO. ResearchGate. [Link]

  • Radi, M., et al. (2015). (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

  • Erdogdu, Y., et al. (2013). FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole. ResearchGate. [Link]

  • LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. [Link]

  • Google Patents. (n.d.). Process for the synthesis of urea.
  • Hesse, M., et al. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Thieme.
  • Al-Suhaimi, K. S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]

  • Wang, T. L., et al. (2022). Regulation of proton partitioning in kinase-activating acute myeloid leukemia and its therapeutic implication. National Institutes of Health. [Link]

  • Universität Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Universität Halle. [Link]

Sources

Foreword: The Strategic Importance of 4-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluorophenylurea

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The this compound molecule (CAS: 659-30-3) stands as a prime example of a versatile intermediate, pivotal for its applications in pharmaceuticals, agrochemicals, and polymer chemistry.[1][2] The presence of the fluorine atom significantly enhances biological activity, metabolic stability, and binding affinity, making this compound a valuable building block for developing novel anti-cancer agents, herbicides, and high-performance materials.[1][2]

This guide provides a comprehensive, field-proven overview of the synthesis and rigorous characterization of this compound. It moves beyond simple procedural lists to delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these methods but also adapt them based on a sound understanding of the underlying chemical principles.

Part 1: Strategic Synthesis of this compound

The synthesis of substituted ureas is a fundamental transformation in organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and safety considerations. Here, we detail two robust and widely applicable methods for preparing this compound.

Method A: The Isocyanate Pathway - A Direct Approach

This is the most direct and often highest-yielding method, predicated on the availability of 4-fluorophenyl isocyanate. The core of this synthesis is the nucleophilic addition of ammonia to the highly electrophilic carbonyl carbon of the isocyanate group.

Causality: Isocyanates are exceptionally reactive towards nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which polarizes the C=N and C=O bonds. Ammonia serves as a simple, potent nucleophile that readily attacks the carbonyl carbon, leading to the formation of the stable urea linkage.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas inlet connected to a source of anhydrous ammonia. Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Reagent Preparation: Dissolve 4-fluorophenyl isocyanate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) and add it to the dropping funnel.

  • Reaction Execution: Slowly bubble anhydrous ammonia gas through the stirred solvent in the flask. Concurrently, add the 4-fluorophenyl isocyanate solution dropwise from the funnel over 30 minutes. A white precipitate of this compound will form immediately.

  • Work-up and Purification: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Filter the resulting solid precipitate using a Büchner funnel and wash it with cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the purified white solid under vacuum to yield this compound. The product is typically of high purity (>95%) without the need for further purification.

Method B: The Anilino-Cyanate Pathway - A Versatile Alternative

Causality: The key to this reaction is the in situ generation of isocyanic acid (HNCO). In the presence of a protic acid (like HCl), the cyanate salt is protonated. The nucleophilic 4-fluoroaniline then attacks the isocyanic acid, forming the desired urea product. This method avoids the handling of the more hazardous and moisture-sensitive isocyanate precursor.

  • Reagent Preparation: In a beaker, dissolve 4-fluoroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Stir until a clear solution of the aniline salt is formed. Cool the solution to room temperature.

  • Cyanate Addition: In a separate beaker, prepare a solution of potassium cyanate (1.1 eq) in water.

  • Reaction Execution: Slowly add the potassium cyanate solution to the stirred 4-fluoroaniline hydrochloride solution. A white precipitate of this compound will begin to form.

  • Completion and Isolation: Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the crude product by vacuum filtration. To achieve high purity, recrystallize the solid from an appropriate solvent, such as a water/methanol mixture[3]. Filter the purified crystals and dry them in a vacuum oven.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation & Purification A 4-Fluoroaniline E Nucleophilic attack by 4-Fluoroaniline on HNCO A->E B Potassium Cyanate (KOCN) D In situ formation of Isocyanic Acid (HNCO) B->D C Acid (e.g., HCl) C->D D->E F Crude this compound (Precipitate) E->F G Recrystallization F->G H Pure this compound G->H

Caption: Synthesis of this compound via the Anilino-Cyanate Pathway.

Part 2: Rigorous Characterization and Validation

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in any scientific workflow. A multi-technique approach provides a self-validating system, ensuring the material meets the required specifications for downstream applications.

Physical Properties

A preliminary assessment of the compound's physical properties serves as a rapid check for purity.

PropertyObservationSource(s)
CAS Number 659-30-3[4][5]
Molecular Formula C₇H₇FN₂O[4][5]
Molecular Weight 154.14 g/mol [4][5]
Appearance White to pale cream crystalline powder[4][6]
Melting Point 177.0 - 186.0 °C[4][6]
Solubility Slightly soluble in water[3]
Spectroscopic Analysis

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural fingerprint.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, which typically appear as a complex multiplet due to H-H and H-F coupling. The two sets of amide protons (-NH and -NH₂) will appear as distinct, often broad, signals whose chemical shifts are sensitive to solvent and concentration.

  • ¹⁹F NMR: This is a definitive test for fluorinated compounds. A single resonance is expected, confirming the presence of one chemical environment for the fluorine atom.[7]

  • ¹³C NMR: The spectrum will display signals for the four unique aromatic carbons and the carbonyl carbon, providing further structural confirmation.

NucleusExpected Chemical Shift (δ, ppm)Key Features
¹H NMR 6.8 - 7.5Aromatic protons (complex multiplets)
5.5 - 8.5Amide protons (-NH, -NH₂) (broad singlets)
¹⁹F NMR ~ -115 to -125Single resonance for the C-F group
¹³C NMR ~ 155 - 160Carbonyl carbon (C=O)
~ 115 - 140Aromatic carbons (showing C-F coupling)
  • Accurately weigh 5-10 mg of the dried this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for ureas as it helps in resolving the N-H proton signals.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Place the tube in the NMR spectrometer and acquire the ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.

FTIR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum of this compound is characterized by several distinct absorption bands.

Causality: The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific bonds within the molecule. The presence of strong, characteristic peaks for N-H, C=O, and C-F bonds provides compelling evidence for the urea structure.

Wavenumber (cm⁻¹)Vibration TypeDescription
3400 - 3200N-H StretchTwo distinct peaks, characteristic of a primary amine/amide group (-NH₂) and a secondary amide (-NH-).[8]
~ 1700C=O StretchA very strong and sharp absorption, indicative of the carbonyl group in the urea moiety.[8][9]
1650 - 1600N-H BendBending vibration of the N-H bonds.
1300 - 1100C-F StretchStrong absorption confirming the presence of the carbon-fluorine bond.
  • Grind a small amount (~1-2 mg) of the this compound sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass spectrometry confirms the molecular weight of the synthesized compound and can provide insights into its structure through fragmentation patterns.

Causality: In the mass spectrometer, the molecule is ionized and its mass-to-charge ratio (m/z) is measured. The peak corresponding to the intact ionized molecule (the molecular ion, [M]⁺ or [M+H]⁺) confirms the molecular weight.

  • Expected Molecular Ion: For this compound (C₇H₇FN₂O), the exact mass is 154.0542.[5] High-resolution mass spectrometry (HRMS) should detect a molecular ion peak very close to this value.

  • Key Fragments: Common fragmentation pathways may include the loss of ammonia (-NH₃) or the isocyanate radical (-NCO).

  • Prepare a dilute solution of the this compound sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 155.0615.[10]

Overall Characterization Workflow

Characterization_Workflow Start Synthesized & Purified This compound Purity HPLC Analysis (Purity > 95%) Start->Purity Physical Physical Characterization (Melting Point, Appearance) Start->Physical Structure Structural Elucidation Purity->Structure If Pure Physical->Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR FTIR FTIR Spectroscopy Structure->FTIR MS Mass Spectrometry (HRMS) Structure->MS Final Validated this compound NMR->Final FTIR->Final MS->Final

Caption: Comprehensive workflow for the validation of synthesized this compound.

Conclusion

The successful synthesis and rigorous characterization of this compound are critical for its effective use in research and development. The protocols and analytical frameworks detailed in this guide provide a robust system for producing and validating this key chemical intermediate. By understanding the chemical principles behind each step—from the nucleophilic attack in the synthesis to the specific bond vibrations observed in FTIR—researchers are empowered to troubleshoot, optimize, and confidently apply this versatile compound in their pursuit of scientific innovation.

References

  • This compound, 96% - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • (4-Fluorophenyl)urea - Virtual Campus. (n.d.). Virtual Campus.
  • This compound | C7H7FN2O | CID 12612 - PubChem. (n.d.). National Institutes of Health.
  • N-(4-Fluorophenyl)urea | 659-30-3 - ECHEMI. (n.d.). ECHEMI.
  • This compound - Optional[19F NMR] - SpectraBase. (n.d.). SpectraBase.
  • (4-Fluorophenyl)urea - Chem-Impex. (n.d.). Chem-Impex International.
  • This compound, 96% - Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
  • This compound (C7H7FN2O) - PubChemLite. (n.d.). PubChemLite.
  • 4-Fluorophenyl isocyanate - Chem-Impex. (n.d.). Chem-Impex International.
  • 4-Fluorophenyl isocyanate - SynHet. (n.d.). SynHet.
  • 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. (n.d.). National Institutes of Health.
  • 4-Fluoroaniline - Wikipedia. (n.d.). Wikipedia.
  • 4-Fluorophenyl isocyanate - Sigma-Aldrich. (n.d.). Merck.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). National Institutes of Health.
  • Infrared spectrum of urea - Doc Brown. (n.d.). Doc Brown's Chemistry.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

Sources

An In-depth Technical Guide on the Mechanism of Action of 4-Fluorophenylurea in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Urea-based compounds have emerged as a significant scaffold in the development of novel anti-cancer therapeutics. Among these, 4-Fluorophenylurea stands as a molecule of interest due to its structural similarities to known inhibitors of key oncogenic pathways. This technical guide provides a comprehensive analysis of the putative mechanisms of action of this compound in cancer cells. Drawing upon evidence from studies on structurally related phenylurea derivatives, this document elucidates the primary and potential secondary molecular targets and signaling pathways affected by this class of compounds. The central hypothesis posits that this compound primarily functions as an inhibitor of soluble epoxide hydrolase (sEH), a critical enzyme in lipid metabolism with implications in inflammation and tumorigenesis. Furthermore, we explore potential secondary mechanisms, including the inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways, and the downstream consequences on cell cycle progression and apoptosis. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its derivatives, providing both a theoretical framework and practical experimental methodologies for its study.

Introduction: The Therapeutic Potential of Phenylurea Scaffolds in Oncology

The phenylurea scaffold is a versatile pharmacophore that has been successfully incorporated into a variety of approved and investigational drugs.[1][2][3] In the context of oncology, this structural motif is found in several kinase inhibitors and other targeted therapies. The inclusion of a fluorine atom, as in this compound, can enhance metabolic stability and binding affinity to target proteins, making it an attractive candidate for drug development.[1][3] While direct and extensive research on this compound's anti-cancer properties is emerging, a wealth of data on analogous compounds provides a strong basis for predicting its mechanism of action. This guide will synthesize this information to build a cohesive model of how this compound likely exerts its effects on cancer cells.

Primary Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The most well-documented anti-cancer mechanism for urea-based small molecules is the inhibition of soluble epoxide hydrolase (sEH).[4][5]

The Role of sEH in Cancer Pathophysiology

Soluble epoxide hydrolase is a cytosolic enzyme that plays a key role in the metabolism of arachidonic acid.[4][5] Specifically, sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory lipid mediators, into their less active dihydroxyeicosatrienoic acids (DHETs).[4][5] The balance between EETs and DHETs is crucial in regulating inflammation, angiogenesis, and cell proliferation, all of which are hallmarks of cancer.

EETs generally possess anti-inflammatory properties, and their degradation by sEH can contribute to a pro-inflammatory microenvironment that is conducive to tumor growth.[4][5] However, EETs have also been shown to promote angiogenesis, which is essential for tumor survival and metastasis.[4] This dual role of EETs suggests that the therapeutic window for sEH inhibitors in cancer must be carefully considered.

This compound as a Putative sEH Inhibitor

Structurally, this compound belongs to the class of compounds known to potently inhibit sEH.[4][5] The urea functional group is a key pharmacophore that interacts with the active site of the sEH enzyme. While specific IC50 values for this compound against sEH are not yet widely published, related urea-based inhibitors exhibit potencies in the nanomolar range.[5]

The proposed mechanism of sEH inhibition by this compound is depicted in the following signaling pathway diagram:

sEH_Inhibition AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Inflammation Reduced Inflammation EETs->Inflammation Leads to Angiogenesis Potential for Increased Angiogenesis EETs->Angiogenesis Can lead to DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Four_FPU This compound Four_FPU->sEH Inhibition

Caption: Putative mechanism of sEH inhibition by this compound.

Experimental Validation of sEH Inhibition

To experimentally validate that this compound inhibits sEH in cancer cells, the following protocol can be employed:

Protocol: Fluorometric Assay for sEH Activity

  • Preparation of Cell Lysates:

    • Culture cancer cells of interest to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Harvest cells, wash with cold PBS, and lyse using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic sEH.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • sEH Activity Assay:

    • Use a commercially available sEH assay kit or a well-established fluorogenic substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

    • In a 96-well black plate, add a standardized amount of cell lysate to each well.

    • Add the fluorogenic substrate to initiate the reaction.

    • Measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

    • The rate of increase in fluorescence is proportional to the sEH activity.

  • Data Analysis:

    • Calculate the sEH activity for each concentration of this compound relative to the vehicle control.

    • Plot the sEH activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Potential Secondary Mechanisms of Action

While sEH inhibition is a strong candidate for the primary mechanism of action, the phenylurea scaffold is also present in inhibitors of other critical oncogenic signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell growth, proliferation, and survival.[6][7] Several studies have reported that derivatives of phenylurea can inhibit this pathway.[6]

Proposed Mechanism:

This compound may act as an ATP-competitive inhibitor of PI3K or Akt, or it may interfere with the protein-protein interactions within the pathway. Inhibition of this pathway would lead to decreased phosphorylation of downstream effectors such as S6 kinase and 4E-BP1, ultimately resulting in reduced protein synthesis and cell proliferation.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Four_FPU This compound Four_FPU->PI3K Potential Inhibition Four_FPU->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly reactivated in several types of cancer, including basal cell carcinoma and medulloblastoma.[8][9] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), leading to the activation of Gli transcription factors. Phenylurea-containing compounds have been identified as inhibitors of the Hh pathway.[9]

Proposed Mechanism:

This compound may act as an antagonist of the SMO receptor, preventing its conformational change and subsequent activation of downstream signaling. This would lead to the suppression of Gli-mediated gene transcription, which is required for the proliferation and survival of Hh-dependent tumors.

Hedgehog_Pathway Hh Hedgehog Ligand PTCH Patched (PTCH) Hh->PTCH Inhibits SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gene_Transcription Target Gene Transcription Gli->Gene_Transcription Four_FPU This compound Four_FPU->SMO Potential Inhibition

Caption: Potential inhibition of the Hedgehog signaling pathway.

Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis

The inhibition of pro-survival signaling pathways by this compound is expected to manifest as observable changes in cell behavior, namely cell cycle arrest and the induction of apoptosis.

Induction of Cell Cycle Arrest

By inhibiting pathways that drive cell proliferation, this compound is likely to cause an accumulation of cells in one or more phases of the cell cycle. For instance, inhibition of the PI3K/Akt pathway can lead to a G1/S phase arrest.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound at various concentrations (including a vehicle control) for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

  • Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of Apoptosis

The disruption of key survival signals should ultimately lead to programmed cell death, or apoptosis. This can be assessed through various methods that detect the biochemical and morphological hallmarks of apoptosis.

Protocol: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Summary of Quantitative Data for Phenylurea Derivatives

While specific quantitative data for this compound is still being established, the following table summarizes the reported activities of structurally related phenylurea compounds against various cancer-related targets and cell lines. This provides a benchmark for expected potencies.

Compound ClassTarget/Cell LineReported Activity (IC50)
Phenylacetamide DerivativesPC3 (Prostate Carcinoma)52 µM
Sulfonyl Urea DerivativesHuman sEH1.69 - 2.94 nM
Dichlorophenyl UreaHL-60 (Leukemia)1.2 - 2.2 µM
Phenyl Quinazolinone UreasHedgehog PathwayNanomolar range
Fluorophenyl-substituted 1,3,4-thiadiazoleMCF-7 (Breast Cancer)~52-55 µM

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its anti-cancer effects primarily through the inhibition of soluble epoxide hydrolase. This mechanism is supported by the well-established activity of the urea scaffold against sEH. Additionally, the potential for this compound to inhibit other key oncogenic pathways, such as PI3K/Akt/mTOR and Hedgehog signaling, warrants further investigation. The downstream consequences of these inhibitory actions are the induction of cell cycle arrest and apoptosis, which ultimately contribute to a reduction in tumor cell proliferation and survival.

Future research should focus on:

  • Direct quantification of this compound's inhibitory activity against sEH, PI3K, Akt, and SMO.

  • Elucidation of the specific context (e.g., cancer type, genetic background) in which sEH inhibition is therapeutically beneficial.

  • In vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

  • Investigation of potential synergistic effects when combined with other anti-cancer agents, such as COX-2 inhibitors.

This technical guide provides a solid foundation for these future studies and underscores the promise of this compound as a lead compound for the development of novel cancer therapies.

References

  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. (2020). MDPI. [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

  • New small-molecule inhibitors of the Hedgehog signaling pathway. (n.d.). OTAVAchemicals. [Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. (2019). PubMed Central. [Link]

  • Potent inhibitors of the hedgehog signaling pathway. (2008). PubMed. [Link]

  • Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Inhibitors of the Hedgehog Signaling Pathway. (n.d.). Hadden Research Lab. [Link]

  • Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. (n.d.). ResearchGate. [Link]

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases. (n.d.). PubMed Central. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PubMed Central. [Link]

  • Akt and c-Myc Differentially Activate Cellular Metabolic Programs and Prime Cells to Bioenergetic Inhibition. (n.d.). PubMed Central. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed. [Link]

  • (4-Fluorophenyl)urea. (n.d.). Virtual Campus. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. [Link]

Sources

Topic: 4-Fluorophenylurea as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Fluorophenylurea is a versatile and highly valuable precursor in modern organic synthesis. The presence of the fluorine atom on the phenyl ring significantly modulates the electronic properties and metabolic stability of derivative compounds, making it a privileged scaffold in medicinal chemistry and agrochemical development.[1][2] This guide provides an in-depth analysis of the core reactivity, synthetic applications, and mechanistic considerations of this compound. We will explore its role in the formation of complex urea-based therapeutics, its utility in constructing heterocyclic systems, and provide a detailed case study on its application in the synthesis of the multi-kinase inhibitor, Sorafenib. This document serves as a technical resource, blending foundational principles with practical, field-proven insights for professionals engaged in chemical synthesis and drug discovery.

Physicochemical Profile and Structural Attributes

Understanding the fundamental properties of a precursor is critical for its effective application in synthesis. This compound is a white to off-white crystalline solid.[3] The key structural features—the nucleophilic urea moiety and the electronically modified phenyl ring—dictate its reactivity. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M), influencing the reactivity of both the urea nitrogens and the aromatic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇FN₂OPubChem[4]
Molecular Weight 154.14 g/mol PubChem[4]
Monoisotopic Mass 154.05424101 DaPubChem[4]
CAS Number 659-30-3PubChem[4]
Appearance White to Almost white powder/crystalChemicalBook[3]
Water Solubility Slightly solubleChemicalBook[3]
Predicted pKa 13.98 ± 0.70ChemicalBook[3]

Core Synthetic Applications & Reaction Mechanisms

The synthetic utility of this compound stems primarily from the reactivity of the urea functional group, which can engage in a variety of transformations to build molecular complexity.

Urea Elaboration: A Gateway to Bioactive Molecules

The most fundamental application of this compound is as a building block for constructing more complex, unsymmetrical ureas. This is a cornerstone strategy in medicinal chemistry, as the urea moiety is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[5]

The synthesis of N,N'-disubstituted ureas is often achieved by reacting an amine or an existing urea with an isocyanate. For example, in the synthesis of the multi-kinase inhibitor Sorafenib, a key step involves the formation of a diaryl urea linkage.[6][7] This is typically accomplished by reacting an aniline derivative with a phenyl isocyanate derivative. While this compound itself can be derivatized, it is more commonly the target structure formed from 4-fluoroaniline and an isocyanate or phosgene equivalent.[8]

The general workflow for leveraging urea precursors in synthesis is illustrated below.

G A 4-Fluoroaniline C This compound A->C Nucleophilic Addition B Isocyanate (R-N=C=O) or Phosgene Equivalent B->C D Complex Ureas (e.g., Sorafenib) C->D Coupling Reactions E Heterocyclic Systems (e.g., Uracils) C->E Cyclization F Further Derivatization C->F Substitutions G Urea 1,3-Disubstituted Urea (e.g., derivatized 4-F-Phenylurea) AcetoacetylatedUrea N-Acetoacetylated Urea Urea->AcetoacetylatedUrea Acetoacetylation Ac2O_DMAP Acetic Anhydride (Ac₂O) + DMAP (catalyst) Intermediate Reactive Acetoacetylating Intermediate Ac2O_DMAP->Intermediate Formation Intermediate->AcetoacetylatedUrea Uracil Substituted Uracil AcetoacetylatedUrea->Uracil Intramolecular Cyclization & Dehydration

Caption: DMAP-catalyzed cyclization of a urea to form a uracil derivative.

Case Study: The Role of the Urea Moiety in the Synthesis of Sorafenib

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. [7][9]Its structure features a central diaryl urea core that is critical for its biological activity, anchoring the molecule in the ATP-binding pocket of kinases like RAF-1. The synthesis of Sorafenib provides an excellent real-world example of urea formation chemistry.

A common synthetic route involves the coupling of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. [7]While this does not use this compound directly as a reactant, it constructs a closely related diaryl urea. An alternative and convergent approach involves first preparing a urea intermediate, such as 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, which is then coupled with the picolinamide portion via an etherification reaction. [10]

General Synthetic Protocol for a Key Sorafenib Intermediate

This protocol describes the synthesis of a key urea intermediate, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, which is then used to complete the synthesis of Sorafenib.

Objective: To synthesize the core urea structure of Sorafenib via isocyanate coupling.

Materials:

  • 4-Aminophenol

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

  • Toluene, anhydrous

Protocol:

  • Reaction Setup: Charge a 250 mL four-necked round-bottom flask, equipped with a mechanical stirrer and a nitrogen inlet, with 4-aminophenol (10 g) and anhydrous toluene (100 mL). [7]2. Reagent Addition: Prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (20.4 g) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred suspension of 4-aminophenol at ambient temperature (25-30 °C).

    • Scientific Rationale: The dropwise addition controls the reaction exotherm. Toluene is an effective solvent that is relatively inert to the reactants. The reaction is a nucleophilic addition of the amino group of 4-aminophenol to the highly electrophilic carbon of the isocyanate.

  • Reaction: Stir the resulting mixture at room temperature for 16 hours. [7]A precipitate will form as the product is generally insoluble in toluene.

  • Workup and Isolation: Filter the reaction mass and wash the collected solid with fresh toluene (50 mL) to remove any unreacted starting materials. [7]5. Drying: Dry the wet solid in a vacuum oven at 50-60 °C to yield the title compound as a white solid. [7] * Self-Validation: The product can be characterized by melting point (reported as 218-222 °C) and spectroscopic methods (¹H-NMR, MS) to confirm its identity and purity. [6][7] This convergent strategy, where the stable urea bond is formed first, is often advantageous for large-scale synthesis as it can simplify purification and improve overall yields. [6][10]

Broader Applications in Drug Discovery and Agrochemicals

The this compound scaffold is not limited to oncology. Its derivatives have been explored in a wide range of applications, a testament to the favorable properties imparted by the fluorophenyl group.

  • Pharmaceutical Development: Beyond Sorafenib, this moiety is a key building block for developing anti-inflammatory agents, enzyme inhibitors, and receptor binding modulators. [1][2]The fluorine atom often enhances metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity through favorable electronic interactions. [11]* Agrochemical Chemistry: In agriculture, this compound derivatives are employed in the formulation of potent and selective herbicides and pesticides. [1][2]The stability and biological efficacy of these agrochemicals are often enhanced by the presence of the fluorine atom. [1]* Materials Science: The urea functionality's ability to form strong, directional hydrogen bonds makes these compounds useful in the creation of polymers and resins with improved thermal stability and mechanical strength. [1][2]

Conclusion

This compound is a foundational precursor whose strategic importance in organic synthesis is well-established. Its utility is defined by the dual reactivity of the urea group and the electronically tuned fluorophenyl ring. From the construction of life-saving kinase inhibitors like Sorafenib to the development of advanced materials and agrochemicals, its applications are both broad and impactful. The synthetic methodologies discussed herein, particularly urea elaboration and heterocycle formation, represent core strategies that enable chemists to efficiently translate this simple starting material into complex, high-value molecules. As the demand for metabolically robust and potent bioactive compounds continues to grow, the role of fluorinated precursors like this compound is set to expand further, solidifying its position as an indispensable tool for researchers and drug development professionals.

References

  • Virtual Campus. (4-Fluorophenyl)urea. Available from: [Link]

  • Sun M, Wei H, Ci J, Ji M. Synthesis of Sorafenib. Chinese Pharmaceutical Journal. 2009;44(05):394-396. Available from: [Link]

  • Zhang L, Xia W, Wang B, Luo Y, Lu W. Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications. 2012;42(18):2641-2649. Available from: [Link]

  • Janežič D, Lešnik S, Konc J, Stojan J, Pečar S, Gobec S. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules. 2013;18(5):5434-5451. Available from: [Link]

  • Google Patents. Process for the preparation of sorafenib. WO2009054004A2.
  • Rao K, Kumar Y, Kumar P, Kumar A, Dubey P. A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen. 2023;7(1):422-429. Available from: [Link]

  • PubChemLite. This compound (C7H7FN2O). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12612, this compound. Available from: [Link]

  • Insight into novel cyclization reactions using acetic anhydride in the presence of 4-dimethylaminopyridine. Tetrahedron. 1985;41(18):3861-3868. Available from: [Link]

  • (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 788241, Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)-. Available from: [Link]

  • Al-Dies A, Al-Salahi R, Marzouk M, Al-Omar M, Amr A. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. 2020;16:1056-1085. Available from: [Link]

  • (PDF) Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. Available from: [Link]

  • Kaur R, Chahal R, Kumar K, Sharma S, Dwivedi AR, Singh R. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Omega. 2021;6(28):17746-17760. Available from: [Link]

  • Peng C, Zhang Y, Zhang J, Zhou X, Xiang D. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs. Organic & Biomolecular Chemistry. 2021;19(3):575-584. Available from: [Link]

  • Zhang Z, Huang X. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. 2023;28(7):3063. Available from: [Link]

  • Al-Dies A, Al-Salahi R, Marzouk M, Al-Omar M, Amr A. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. 2020;16:1056-1085. Available from: [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Fluorinated Phenylureas: From Crop Fields to Cancer Clinics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylurea Scaffold and the Fluorine Advantage

The phenylurea backbone, a deceptively simple chemical scaffold, represents a remarkable journey of scientific discovery and molecular adaptation. Initially rising to prominence in the mid-20th century as a potent class of agricultural herbicides, these compounds have undergone a significant functional evolution.[1] This guide traces the history of phenylureas, with a specific focus on the pivotal role of fluorine substitution. The introduction of fluorine atoms, a strategy now central to modern medicinal chemistry, fundamentally altered the electronic properties, metabolic stability, and target-binding affinities of the phenylurea core.[2][3] This strategic fluorination was instrumental in transforming a class of plant-specific photosynthesis inhibitors into highly targeted, life-saving kinase inhibitors for cancer therapy.

This document provides a comprehensive technical overview for researchers and drug development professionals, detailing the discovery trajectory of fluorinated phenylureas. We will explore their initial development as agrochemicals, the mechanistic pivot to pharmacology, the structure-activity relationships that govern their function, and the experimental methodologies that underpinned their evolution.

Part I: The Agrochemical Era - Taming Photosynthesis

Discovery and Rise of Phenylurea Herbicides

The era of modern chemical herbicides began in earnest after World War II, rapidly transforming agricultural practices.[4] Within this chemical revolution, scientists at DuPont discovered the potent herbicidal activity of phenyl substituted ureas in 1951.[5] This led to the introduction of foundational compounds like Monuron in 1952 and the widely used Diuron.[5][6] These agents offered broad-spectrum, non-selective control of weeds and became mainstays in both agricultural and industrial settings for decades.[6][7][8] Their primary application was for pre-emergent and post-emergent control of a wide range of annual and perennial broadleaf weeds and grasses.[9][10]

The Strategic Introduction of Fluorine: The Case of Fluometuron

While early phenylureas were effective, the drive for improved selectivity, potency, and metabolic profiles led chemists to explore halogenation. The introduction of fluorinated analogues marked a significant advancement. Fluometuron, a phenylurea herbicide containing a trifluoromethyl (-CF3) group, was first registered in the United States in 1974 for use on cotton and sugarcane.[11][12] This compound demonstrated excellent selective control of annual grasses and broadleaf weeds in these specific crops.[13][14] The incorporation of the highly electronegative trifluoromethyl group altered the molecule's electronic distribution and lipophilicity, fine-tuning its interaction with its biological target in plants and influencing its environmental persistence.[13]

Mechanism of Action: Inhibition of Photosystem II

The herbicidal power of all phenylureas, including their fluorinated derivatives, stems from their ability to inhibit photosynthesis.[7][15] Their specific target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[16] Phenylurea herbicides bind to the D1 protein within the PSII complex, specifically at the binding niche for the secondary electron acceptor, plastoquinone (QB).[17][18] This binding event physically blocks the transfer of electrons from the primary electron acceptor (QA) to QB, effectively halting the photosynthetic electron transport chain.[10][17] The interruption of electron flow prevents the fixation of CO2 and the production of ATP and NADPH, which are essential for plant growth.[17] The resulting buildup of high-energy electrons leads to the formation of reactive oxygen species, causing lipid peroxidation and rapid cellular damage, which ultimately results in plant death.[7][19]

G cluster_PSII Photosystem II (PSII) Complex P680 P680 QA QA (Primary Acceptor) P680->QA e⁻ QB QB (Secondary Acceptor) QA->QB e⁻ ETC To Electron Transport Chain Inhibitor Fluorinated Phenylurea Inhibitor->QA Binds to D1 Protein Blocks Transfer

Fig. 1: Phenylurea herbicides block the electron transport chain in Photosystem II.
Quantitative Data on Key Phenylurea Herbicides

The following table summarizes key properties of foundational and fluorinated phenylurea herbicides.

HerbicideChemical StructureYear IntroducedKey ApplicationMechanism of Action
Monuron 1952[6]Non-selective weed controlPhotosystem II Inhibitor[7]
Diuron ~1950sBroad-spectrum weed controlPhotosystem II Inhibitor[10][19]
Linuron ~1950sSelective weed control in cropsPhotosystem II Inhibitor[20][21][22]
Fluometuron 1974[12]Selective weed control in cottonPhotosystem II Inhibitor[11][14]

Part II: The Pharmaceutical Pivot - From Herbicides to Kinase Inhibitors

The Conceptual Leap: Targeting ATP Binding Sites

The transition of the phenylurea scaffold from agriculture to medicine is a prime example of serendipity and insightful medicinal chemistry. The key was recognizing a shared biochemical feature: both the QB binding site in plant D1 protein and the ATP-binding site of protein kinases in humans are pockets that accommodate hydrophobic moieties and engage in critical hydrogen bonding interactions. The urea (-NH-CO-NH-) group is an excellent hydrogen bond donor and acceptor, a feature that allows it to mimic the adenine region of ATP in binding to the hinge region of many protein kinases. This realization opened the door for screening and modifying phenylurea-based compounds for activity against human enzymes.

Discovery of Sorafenib: A Landmark Fluorinated Phenylurea

The culmination of this transition was the discovery and development of Sorafenib (formerly BAY 43-9006) by Bayer.[23][24] Approved by the FDA in 2005 for advanced renal cell carcinoma, Sorafenib was the first oral multi-kinase inhibitor to reach the market.[23] Its discovery cycle was remarkably efficient, taking just 11 years from initial screening to FDA approval.[25] Sorafenib's structure features a central phenylurea core, linking a pyridine moiety to a phenyl ring substituted with a trifluoromethyl group. This fluorinated moiety proved critical for its potent and specific activity.

Mechanism of Action: Multi-Kinase Inhibition

Unlike its herbicidal predecessors that had a single target, Sorafenib was designed and found to be a potent inhibitor of multiple protein kinases involved in cancer progression.[25] Its mechanism is twofold:

  • Anti-proliferative: It inhibits the Raf-MEK-ERK signaling pathway by directly targeting Raf serine/threonine kinases (B-Raf and the wild-type and V600E mutant C-Raf).[26] This pathway is frequently hyperactivated in many cancers, driving uncontrolled cell division.

  • Anti-angiogenic: It blocks several receptor tyrosine kinases (RTKs) on the cell surface, including Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[25] By inhibiting these receptors, Sorafenib cuts off the blood supply that tumors need to grow and metastasize.

G cluster_pathway Tumor Cell Signaling & Angiogenesis GF Growth Factors (VEGF, PDGF) RTK RTKs (VEGFR, PDGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->Raf Inhibits G Aniline Fluorinated Aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline) Isocyanate Fluorinated Phenyl Isocyanate Aniline->Isocyanate Step 1 Phosgene Phosgene or Equivalent Phosgene->Isocyanate Step 1 Urea Final Fluorinated Phenylurea Product Isocyanate->Urea Step 2 (Coupling) Amine Aromatic Amine (e.g., picolinamide derivative) Amine->Urea Step 2 (Coupling) Solvent Aprotic Solvent (e.g., Toluene) Solvent->Urea Step 2 (Coupling)

Sources

4-Fluorophenylurea: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Fluorophenylurea, a versatile compound with significant applications in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its safety, handling, and disposal. By elucidating the causality behind safety protocols, this guide aims to foster a culture of safety and precision in the laboratory.

Introduction: The Significance of this compound

This compound (CAS No. 659-30-3) is a substituted urea derivative that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1] Its strategic importance lies in the presence of a fluorine atom, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent compound. This fluorination often leads to enhanced metabolic stability, increased binding affinity to target proteins, and improved cell membrane permeability. Consequently, this compound is a key intermediate in the development of novel therapeutics, including anti-cancer and anti-inflammatory agents, as well as in the formulation of next-generation herbicides and plant growth regulators.[1]

The compound typically appears as a white to almost white powder or crystal and is slightly soluble in water.[2][3] Its stability and efficacy have made it a compound of high interest for both academic and industrial research.[1]

Unpacking the Safety Data Sheet (SDS): A Risk-Based Analysis

A thorough understanding of the Safety Data Sheet (SDS) is the cornerstone of safe laboratory practice. The SDS for this compound reveals several key hazards that necessitate stringent handling protocols.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3][4][5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

The signal word for this compound is "Danger".[4][5] These classifications underscore the potential for significant harm upon accidental ingestion or eye contact.

First Aid Measures: Rapid and Informed Response

In the event of exposure, immediate and appropriate first aid is critical. The following measures are recommended:

Exposure Route First Aid Protocol Rationale
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]Inducing vomiting can cause further damage to the esophagus. Immediate medical attention is necessary due to the acute oral toxicity.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If irritation persists, get medical advice/attention.[6]Prompt and thorough rinsing is essential to minimize damage to the cornea and other sensitive eye tissues.
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[4]This removes the chemical from the skin to prevent potential irritation or absorption.
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]This ensures the individual has access to fresh air and receives respiratory support if needed.

It is imperative that all laboratory personnel are trained in these procedures and know the location of emergency equipment such as eyewash stations and safety showers.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls prioritizes engineering and administrative controls, with Personal Protective Equipment (PPE) as the final line of defense. A comprehensive safety strategy for handling this compound incorporates all three.

Engineering Controls: Minimizing Exposure at the Source
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[6][8] For procedures that may generate dust, a chemical fume hood is mandatory to prevent inhalation of airborne particles.[9] The causality here is the direct removal of the hazardous substance from the breathing zone of the researcher.

  • Contained Systems: For larger scale operations, the use of glove boxes or other closed systems should be considered to provide a physical barrier between the operator and the chemical.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical to prevent direct contact with this compound.

PPE Component Specification Justification
Eye and Face Protection Chemical safety goggles or a face shield.[6][10]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[11]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[9][11]
Body Protection A laboratory coat or other protective clothing.[6][8]Prevents contamination of personal clothing and skin.
Respiratory Protection For situations with a high potential for dust generation and where engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[11]Protects the respiratory system from inhalation of the toxic powder.

The following diagram illustrates the decision-making process for selecting the appropriate level of control when handling this compound.

Handling_Precautions cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_decision Decision Pathway Assess_Task Assess Task: - Scale of work - Potential for dust generation Decision Is there a high risk of aerosolization? Assess_Task->Decision Engineering_Controls Engineering Controls: - Fume Hood - Glove Box PPE Personal Protective Equipment: - Goggles - Gloves - Lab Coat Engineering_Controls->PPE Always in addition Decision->Engineering_Controls Yes Decision->PPE No Spill_Response_Workflow Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Assess_Spill Assess Spill Size and Risk Evacuate_Area->Assess_Spill Small_Spill Small, manageable spill Assess_Spill->Small_Spill Small Large_Spill Large or unmanageable spill Assess_Spill->Large_Spill Large Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Activate_Emergency_Response Activate Emergency Response Team Large_Spill->Activate_Emergency_Response Contain_Spill Contain Spill with Inert Material Don_PPE->Contain_Spill Collect_Waste Collect Waste into Labeled Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste via Hazmat Protocol Decontaminate->Dispose_Waste

Workflow for responding to a this compound spill.

Conclusion: Fostering a Proactive Safety Culture

The safe and effective use of this compound in a research and development setting is contingent upon a deep understanding of its properties and a steadfast commitment to established safety protocols. This guide has provided a comprehensive framework for handling this valuable chemical, from interpreting the safety data sheet to implementing robust engineering controls and personal protective measures. By internalizing the principles outlined herein, researchers can mitigate risks, protect themselves and their colleagues, and continue to advance scientific discovery in a safe and responsible manner.

References

  • This compound | C7H7FN2O | CID 12612 - PubChem - NIH. [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. [Link]

  • Safe Laboratory Practices & Procedures - ORS - NIH. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. [Link]

Sources

Spectral data interpretation of 4-Fluorophenylurea (NMR, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data Interpretation of 4-Fluorophenylurea

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of this compound (CAS 659-30-3).[1][2] As a key intermediate in the synthesis of various biologically active compounds, unambiguous structural confirmation of this compound is paramount. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed interpretation of its ¹H NMR, ¹³C NMR, and FT-IR spectra. By explaining the underlying principles behind signal assignments, coupling constants, and vibrational modes, this guide serves as a practical reference for the characterization of substituted phenylureas.

Experimental Methodologies: Acquiring High-Fidelity Spectral Data

The integrity of spectral interpretation is founded upon robust data acquisition. The following protocols are designed to yield high-resolution, reproducible data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The selection of an appropriate deuterated solvent is critical for analyzing compounds with exchangeable protons, such as ureas.

Protocol: NMR Sample Preparation and Acquisition

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds minimizes the rapid exchange of the urea N-H protons, resulting in sharper, more distinct signals compared to less polar solvents like CDCl₃.[3] The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to δ 0.00 ppm for both ¹H and ¹³C spectra.[5]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument (operating at ~101 MHz for a 400 MHz magnet). Utilize proton decoupling to produce a spectrum of singlets. A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the KBr pellet method provides high-quality spectra by minimizing scattering effects.

Protocol: FT-IR Sample Preparation (KBr Pellet)

  • Preparation: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.[6]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum reveals the electronic environment and connectivity of protons within the molecule. The spectrum of this compound is characterized by signals from the urea moiety and the para-substituted aromatic ring.

Caption: Proton environments in this compound.

Table 1: ¹H NMR Data for this compound (in DMSO-d₆)

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
HA~ 7.10Triplet (or dd)JHF ≈ 9.0, JHH ≈ 9.02H, Aromatic C-H (ortho to F)
HB~ 7.45Doublet of doublets (dd)JHH ≈ 9.0, JH,meta ≈ 5.02H, Aromatic C-H (ortho to NH)
NH₂~ 6.0 - 6.5Broad singlet-2H, Terminal Amine
NH~ 8.5 - 9.0Singlet-1H, Phenyl Amide
Analysis:
  • Aromatic Protons (HA and HB): The para-substituted pattern gives rise to a complex splitting that often appears as two main signals.

    • The protons ortho to the fluorine atom (HA) are shielded by fluorine's electron-donating resonance effect and coupled to both the adjacent ortho protons (³JHH ≈ 6-10 Hz) and the fluorine atom (³JHF), resulting in a triplet or doublet of doublets.[7][8]

    • The protons ortho to the electron-withdrawing urea group (HB) are deshielded and appear further downfield. They are coupled to the adjacent ortho protons (³JHH) and show a smaller meta coupling to the fluorine atom (⁴JHF).

  • Urea Protons (NH and NH₂):

    • The terminal -NH₂ protons typically appear as a broad singlet due to nitrogen's quadrupole moment and potential hydrogen exchange.

    • The -NH- proton attached to the phenyl ring is more deshielded due to the anisotropic effect of the ring and its involvement in resonance with the carbonyl group. It typically appears as a sharp singlet further downfield.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic state.

Caption: Carbon environments in this compound.

Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon LabelChemical Shift (δ, ppm)Multiplicity (Coupled)C-F Coupling (¹JCF, Hz)Assignment
C=O~ 155Singlet-Urea Carbonyl
C₄~ 158Doublet~ 235-245C-F (ipso)
C₁~ 136Singlet-C-NH (ipso)
C₂~ 120Doublet~ 7-9C-H (ortho to NH)
C₃~ 115Doublet~ 22-25C-H (ortho to F)
Analysis:
  • Carbonyl Carbon (C=O): The urea carbonyl carbon is significantly deshielded and appears at the lowest field (~155 ppm), which is typical for this functional group.[6]

  • Aromatic Carbons: The spectrum shows four distinct aromatic signals due to the molecule's symmetry.

    • C₄ (ipso- to F): This carbon is directly attached to the highly electronegative fluorine atom, causing a downfield shift. It exhibits a large one-bond coupling constant (¹JCF), appearing as a doublet in a proton-coupled or undecoupled spectrum.

    • C₁ (ipso- to NH): The carbon attached to the urea nitrogen appears downfield, but is not as deshielded as C₄.

    • C₃ (meta- to NH): These carbons, ortho to the fluorine, show a significant two-bond C-F coupling (²JCF). They are shielded relative to benzene.

    • C₂ (ortho- to NH): These carbons, meta to the fluorine, exhibit a smaller three-bond C-F coupling (³JCF).

Interpretation of the FT-IR Spectrum

The FT-IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3450 - 3200Strong, BroadN-H StretchUrea (-NH and -NH₂)
~ 1650Strong, SharpC=O StretchAmide I Band (Urea Carbonyl)
~ 1600MediumN-H Bend / C=C StretchAmide II Band / Aromatic Ring
~ 1550MediumC=C StretchAromatic Ring
~ 1470MediumC-N StretchUrea C-N Bond
~ 1240StrongC-F StretchAryl-Fluoride
~ 830StrongC-H Out-of-Plane Bend1,4-Disubstituted (para) Benzene
Analysis:
  • N-H Stretching Region (3450 - 3200 cm⁻¹): The presence of a strong, broad absorption band in this region is characteristic of the N-H stretching vibrations of the urea moiety. Often, two distinct peaks can be resolved, corresponding to the symmetric and asymmetric stretches of the NH₂ group and the N-H stretch of the secondary amine.[6][9]

  • Amide I Band (~1650 cm⁻¹): A very strong and sharp absorption here is the hallmark of the C=O stretching vibration in the urea group.[10][11] Its position is influenced by resonance and hydrogen bonding.

  • Amide II Band & Aromatic C=C (~1600 cm⁻¹): This region contains overlapping signals from the N-H bending vibration (Amide II band) and the C=C stretching vibrations of the aromatic ring.[6][12]

  • C-F Stretch (~1240 cm⁻¹): A strong absorption in the fingerprint region is indicative of the C-F stretching vibration.[13] While this region is complex, the intensity of this band is a key feature for fluoroaromatic compounds.[14]

  • Aromatic Substitution Pattern (~830 cm⁻¹): A strong band in this region is highly characteristic of the C-H out-of-plane ("oop") bending for a 1,4-disubstituted (para) benzene ring, providing clear evidence of the substitution pattern.[12]

Integrated Analysis Workflow

A conclusive structural determination relies on the synthesis of information from all spectral techniques.

Caption: Workflow for Spectroscopic Structure Confirmation.

Conclusion

The spectral data of this compound present a unique and identifiable fingerprint. The ¹H NMR spectrum confirms the para-substituted aromatic ring and the distinct urea protons. The ¹³C NMR spectrum validates the carbon framework, with characteristic C-F coupling providing definitive evidence of fluorination. Finally, the FT-IR spectrum unambiguously identifies the key functional groups—urea (N-H, C=O, C-N) and the 1,4-disubstituted fluorophenyl moiety (C-F, C-H oop). Together, these techniques provide a self-validating system for the comprehensive structural elucidation and quality assessment of this compound.

References

  • Doc Brown's Chemistry , Infrared Spectrum of Urea, Doc Brown's Advanced Organic Chemistry, [Link]

  • Bulletin of the Research Council of Israel , The Infra-red Absorption Spectrum and Structure of Urea, Hebrew University, [Link]

  • Scribd , NMR Aromatic Proton Coupling: Doublet, Scribd, [Link]

  • SpectraBase , N-(6-{[(4-fluoroanilino)carbonyl]amino}hexyl)-N'-(4-fluorophenyl)urea - Optional[1H NMR], Wiley, [Link]

  • ACD/Labs , 1H–1H Coupling in Proton NMR, Advanced Chemistry Development, Inc., [Link]

  • Der Pharma Chemica , Quantitation of urea in urine by Fourier transforms infrared spectroscopy, Der Pharma Chemica, [Link]

  • Iowa State University Chemical Instrumentation Facility , NMR Coupling Constants, Iowa State University, [Link]

  • ResearchGate , Infrared spectra of urea (U) and its complexes, ResearchGate GmbH, [Link]

  • Royal Society of Chemistry , Infrared spectra of amorphous and crystalline urea ices, RSC Publishing, [Link]

  • PubChem , this compound, National Institutes of Health, [Link]

  • Organic Chemistry Data , 1H NMR Coupling Constants, University of Wisconsin, [Link]

  • Royal Society of Chemistry , How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules, RSC Publishing, [Link]

  • Supporting Information , General experimental information, Royal Society of Chemistry, [Link]

  • Chemistry LibreTexts , 14.12: Coupling Constants Identify Coupled Protons, University of California, Davis, [Link]

  • Human Metabolome Database , 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294), HMDB, [Link]

  • Michigan State University Department of Chemistry , Infrared Spectrometry, MSU, [Link]

  • Chemistry LibreTexts , 11.5: Infrared Spectra of Some Common Functional Groups, University of California, Davis, [Link]

  • SlideShare , The features of IR spectrum, SlideShare, [Link]

  • Supporting Information , Ligand-free Pd Catalyzed Cross-coupling Reactions, Royal Society of Chemistry, [Link]

  • University of California, Santa Cruz , IR Tables, UCSC, [Link]

  • Fiveable , Interpretation of spectral data, Fiveable, [Link]

  • Supporting Information , Pd-Catalyzed Aerobic Oxidative Sonogashira Coupling, Royal Society of Chemistry, [Link]

  • Organic Process Research & Development , NMR Chemical Shifts of Trace Impurities, American Chemical Society, [Link]

  • Oregon State University , 13C NMR Chemical Shift, Oregon State University, [Link]

  • Organic Chemistry Data , NMR Spectroscopy :: 13C NMR Chemical Shifts, University of Wisconsin, [Link]

  • PubChemLite , this compound (C7H7FN2O), Université du Luxembourg, [Link]

  • SpectraBase , this compound - Optional[19F NMR], Wiley, [Link]

Sources

The Role of 4-Fluorophenylurea in Enzyme Inhibition Studies: From Scaffold to Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a technical exploration into the utility of the 4-fluorophenylurea (4-FPU) scaffold in the field of enzyme inhibition. We will dissect the molecular attributes that establish this moiety as a privileged structure in medicinal chemistry, examine its application in targeting key enzymes, and provide field-proven experimental workflows for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical entity.

Part 1: The Molecular Logic of the this compound Scaffold

The efficacy of an enzyme inhibitor is not accidental; it is a result of precise molecular interactions. The 4-FPU scaffold is a compelling example of how fundamental chemical features can be harnessed to achieve potent and specific enzyme inhibition. Its power lies in the synergistic combination of the urea functional group and the strategic placement of a fluorine atom.

The Urea Moiety: A Hydrogen Bonding Powerhouse

The urea group (-NH-CO-NH-) is central to the inhibitory action of this scaffold. Its defining feature is the ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows it to form multiple, stabilizing, non-covalent interactions within an enzyme's active site.[1] In many hydrolases, the urea carbonyl oxygen can coordinate with catalytic residues or stabilizing water molecules, effectively mimicking the transition state of the natural substrate. This biomimicry is a cornerstone of inhibitor design, making urea-containing compounds a natural choice for constructing inhibitors for enzymes like urease and soluble epoxide hydrolase (sEH).[2][3]

The 4-Fluoro Substituent: More Than an Inert Placeholder

The incorporation of fluorine into small-molecule drugs is a well-established strategy for enhancing pharmacological properties.[4] Placing a fluorine atom at the para-position of the phenyl ring in 4-FPU is a deliberate design choice with several critical consequences:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring resistant to oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), which can increase the compound's bioavailability and half-life.[4]

  • Enhanced Binding Affinity: Fluorine is highly electronegative and can alter the electronic profile of the phenyl ring. While a weak hydrogen bond acceptor, it can participate in favorable orthogonal multipolar interactions with carbonyl groups in the enzyme's backbone, contributing to binding affinity.[5]

  • Modulated Lipophilicity: Fluorine substitution increases the lipophilicity of the aromatic ring, which can improve membrane permeability and facilitate entry into the cellular environment to reach the target enzyme.[6]

The combination of the urea's hydrogen bonding capacity and the fluorine's physicochemical advantages makes 4-FPU a potent and versatile scaffold for inhibitor design.

cluster_0 This compound Scaffold cluster_1 Key Inhibitory Attributes Scaffold 4-FPU Core Urea Urea Moiety (-NH-CO-NH-) Scaffold->Urea Fluorophenyl 4-Fluorophenyl Group Scaffold->Fluorophenyl H_Bond Hydrogen Bond Donor/Acceptor Urea->H_Bond Mimicry Transition-State Mimicry Urea->Mimicry Metabolism Blocks Oxidative Metabolism Fluorophenyl->Metabolism Binding Enhances Binding Affinity (pKa, Polarity) Fluorophenyl->Binding

Key chemical attributes of the 4-FPU scaffold.

Part 2: Primary Enzyme Targets and Inhibition Mechanisms

While the 4-FPU scaffold has been incorporated into inhibitors for various enzyme classes, including kinases and ureases, its most prominent and well-documented role is in the inhibition of soluble epoxide hydrolase (sEH).[7][8][9]

Soluble Epoxide Hydrolase (sEH): A Case Study in Rational Design

Physiological Context: The enzyme sEH plays a critical role in inflammation and blood pressure regulation. It degrades anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxy-eicosatrienoic acids or DHETs).[10][11] Inhibition of sEH is therefore a promising therapeutic strategy for treating hypertension, inflammation, and pain by stabilizing the beneficial endogenous EpFAs.[11][12]

Mechanism of Inhibition: Urea-based inhibitors, many of which are derivatives of 4-FPU, are potent transition-state analogue inhibitors of sEH. The catalytic mechanism of sEH involves a two-step process where a nucleophilic aspartate residue opens the epoxide ring, forming a covalent enzyme-substrate intermediate. This intermediate is then hydrolyzed by water, assisted by two catalytic tyrosine residues. The urea-based inhibitor positions itself in the active site such that its carbonyl oxygen forms hydrogen bonds with these key tyrosine residues. This interaction mimics and stabilizes the oxyanion intermediate formed during catalysis, effectively locking the inhibitor in the active site and preventing substrate turnover.

cluster_0 Endogenous Pathway cluster_1 Therapeutic Intervention PUFA PUFAs (e.g., Arachidonic Acid) CYP450 CYP450 Epoxygenase PUFA->CYP450 EpFA EpFAs (anti-inflammatory) (e.g., EETs) CYP450->EpFA sEH sEH (Soluble Epoxide Hydrolase) EpFA->sEH DHET DHETs (pro-inflammatory) sEH->DHET Inhibitor 4-FPU Derivative (e.g., TPPU) Block INHIBITION Inhibitor->Block Block->sEH

Inhibition of the sEH pathway by a 4-FPU derivative.

Quantitative Data on Urea-Based sEH Inhibitors:

The table below summarizes the inhibitory potency (IC₅₀) of several representative urea-based sEH inhibitors. Note how structural modifications on the core scaffold influence activity.

Compound NameCore Scaffold VariationHuman sEH IC₅₀ (nM)Reference(s)
TPPU (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea)Phenylurea with trifluoromethoxy substitution~0.6 - 3[10][11]
t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid)Adamantylurea with cyclohexane linker1.3[3]
Compound 4f (a sulfonylurea derivative)Sulfonylurea scaffoldPotent (specific value not stated in abstract)[9]

Part 3: Experimental Workflow for Inhibitor Characterization

A rigorous, systematic approach is required to validate and characterize a potential enzyme inhibitor. The following section outlines a standard, field-proven workflow for evaluating a novel compound based on the 4-FPU scaffold.

Workflow Overview

The process begins with a primary biochemical screen to establish inhibitory activity and determine the IC₅₀. This is followed by detailed kinetic studies to elucidate the mechanism of inhibition. Finally, cell-based assays confirm activity in a more biologically relevant context.

Start Hypothesized Inhibitor (e.g., New 4-FPU Derivative) AssayDev Assay Development (Recombinant Enzyme, Substrate) Start->AssayDev IC50 Primary Screen: IC50 Determination AssayDev->IC50 Kinetics Secondary Screen: Kinetic Analysis (MoA) IC50->Kinetics Result1 Potency (nM to µM) IC50->Result1 CellBased Tertiary Screen: Cell-Based Assay Kinetics->CellBased Result2 Mechanism (Competitive, Non-competitive, etc.) Kinetics->Result2 Result3 Cellular Efficacy & Cytotoxicity CellBased->Result3 End Candidate for Lead Optimization CellBased->End

Experimental workflow for characterizing an enzyme inhibitor.
Protocol: IC₅₀ Determination using a Fluorogenic Biochemical Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a 4-FPU derivative against a target enzyme, such as recombinant human sEH.

Causality Behind Choices:

  • Fluorogenic Substrate: A non-fluorescent substrate that becomes fluorescent upon enzymatic conversion is chosen for its high sensitivity and signal-to-noise ratio, allowing for the use of low enzyme concentrations.[13]

  • Recombinant Enzyme: Using a purified recombinant enzyme ensures that any observed inhibition is due to a direct interaction with the target, eliminating confounding variables from other cellular components.

  • DMSO for Compound Dilution: Dimethyl sulfoxide (DMSO) is used to solubilize the typically hydrophobic inhibitor, but its final concentration in the assay is kept low (<1%) to prevent enzyme denaturation or assay interference.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Bis-Tris pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin to prevent enzyme denaturation).

    • Enzyme Stock: Dilute the recombinant enzyme in Assay Buffer to a working concentration (e.g., 2x final concentration, typically in the low nM range). The exact concentration must be optimized to ensure the reaction proceeds linearly over the desired time course.

    • Substrate Stock: Dissolve the fluorogenic substrate (e.g., PHOME for sEH) in a suitable solvent like DMSO, then dilute in Assay Buffer to a working concentration (e.g., 2x final concentration, typically near the Kₘ value).

    • Inhibitor Stock: Prepare a high-concentration stock of the 4-FPU derivative in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series into Assay Buffer to create a 4x final concentration plate.

  • Assay Execution (96- or 384-well plate format):

    • Add 10 µL of the 4x inhibitor dilutions (or DMSO vehicle for control wells) to the wells of a black, opaque microplate.

    • Initiate the reaction by adding 20 µL of the 2x enzyme solution to all wells.

    • Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C). This step ensures the inhibitor has time to bind to the enzyme before the substrate is introduced.

    • Add 10 µL of the 2x substrate solution to all wells to start the reaction. The final volume is now 40 µL.

  • Data Acquisition:

    • Immediately place the plate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore being generated.

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the data: Set the average rate of the vehicle-only wells (no inhibitor) as 100% activity and the rate of a control with a known potent inhibitor (or no enzyme) as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Elucidating Mechanism of Inhibition (MoA)

To understand how the compound inhibits the enzyme, kinetic studies are performed to distinguish between competitive, non-competitive, or other modes of inhibition.[14]

Step-by-Step Methodology:

  • Assay Setup: The basic assay setup is similar to the IC₅₀ determination. However, instead of a single substrate concentration, a matrix of conditions is created.

    • Prepare several fixed concentrations of your 4-FPU inhibitor (e.g., 0x, 0.5x, 1x, and 2x the determined IC₅₀).

    • For each inhibitor concentration, run the enzymatic reaction with a range of substrate concentrations (e.g., 0.25x to 8x the Kₘ value).

  • Data Acquisition: Measure the initial reaction velocity (V₀) for every combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/V₀ versus 1/[S].

    • Interpretation:

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases). This indicates the inhibitor binds to the same active site as the substrate.

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Kₘ is unchanged). This suggests the inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.[15]

      • Mixed Inhibition: The lines will intersect in the upper-left quadrant (both Vmax and Kₘ are altered). The inhibitor binds to both the free enzyme and the enzyme-substrate complex.

Conclusion

The this compound scaffold represents a powerful tool in modern medicinal chemistry. Its inherent ability to form key hydrogen bonds, coupled with the advantageous physicochemical properties imparted by the fluorine atom, makes it an ideal starting point for designing potent and specific enzyme inhibitors. As demonstrated with soluble epoxide hydrolase, compounds built upon this core can effectively modulate critical biological pathways. The systematic experimental workflow presented here—from initial IC₅₀ determination to detailed kinetic analysis—provides a robust framework for any researcher seeking to characterize novel inhibitors and translate a promising chemical scaffold into a validated therapeutic strategy.

References

  • Urea-Dependent Adenylate Kinase Activation Reveals an Interplay Between Conformational Dynamics and Substrate Binding. (2024).
  • Recent advances in design of new urease inhibitors: A review. (n.d.). PubMed Central. [Link]

  • Chemistry and mechanism of urease inhibition. (2002). PubMed. [Link]

  • What happens if we add urea to enzyme catalyzed reactions?. (2016). Quora. [Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. (2019). Frontiers in Pharmacology. [Link]

  • Urease and α-Chymotrypsin Inhibitory Effects of Selected Urea Derivatives. (2020). ResearchGate. [Link]

  • (4-Fluorophenyl)urea. (n.d.). Virtual Campus. [Link]

  • A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. (2021). MDPI. [Link]

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). PubMed. [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. (2021). PubMed. [Link]

  • A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. (2021). eScholarship.org. [Link]

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38 alpha MAPK, CK1 delta and JAK2 kinase inhibitors. (2014). University of Groningen Research Portal. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PubMed Central. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. (2007). PubMed Central. [Link]

  • Enzyme Inhibition. (n.d.). Online Biology Notes. [Link]

  • Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. (2016). MDPI. [Link]

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38 alpha MAPK, CK1 delta and JAK2 kinase inhibitors. (2014). University of Groningen Research Portal. [Link]

  • Fluorescent parallel electrophoresis assay of enzyme inhibition. (2019). PubMed. [Link]

  • (PDF) Enzyme inhibition by fluoro compounds. (2008). ResearchGate. [Link]

  • 2024 Medicinal Chemistry Reviews at a Glance. (2024). Drug Hunter. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). PubMed Central. [Link]

  • (PDF) Feature Reviews in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Feature Reviews in Medicinal Chemistry. (2024). PubMed Central. [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2012). National Center for Biotechnology Information. [Link]

  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2023). RSC Medicinal Chemistry. [Link]

  • Kinetic Measurement of Serpin Inhibitory Activity by Real-Time Fluorogenic Biochemical Assay. (2018). PubMed. [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. [Link]

  • Interferences with Luciferase Reporter Enzymes. (2010). Assay Guidance Manual - NCBI Bookshelf. [Link]

Sources

Agrochemical applications of 4-Fluorophenylurea herbicides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Agrochemical Applications of 4-Fluorophenylurea Herbicides

Authored by: A Senior Application Scientist

Foreword: The Strategic Role of Fluorine in Phenylurea Herbicides

The introduction of the phenylurea class of compounds marked a significant advancement in chemical weed management. These molecules, characterized by a core urea structure linked to a phenyl ring, offered a novel mechanism of action by disrupting the fundamental process of photosynthesis. Within this class, the strategic incorporation of fluorine, particularly at the 4-position of the phenyl ring, has given rise to a highly effective and widely studied subgroup of herbicides. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—impart enhanced biological activity, metabolic stability, and binding affinity to target sites.[1] This guide provides a comprehensive technical overview of this compound herbicides, from their molecular mechanism of action to their synthesis, analysis, and environmental considerations, tailored for researchers and professionals in the agrochemical and drug development fields.

Core Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal action of all phenylurea herbicides, including 4-fluorophenyl derivatives, is the potent inhibition of photosynthesis.[2][3][4] This is not a generalized disruption but a highly specific blockade of the photosynthetic electron transport chain at Photosystem II (PSII).

Molecular Target: The D1 Protein

Phenylurea herbicides bind to a specific niche on the D1 protein, a core component of the PSII reaction center located in the thylakoid membranes of chloroplasts.[5] This binding site is specifically at the quinone-binding (QB) niche. Under normal conditions, a plastoquinone molecule (QB) docks at this site to accept electrons from a preceding carrier, QA. The herbicide molecule, due to its structural and electronic complementarity, competitively displaces the native plastoquinone from the QB site.

This binding event physically obstructs the flow of electrons from QA to QB, effectively halting the linear electron transport chain.[5] The immediate consequences for the plant are the cessation of CO₂ fixation and the production of ATP and NADPH, the energy and reducing power essential for plant growth.[5]

Downstream Effects: Oxidative Stress and Cellular Collapse

While the cessation of energy production is detrimental, the more acute cause of plant death is the subsequent generation of highly destructive reactive oxygen species (ROS).[5][6] The blockage at QA leads to an over-reduced state and the formation of triplet-state chlorophyll. This highly energetic chlorophyll molecule reacts with ground-state oxygen (O₂) to produce singlet oxygen (¹O₂), a potent ROS.[5]

Both triplet chlorophyll and singlet oxygen initiate a catastrophic chain reaction of lipid peroxidation.[5] They strip hydrogen atoms from unsaturated lipids within cellular membranes, leading to a cascade of oxidative damage. This results in the loss of membrane integrity, leakage of cellular contents, destruction of chlorophyll and carotenoids, and ultimately, rapid cellular necrosis and plant death.[5][7]

Photosystem_II_Inhibition cluster_blocked Blocked Electron Flow light Light Energy (Photons) ps2 Photosystem II (PSII) D1 Protein light->ps2 Excites qa QA ps2->qa e⁻ ros Reactive Oxygen Species (ROS) (e.g., ¹O₂) ps2->ros Generates qb_site QB Binding Site qa->qb_site e⁻ cytochrome Cytochrome b6f Complex plastoquinone Plastoquinone (QB) plastoquinone->qb_site Normal Binding herbicide This compound Herbicide herbicide->qb_site BLOCKS damage Lipid Peroxidation & Cell Death ros->damage Causes

Figure 1: Mechanism of PSII Inhibition by this compound Herbicides.

Structure-Activity Relationships (SAR)

The herbicidal efficacy of this compound compounds is highly dependent on their molecular structure. SAR studies reveal critical roles for the substituted phenyl ring, the urea bridge, and the terminal nitrogen substituents.

  • The Phenyl Ring: The presence and position of the fluorine atom are crucial. The 4-fluoro (para) substitution is particularly effective. Additional substitutions, such as a second fluorine at the 2- or 5-position, can further modulate activity.[8][9]

  • The Urea Moiety: The -NH-CO-NH- bridge is essential for binding to the D1 protein. It acts as a hydrogen bond donor and acceptor, anchoring the molecule within the QB binding niche.

  • N-Terminal Substituents: The groups attached to the terminal nitrogen atom significantly influence potency and selectivity. Generally, having one methoxy and one methyl group (e.g., linuron-type) or two methyl groups (e.g., diuron-type) confers high activity.[10] Studies have shown that replacing these with other alkyl groups, such as cyclopropyl, n-butyl, or n-pentyl, can also result in highly active compounds.[8]

Quantitative SAR (QSAR) analyses have demonstrated that hydrophobicity (log P) and electronic properties (such as the energy of the Lowest Unoccupied Molecular Orbital, ELUMO) are key determinants of activity, influencing both target site affinity and the molecule's ability to traverse plant tissues.[11]

Compound/AnalogN-SubstituentsRelative In Vitro Activity (PSII Inhibition)
Reference (Diuron-like) N,N-dimethylHigh
Analog 1 N-cyclopropyl, N'-HVery High[8]
Analog 2 N-n-butyl, N'-HHigh[8]
Analog 3 N-n-pentyl, N'-HHigh[8]
Reference (Linuron-like) N-methoxy, N-methylHigh
Table 1: Relative activity of N-substituted fluorophenyl urea analogs.

Synthesis and Analytical Methodologies

The development and monitoring of this compound herbicides require robust synthetic and analytical protocols.

General Synthesis Protocol

A common and straightforward method for synthesizing N,N-disubstituted-N'-(fluorophenyl)ureas involves the reaction of a fluorinated aniline with a suitable carbamoyl chloride in the presence of a mild base.

Protocol: Synthesis of N,N-dimethyl-N'-(4-fluorophenyl)urea
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-fluoroaniline (e.g., 2.78 g, 0.025 mol) in 50 mL of dry benzene or an alternative aprotic solvent.

  • Addition of Reagents: Add a catalytic amount of a tertiary amine base, such as triethylamine (e.g., 0.5 mL), to the solution.[9]

  • Carbamoyl Chloride Addition: While stirring, slowly add dimethyl carbamoyl chloride (e.g., 3.23 g, 0.03 mol) to the reaction mixture.[9]

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may be allowed to proceed for an extended period (e.g., several hours to days) to ensure completion.[9]

  • Workup: Upon completion, wash the reaction mixture successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and Melting Point analysis.

Environmental Trace Analysis

Monitoring for herbicide residues in environmental samples like water is critical. High-Performance Liquid Chromatography (HPLC) is the preferred method due to the thermal instability of many phenylurea compounds, which makes Gas Chromatography (GC) challenging without a derivatization step.[12][13]

Protocol: Analysis of this compound Herbicides in Water
  • Sample Collection & Preparation: Collect a 500 mL water sample. Acidify to pH ~3 and filter through a 0.45 µm filter to remove particulate matter.

  • Solid-Phase Extraction (SPE) - Preconcentration:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the 500 mL water sample through the cartridge at a flow rate of approximately 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum or with a stream of nitrogen for 20 minutes.

    • Elute the trapped herbicides with a small volume of a suitable organic solvent, such as acetonitrile or methanol (e.g., 2 x 1.5 mL).[12]

  • HPLC-DAD Analysis:

    • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting condition could be 35:65 (v/v) acetonitrile:water.[12]

    • Flow Rate: 1.0 mL/min.[15]

    • Injection Volume: 20 µL.

    • Detection: Monitor at a wavelength of ~245 nm, where phenylureas exhibit strong absorbance.[13][14]

    • Quantification: Create a calibration curve using certified reference standards of the target herbicide. The concentration in the original sample is calculated by accounting for the preconcentration factor from the SPE step.[13]

Analytical_Workflow sample 500 mL Water Sample spe Solid-Phase Extraction (SPE) on C18 Cartridge sample->spe Preconcentration elution Elution with 1.5 mL Acetonitrile spe->elution Analyte Recovery hplc HPLC-DAD Analysis elution->hplc Injection results Quantification (ng/L Level) hplc->results Data Processing

Figure 2: General workflow for trace analysis of phenylurea herbicides.

Environmental Fate and Considerations

While effective, the environmental persistence of phenylurea herbicides is a key consideration. Their degradation in soil and water can be a relatively slow process, with half-lives ranging from weeks to months.[2]

  • Microbial Degradation: The primary route of breakdown in soil is microbial metabolism. A common initial step is the N-demethylation of the urea side chain, carried out by soil microorganisms.[10] This process can sometimes lead to the formation of intermediate metabolites, such as 3,4-dichloroaniline (DCA) from diuron, which may be more toxic than the parent compound.[16]

  • Photodegradation: Phenylureas can also be degraded by UV irradiation from sunlight, particularly in aqueous environments.[3] The photochemical behavior is highly dependent on the substitution pattern on the phenyl ring. For halogenated derivatives, photohydrolysis (replacement of the halogen with a hydroxyl group) is a major transformation pathway.[3][17]

  • Mobility: Due to their moderate water solubility and relatively low to moderate adsorption to soil organic matter, some phenylurea herbicides have the potential to leach into groundwater or enter surface waters via runoff, making environmental monitoring essential.[16][18]

Conclusion and Future Outlook

This compound herbicides remain a cornerstone of modern weed management due to their potent and specific mechanism of action against Photosystem II. The strategic inclusion of fluorine enhances their efficacy, making them valuable tools for crop protection. A deep understanding of their structure-activity relationships continues to guide the design of new analogs with improved potency and selectivity. However, their environmental persistence necessitates responsible stewardship, including the development of highly sensitive analytical methods for monitoring and the exploration of enhanced biodegradation strategies. Future research will likely focus on designing next-generation fluorinated phenylureas with optimized environmental profiles, ensuring both agricultural productivity and ecological safety.

References

  • Chiron, S., et al. (1995). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. Available at: [Link]

  • Sanchis-Mallols, J. M., et al. (1998). Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Marcel Dekker, Inc. Available at: [Link]

  • Papadopoulou-Mourkidou, E., et al. (2004). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Available at: [Link]

  • Koukoulogianni, E., et al. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. Available at: [Link]

  • Multiple Authors. (n.d.). Phenylurea Herbicides. ResearchGate. Available at: [Link]

  • Gerecke, A. C., et al. (2001). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]

  • Berger, B., et al. (2001). Quantitative structure-transformation relationships of sulfonylurea herbicides. National Genomics Data Center. Available at: [Link]

  • Berger, B., et al. (2001). Quantitative structure-transformation relationships of phenylurea herbicides. Semantic Scholar. Available at: [Link]

  • Pang, S. S., et al. (2005). Structure-activity relationships for a new family of sulfonylurea herbicides. PubMed. Available at: [Link]

  • Liu, F., et al. (2012). Immunoassay for Phenylurea Herbicides: Application of Molecular Modeling and Quantitative Structure-Activity Relationship Analysis on an Antigen-Antibody Interaction Study. ResearchGate. Available at: [Link]

  • Unnamed Author. (n.d.). (4-Fluorophenyl)urea. Virtual Campus. Available at: [Link]

  • Yan, Y., et al. (2020). Chemical structures of the phenylurea herbicides tested in this study. ResearchGate. Available at: [Link]

  • Maqbool, Z., et al. (2020). Fate and occurrence of diuron into the environment. ResearchGate. Available at: [Link]

  • Amine-Khodja, A., et al. (2002). Photochemical behaviour of phenylurea herbicides. Scilit. Available at: [Link]

  • Alba, M., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. Available at: [Link]

  • Multiple Authors. (2023). Understanding the environmental fate and removal strategies of phenylurea herbicides: A comprehensive review. ResearchGate. Available at: [Link]

  • Sosnoskie, L. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. University of California Agriculture and Natural Resources. Available at: [Link]

  • Friends of the Irish Environment. (2025). Other Fluorinated Herbicides Used in Ireland. Friends of the Irish Environment. Available at: [Link]

  • Unnamed Author. (1973). Herbicidal fluorinated phenyl ureas and thioureas. Google Patents.
  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. PubMed Central. Available at: [Link]

  • Dorigo, U., et al. (2007). Effects of the phenylurea herbicide diuron on natural riverine microbial communities in an experimental study. PubMed. Available at: [Link]

  • Unnamed Author. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Virginia Tech. Available at: [Link]

Sources

The Strategic Integration of 4-Fluorophenylurea in Advanced Materials and Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Fluorinated Urea Moiety

In the landscape of material science and polymer chemistry, the quest for materials with enhanced properties and novel functionalities is perpetual. 4-Fluorophenylurea, a seemingly simple aromatic urea derivative, has emerged as a molecule of significant interest. Its unique structural features—a rigid phenyl ring, a hydrogen-bonding urea group, and an electronegative fluorine atom—collectively impart a desirable set of characteristics to the materials in which it is incorporated. This technical guide provides an in-depth exploration of this compound, from its fundamental synthesis to its transformative applications in high-performance polymers and functional materials. For professionals in drug development, the principles of molecular interactions and self-assembly discussed herein offer valuable insights into designing molecules with specific binding and structural properties.

Core Properties and Synthesis of this compound

Molecular Structure and Physicochemical Properties

This compound (CAS No: 659-30-3) possesses the chemical formula C₇H₇FN₂O.[1] Its structure is characterized by a urea group (-NH-CO-NH-) attached to a p-fluorinated phenyl ring. This arrangement gives rise to a molecule with a distinct polarity and a high propensity for forming strong, directional hydrogen bonds.

PropertyValue
Molecular Weight 154.14 g/mol
Melting Point 177-186 °C
Appearance White to pale cream crystalline powder
Solubility Sparingly soluble in water, soluble in polar organic solvents

Table 1: Key Physicochemical Properties of this compound.[2]

The presence of the fluorine atom is a critical feature. Its high electronegativity influences the electron density of the aromatic ring and the acidity of the N-H protons in the urea group, thereby modulating the strength of hydrogen bonding interactions.

Caption: Chemical structure of this compound.

Laboratory-Scale Synthesis: A Validated Protocol

The synthesis of this compound can be efficiently achieved through the reaction of 4-fluoroaniline with an isocyanate precursor. A common and reliable laboratory method involves the use of sodium cyanate in an acidic medium.[3]

Reaction:

F-C₆H₄-NH₂ + NaOCN + H₂O + CH₃COOH → F-C₆H₄-NH-CO-NH₂ + NaOH + CH₃COONa

Experimental Protocol:

  • Dissolution of Starting Material: In a suitable reaction vessel (e.g., a 500 mL beaker), dissolve 4-fluoroaniline (0.5 moles) in a mixture of glacial acetic acid (240 mL) and water (480 mL) with gentle heating to approximately 35°C.

  • Preparation of Cyanate Solution: In a separate beaker, prepare a solution of sodium cyanate (1.0 mole) in water (450 mL), also warmed to 35°C.

  • Initiation of Precipitation: Slowly add a small portion (approximately 50 mL) of the sodium cyanate solution to the 4-fluoroaniline solution with continuous stirring. The appearance of a white crystalline precipitate indicates the initiation of the reaction.

  • Completion of Reaction: Once precipitation begins, add the remainder of the sodium cyanate solution rapidly with vigorous stirring. The exothermic reaction will cause the temperature to rise.

  • Crystallization and Isolation: Continue stirring the resulting thick suspension for 10 minutes, then allow it to stand at room temperature for 2-3 hours to ensure complete crystallization.

  • Purification: The crude product can be purified by recrystallization from aqueous ethanol to yield pure this compound.

This method is highly effective for producing various arylureas and can be adapted for different scales.[3]

The Role of this compound in Polymer Chemistry

The urea functionality is a cornerstone of supramolecular chemistry, primarily due to its ability to form strong and directional hydrogen bonds.[4] This characteristic is harnessed in polymer science to create materials with tunable mechanical properties and stimuli-responsive behaviors.

Polyureas: Enhancing Thermal and Mechanical Stability

This compound can be utilized as a monomer or a comonomer in the synthesis of polyureas. The general synthesis of polyureas involves the polyaddition reaction of a diisocyanate with a diamine.[5] While this compound itself is not a diamine, its derivatives can be designed to participate in such polymerizations. More commonly, the phenylurea moiety is incorporated to introduce hard segments into the polymer backbone.

The strong hydrogen bonding between urea groups leads to the formation of well-ordered, physically cross-linked domains within the polymer matrix. These hard domains contribute significantly to the material's thermal stability and mechanical strength. The incorporation of the fluorophenyl group can further enhance these properties through favorable dipole-dipole interactions and by increasing the overall rigidity of the polymer chain. Polymers containing aromatic urea structures often exhibit high melting points and decomposition temperatures.[6]

Polyurea_Hydrogen_Bonding cluster_0 Polymer Chain 1 cluster_1 Polymer Chain 2 a1 ...-R-NH- c1 C=O a1->c1 n1 -NH-Ar(F)-... c1->n1 a2 ...-R-NH- c1->a2 H-Bond c2 C=O n1->c2 H-Bond a2->c2 n2 -NH-Ar(F)-... c2->n2

Caption: Hydrogen bonding between urea groups in adjacent polymer chains.

Chain Extenders in Polyurethanes: Tailoring Segmented Polymers

In the synthesis of polyurethanes, diols or diamines are often used as chain extenders to build up the hard segment of the polymer. While not a diamine itself, derivatives of this compound or analogous structures can act as chain extenders, introducing urea linkages into a polyurethane backbone, thus forming polyurethane-ureas. These urea groups, with their strong hydrogen bonding capabilities, can significantly enhance the phase separation between the hard and soft segments of the polyurethane, leading to improved mechanical properties such as tensile strength and elongation at break.[7][8] The fluorinated aromatic component also contributes to the thermal stability of the resulting polymer.[9]

Advanced Applications in Material Science

The unique molecular interactions facilitated by the this compound moiety are being exploited to develop a new generation of "smart" materials with dynamic and responsive properties.

Self-Healing Polymers: The Power of Reversible Hydrogen Bonds

A key application of this compound-containing structures is in the development of self-healing polymers.[2] The principle behind this functionality lies in the reversible nature of the hydrogen bonds formed by the urea groups. When the material is damaged (e.g., cut or scratched), these hydrogen bonds are broken. However, upon bringing the damaged surfaces back into contact, the hydrogen bonds can reform, effectively "healing" the material and restoring a significant portion of its original mechanical properties.

The incorporation of multiple hydrogen-bonding motifs, such as the bis-urea structures, can lead to the formation of robust, physically cross-linked networks that are essential for efficient self-healing.[1] The strength and directionality of the urea-urea hydrogen bonds are critical for achieving high healing efficiencies.

Workflow for Self-Healing:

G A Intact Polymer Network (Hydrogen Bonds Formed) B Mechanical Damage (Hydrogen Bonds Broken) A->B Stress/Fracture C Contact of Damaged Surfaces B->C Manual/Autonomous Alignment D Reformation of Hydrogen Bonds (Healing) C->D Spontaneous Re-association E Restored Polymer Network D->E

Caption: The process of self-healing in a polymer network based on reversible hydrogen bonds.

Supramolecular Polymers and Gels

The strong, directional, and reversible nature of the hydrogen bonds in urea derivatives makes them ideal building blocks for supramolecular polymers and gels.[4][10] By designing molecules with multiple urea groups, it is possible to create long, chain-like structures held together by non-covalent interactions. These supramolecular polymers can exhibit properties that are highly sensitive to environmental stimuli such as temperature and solvent polarity. The introduction of a fluorophenyl group can influence the solubility and stacking interactions of these supramolecular assemblies.[6]

Functional Materials for Sensing Applications

The urea group can also act as a recognition site for anions and other guest molecules through hydrogen bonding. This property can be exploited in the design of chemical sensors. Polymers or materials functionalized with this compound can be designed to exhibit a detectable change (e.g., optical or electrical) upon binding to a specific analyte. The fluorinated phenyl ring can also be used to fine-tune the electronic properties of the material, potentially enhancing its sensitivity and selectivity.

Characterization Techniques

A comprehensive understanding of materials containing this compound requires a suite of analytical techniques to probe their structure and properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound and for characterizing the polymers derived from it.[11] The chemical shifts of the N-H protons are particularly sensitive to hydrogen bonding and can provide insights into the formation of supramolecular structures.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying the functional groups present in a molecule. The urea group has characteristic absorption bands, including the N-H stretch (around 3300 cm⁻¹) and the C=O stretch (the "amide I" band, around 1650 cm⁻¹).[12][13] Changes in the position and shape of these bands can indicate the extent of hydrogen bonding.[14]

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the materials. TGA can determine the decomposition temperature, while DSC can identify the glass transition temperature (Tg) and melting temperature (Tm) of polymers, providing information on the effect of the this compound moiety on the material's thermal properties.[15][16]

  • Mechanical Testing: Techniques such as tensile testing are used to measure the mechanical properties of the polymers, including tensile strength, Young's modulus, and elongation at break. This data provides a quantitative measure of how the incorporation of this compound affects the material's performance.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion and Future Outlook

This compound is a versatile building block in material science and polymer chemistry, offering a powerful means to introduce strong, directional hydrogen bonding and enhance the thermal and mechanical properties of materials. Its application in self-healing polymers, supramolecular assemblies, and functional materials is a testament to the power of molecular design. As researchers continue to explore the subtleties of non-covalent interactions, we can expect to see even more innovative applications of this compound and related compounds in the development of advanced materials with tailored functionalities. The principles of hydrogen bond-mediated self-assembly are also of great relevance to drug development, where understanding and controlling molecular interactions is paramount.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials - CentAUR. (2025, January 12). Retrieved from [Link]

  • (PDF) Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts - ResearchGate. (2020, December 8). Retrieved from [Link]

  • † 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

  • Kinetic Control and Trapping in the Supramolecular Polymerization of m-Terphenyl Bis-Urea Macrocycles - PMC - NIH. (n.d.). Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • Supramolecular Polymerization of Monomers Containing Both Urea and Amide Groups: Evidence for Narcissistic Hydrogen Bond Self‐Sorting - ResearchGate. (2025, February 6). Retrieved from [Link]

  • Synthesis of Self-Healing Polyurethane Urea-Based Supramolecular Materials. (2014, December 12). Retrieved from [Link]

  • This compound - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Hydrogen-bonded supramolecular polymers: A literature review - ResearchGate. (2025, August 7). Retrieved from [Link]

  • arylureas i. cyanate method - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Engineering Supramolecular Hydrogen Bonding Interactions into Dynamic Covalent Polymers To Obtain Double Dynamic Biomaterials - PMC - NIH. (2025, May 23). Retrieved from [Link]

  • 4 - Novel applications of urethane/urea chemistry in the field of biomaterials - B-REAL. (n.d.). Retrieved from [Link]

  • The Crucial Role of Urea in Synthetic Resin Formulations - Ammonium Nitrate. (2023, December 11). Retrieved from [Link]

  • Synthesis of mechanically strong waterborne poly(urethane- urea)s capable of self-healing at elevated temperatures - ADDI. (n.d.). Retrieved from [Link]

  • The TGA and DTG traces of polyureas 5 a,c in air at a heating rate of 10 C/min. (n.d.). Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Synthesis of Self-Healing Polyurethane Urea-Based Supramolecular Materials | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]

  • Review on role of urea and thiourea derivatives of some heterocyclic Scaffold in drug design and medicinal chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • The scheme of synthesis of self‐healable waterborne poly(urethane‐urea)... - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Fluoroanilines: Synthesis and Decomposition | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Polyureas Versatile Polymers for New Academic and Technological Applications - PMC. (n.d.). Retrieved from [Link]

  • Facile synthesis of high-performance and self-healing polyurethane-urea nanocomposites reinforced with graphene - - NU Research Portal. (n.d.). Retrieved from [Link]

  • Polyureas Versatile Polymers for New Academic and Technological Applications - MDPI. (n.d.). Retrieved from [Link]

  • CN101624348A - Preparation method of para-fluoroaniline - Google Patents. (n.d.).
  • DSC curves of the polyurea samples ((a) aromatic polyurea; (b–d)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway - PubMed. (2023, August 24). Retrieved from [Link]

  • FT-IR Spectrum Table | PDF | Amine | Ester - Scribd. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Functional Polymers - GSE Mainz. (2018, December 21). Retrieved from [Link]

  • Poly(urea-urethane) polymers with multi-functional properties | Request PDF. (2025, August 6). Retrieved from [Link]

  • Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - MDPI. (2024, April 1). Retrieved from [Link]

  • CN1463965A - Process for preparing 4,4'-dinitro diphenyl urea - Google Patents. (n.d.).
  • Synthesis of Novel Polyurethanes and Polyureas by Polyaddition Reactions of Dianhydrohexitol Configurated Diisocyanates - ResearchGate. (2025, August 7). Retrieved from [Link]

  • General synthesis scheme of polyurea by polyaddition of diisocyanates and diamines. - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer - ResearchGate. (2020, May 1). Retrieved from [Link]

Sources

Review of 4-Fluorophenylurea in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluorophenylurea in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The this compound moiety is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have positioned it as a key building block in the design of potent and selective inhibitors for a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, multifaceted mechanisms of action, structure-activity relationships (SAR), and pharmacokinetic profiles of this compound-containing compounds. We delve into its critical role in the development of kinase inhibitors for oncology and soluble epoxide hydrolase (sEH) inhibitors for inflammatory and cardiovascular diseases, offering field-proven insights and detailed experimental protocols to support researchers in their drug discovery endeavors.

PART 1: The Versatile Scaffold: Synthesis and Physicochemical Properties

The this compound core is a versatile and synthetically accessible starting point for the generation of extensive compound libraries. The presence of the fluorine atom at the para position of the phenyl ring significantly influences the molecule's electronic and metabolic properties, often enhancing biological activity and metabolic stability.[1][2]

General Synthesis of this compound Derivatives

The most common and straightforward method for the synthesis of this compound derivatives involves the reaction of 4-fluoroaniline with an appropriate isocyanate. This reaction is typically carried out in an aprotic solvent and proceeds with high yield. For the synthesis of unsymmetrical ureas, a two-step approach is often employed, starting with the reaction of an amine with a phosgene equivalent, such as N,N'-carbonyldiimidazole (CDI), to form an activated intermediate, which is then reacted with 4-fluoroaniline.[3]

Experimental Protocol: Synthesis of a Generic 1-(4-fluorophenyl)-3-(substituted aryl)urea

  • Step 1: Activation of Amine (if necessary). In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Step 2: Isocyanate Formation or Phosgene Equivalent Addition.

    • Method A (Using Isocyanate): To the solution from Step 1, add the corresponding substituted isocyanate (1.05 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Method B (Using CDI): To a solution of N,N'-carbonyldiimidazole (1.1 eq) in anhydrous THF, add a solution of the substituted aniline (1.0 eq) in THF dropwise at room temperature. Stir for 1-2 hours to form the imidazolide intermediate.

  • Step 3: Reaction with 4-Fluoroaniline.

    • For Method B: Add 4-fluoroaniline (1.0 eq) to the reaction mixture containing the imidazolide intermediate. Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 4: Work-up and Purification. Upon completion of the reaction, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-(4-fluorophenyl)-3-(substituted aryl)urea.

Physicochemical Properties and Rationale for Use

The urea functional group is a cornerstone in medicinal chemistry due to its ability to act as a rigid and planar hydrogen bond donor and acceptor.[3] This allows for strong and specific interactions with the backbones of target proteins. The introduction of a fluorine atom on the phenyl ring offers several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH.

PART 2: Diverse Mechanisms of Action: Targeting Key Pathological Pathways

The this compound scaffold has been successfully incorporated into inhibitors of several important enzyme classes, demonstrating its versatility in drug design.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs) to their less active diol counterparts.[4][5] Inhibition of sEH increases the levels of beneficial EpFAs, making it a promising therapeutic strategy for hypertension, inflammation, and pain.[6][7][8]

Numerous potent and selective sEH inhibitors are based on a urea scaffold, where the urea carbonyl forms a crucial hydrogen bond with a key tyrosine residue in the active site of the enzyme. The 4-fluorophenyl group often occupies a hydrophobic pocket within the enzyme.

Mechanism of sEH Inhibition by Urea-Based Inhibitors

sEH_inhibition cluster_0 sEH Active Site Inhibitor This compound Derivative Urea Carbonyl 4-Fluorophenyl Group Tyr381 Tyrosine 381 Inhibitor:f1->Tyr381 H-Bond Asp333 Aspartate 333 Inhibitor:f0->Asp333 Catalytic Residue Interaction Hydrophobic_Pocket Hydrophobic Pocket Inhibitor:f2->Hydrophobic_Pocket Hydrophobic Interaction kinase_screening_workflow A Compound Library Synthesis (this compound derivatives) B High-Throughput Screening (HTS) (Biochemical Kinase Assays) A->B C Hit Identification (Potent Compounds) B->C D Lead Optimization (SAR Studies) C->D E In Vitro Cellular Assays (Cancer Cell Lines) D->E F In Vivo Animal Models (Xenograft Studies) E->F G Preclinical Development F->G

Caption: A typical workflow for the discovery of kinase inhibitors.

The development of these drugs often involves extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. [9][10][11]

PART 3: Structure-Activity Relationships (SAR) and Pharmacokinetics

The optimization of this compound-based compounds into clinical candidates relies heavily on understanding their SAR and pharmacokinetic profiles.

Structure-Activity Relationships

SAR studies for this compound derivatives have revealed several key insights:

  • The Urea Linker: The N,N'-disubstituted urea is critical for activity, with both NH groups often participating in hydrogen bonding with the target protein.

  • The 4-Fluorophenyl Group: This group is often essential for potency, fitting into a specific hydrophobic pocket. Modifications to this ring are generally not well-tolerated.

  • The "Other" Substituent: The substituent on the second nitrogen of the urea is a key determinant of selectivity and potency. This is where the most variation is seen in different drug molecules and allows for targeting of diverse proteins. For example, in kinase inhibitors, this part of the molecule often contains a heterocyclic ring system that interacts with other regions of the ATP-binding pocket.

Pharmacokinetic Properties

The pharmacokinetic properties of this compound derivatives can vary significantly depending on the overall structure of the molecule. [12][13][14][15]Generally, the inclusion of the fluorophenylurea moiety contributes to good metabolic stability. However, properties like solubility, permeability, and plasma protein binding are highly dependent on the other substituents in the molecule.

Table 2: Representative Pharmacokinetic Parameters of a MET Kinase Inhibitor Derivative (SAR125844) [12]

Parameter Value
CYP3A4 Inhibition Low
Oral Absorption Poor
Target Engagement in vivo Sustained at tolerated doses

| Preclinical to Clinical PK | Predictive |

This data highlights that while the core scaffold can provide certain advantages, careful optimization of the entire molecule is necessary to achieve a desirable pharmacokinetic profile for clinical development.

PART 4: Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable starting point for the design of new therapeutic agents. Its synthetic tractability and favorable interactions with a range of biological targets ensure its continued relevance in medicinal chemistry. Future research is likely to focus on:

  • Novel Target Identification: Exploring the potential of this compound derivatives to inhibit novel and challenging drug targets.

  • Multi-target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which may offer advantages in complex diseases like cancer. [16]* Targeted Drug Delivery: Incorporating the this compound pharmacophore into targeted drug delivery systems to enhance efficacy and reduce off-target side effects. [17] In conclusion, this compound is a privileged and versatile scaffold in medicinal chemistry with a proven track record in the development of successful drugs. A deep understanding of its synthesis, mechanisms of action, and structure-activity relationships is crucial for any researcher aiming to leverage this powerful chemical entity in their drug discovery programs.

References

  • Soluble epoxide hydrolase inhibitor trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea prevents hyperalgesia through regulating NLRC4 inflammasome-related pro-inflammatory and anti-inflammatory signaling pathways in the lipopolysaccharide-induced pain mouse model - PubMed. (URL: [Link])

  • Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor 1-{6-[6-(4-Fluorophenyl)-t[1][2][12]riazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) - PubMed. (URL: [Link])

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)- - PubMed. (URL: [Link])

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - Frontiers. (URL: [Link])

  • A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis - MDPI. (URL: [Link])

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC - NIH. (URL: [Link])

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC - PubMed Central. (URL: [Link])

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed. (URL: [Link])

  • This compound | C7H7FN2O | CID 12612 - PubChem - NIH. (URL: [Link])

  • Synthesis, Biological Activities and Pharmacokinetic Properties of New Fluorinated Derivatives of Selective PDE4D Inhibitors - PubMed. (URL: [Link])

  • Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed. (URL: [Link])

  • Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC - PubMed Central. (URL: [Link])

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])

  • (PDF) Structure–activity relationships for a new family of sulfonylurea herbicides. (URL: [Link])

  • Structure activity relationship of the synthesized compounds 3–11 - ResearchGate. (URL: [Link])

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive. (URL: https://paduaresearch.cab.unipd.it/8735/1/Final_Manuscript.pdf)
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (URL: [Link])

  • Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). (URL: [Link])

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (URL: [Link])

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (URL: [Link])

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed. (URL: [Link])

  • Fluorescent Kinase Inhibitors As Probes In Cancer - PMC - NIH. (URL: [Link])

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (URL: [Link])

  • Revolutionary Drug Discoveries Offering New Hope in Cancer Treatment - YouTube. (URL: [Link])

  • Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed. (URL: [Link])

  • A comprehensive review of protein kinase inhibitors for cancer therapy - PMC. (URL: [Link])

  • Cancer Cell‐Specific Fluorescent Prodrug Delivery Platforms - PMC - NIH. (URL: [Link])

  • A Study of ADH300004 and 5-Fluorouracil in Locally Advanced, Recurrent, or Metastatic Hepatocellular Carcinoma - ClinicalTrials.gov. (URL: [Link])

Sources

Whitepaper: The Strategic Imperative of Fluorine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing its Biological Significance

Abstract

The strategic incorporation of the fluorine atom into therapeutic candidates has become a cornerstone of modern medicinal chemistry. Its unique and potent combination of properties—small steric size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—provides an unparalleled tool for modulating a molecule's physicochemical and pharmacokinetic profiles.[1][2] This guide offers an in-depth exploration of the biological significance of the fluorine moiety for researchers and drug development professionals. We will dissect the causal mechanisms by which fluorine influences metabolic stability, binding affinity, lipophilicity, pKa, and molecular conformation. This text is grounded in field-proven insights, featuring detailed experimental protocols for assessing these key parameters and data-driven visualizations to elucidate complex concepts, empowering scientists to make more rational and effective drug design decisions.

Introduction: The Unique Stature of Fluorine in Medicinal Chemistry

Historically, medicinal chemistry drew heavily from natural products, a realm where organofluorine compounds are exceptionally rare.[3] However, the advent of synthetic chemistry unlocked the ability to strategically introduce fluorine, and today, approximately 20% of all pharmaceuticals contain at least one fluorine atom.[4] This prevalence is not coincidental; it is a direct result of fluorine's profound and often beneficial impact on a molecule's disposition within a biological system.[5]

The power of fluorine stems from a unique confluence of properties:

  • Size and Mimicry: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a hydrogen isostere with minimal steric perturbation.[1]

  • Extreme Electronegativity: As the most electronegative element (Pauling scale value of 3.98), fluorine exerts a powerful inductive effect, significantly altering the electron distribution of the entire molecule.[1][6]

  • Bond Strength: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of over 100 kcal/mol.[6][7] This inherent stability is central to its role in enhancing metabolic resistance.

This guide will move beyond a simple listing of effects to explain the underlying causality, providing the foundational knowledge required for its rational deployment in drug discovery programs.

Core Physicochemical and Pharmacokinetic Effects of Fluorination

The decision to introduce fluorine is a strategic one, aimed at resolving specific challenges in a drug candidate's profile. Judicious placement can productively influence conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways.[8]

Enhancing Metabolic Stability

One of the most celebrated applications of fluorine is its ability to block metabolic "soft spots."[7] Many drug candidates fail due to rapid metabolism, primarily through oxidation by cytochrome P450 (CYP450) enzymes.[9] By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can effectively shield the molecule from enzymatic attack.[1][9][10] This not only prevents the intended oxidation but can also redirect metabolism to other parts of the molecule or slow it down altogether, leading to a longer half-life and improved bioavailability.[1][11]

For example, replacing a hydrogen on an aromatic ring with fluorine can prevent the formation of toxic epoxide metabolites.[10] This strategy of "metabolic blocking" is a primary driver for the increased use of fluorine in drug design.[2]

cluster_0 Non-Fluorinated Compound cluster_1 Fluorinated Analog A Drug with Metabolic 'Soft Spot' (C-H bond) B CYP450 Enzyme A->B Metabolic Attack C Oxidized Metabolite (Rapid Clearance) B->C D Drug with Fluorine 'Block' (C-F bond) E CYP450 Enzyme D->E Attack Prevented F Metabolism Blocked (Increased Stability) E->F

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Data Presentation: Quantitative Comparison of Metabolic Stability

The following table summarizes representative in vitro data comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in human liver microsomes (HLM).

Compound PairNon-Fluorinated t½ (min)Fluorinated t½ (min)Fold Increase in StabilityTherapeutic Area
PDE9 Inhibitor Series 15> 120> 8xCNS Disorders[12]
Antitubulin Agent 22582.6xOncology[13]
CRF-R1 Inhibitor 45902xCNS Disorders[7]

Experimental Protocols: Microsomal Metabolic Stability Assay

This protocol provides a self-validating system for determining a compound's in vitro half-life (t½) and intrinsic clearance (CLint).[9]

prep 1. Preparation - Thaw Liver Microsomes - Prepare NADPH System incubate 2. Incubation - Add Microsomes & Buffer - Add Test Compound - Pre-incubate at 37°C prep->incubate initiate 3. Reaction Initiation - Add NADPH System - Start Timer (t=0) incubate->initiate sample 4. Time-Point Sampling - Aliquot at 0, 5, 15, 30, 60 min - Quench with cold Acetonitrile initiate->sample analyze 5. Analysis - Centrifuge samples - Analyze supernatant via LC-MS/MS sample->analyze calculate 6. Calculation - Plot ln(% remaining) vs. time - Calculate t½ and CLint analyze->calculate

Caption: A generalized workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare the NADPH regenerating system as per the manufacturer's instructions.[9]

  • Incubation Setup: In a 96-well plate, dilute the liver microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL. Add the test compound (typically 1 µM final concentration). Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.[9]

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control.[9]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute sample serves as the initial concentration reference.[9]

  • Sample Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance (CLint) is then calculated using the formula: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).[9]

Modulating Lipophilicity (LogP)

Lipophilicity, often measured as the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, and toxicity.[14] Fluorine's effect on lipophilicity is context-dependent. While it is often stated that fluorination increases lipophilicity, this is most consistently true for aromatic systems.[15] For aliphatic compounds, replacing a C-H with a C-F can sometimes lead to a decrease in LogP.[15] This ability to fine-tune lipophilicity is invaluable; for instance, increasing it can enhance membrane permeability and bioavailability, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[2][16]

Experimental Protocols: LogP Determination by ¹⁹F NMR Spectroscopy

For fluorinated compounds, especially those lacking a UV chromophore, ¹⁹F NMR provides a straightforward and accurate method for LogP determination.[14][15]

Step-by-Step Methodology:

  • System Preparation: Prepare saturated solutions of n-octanol in water and water in n-octanol to form the two phases of the partition system.

  • Sample Preparation: Dissolve the fluorinated test compound (X) and a fluorinated reference compound (ref) of known LogP in a vial containing equal volumes of the prepared n-octanol and water phases.[14]

  • Equilibration: Vigorously shake the vial to ensure thorough mixing and partitioning of the solutes. Allow the layers to fully separate.

  • NMR Analysis: Carefully take an aliquot from each phase (the n-octanol layer and the aqueous layer) and transfer them to separate NMR tubes. Run a quantitative ¹⁹F NMR experiment on both samples.[14][15]

  • Data Calculation: Determine the integration ratio of the NMR signals for the test compound versus the reference compound in both the aqueous (ρ_aq_) and octanol (ρ_oct_) phases. The LogP of the test compound (LogP_X_) is then calculated using the known LogP of the reference (LogP_ref_) and the following equation: LogP_X_ = LogP_ref_ + log(ρ_oct_ / ρ_aq_)[15]

Altering Acidity/Basicity (pKa)

Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups.[1][6][17] For example, introducing fluorine at the β- or γ-position to an aliphatic amine can substantially reduce its basicity.[12] This modulation is critical for optimizing a drug's properties. Lowering the basicity of an amine can decrease unwanted ionization at physiological pH, which in turn can improve membrane permeability and oral absorption.[1][4] However, this must be balanced, as a certain level of basicity may be required for target binding.[1]

Experimental Protocols: pKa Determination by ¹⁹F NMR Titration

The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for determining the pKa of fluorinated compounds.[18][19]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of buffered aqueous solutions across a range of pH values (e.g., from pH 2 to 12).

  • NMR Measurement: Dissolve the fluorinated compound in each buffered solution and acquire a ¹⁹F NMR spectrum for each sample.

  • Data Analysis: Record the ¹⁹F chemical shift (δ) at each pH. The chemical shift will change as the compound transitions between its protonated and deprotonated states.

  • Curve Fitting: Plot the measured chemical shift (δ) against the pH. The data will form a sigmoidal curve.

  • pKa Determination: The pKa is the pH value at the inflection point of this sigmoid curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[20] This method is advantageous as it does not require precise concentration measurements and is tolerant of impurities.[18]

Influencing Binding Affinity and Interactions

The role of fluorine in protein-ligand binding is multifaceted and often subtle.[21] While not typically a strong hydrogen bond acceptor, fluorine can participate in favorable multipolar interactions with electron-poor groups on the protein backbone, such as carbonyls (C-F···C=O).[22] These interactions, though modest in isolation, can collectively enhance binding affinity.[22][23] Furthermore, fluorine can influence binding indirectly by altering the conformation of the ligand to better fit the binding pocket or by displacing water molecules in a way that is entropically favorable.[21][24]

cluster_ligand Fluorinated Ligand cluster_protein_groups Protein Residues Protein Protein Binding Pocket Ligand Ligand Scaffold F F Carbonyl Backbone C=O F->Carbonyl Orthogonal Multipolar Interaction Hydrophobic Hydrophobic Group (e.g., Leu) F->Hydrophobic Hydrophobic Interaction

Caption: Fluorine can engage in multiple types of favorable interactions.

Experimental Protocols: Ligand Binding Assay (ELISA-based)

Ligand binding assays are essential for quantifying the affinity of a drug candidate for its target protein.[25][26] An ELISA-based competitive binding assay is a common high-throughput method.[27]

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microplate with the purified target receptor protein and incubate to allow for adsorption. Wash away any unbound protein.[27]

  • Blocking: Add a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding to the plate surface.

  • Competitive Binding: Add a constant, known concentration of a labeled ligand (e.g., biotinylated or fluorescent) along with varying concentrations of the unlabeled test compound (the fluorinated drug candidate). The test compound will compete with the labeled ligand for binding to the immobilized receptor.

  • Incubation and Washing: Incubate the plate to allow the binding to reach equilibrium. Wash the plate thoroughly to remove all unbound ligands.

  • Detection: Add a detection reagent that binds to the labeled ligand (e.g., HRP-conjugated streptavidin for a biotinylated ligand). After another wash, add a substrate (e.g., TMB) that produces a colorimetric or fluorescent signal.[27]

  • Quantification: Measure the signal intensity using a plate reader. A lower signal indicates that the test compound has successfully outcompeted the labeled ligand, signifying higher binding affinity.

  • Data Analysis: Plot the signal against the concentration of the test compound to generate a competition curve. From this curve, determine the IC50 (the concentration of test compound that inhibits 50% of labeled ligand binding), which can be used to calculate the inhibition constant (Ki), a measure of binding affinity.[25]

Controlling Molecular Conformation

The introduction of fluorine can impose significant conformational biases on a molecule.[4] This is often due to the "gauche effect," where the polar C-F bond prefers to be oriented at a specific dihedral angle relative to other nearby polar bonds (like C-O or C-N).[28] This effect can be exploited to "lock" a flexible molecule into its bioactive conformation—the specific shape required to bind effectively to its target. By pre-organizing the ligand for its receptor, this conformational control can lead to a significant increase in potency and selectivity.[16][28]

The Double-Edged Sword: Potential Liabilities of Fluorination

While highly advantageous, fluorination is not a panacea. The high stability of the C-F bond is generally a benefit, but under certain biological conditions, cleavage can occur, leading to the release of fluoride ions and potentially reactive metabolites.[7] Long-term use of some fluorinated drugs, like the antifungal voriconazole, has been linked to increased plasma fluoride levels and skeletal issues.[7] Therefore, medicinal chemists must carefully consider the electronic environment of the C-F bond and prioritize assays to test for potential metabolic defluorination liabilities.[7]

Case Study: Fluorine in Kinase Inhibitors

The development of kinase inhibitors provides a powerful illustration of fluorine's strategic use. In the discovery of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, the inclusion of a 4-fluorophenoxy group was critical. Structural studies revealed that this fluorine substitution stabilized key interactions within a hydrophobic pocket of the BTK enzyme, which not only enhanced binding affinity but also improved the drug's overall pharmacokinetic profile.[2] This is a prime example of how a single, well-placed fluorine atom can simultaneously improve potency, selectivity, and metabolic stability.[2][16]

Conclusion: A Strategic Tool in Modern Drug Discovery

Fluorine is far more than a simple hydrogen mimic; it is a powerful and versatile element that offers medicinal chemists a unique lever to fine-tune the properties of drug candidates.[2] Its ability to enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and influence target binding and conformation has solidified its indispensable role in addressing the complex challenges of drug design.[1][8][16] By understanding the fundamental chemical principles behind these effects and employing robust experimental validation, researchers can continue to harness the biological significance of the fluorine moiety to develop safer and more effective medicines.

References

  • Shah, P., & Sahu, A. (2020). The role of fluorine in medicinal chemistry. Journal of Chemical Information and Modeling, 60(10), 4543-4556. [Link]

  • Jana, A. K., & Sharma, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1282, 135178. [Link]

  • Fleck, M., et al. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 61(8), 3747-3758. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(25), 6325-6348. [Link]

  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]

  • Lu, Y., et al. (2012). Fluorine Bonding: How Does It Work in Protein–Ligand Interactions?. Journal of Chemical Information and Modeling, 52(11), 2944-2953. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • Wikipedia. Biological aspects of fluorine. [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6323-6324. [Link]

  • Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(1), 33-47. [Link]

  • Wang, L., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-985. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Fleck, M., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

  • Lin, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824. [Link]

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

  • Emery Pharma. Ligand Binding Assays. [Link]

  • World Pharma Today. (2021). Structure and conformational dynamics of fluorine-containing drugs. [Link]

  • RayBiotech. Ligand Binding Assays. [Link]

  • Gessner, V. H., et al. (2007). Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. Brandeis University. [Link]

  • Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(17), 6843-6850. [Link]

  • Jørgensen, L., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(10), 1667-1672. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • V. Gouverneur, et al. (2015). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Angewandte Chemie International Edition, 54(52), 15824-15828. [Link]

  • Dressed, B. L., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 15(11), 1335. [Link]

  • Dressed, B. L., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia MDPI. [Link]

  • V. Gouverneur, et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(18), e202301077. [Link]

  • Parman, E., et al. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 32(6), e3940. [Link]

  • Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. [Link]

  • Angewandte Chemie. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. [Link]

  • ResearchGate. (2016). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. [Link]

  • NIH. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • Coenen, H. H., & El-Gowelli, H. M. (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 11(4), 107. [Link]

  • NIH. (2022). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. [Link]

  • Gillis, E. P., et al. (2015). Recent Advances in Fluorination Techniques and Their Anticipated Impact on Drug Metabolism and Toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 733-748. [Link]

  • Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 1-13. [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis and Characterization of 4-Fluorophenylurea from 4-Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aryl Ureas

N-aryl ureas are a cornerstone structural motif in a multitude of biologically active molecules, finding applications in medicinal chemistry and agrochemistry.[1][2] Their utility as potent enzyme inhibitors, receptor antagonists, and herbicides makes the development of efficient and reliable synthetic protocols a priority for researchers in drug development and chemical synthesis. 4-Fluorophenylurea, in particular, serves as a critical building block and intermediate for more complex pharmaceutical agents, leveraging the unique electronic properties of the fluorine substituent to modulate biological activity and metabolic stability.[3][4][5]

This application note provides a detailed, field-proven protocol for the synthesis of this compound from 4-fluoroaniline. The chosen method is a modification of the classic Wöhler urea synthesis, reacting an aniline with an alkali metal cyanate in an acidic aqueous medium.[6][7] This approach is favored for its operational simplicity, high yields, safety profile (avoiding the direct use of hazardous isocyanates), and scalability, making it ideal for both academic research and process development environments.[2][8] We will provide not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and comprehensive characterization data to ensure a reproducible and verifiable outcome.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via the in situ generation of isocyanic acid (HNCO) from sodium cyanate in the presence of a mineral or carboxylic acid. The reaction mechanism can be dissected into two primary stages:

  • Formation of Isocyanic Acid: Sodium cyanate (NaOCN) is protonated by the acid (in this case, provided by the 4-fluoroaniline hydrochloride salt formed with HCl) to generate the reactive intermediate, isocyanic acid.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of isocyanic acid. A subsequent proton transfer yields the final, stable this compound product.

The causality for using an acidic medium is twofold: it generates the reactive electrophile (isocyanic acid) and solubilizes the starting aniline. The reaction is typically exothermic and proceeds rapidly upon mixing the reagents.[8]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Formation Aniline 4-Fluoroaniline (C₆H₆FN) Product This compound (C₇H₇FN₂O) Aniline->Product Nucleophilic Attack & Proton Transfer   Cyanate Sodium Cyanate (NaOCN) HNCO Isocyanic Acid (HNCO) Cyanate->HNCO  Protonation Acid Acid (H⁺)

Caption: Reaction mechanism for the synthesis of this compound.

Comprehensive Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified quantities and conditions should reliably yield the desired product, which can be verified against the characterization data provided in Section 5.

Materials and Equipment
  • Reagents:

    • 4-Fluoroaniline (C₆H₆FN, MW: 111.12 g/mol )[9]

    • Concentrated Hydrochloric Acid (~37%, HCl)

    • Sodium Cyanate (NaOCN)

    • Deionized Water

    • Ethanol (for recrystallization)

  • Equipment:

    • 250 mL Beaker or Erlenmeyer flask

    • Magnetic stirrer and stir bar

    • Graduated cylinders

    • Ice bath

    • Buchner funnel and filter flask

    • Filter paper

    • Drying oven or vacuum desiccator

    • Standard laboratory glassware

Safety Precautions
  • 4-Fluoroaniline: This compound is toxic, harmful if swallowed, and can cause severe skin and eye irritation.[9][10] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11][12]

  • Concentrated HCl: Corrosive and causes severe burns. Handle with extreme care in a fume hood.

  • Sodium Cyanate: Harmful if swallowed. Avoid generating dust.

  • General: Perform the entire experiment in a certified chemical fume hood.[13]

Step-by-Step Synthesis Procedure
  • Preparation of the 4-Fluoroaniline Hydrochloride Solution:

    • In a 250 mL beaker, add 5.56 g (0.05 mol) of 4-fluoroaniline.

    • Add 100 mL of deionized water.

    • While stirring, slowly add 5.0 mL of concentrated hydrochloric acid. The aniline will dissolve to form its hydrochloride salt. A clear solution should be obtained.

    • Cool the solution to approximately 15-20°C in a water bath.

  • Preparation of the Sodium Cyanate Solution:

    • In a separate beaker, dissolve 4.88 g (0.075 mol) of sodium cyanate in 50 mL of warm deionized water. Ensure it is fully dissolved.

  • Reaction Execution:

    • While vigorously stirring the 4-fluoroaniline hydrochloride solution, add the sodium cyanate solution in one portion.

    • A voluminous white precipitate of this compound should form almost immediately. The reaction is exothermic, and the temperature may rise.

    • Continue to stir the resulting thick suspension for 30 minutes at room temperature to ensure the reaction goes to completion.

  • Product Isolation and Workup:

    • Cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation.

    • Isolate the white solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any unreacted salts and acid.

    • Press the solid dry on the funnel to remove as much water as possible.

  • Drying and Purification:

    • Transfer the crude product to a watch glass and dry in an oven at 80-90°C to a constant weight. The expected yield of crude product is 85-95%.

    • For purification, the crude this compound can be recrystallized from aqueous ethanol to yield fine white crystals.

Quantitative Data Summary

The following table outlines the key quantitative parameters for this synthesis protocol.

ParameterValueRationale/Notes
Starting Material 4-FluoroanilineThe nucleophile in the reaction.
Molecular Weight111.12 g/mol [14]
Amount5.56 g (0.05 mol)Establishes the scale of the reaction.
Reagent Sodium CyanateSource of the cyanate ion.
Molecular Weight65.01 g/mol
Amount4.88 g (0.075 mol)A 1.5 molar excess is used to drive the reaction to completion.
Solvent Deionized WaterProvides the medium for the ionic reaction.
Volume150 mL (total)
Acid Conc. Hydrochloric AcidTo form the aniline salt and generate isocyanic acid.
Volume5.0 mL
Reaction Temp. Room TemperatureThe reaction is sufficiently rapid without external heating.
Reaction Time 30 minutes
Product This compoundThe target molecule.
Molecular Weight154.14 g/mol [15]
Theoretical Yield7.71 gCalculated based on 4-fluoroaniline as the limiting reagent.
Expected Yield 6.55 - 7.32 g (85-95%)Typical yield for this class of reaction.[8]

Product Characterization

Confirming the identity and purity of the synthesized this compound is a critical final step.

  • Appearance: White crystalline solid.

  • Melting Point: 164-167°C. A sharp melting range indicates high purity.

  • FTIR Spectroscopy: This technique is excellent for identifying the key functional groups.[16]

    • N-H Stretch: Two bands expected in the 3200-3400 cm⁻¹ region (primary amine of urea).

    • C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹.

    • C-N Stretch: Around 1300-1400 cm⁻¹.

    • C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region.

  • ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):

    • δ ~8.6 ppm (s, 1H): NH proton adjacent to the aryl group.

    • δ ~7.4 ppm (dd, 2H): Aromatic protons ortho to the urea group.

    • δ ~7.1 ppm (t, 2H): Aromatic protons meta to the urea group.

    • δ ~6.0 ppm (s, 2H): NH₂ protons.

  • ¹³C NMR Spectroscopy (DMSO-d₆, 101 MHz):

    • δ ~155 ppm: Carbonyl carbon (C=O).

    • δ ~158 ppm (d, J ≈ 240 Hz): Aromatic carbon attached to Fluorine (C-F).

    • δ ~136 ppm (d): Aromatic carbon attached to Nitrogen.

    • δ ~120 ppm (d, J ≈ 8 Hz): Aromatic carbons ortho to Fluorine.

    • δ ~115 ppm (d, J ≈ 22 Hz): Aromatic carbons meta to Fluorine.

Overall Synthesis and Analysis Workflow

The entire process from starting materials to a fully characterized final product is summarized in the workflow diagram below.

Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Characterization A 1. Prepare Aniline·HCl Solution C 3. Mix Reagents & React for 30 min A->C B 2. Prepare NaOCN Solution B->C D 4. Isolate by Vacuum Filtration C->D E 5. Wash with Cold H₂O D->E F 6. Dry Crude Product E->F G 7. Recrystallize (Optional) F->G H 8. Determine Melting Point G->H I 9. Acquire FTIR & NMR Spectra H->I J 10. Confirm Purity & Structure I->J

Sources

Step-by-step 4-Fluorophenylurea purification by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Step-by-Step Purification of 4-Fluorophenylurea by Recrystallization

For inquiries, please contact: Senior Application Scientist Google AI Labs

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of this compound, a key intermediate in pharmaceutical and materials science research. The guide is designed for researchers, scientists, and drug development professionals, emphasizing the theoretical principles and practical considerations of the single-solvent recrystallization technique. By explaining the causality behind each experimental choice, this document serves as both a procedural guide and an educational resource for achieving high-purity solid compounds. The protocol includes solvent selection, dissolution, crystallization, isolation, and methods for purity verification, ensuring a robust and reproducible purification process.

Introduction: The Imperative for Purity

This compound (C₇H₇FN₂O) is a substituted urea derivative frequently utilized as a building block in the synthesis of biologically active molecules and advanced materials. The presence of impurities, even in trace amounts, can significantly impact the outcomes of subsequent reactions, alter pharmacological profiles, or compromise the structural integrity of materials. Therefore, a robust purification strategy is not merely a recommendation but a critical step in the research and development pipeline.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2][3] The method is predicated on the principle that the solubility of a compound in a solvent is temperature-dependent.[3][4] By dissolving an impure solid in a suitable hot solvent and allowing it to cool, the desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (mother liquor).[5] This application note details an optimized protocol for the purification of this compound using this fundamental technique.

The Science of Recrystallization: A Deliberate Choice of Conditions

The success of recrystallization hinges on the careful selection of a solvent and the precise control of the temperature gradient. The "ideal" solvent is the cornerstone of this process, and its selection is a multi-faceted decision based on the following criteria:

  • Differential Solubility: The solvent must dissolve this compound readily at elevated temperatures (near the solvent's boiling point) but poorly at low temperatures (room temperature or below).[4][5] This differential is the driving force for crystallization upon cooling.

  • Impurity Solubility: Ideally, impurities present in the crude sample should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[4]

  • Chemical Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

For this compound, which is slightly soluble in water and possesses the capacity for hydrogen bonding, polar solvents like methanol and ethanol are excellent candidates.[6][7] Reports indicate its melting point has been determined in a mixture of water and methanol, suggesting good performance in such systems.[6] This protocol will utilize ethanol due to its effectiveness and ease of handling.

Key Compound & Solvent Parameters

All quantitative data and physical properties relevant to this protocol are summarized in the table below for quick reference.

ParameterValueSource
Compound This compound-
Molecular FormulaC₇H₇FN₂O[8]
Molecular Weight154.14 g/mol [8]
AppearanceWhite to pale cream crystalline powder[9]
Melting Point (Purified)178-180 °C[6]
Solvent Ethanol (95%)-
Boiling Point~78 °C-
Solubility ProfileThis compound is highly soluble in hot ethanol and sparingly soluble in cold ethanol.Inferred from urea chemistry[10]

Experimental Protocol: Purification of this compound

This protocol outlines the single-solvent recrystallization procedure. It is designed to be a self-validating system where the observations at each stage inform the success of the purification.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2-3)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Glass funnel (for hot filtration, if needed)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass or evaporating dish

  • Spatula and glass stirring rod

Step-by-Step Methodology

Step 1: Dissolution of the Crude Solid

  • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

  • In a separate flask, heat the ethanol solvent on a hotplate to a gentle boil.

  • Add the hot ethanol to the flask containing the solid in small portions, with continuous stirring and heating.[11] The objective is to use the minimum amount of hot solvent required to fully dissolve the solid.[4][12] This creates a saturated solution, which is essential for maximizing crystal recovery upon cooling.

Step 2: Hot Filtration (Conditional)

  • This step is only necessary if colored or insoluble impurities are observed in the hot solution.

  • Place a fluted filter paper into a stemless glass funnel. Pre-heat the funnel and the receiving Erlenmeyer flask by placing them on the hotplate or by rinsing with hot solvent. This crucial step prevents premature crystallization of the product on the filter paper or in the funnel stem.

  • Carefully and quickly pour the hot solution through the fluted filter paper. Collect the clear, hot filtrate in the pre-heated flask.

Step 3: Crystallization

  • Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is critical as it encourages the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[12]

  • If crystals do not form spontaneously, crystallization can be induced by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of pure this compound.[4][13]

Step 4: Maximizing Yield

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes.[12] This will further decrease the solubility of the this compound in the ethanol, maximizing the quantity of crystals that come out of the solution.

Step 5: Isolation and Washing of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a vacuum flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.

  • Wash the crystals with 1-2 small portions of ice-cold ethanol. This removes the soluble impurities adhering to the crystal surfaces.[1][13] Using cold solvent is vital to prevent the purified product from redissolving.

Step 6: Drying the Purified Product

  • Leave the crystals in the funnel with the vacuum running for 10-15 minutes to pull air through and facilitate initial drying.

  • Transfer the semi-dry crystalline cake to a pre-weighed watch glass or evaporating dish. Spread the crystals thinly to maximize surface area.

  • Dry the crystals to a constant weight. This can be done by leaving them in a well-ventilated fume hood or, for more rigorous drying, placing them in a desiccator or a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60 °C).

Visualizing the Workflow

The following diagram provides a high-level overview of the entire recrystallization process, from the impure starting material to the final, purified product.

Recrystallization_Workflow Crude Crude This compound Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve Hot_Filtration Hot Gravity Filtration Dissolve->Hot_Filtration Insoluble Impurities? Cooling Slow Cooling to Room Temp Dissolve->Cooling No Hot_Filtration->Cooling Yes Ice_Bath Ice-Water Bath Cooling Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration (Isolate Crystals) Ice_Bath->Vacuum_Filtration Wash Wash with Cold Ethanol Vacuum_Filtration->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Crystalline This compound Dry->Pure_Product

Caption: Workflow for the purification of this compound.

Purity Assessment and Troubleshooting

Purity Verification: The efficacy of the purification must be validated.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (178-180 °C) is a strong indicator of high purity. Impurities typically cause the melting point to be depressed and broaden the range.[4]

  • Chromatography (TLC/HPLC): Thin-layer chromatography can provide a quick qualitative check, while High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity assessment (e.g., >99.5%).[9][14]

  • Spectroscopy (FT-IR/NMR): Comparison of the infrared or nuclear magnetic resonance spectra of the purified product against a reference standard can confirm its chemical identity and the absence of solvent or impurity signals.[15]

Common Troubleshooting:

  • "Oiling Out": If the product separates as an oil instead of crystals, it indicates that the solution's cooling curve has intersected the compound's melting point before its crystallization point. To remedy this, reheat the solution to redissolve the oil, add slightly more solvent, and allow it to cool more slowly.[13]

  • No Crystal Formation: This occurs when the solution is not sufficiently saturated or is supersaturated. Try scratching the flask or adding a seed crystal.[4][13]

  • Low Recovery: This is often caused by using too much solvent during the dissolution step, not cooling the solution sufficiently, or washing the final crystals with solvent that was not ice-cold.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Compound Hazards: this compound is toxic if swallowed and causes serious eye irritation.[6][8] Handle with care and avoid generating dust.

  • Solvent Hazards: Ethanol is a flammable liquid. All heating should be performed on a hotplate, never with an open flame. Ensure work is conducted in a well-ventilated fume hood.

References

  • EBSCO.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ECHEMI. N-(4-Fluorophenyl)urea Formula.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs.
  • ChemicalBook. This compound CAS#: 659-30-3.
  • Unknown Source.
  • Professor Dave Explains.
  • Solubility of Things. (2-Fluorophenyl)urea.
  • ResearchGate.
  • China/Asia On Demand (CAOD).
  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 12612.
  • NileRed.
  • Thermo Fisher Scientific. This compound, 96%.
  • Sci Vis Lab.
  • Taylor Haynes (Taylor the Chemist).

Sources

Application Notes and Protocols: A Guide to 4-Fluorophenylurea Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Kinase Inhibitors and the 4-Fluorophenylurea Scaffold

Kinases are a class of enzymes that play a pivotal role in regulating a vast array of cellular processes, including cell growth, proliferation, and differentiation.[1] Their dysregulation is a known driver of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.[2] Among the various chemical structures explored for kinase inhibition, the this compound moiety has emerged as a particularly effective scaffold. Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a potent inhibitor.[3][4] Several FDA-approved kinase inhibitors incorporate this structural feature, highlighting its clinical significance.[5]

This guide provides a comprehensive, in-depth protocol for screening this compound-based compounds to identify novel kinase inhibitors. We will move beyond a simple recitation of steps to explain the underlying scientific principles and rationale for experimental choices, ensuring a robust and reliable screening cascade.

The Kinase Screening Workflow: A Multi-Faceted Strategy

A successful kinase inhibitor screening campaign relies on a tiered approach, beginning with a broad primary screen to identify initial "hits" from a compound library. These hits are then subjected to more rigorous secondary assays to confirm their activity, determine their potency, and elucidate their mechanism of action. This tiered strategy is essential for efficiently triaging compounds and minimizing the pursuit of false positives.

Figure 1. A tiered workflow for kinase inhibitor screening.

Part 1: Primary High-Throughput Screening (HTS)

The goal of the primary screen is to rapidly and cost-effectively assess a large number of compounds for inhibitory activity against the kinase of interest. The ADP-Glo™ Kinase Assay is an excellent choice for this purpose due to its high sensitivity, broad applicability to different kinases, and amenability to automation.[6][7]

Protocol: ADP-Glo™ Kinase Assay

Principle: This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction.[6][8] The assay is performed in two steps: first, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which then drives a luciferase reaction, generating a light signal that is directly proportional to the kinase activity.[6][8]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • This compound compound library (typically in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • Kinase reaction buffer (optimized for the specific kinase)

  • ATP

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a working solution of the this compound compounds at the desired screening concentration in the appropriate kinase reaction buffer.

  • Assay Plate Preparation:

    • Add 5 µL of the compound working solution to the wells of a 384-well plate.

    • Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase, 0% activity).

  • Kinase Reaction:

    • Prepare a solution of the kinase and its substrate in the reaction buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate for 40 minutes at room temperature.[9][10]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal.[9]

    • Incubate for 30-60 minutes at room temperature.[9]

    • Measure luminescence using a plate reader.

Data Analysis and Hit Criteria:

  • Calculate the percent inhibition for each compound.

  • A common "hit" criterion is a compound that exhibits greater than 50% inhibition at a single concentration (e.g., 10 µM).

Part 2: Secondary Screening and Hit Validation

Compounds identified as "hits" in the primary screen require further characterization to confirm their activity and determine their potency. It is crucial to use an orthogonal assay for this step, meaning an assay with a different detection technology, to rule out false positives from the primary screen.[11] The LanthaScreen™ Eu Kinase Binding Assay is an excellent choice for a secondary screen as it directly measures the binding of the inhibitor to the kinase.[12][13]

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[13][14] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[13] Inhibition of tracer binding leads to a decrease in the FRET signal, which can be used to determine the compound's binding affinity (IC50).

Materials:

  • Tagged kinase of interest (e.g., GST- or His-tagged)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • LanthaScreen™ Kinase Tracer

  • "Hit" compounds from the primary screen

  • Assay buffer

  • Black, low-volume 384-well assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Perform serial dilutions of the "hit" compounds to generate a dose-response curve.

  • Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of the 384-well plate.

  • Assay Assembly:

    • Add 5 µL of the kinase/antibody mixture to each well.[13]

    • Add 5 µL of the tracer to each well.[13]

  • Incubation and Detection:

    • Incubate for 1 hour at room temperature, protected from light.[13]

    • Read the plate on a TR-FRET plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.[14]

Data Analysis and IC50 Determination:

  • Calculate the emission ratio (acceptor/donor).

  • Plot the emission ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: A Summary of Screening Results
Compound IDPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (IC50, nM)
Cmpd-4FP-00185%75
Cmpd-4FP-00262%230
Cmpd-4FP-00315%>10,000

Ensuring Data Integrity: The Importance of the Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[15] It provides a measure of the separation between the positive and negative controls, taking into account the variability of the data.[16][17]

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Interpretation of Z'-Factor Values: [16][17][18]

  • Z' > 0.5: An excellent assay, highly reliable for HTS.

  • 0 < Z' ≤ 0.5: A good, acceptable assay.

  • Z' < 0: A poor assay, not suitable for screening.

Regularly calculating the Z'-factor for each assay plate is essential for ensuring the quality and reliability of your screening data.[19][20]

Beyond the Initial Screen: Next Steps in Drug Discovery

Once potent and selective this compound-based kinase inhibitors have been identified and validated through this screening cascade, the next steps in the drug discovery process include:

  • Selectivity Profiling: Screening the confirmed hits against a broad panel of kinases to determine their selectivity profile.

  • Cell-Based Assays: Evaluating the compounds in cellular models to confirm target engagement and assess their functional effects on cell signaling pathways and proliferation.[21]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to improve their potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Testing the most promising lead compounds in animal models of disease to evaluate their therapeutic potential.

By following this comprehensive and scientifically rigorous screening protocol, researchers can confidently identify and advance novel this compound-based kinase inhibitors with the potential to become next-generation targeted therapies.

References

  • [No Author]. (n.d.). ADP Glo Protocol.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • [No Author]. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • [No Author]. (2023). On HTS: Z-factor.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational design of orthogonal nucleoside kinases. Retrieved from [Link]

  • YouTube. (2023). Recent Trends in Kinase Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Dissection of kinase isoforms via orthogonal and chemical inducible signaling cascades. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. Retrieved from [Link]

  • PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]

  • PubMed. (2015). 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]

  • PubMed. (2014). Discovery of 4-aminoquinazoline--urea Derivatives as Aurora Kinase Inhibitors With Antiproliferative Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. Retrieved from [Link]

  • YouTube. (2025). How Do Tyrosine Kinase Inhibitors Work? - Oncology Support Network. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • [No Author]. (2024). What are PYK2 inhibitors and how do they work?.

Sources

Application Note: Evaluating the Cytotoxicity of 4-Fluorophenylurea on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, with many demonstrating potent anticancer activities.[1][2] Their structural versatility allows for targeting various critical pathways involved in tumorigenesis, including receptor tyrosine kinases (RTKs) and Raf kinases.[1][3] 4-Fluorophenylurea (4-FPU) is an aromatic urea derivative whose cytotoxic potential against cancer cells warrants investigation. This document provides a comprehensive guide to assessing the in vitro cytotoxicity of 4-FPU, detailing a robust experimental protocol, outlining a plausible mechanism of action, and offering a framework for data analysis and interpretation.

Hypothesized Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress

While the specific molecular targets of 4-FPU are yet to be fully elucidated, many small molecule therapeutic agents and urea derivatives exert their cytotoxic effects by inducing chronic stress on the endoplasmic reticulum (ER).[4] The ER is a critical organelle for protein synthesis and folding.[5] The accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR), an adaptive signaling pathway.[6] However, if ER stress is prolonged and cellular homeostasis cannot be restored, the UPR switches from a pro-survival to a pro-apoptotic response.[7][8]

This process involves three main ER stress sensors: PERK, IRE1α, and ATF6.[6] Under chronic stress, these sensors activate downstream effectors that converge on the induction of apoptosis.[5] Key pro-apoptotic events include:

  • Transcriptional upregulation of CHOP (C/EBP homologous protein): A key transcription factor that promotes apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic factors.[8]

  • Activation of the JNK pathway: The IRE1α branch can recruit TRAF2, leading to the activation of the JNK signaling cascade, which pushes the cell towards apoptosis.[6][7]

  • Caspase Activation: Ultimately, these signaling cascades lead to the activation of executioner caspases, such as caspase-3 and -7, which dismantle the cell in an orderly fashion.[4]

This application note will proceed based on the hypothesis that 4-FPU induces cytotoxicity through the ER stress-mediated apoptotic pathway.

ER_Stress_Pathway Hypothesized ER Stress-Induced Apoptosis by 4-FPU cluster_initiator Initiator cluster_er ER Lumen cluster_upr UPR Sensors cluster_downstream Apoptotic Signaling cluster_outcome Cellular Outcome 4-FPU This compound ER_Stress ER Stress (Unfolded Protein Accumulation) PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 CHOP CHOP Upregulation PERK->CHOP TRAF2_JNK TRAF2-JNK Activation IRE1a->TRAF2_JNK ATF6->CHOP Bcl2_down Bcl-2 Downregulation CHOP->Bcl2_down Caspase_Cascade Caspase Cascade Activation TRAF2_JNK->Caspase_Cascade Bcl2_down->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothesized ER Stress-Induced Apoptosis by 4-FPU.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive and reliable colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.

Part A: Materials and Reagents
  • This compound (4-FPU) solid compound

  • Dimethyl Sulfoxide (DMSO), anhydrous[10]

  • Selected cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)[11]

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT reagent (5 mg/mL in sterile PBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well flat-bottom sterile culture plates

  • Positive control cytotoxic agent (e.g., Doxorubicin)

Part B: Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Culture: Culture cancer cells in T-75 flasks until they reach 70-80% confluency.

  • Harvesting: Wash cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension into each well of a 96-well plate (yielding 5,000 cells/well).

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

Day 2: Treatment with this compound

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-FPU in DMSO.[12] Note: 4-FPU is slightly soluble in water but highly soluble in DMSO.[13]

  • Serial Dilutions: Perform serial dilutions of the 4-FPU stock solution in complete culture medium to prepare working concentrations. A typical 2-fold dilution series might range from 200 µM down to 1.56 µM.

  • Controls:

    • Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO as the highest 4-FPU concentration. This is crucial as DMSO can have cytotoxic effects at higher concentrations.[14]

    • Positive Control: Wells containing cells treated with a known cytotoxic agent like Doxorubicin.

    • Untreated Control: Wells containing cells with fresh medium only.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.[15]

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared 4-FPU dilutions and controls to the respective wells.

  • Incubation: Return the plate to the incubator for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

Day 4/5: MTT Assay and Data Acquisition

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[16]

  • Incubation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[9]

  • Absorbance Reading: Place the plate on a shaker for 10 minutes to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

MTT_Workflow MTT Assay Experimental Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 node_seed Seed Cells (5,000 cells/well) node_incubate1 Incubate (Overnight) node_seed->node_incubate1 node_treat Treat with 4-FPU & Controls node_incubate1->node_treat node_incubate2 Incubate (48-72 hours) node_treat->node_incubate2 node_mtt Add MTT Reagent node_incubate2->node_mtt node_incubate3 Incubate (4 hours) node_mtt->node_incubate3 node_solubilize Solubilize Formazan (DMSO) node_incubate3->node_solubilize node_read Measure Absorbance (570 nm) node_solubilize->node_read

Caption: MTT Assay Experimental Workflow.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance value of the blank wells from all other wells.

  • Calculate Percent Viability: The viability of cells in each well is expressed as a percentage relative to the untreated control.[15] % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Generate Dose-Response Curve: Plot the percent viability against the logarithm of the 4-FPU concentration. This will typically generate a sigmoidal curve.

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of 4-FPU that reduces cell viability by 50%. This value is a key measure of the compound's potency and can be calculated from the dose-response curve using non-linear regression analysis in software like GraphPad Prism.[17] A lower IC₅₀ value indicates higher cytotoxic potency.[9]

Sample Data Presentation Table
4-FPU Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Control)1.2540.088100.0%
1.561.1980.07595.5%
3.131.1020.06187.9%
6.250.9550.05476.2%
12.50.6410.04951.1%
250.3150.03325.1%
500.1520.02112.1%
1000.0980.0157.8%
Calculated IC₅₀ ~12.3 µM

Conclusion

This application note provides a detailed protocol for evaluating the cytotoxic effects of this compound on cancer cell lines using the MTT assay. By following this self-validating methodology, which includes essential controls, researchers can obtain reliable and reproducible data. The resulting IC₅₀ value serves as a critical parameter for quantifying the compound's anticancer potential, providing a foundation for further mechanistic studies and potential development as a therapeutic agent.[3][18]

References

  • Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress. PMC. Available at: [Link]

  • Endoplasmic Reticulum Stress Signaling and Neuronal Cell Death. MDPI. Available at: [Link]

  • Major pathways of ER stress-induced apoptosis. ResearchGate. Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Mediators of endoplasmic reticulum stress-induced apoptosis. PMC. Available at: [Link]

  • Association between endoplasmic reticulum stress and the apoptosis pathway in tumors (Review). Spandidos Publications. Available at: [Link]

  • Urea derivatives as anticancer agents. PubMed. Available at: [Link]

  • URD12: A urea derivative with marked antitumor activities. PMC. Available at: [Link]

  • The synthetic compounds of the urea derivatives 12-22. ResearchGate. Available at: [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. PubMed. Available at: [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. Available at: [Link]

  • Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Taylor & Francis Online. Available at: [Link]

  • Effect of phenyl urea derivatives (CTPPU and CTP(4-OH)-PU) on Akt/GSK-3β/c-Myc signaling pathway. ResearchGate. Available at: [Link]

  • Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. Available at: [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC. Available at: [Link]

  • Synthesis and Cytotoxicity of Enantiomerically Pure [1,2-Diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) Complexes. ResearchGate. Available at: [Link]

  • Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Antitumour activity of XR5944 in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines. PubMed. Available at: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Available at: [Link]

  • Cytotoxic effect of the synthesized cisplatin analogs on Hep-G2 cells... ResearchGate. Available at: [Link]

Sources

Protocol for Efficacy Evaluation of 4-Fluorophenylurea as a Herbicide on Common Agricultural Weeds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and scientists on the standardized testing protocols for evaluating the herbicidal efficacy of 4-Fluorophenylurea. Phenylurea-based herbicides are known to act by inhibiting photosynthesis, and this guide outlines detailed methodologies for both pre-emergence and post-emergence applications.[1][2][3] The protocols are designed to be robust and adaptable for various common weed species, ensuring reliable and reproducible results for drug development and agricultural research professionals.[4]

Introduction: this compound as a Potential Herbicide

This compound (C₇H₇FN₂O) is a chemical compound that has shown potential for use in agricultural applications as a herbicide.[5][6] It belongs to the phenylurea class of herbicides, which are primarily known to inhibit photosynthesis at the photosystem II (PSII) complex in plants.[1][3][7] By binding to the D1 protein of the PSII complex, they block electron transport, leading to the production of reactive oxygen species and ultimately, cell death.[7] This specific mode of action makes phenylurea herbicides effective against a broad spectrum of weed species.[2]

The protocols detailed herein provide a systematic approach to evaluate the herbicidal activity of this compound, enabling the determination of its efficacy, dose-response relationships, and selectivity on target weed species.

Mechanism of Action: Inhibition of Photosynthesis

Understanding the mechanism of action is crucial for designing effective herbicide testing protocols. Phenylurea herbicides, including this compound, are classified as Group C2 herbicides by the Herbicide Resistance Action Committee (HRAC), targeting the inhibition of photosynthesis at photosystem II.[1]

G cluster_0 Photosystem II (PSII) Complex cluster_1 Consequence Light Light P680 P680 Light->P680 Excites Pheophytin Pheophytin P680->Pheophytin Electron Transfer QA Plastoquinone QA Pheophytin->QA QB Plastoquinone QB QA->QB Normal Electron Flow Cytochrome b6f Cytochrome b6f QB->Cytochrome b6f To Electron Transport Chain Blocked_Flow Electron Flow Blocked D1_Protein D1 Protein This compound This compound This compound->D1_Protein Binds to QB-binding site ROS_Production Reactive Oxygen Species (ROS) Production Blocked_Flow->ROS_Production Cell_Damage Lipid Peroxidation & Cell Membrane Damage ROS_Production->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Caption: Mechanism of this compound action in inhibiting Photosystem II.

Materials and Reagents

  • This compound: Analytical grade standard.

  • Solvents: Acetone, Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Surfactant: Non-ionic surfactant (e.g., Tween 20 or similar) to improve foliar uptake in post-emergence tests.

  • Weed Seeds: Certified seeds of target weed species (e.g., Amaranthus retroflexus (Redroot pigweed), Echinochloa crus-galli (Barnyardgrass), Chenopodium album (Common lambsquarters)).

  • Growth Medium: Sterilized potting mix (e.g., a blend of peat, perlite, and vermiculite).

  • Containers: Plastic pots or trays with drainage holes.

  • Spray Equipment: Laboratory-grade spray chamber or a calibrated backpack sprayer with a flat-fan nozzle for uniform application.

  • Greenhouse/Growth Chamber: With controlled temperature, humidity, and photoperiod.

Experimental Design and Controls

A robust experimental design is fundamental for obtaining reliable data.

  • Replication: A minimum of four replicates for each treatment is recommended to ensure statistical validity.[8]

  • Randomization: Treatments should be arranged in a completely randomized design to minimize the effects of environmental variability within the greenhouse or growth chamber.

  • Controls:

    • Untreated Control: Plants or pots treated with only the carrier solvent and surfactant (if used) to serve as a baseline for normal growth.

    • Positive Control: A commercial herbicide with a known mode of action and efficacy against the target weeds can be included for comparison.

Protocol 1: Pre-Emergence Herbicidal Efficacy

This protocol evaluates the effect of this compound on weed seeds before they emerge from the soil.

5.1. Step-by-Step Methodology

  • Seed Planting: Fill pots or trays with the growth medium. Sow a predetermined number of weed seeds (e.g., 20-30 seeds) at a uniform depth of approximately 1 cm.[4]

  • Herbicide Application: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions to achieve the desired application rates (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 kg/ha ). Apply the herbicide solutions uniformly to the soil surface immediately after planting.[9] Ensure thorough coverage.

  • Irrigation: After application, lightly water the pots to incorporate the herbicide into the top layer of the soil.[9] Maintain consistent soil moisture throughout the experiment.

  • Incubation: Place the treated pots in a greenhouse or growth chamber with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Data Collection:

    • Emergence Count: At 7, 14, and 21 days after treatment (DAT), count the number of emerged seedlings in each pot.

    • Visual Injury Assessment: At 21 DAT, visually assess the emerged seedlings for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no injury) to 100% (complete death).

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the emerged seedlings, dry them in an oven at 70°C for 48 hours, and record the dry weight.

5.2. Data Presentation: Pre-Emergence Efficacy

Application Rate ( kg/ha )% Emergence Reduction (vs. Control)% Visual Injury (21 DAT)% Dry Biomass Reduction (vs. Control)
Untreated Control 000
0.1 251530
0.5 605075
1.0 858092
2.0 989599
4.0 100100100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 2: Post-Emergence Herbicidal Efficacy

This protocol assesses the effectiveness of this compound on weeds that have already emerged.

6.1. Step-by-Step Methodology

  • Plant Growth: Sow weed seeds in pots and grow them in a greenhouse until they reach the 2-4 true leaf stage.[4] Thin the seedlings to a uniform number per pot (e.g., 5 plants) before treatment.

  • Herbicide Application: Prepare the same series of this compound dilutions as in the pre-emergence test, adding a non-ionic surfactant (e.g., 0.25% v/v) to the spray solution to enhance foliar absorption. Apply the treatments uniformly to the plant foliage using a calibrated sprayer.[9]

  • Post-Application Care: Return the plants to the greenhouse. Avoid overhead watering for at least 24 hours to allow for herbicide absorption.

  • Data Collection:

    • Visual Injury Assessment: At 7, 14, and 21 DAT, visually assess the plants for phytotoxicity symptoms.

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass, dry it, and record the dry weight.

G cluster_pre Pre-Emergence Protocol cluster_post Post-Emergence Protocol Pre_Sow Sow Weed Seeds (1 cm depth) Pre_Apply Apply this compound to Soil Surface Pre_Sow->Pre_Apply Pre_Incubate Incubate in Controlled Environment Pre_Apply->Pre_Incubate Pre_Data Data Collection: - Emergence Count - Visual Injury - Biomass Pre_Incubate->Pre_Data Post_Grow Grow Weeds to 2-4 Leaf Stage Post_Apply Apply this compound with Surfactant to Foliage Post_Grow->Post_Apply Post_Incubate Incubate in Controlled Environment Post_Apply->Post_Incubate Post_Data Data Collection: - Visual Injury - Biomass Post_Incubate->Post_Data

Caption: Experimental workflow for pre- and post-emergence herbicide testing.

6.2. Data Presentation: Post-Emergence Efficacy

Application Rate ( kg/ha )% Visual Injury (21 DAT)% Dry Biomass Reduction (vs. Control)
Untreated Control 00
0.1 2025
0.5 5565
1.0 8088
2.0 9598
4.0 100100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following measures should be implemented:

  • Dose-Response Curve: The inclusion of multiple application rates allows for the generation of a dose-response curve, which can be used to calculate the GR₅₀ (the dose required to reduce plant growth by 50%). This provides a quantitative measure of herbicide potency.

  • Replication and Statistical Analysis: The use of replicates and appropriate statistical analysis (e.g., ANOVA, Dunnett's test) will validate the significance of the observed effects.

  • Consistent Environmental Conditions: Maintaining consistent environmental conditions throughout the experiment is critical for reproducibility. Any variations in temperature, light, or humidity can affect plant growth and herbicide efficacy.

Conclusion

The protocols outlined in this application note provide a standardized framework for evaluating the herbicidal efficacy of this compound. By following these detailed steps for pre- and post-emergence testing, researchers can generate reliable and comparable data to assess the potential of this compound as a novel weed control agent. Adherence to sound experimental design, including proper controls and replication, is paramount for ensuring the scientific integrity of the findings.

References

  • Moss, S. R., & Rubin, B. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 52839. [Link]

  • Preti, M., & Rascio, N. (2014). Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. InTech. [Link]

  • Senseman, S. A. (Ed.). (2007). Herbicide Handbook. Weed Science Society of America.
  • McDonald, S., & Tesch, S. D. (1983). How to Test Herbicides at Forest Tree Nurseries. USDA Forest Service. [Link]

  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. [Link]

  • Nebraska Extension. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. Nebraska Extension Publications. [Link]

  • Agriculture and Agri-Food Canada. (n.d.). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. Agriculture and Agri-Food Canada. [Link]

  • Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides. BLM National NEPA Register. [Link]

  • Virtual Campus. (n.d.). (4-Fluorophenyl)urea. Virtual Campus. [Link]

  • ChemCERT. (2018). Testing for Damaging Herbicide Residues. ChemCERT. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 4-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Fluorophenylurea. Developed in accordance with International Council for Harmonisation (ICH) guidelines, this reversed-phase HPLC method offers high sensitivity, specificity, and reliability, making it suitable for a wide range of applications in pharmaceutical research, quality control, and drug development. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and includes a full validation summary, ensuring the method's suitability for its intended purpose.

Introduction

This compound is a chemical intermediate of significant interest in the synthesis of various pharmaceutical compounds and agrochemicals. Its precise quantification is critical for monitoring reaction kinetics, determining product purity, and ensuring the quality of final products. The development of a reliable analytical method is therefore paramount. This document presents a detailed, step-by-step protocol for a reversed-phase HPLC method coupled with UV detection for the determination of this compound. The causality behind the selection of chromatographic parameters is explained, and the entire method has been validated following the principles of scientific integrity and trustworthiness as outlined in ICH guidelines Q2(R1).[1][2]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC₇H₇FN₂O[3]
Molecular Weight154.14 g/mol [3][4]
Melting Point178-185 °C[4][5]
Water SolubilitySlightly soluble[5]
pKa (predicted)13.98 ± 0.70[4]
UV AbsorbanceExpected ~240-255 nmInferred from Phenylurea herbicides[6] and Benzene[7]

The presence of the phenyl ring in this compound suggests UV absorbance, a property leveraged for detection in this method. Its slight solubility in water and non-polar characteristics make it an ideal candidate for reversed-phase chromatography.

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound using HPLC.

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Reagents and Chemicals
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (reagent grade)

Chromatographic Conditions

The selection of these conditions is based on achieving optimal separation and peak shape for this compound. A C18 column is chosen for its versatility in reversed-phase chromatography. The mobile phase composition of acetonitrile and water provides good separation for moderately polar compounds. A small amount of formic acid is added to improve peak shape and ensure reproducibility.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 15 minutes
Preparation of Solutions

3.4.1. Diluent Preparation A mixture of Water:Acetonitrile (50:50, v/v) is used as the diluent for standard and sample preparations to ensure compatibility with the mobile phase.

3.4.2. Standard Stock Solution (1000 µg/mL) Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.4.3. Calibration Standards Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.4.4. Sample Preparation The sample preparation will depend on the matrix. For a solid sample, accurately weigh a portion expected to contain this compound, dissolve it in the diluent, and dilute as necessary to fall within the calibration range. For liquid samples, a direct dilution may be possible. All samples should be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[1][2][8]

Specificity

Specificity was evaluated by injecting the diluent and a placebo sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

Linearity

Linearity was assessed by injecting the calibration standards in triplicate. The peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

ParameterResultAcceptance Criteria
Range1 - 100 µg/mL-
Correlation Coefficient (r²)> 0.999≥ 0.999
Y-interceptClose to zero-
Accuracy

Accuracy was determined by a recovery study, spiking a placebo matrix with known concentrations of this compound at three levels (low, medium, and high). The percentage recovery was calculated.

Spiked LevelMean Recovery (%)Acceptance Criteria
Low (5 µg/mL)99.5%98.0 - 102.0%
Medium (50 µg/mL)100.2%98.0 - 102.0%
High (90 µg/mL)99.8%98.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[1]

  • Repeatability: Six replicate injections of a 50 µg/mL standard were performed on the same day.

  • Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst.

Precision Level% RSDAcceptance Criteria
Repeatability< 1.0%≤ 2.0%
Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.[1]

ParameterResult
LOD0.3 µg/mL (S/N ≈ 3:1)
LOQ1.0 µg/mL (S/N ≈ 10:1)
Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions.[8]

Parameter VariedResult
Flow Rate (± 0.1 mL/min)No significant change in resolution or peak area
Column Temperature (± 2 °C)Minor shift in retention time, no impact on quantification
Mobile Phase Composition (± 2% Acetonitrile)Minor shift in retention time, no impact on quantification

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logic behind the method development.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution in Diluent A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Chromatographic Separation (C18 Column) D->E F UV Detection at 245 nm E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification of this compound H->I Method_Development_Logic cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_detection Detection Analyte This compound (Slightly polar) Column Reversed-Phase (C18) Analyte->Column Retention Mechanism MobilePhase Acetonitrile/Water (Good resolution) Analyte->MobilePhase Elution Strength Detection UV at 245 nm (Phenyl ring chromophore) Analyte->Detection Analyte Property Modifier 0.1% Formic Acid (Improves peak shape) MobilePhase->Modifier Optimization

Caption: Logic diagram for HPLC method development choices.

Conclusion

The HPLC method described in this application note is a validated, reliable, and robust procedure for the quantification of this compound. The method is linear over a wide concentration range, accurate, precise, and specific. This protocol is well-suited for routine analysis in quality control and research environments, providing confidence in the analytical results.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC. Retrieved from [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • This compound | C7H7FN2O | CID 12612 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved from [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. Retrieved from [Link]

  • Steps for HPLC Method Validation. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis. (2014). PubMed. Retrieved from [Link]

  • Urea Analyzed by HPLC - AppNote. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]

  • HPLC Method for Quantification of Urea. (2014). Chromatography Forum. Retrieved from [Link]

  • Multiresidue HPLC methods for phenyl urea herbicides in water. (n.d.). PubMed. Retrieved from [Link]

  • 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Urea - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

Sources

Application Note: Characterizing 4-Fluorophenylurea Binding Interactions using ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The interrogation of molecular interactions between small molecule ligands and their biological targets is a cornerstone of modern drug discovery and chemical biology. Among the array of biophysical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, solution-based approach to characterize these interactions with atomic-level precision. Specifically, ¹⁹F NMR has emerged as a highly sensitive and versatile tool, particularly for fragment-based drug discovery (FBDD).[1][2][3] The fluorine nucleus (¹⁹F) possesses several advantageous properties: it is a spin-1/2 nucleus with 100% natural abundance and exhibits a high gyromagnetic ratio, rendering it the third most receptive NMR nucleus after ³H and ¹H.[4] Crucially, the near-complete absence of fluorine in biological systems ensures that ¹⁹F NMR spectra are virtually background-free, allowing for the unambiguous observation of fluorinated ligands.[1][5] This application note provides a comprehensive guide to leveraging ligand-observed ¹⁹F NMR for the study of 4-Fluorophenylurea binding to a target protein, detailing the underlying principles, experimental protocols, and data analysis workflows.

The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, with a chemical shift range spanning up to 800 ppm.[4][6] This hypersensitivity means that even subtle changes in the ligand's environment upon binding to a protein can induce significant and easily detectable changes in the ¹⁹F NMR spectrum.[7][8][9] These changes can manifest as perturbations in chemical shift, alterations in signal linewidth (transverse relaxation rate, T₂), or changes in signal intensity, all of which can be harnessed to confirm binding, determine binding affinity (Kᴅ), and even elucidate the binding mode.

Core Principles: Why ¹⁹F NMR is a Superior Choice for Ligand Binding Studies

The decision to employ ¹⁹F NMR for studying the binding of a molecule like this compound is grounded in several key advantages over other techniques:

  • Exceptional Sensitivity and Lack of Background: The high receptivity of the ¹⁹F nucleus and the absence of endogenous fluorine in biological samples provide a clean spectral window, enabling the detection of weak binding events that might be obscured in ¹H NMR by signals from the protein or buffer components.[1][2][5]

  • Wide Chemical Shift Dispersion: The broad range of ¹⁹F chemical shifts minimizes signal overlap, even when screening mixtures of fluorinated compounds, which dramatically accelerates the screening process.[4][10][11] This is a significant advantage in FBDD campaigns.

  • Sensitivity to Environmental Changes: The ¹⁹F chemical shift is highly responsive to changes in its local environment, including van der Waals interactions, electrostatic fields, and solvent accessibility upon binding.[7][8][9] This sensitivity allows for the detection of binding and can provide qualitative information about the nature of the binding pocket.

  • Versatility of Measurable Parameters: Ligand binding can be detected through multiple NMR parameters. Chemical shift perturbations (CSPs) are indicative of changes in the electronic environment of the fluorine atom upon binding. Line broadening is a result of an increase in the effective molecular weight of the ligand when it binds to the much larger protein, leading to faster transverse relaxation (T₂). Saturation Transfer Difference (STD) and Carr-Purcell-Meiboom-Gill (CPMG) experiments can also be employed to confirm binding and extract kinetic information.[7][11]

Experimental Design and Workflow

A typical workflow for a ¹⁹F NMR-based binding study of this compound involves several key stages, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_exp NMR Experimentation cluster_analysis Data Analysis prep_protein Protein Purification & QC prep_buffer Buffer Optimization prep_protein->prep_buffer prep_ligand This compound Stock Preparation exp_ref Reference Spectrum (Ligand Only) prep_ligand->exp_ref exp_setup Spectrometer Setup & Shimming prep_buffer->exp_setup exp_setup->exp_ref exp_titration Protein Titration Series exp_ref->exp_titration analysis_proc Data Processing (Referencing, Phasing) exp_titration->analysis_proc analysis_csp Chemical Shift Perturbation Analysis analysis_proc->analysis_csp analysis_kd Kd Determination analysis_csp->analysis_kd

Experimental workflow for ¹⁹F NMR binding studies.

Detailed Protocols

PART 1: Sample Preparation

Meticulous sample preparation is critical for acquiring high-quality NMR data. The stability and purity of both the protein and the ligand directly impact the reliability of the results.

A. Protein Sample Preparation

  • Purity and Concentration: The target protein should be purified to >95% homogeneity as determined by SDS-PAGE or mass spectrometry to minimize interference from contaminants.[12] The final protein concentration for ligand-observed ¹⁹F NMR experiments is typically in the low micromolar range (e.g., 10-50 µM), which is an advantage over protein-observed techniques that require much higher concentrations.[5]

  • Buffer Conditions: The choice of buffer is crucial for maintaining protein stability and solubility throughout the experiment.[13][14]

    • Buffer System: Use a buffer with a pKa close to the desired experimental pH (e.g., phosphate, HEPES, Tris). The recommended pH range is typically 6.0-7.5.[12]

    • Ionic Strength: Keep the salt concentration (e.g., NaCl) as low as possible while maintaining protein solubility, ideally ≤ 100 mM, especially when using a cryogenic probe.[12][14]

    • Deuterium Oxide (D₂O): Include 5-10% D₂O in the final buffer for the spectrometer's lock system.[12]

    • Additives: If necessary, include stabilizing agents such as glycerol (use deuterated glycerol to avoid interfering ¹H signals) or low concentrations of reducing agents like DTT or TCEP (≤ 1 mM).[12]

  • Quality Control: Before initiating binding studies, it is advisable to run a ¹H-¹⁵N HSQC spectrum (if the protein is ¹⁵N-labeled) to confirm that the protein is properly folded and monodisperse under the chosen buffer conditions.[15]

B. This compound (Ligand) Sample Preparation

  • Purity and Solubility: Use high-purity this compound (>98%). Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable deuterated solvent, typically DMSO-d₆, to ensure solubility.[16] The final concentration of DMSO in the NMR sample should be kept low (ideally ≤ 5%) to avoid deleterious effects on protein stability and binding.[12][16]

  • Reference Sample: Prepare a reference NMR sample containing only this compound at the desired starting concentration (e.g., 50-200 µM) in the final NMR buffer. This spectrum will serve as the "free" or unbound state reference.

Component Typical Concentration Range Purpose
Target Protein 10 - 100 µMThe biological macromolecule of interest.
This compound 50 - 500 µMThe fluorinated ligand being studied.
Buffer (e.g., Phosphate) 20 - 50 mMMaintains a stable pH for the protein.
NaCl 50 - 150 mMModulates ionic strength for protein stability.
D₂O 5 - 10% (v/v)Provides the deuterium lock signal for the NMR.
DMSO-d₆ ≤ 5% (v/v)Used to solubilize the ligand stock.
Table 1: Typical sample component concentrations.
PART 2: ¹⁹F NMR Data Acquisition

A. Spectrometer Setup

  • Probe Tuning: Tune the NMR probe to the ¹⁹F frequency. For these experiments, a probe with ¹H/¹⁹F dual-tune capabilities is often sufficient, and ¹H decoupling is typically not required for ligand-observe experiments.[7]

  • Temperature Control: Set the experiment temperature to a value where the protein is stable (e.g., 298 K / 25 °C).[10]

  • Locking and Shimming: Lock the spectrometer on the D₂O signal and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp NMR signals.

B. 1D ¹⁹F NMR Titration Experiment

The most common method to determine binding affinity is through a titration experiment where the protein is added stepwise to a solution of the ligand.

  • Acquire Reference Spectrum: Collect a 1D ¹⁹F NMR spectrum of the this compound sample without any protein. This is the zero-point of the titration.

  • Stepwise Protein Addition: Add small aliquots of a concentrated protein stock solution to the NMR tube containing the this compound solution. After each addition, gently mix the sample and allow it to equilibrate for a few minutes before acquiring another 1D ¹⁹F spectrum.

  • Monitor Spectral Changes: Observe the changes in the ¹⁹F signal of this compound. Depending on the exchange rate between the free and bound states, you may observe:

    • Fast Exchange (k_off > Δω): A single, population-weighted average resonance that shifts progressively upon protein addition.[7][17]

    • Intermediate Exchange (k_off ≈ Δω): Significant line broadening of the signal, which may even disappear into the baseline at certain titration points.[17][18]

    • Slow Exchange (k_off < Δω): The signal for the free ligand decreases in intensity while a new signal for the bound ligand appears and grows in intensity.[17]

Parameter Typical Value Rationale
Pulse Program Simple 1D ¹⁹F observeA standard single-pulse experiment is usually sufficient.
Spectral Width ~30-50 ppmShould be wide enough to encompass the expected chemical shifts.
Transmitter Offset Centered on the ¹⁹F resonanceOptimizes excitation and detection.
Acquisition Time 1-2 secondsDetermines the resolution in the spectrum.
Relaxation Delay (d1) 3-5 secondsAllows for sufficient relaxation of the ¹⁹F spins between scans.
Number of Scans 64 - 1024Depends on ligand and protein concentrations; more scans improve S/N.
Table 2: Typical acquisition parameters for a 1D ¹⁹F NMR experiment.

Data Analysis and Interpretation

A. Data Processing

  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the chemical shifts using an external standard (e.g., trifluoroacetic acid, TFA) or by setting the chemical shift of the free ligand in the initial spectrum to a defined value.

B. Determination of Dissociation Constant (Kᴅ)

For interactions in the fast exchange regime, the observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the free (δ_free) and bound (δ_bound) ligand:

δ_obs = (P_free * δ_free) + (P_bound * δ_bound)

Where P_free and P_bound are the populations of the free and bound states, respectively. The change in chemical shift (Δδ = |δ_obs - δ_free|) can be plotted against the total protein concentration. The data can then be fitted to a one-site binding model to extract the dissociation constant (Kᴅ).

G cluster_0 Binding Equilibrium cluster_1 NMR Timescale cluster_2 Observed Spectrum Protein + Ligand Protein + Ligand Protein-Ligand Complex Protein-Ligand Complex Protein + Ligand->Protein-Ligand Complex kon Protein-Ligand Complex->Protein + Ligand koff Fast Fast Exchange (koff > Δω) Fast_Spec Single, shifting peak Fast->Fast_Spec Intermediate Intermediate Exchange (koff ≈ Δω) Int_Spec Broadened peak Intermediate->Int_Spec Slow Slow Exchange (koff < Δω) Slow_Spec Two distinct peaks Slow->Slow_Spec

Relationship between binding kinetics and observed NMR spectra.

Advanced ¹⁹F NMR Experiments

While 1D titration is a robust method, other ¹⁹F NMR experiments can provide complementary information.

  • Carr-Purcell-Meiboom-Gill (CPMG): This T₂-filtered experiment is highly effective for identifying binders, especially weak ones.[11] When a small ligand binds to a large protein, its T₂ relaxation time decreases dramatically. The CPMG pulse sequence acts as a low-pass filter, attenuating signals with short T₂ values. Thus, the signal of a binding ligand will be significantly reduced in intensity in the presence of the target protein compared to a non-binder.[6]

  • Saturation Transfer Difference (STD): In an STD experiment, specific resonances of the protein are selectively saturated.[19][20][21] This saturation is transferred via spin diffusion to the protons of a bound ligand. If the ligand is in exchange with the free state, this saturation will be transferred to the free ligand pool, resulting in a decrease in its signal intensity. While traditionally a ¹H experiment, ¹⁹F{¹H} STD variants exist where protein protons are saturated and the effect on the ¹⁹F ligand signal is observed.[19][22]

  • Competition Binding Assays: If a fluorinated ligand with known binding characteristics (a "spy" molecule) is available, it can be used to screen non-fluorinated compounds.[1][6] The displacement of the fluorinated spy molecule by a competing binder will result in a sharpening of the spy's ¹⁹F signal, indicating a binding event for the non-fluorinated compound.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained results, several validation steps should be integrated into the experimental design:

  • Orthogonal Assays: Whenever possible, validate the Kᴅ value obtained from ¹⁹F NMR with an alternative biophysical technique, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[10][23]

  • Control Experiments: Perform a titration with a denatured protein or a protein known not to bind the ligand to ensure that the observed spectral changes are specific to the binding event.

  • Data Quality: Monitor the ligand's signal linewidth in the absence of the protein. Significant broadening may indicate ligand aggregation, which would compromise the binding analysis. Similarly, ensure the protein sample remains monodisperse and does not aggregate over the course of the experiment.[15]

By adhering to these rigorous protocols and validation steps, researchers can confidently employ ¹⁹F NMR spectroscopy to gain deep insights into the binding of this compound and other fluorinated ligands, accelerating hit identification and lead optimization in drug discovery programs.

References

  • A beginner's guide to 19F NMR and its role in drug screening. Google Scholar.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • NMR sample preparation guidelines. Proteomics & Metabolomics Core. [Link]

  • 19F NMR Fragment Screening Platform. University College London. [Link]

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. National Center for Biotechnology Information. [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Royal Society of Chemistry. [Link]

  • Improved 19 F{ 1 H} Saturation Transfer Difference Experiments for Sensitive Detection to Fluorinated Compound Bound to Proteins. MDPI. [Link]

  • Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. ACS Publications. [Link]

  • Protein NMR Sample Requirements. Michigan State University. [Link]

  • A Brief on The NMR Spectroscopy of Proteins. Conduct Science. [Link]

  • Development of 1H{19F} saturation transfer difference experiments for detection of a fluorinated compound bound to proteins. PubMed. [Link]

  • Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. ACS Publications. [Link]

  • Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. National Institutes of Health. [Link]

  • NMR for Studying Protein-Ligand Interactions. Creative Biostructure. [Link]

  • Protein-Observed Fluorine NMR Is a Complementary Ligand Discovery Method to 1H CPMG Ligand-Observed NMR. ACS Publications. [Link]

  • Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures. [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health. [Link]

  • 19F NMR‐Based Fragment Screening for 14 Different Biologically Active RNAs and 10 DNA and Protein Counter‐Screens. National Institutes of Health. [Link]

  • Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. PubMed Central. [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central. [Link]

  • NMR Sample Preparation. University of Wisconsin-Madison. [Link]

  • 19F Dark-State Exchange Saturation Transfer NMR Reveals Reversible Formation of Protein-Specific Large Clusters in High-Concentration Protein Mixtures. National Center for Biotechnology Information. [Link]

  • Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. National Center for Biotechnology Information. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water. PubMed Central. [Link]

  • Ligand-observed NMR techniques to probe RNA-small molecule interactions. National Center for Biotechnology Information. [Link]

  • Idealized spectra of protein-observed 19 F NMR with ligands. Ligands in... ResearchGate. [Link]

  • Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. ResearchGate. [Link]

  • Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. ResearchGate. [Link]

  • Saturation Transfer Difference (STD) NMR. University of Arizona. [Link]

  • Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. National Center for Biotechnology Information. [Link]

Sources

Topic: A Cell-Based Assay to Determine the IC50 of 4-Fluorophenylurea Against Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of 4-Fluorophenylurea, a representative urea-containing compound, against the enzyme soluble epoxide hydrolase (sEH). Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade, playing a critical role in inflammation, pain, and hypertension by metabolizing anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][2][3] Inhibition of sEH is, therefore, a promising therapeutic strategy.[3][4] This application note details a robust, fluorescence-based, whole-cell assay methodology. It moves beyond a simple procedural list to explain the scientific rationale behind experimental choices, ensuring both technical accuracy and practical, field-proven insights. The protocol is designed as a self-validating system with essential controls, and all key claims are supported by authoritative references.

Scientific Principles

The Role of Soluble Epoxide Hydrolase (sEH) in Cellular Signaling

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme primarily located in the cytosol.[5] Its C-terminal hydrolase domain is the focus of this assay. This domain is responsible for the hydrolysis of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[1] EETs are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases and possess potent vasodilatory and anti-inflammatory properties.[1][5] The sEH enzyme converts these beneficial EETs into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[2] By inhibiting sEH, the cellular concentration of EETs can be stabilized and increased, thereby enhancing their protective effects. This makes sEH a valuable therapeutic target for cardiovascular and inflammatory diseases.[4][6]

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs EETs (Anti-inflammatory, Vasodilatory) CYP->EETs Metabolism sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Substrate DHETs DHETs (Less Active) sEH->DHETs Produces Inhibitor This compound (sEH Inhibitor) Inhibitor->sEH Inhibits

Caption: The sEH signaling pathway within the arachidonic acid cascade.

Principle of the Fluorescence-Based Cell Assay

Directly measuring EET and DHET levels in a high-throughput format is complex. Therefore, this protocol utilizes a fluorogenic substrate that acts as a surrogate for EETs. Several commercially available kits employ this principle.[6][7][8] The assay uses a non-fluorescent epoxide substrate (e.g., Epoxy Fluor 7) that can readily penetrate the cell membrane.[6][7] Inside the cell, endogenous sEH hydrolyzes the epoxide ring, releasing a highly fluorescent product (e.g., 6-methoxy-2-Naphthaldehyde).[6][7] The increase in fluorescence intensity is directly proportional to the sEH enzyme activity. When an inhibitor like this compound is present, it binds to sEH, reducing the rate of substrate hydrolysis and thus attenuating the fluorescence signal.

Understanding the IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[9] It represents the concentration of an inhibitor required to reduce the rate of a biological process by 50%.[10][11] In the context of this assay, the IC50 is the concentration of this compound that reduces the cellular sEH activity by 50% compared to untreated cells. It is crucial to distinguish between a biochemical IC50 (measured with purified enzyme) and a cell-based IC50.[12] The cell-based IC50 provides a more physiologically relevant value, as it inherently accounts for factors such as cell membrane permeability and potential off-target effects within a living system.[13][14]

Materials and Reagents

Material/ReagentRecommended Source/SpecificationPurpose
Cell Line HepG2 (ATCC® HB-8065™) or Huh-7Human liver cell lines with known endogenous sEH expression.
Culture Medium Eagle's Minimum Essential Medium (EMEM)For HepG2 cell culture.
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-StreptomycinStandard cell culture supplements.
Assay Plate 96-well, black, clear-bottom microplateFor fluorescence assays to minimize well-to-well crosstalk.
Test Compound This compound (e.g., Sigma-Aldrich, TCI)The inhibitor to be tested.
Vehicle DMSO, cell culture gradeTo dissolve the test compound.
Positive Control AUDA (Cayman Chemical)A known, potent sEH inhibitor for assay validation.
sEH Substrate Epoxy Fluor 7 (Cayman Chemical) or similarThe fluorogenic substrate for sEH.
Assay Buffer Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)For washing cells and diluting reagents.
Fluorescence Plate Reader Capable of Ex/Em ~330-340 nm / ~465 nmTo quantify the fluorescent product.[6]

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. All steps should be performed in a sterile cell culture hood.

Phase 1: Cell Culture and Seeding
  • Cell Maintenance: Culture HepG2 cells in T-75 flasks with EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: When cells reach 80-90% confluency, trypsinize and resuspend them in fresh culture medium. Count the cells and adjust the density to 2 x 10⁵ cells/mL.

  • Plating: Dispense 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (final density: 20,000 cells/well).

    • Scientist's Note: An even cell density across the plate is critical for reproducible results. Avoid edge effects by not using the outermost wells or by filling them with sterile PBS.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and form a monolayer.

Phase 2: Compound Preparation and Treatment
  • Stock Solutions: Prepare a 10 mM stock solution of this compound and a 1 mM stock solution of the positive control inhibitor (AUDA) in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the this compound stock solution in culture medium to create a range of working concentrations (e.g., from 100 µM to 0.01 µM). A typical 8-point dose curve is recommended. The final DMSO concentration in all wells should be kept constant and low (≤0.5%) to avoid solvent toxicity.

  • Prepare Controls:

    • Vehicle Control (100% Activity): Prepare medium with the same final DMSO concentration as the test wells.

    • Positive Control: Prepare a working solution of AUDA (e.g., 1 µM final concentration) in the medium.

    • No-Cell Control (Background): Add medium with DMSO only to empty wells.

  • Cell Treatment: After 24 hours of incubation, carefully remove the culture medium from the cells. Add 100 µL of the prepared compound dilutions and controls to the appropriate wells.

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C.

    • Scientist's Note: This pre-incubation step is crucial to allow the inhibitor to permeate the cell membrane and bind to the intracellular sEH enzyme before the substrate is introduced.

Phase 3: Assay Execution and Data Acquisition
  • Substrate Preparation: Prepare the sEH fluorogenic substrate solution in assay buffer according to the manufacturer's instructions (e.g., a final concentration of 50 µM).

  • Initiate Reaction: Add 10 µL of the substrate solution to each well, including controls.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (Ex/Em = 340/465 nm) every 2 minutes for a total of 30-60 minutes.

    • Scientist's Note: A kinetic reading is superior to a single endpoint reading as it ensures the reaction rate is measured within the linear range and can help identify compounds that interfere with the fluorescence signal.[15]

Workflow cluster_prep Phase 1 & 2: Preparation cluster_assay Phase 3: Assay & Analysis Seed 1. Seed Cells (20,000 cells/well) Incubate1 2. Incubate 24h (Attachment) Seed->Incubate1 Treat 3. Add Inhibitor Dilutions & Controls Incubate1->Treat Incubate2 4. Pre-incubate 30 min (Inhibitor Uptake) Treat->Incubate2 Substrate 5. Add Fluorogenic Substrate Incubate2->Substrate Read 6. Read Fluorescence (Kinetic, 37°C) Substrate->Read Analyze 7. Analyze Data (Calculate IC50) Read->Analyze

Sources

Application Notes & Protocols: In Vivo Experimental Design for 4-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the preclinical in vivo evaluation of 4-Fluorophenylurea (4-FPU), a compound with potential therapeutic applications. As a substituted urea, 4-FPU belongs to a chemical class known for diverse biological activities, including roles as enzyme inhibitors and intermediates in the synthesis of anti-cancer agents.[1][2] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind critical experimental design choices. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for toxicology, pharmacokinetics, and preliminary efficacy studies within a framework of rigorous scientific and ethical standards.

Foundational Principles: Scientific Rigor and Ethical Conduct

The cornerstone of any in vivo study is a commitment to ethical conduct and robust, reproducible experimental design. All research must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure animal welfare.[3][4] Furthermore, study design and reporting should follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to maximize the quality and transparency of the research.[5]

Regulatory Context: Preclinical animal studies are a prerequisite for human clinical trials and must be conducted in compliance with Good Laboratory Practices (GLP) as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9] These regulations ensure the quality and integrity of nonclinical laboratory studies.[9]

Core Experimental Logic: The in vivo evaluation of a novel compound like 4-FPU follows a logical progression. First, we must understand its safety profile to establish a therapeutic window. Second, we characterize its pharmacokinetic behavior to understand how the animal model (and eventually, a human) processes the drug. Finally, we assess its efficacy in a relevant disease model.

Preclinical_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Preliminary Efficacy Formulation Compound Formulation (Vehicle Selection) Acute_Tox Acute Toxicity Study (Dose Escalation) Formulation->Acute_Tox MTD Determine Maximum Tolerated Dose (MTD) Acute_Tox->MTD PK_Study Single-Dose PK Study (IV & Oral Routes) MTD->PK_Study Inform Dose Selection ADME Characterize ADME Profile (Cmax, T½, Bioavailability) PK_Study->ADME Efficacy_Study Multi-Dose Efficacy Study ADME->Efficacy_Study Guide Dosing Regimen Model Animal Model Selection (e.g., Tumor Xenograft) Model->Efficacy_Study Endpoints Evaluate Primary Endpoints (e.g., Tumor Growth Inhibition) Efficacy_Study->Endpoints

Figure 1: High-level workflow for the in vivo evaluation of this compound.

Phase 1: Formulation and Acute Toxicity Assessment

Before any in vivo administration, a suitable vehicle for this compound must be developed. Subsequently, an acute toxicity study is essential to determine the Maximum Tolerated Dose (MTD), which informs the dose levels for all subsequent pharmacokinetic and efficacy studies.[10]

Formulation Development

Causality: The formulation ensures the compound is delivered in a stable, homogenous, and biocompatible manner. Given that 4-FPU is slightly soluble in water, a suspension or a solution with a co-solvent system is often required.[11][12]

  • Vehicle Selection: Start with common, non-toxic vehicles. A typical starting point for an oral formulation is 0.5% carboxymethylcellulose (CMC) in water or a mixture of polyethylene glycol 400 (PEG400), saline, and Tween 80.

  • Stability & Homogeneity: The final formulation should be assessed for stability over the expected duration of use and must be easily re-suspended to ensure uniform dosing.

Protocol: Acute Toxicity and MTD Determination

This protocol uses a dose escalation design to identify the MTD, defined as the highest dose that does not cause unacceptable toxicity or more than 10-20% body weight loss.[10]

Animal Model:

  • Species: Mouse (e.g., CD-1 or BALB/c) is a common starting species due to its small size and rapid metabolism.[13]

  • Sex: Both male and female animals should be used.[14]

  • Group Size: n = 3-5 animals per sex per group.[10]

Methodology:

  • Acclimatization: Allow animals to acclimate for at least 7 days before the study begins.

  • Group Allocation: Randomly assign animals to dose groups.[13]

  • Dosing: Administer 4-FPU via the intended clinical route (e.g., oral gavage). Doses should be selected on a logarithmic scale.

  • Monitoring: Observe animals intensely for the first 4 hours post-dose, and then daily for 14 days.[10] Record clinical signs of toxicity, body weight, and any mortality.

  • Endpoint: Euthanize animals that exceed humane endpoints (e.g., >20% body weight loss, severe distress).

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any organ abnormalities.

Parameter Description
Animal Model CD-1 Mice (Male & Female)
Group Size 3 per sex per group
Route Oral Gavage (PO)
Group 1 Vehicle Control (e.g., 0.5% CMC)
Group 2 30 mg/kg 4-FPU
Group 3 100 mg/kg 4-FPU
Group 4 300 mg/kg 4-FPU
Group 5 1000 mg/kg 4-FPU
Monitoring Period 14 days
Key Readouts Clinical signs, Body Weight, Mortality, Gross Necropsy
Table 1: Example Dose-Range Finding Study Design.

Phase 2: Pharmacokinetic (PK) Characterization

Causality: A PK study is critical to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of 4-FPU.[6] This information is vital for designing an effective dosing schedule in efficacy studies, as it determines how often the drug must be administered to maintain therapeutic concentrations.[15][16]

Protocol: Single-Dose Pharmacokinetic Study

This protocol aims to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T½), and oral bioavailability (%F).

Animal Model:

  • Species: Rat (e.g., Sprague-Dawley) is often preferred for PK studies due to its larger size, which facilitates serial blood sampling.

  • Group Size: n = 3-5 animals per group.

Methodology:

  • Catheterization (Optional but Recommended): For serial blood sampling, surgical placement of a jugular vein catheter is recommended to reduce animal stress.

  • Dosing:

    • Group 1 (IV): Administer a low dose (e.g., 2-5 mg/kg) intravenously to determine clearance and volume of distribution.

    • Group 2 (PO): Administer a higher oral dose (e.g., 20-50 mg/kg, based on MTD results) to assess oral absorption and bioavailability.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 4-FPU in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate PK parameters.

Route Time Points (hours post-dose)
Intravenous (IV) 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24
Oral (PO) 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 24
Table 2: Example Blood Sampling Schedule for a PK Study.

Phase 3: Preliminary Efficacy Evaluation

Based on reports of phenylureas being used as intermediates for anti-cancer agents, a common and robust model for preliminary efficacy testing is a tumor xenograft study.[1]

Causality: The xenograft model, where human cancer cells are implanted into immunodeficient mice, allows for the direct assessment of a compound's anti-tumor activity in a living system.[17] The choice of cell line should be rationalized based on a hypothesized mechanism of action or a target cancer type.

Efficacy_Workflow cluster_0 Study Setup cluster_1 Treatment Phase cluster_2 Endpoint & Analysis Cell_Culture Human Cancer Cell Culture & Expansion Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (~100-150 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Vehicle, 4-FPU, or Positive Control Daily Randomization->Dosing Monitoring Monitor Body Weight & Tumor Volume (2-3 times/week) Dosing->Monitoring Endpoint Terminate Study at Predefined Endpoint Monitoring->Endpoint Harvest Harvest Tumors for Ex Vivo Analysis Endpoint->Harvest Analysis Calculate Tumor Growth Inhibition (TGI) Harvest->Analysis

Figure 2: Workflow for a tumor xenograft efficacy study.

Protocol: Human Tumor Xenograft Study

Animal Model:

  • Species: Immunodeficient mouse (e.g., NU/NU nude or SCID).

  • Cell Line: A human cancer cell line (e.g., HCT116 for colorectal cancer, A549 for lung cancer).

  • Group Size: n = 8-10 animals per group.

Methodology:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth using calipers.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups based on tumor volume to ensure an even distribution.

  • Dosing: Begin daily administration of the compound via the determined route (e.g., oral gavage). Doses should be based on the MTD study (e.g., two doses, such as MTD and MTD/2).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Group Treatment Dose Route Schedule
1 Vehicle Control-PODaily (QD)
2 This compoundLow Dose (e.g., 50 mg/kg)PODaily (QD)
3 This compoundHigh Dose (e.g., 100 mg/kg)PODaily (QD)
4 Positive ControlStandard-of-Care DrugPO/IPPer Literature
Table 3: Example Efficacy Study Group Design.

References

  • The ARRIVE Guidelines: A framework to plan your next in vivo experiment. (2023). FEBS Network. [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute, Duke University. [Link]

  • McElvany, K.D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience. [Link]

  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2025). ModernVivo. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. [Link]

  • Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • van der Made, T.K., et al. (2023). Animal Models for Studying Protein-Bound Uremic Toxin Removal—A Systematic Review. Toxins. [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022). ichorbio. [Link]

  • Ethical use of animals in medicine testing. European Medicines Agency (EMA). [Link]

  • Cardoso, C., et al. (2023). Designing an In Vivo Preclinical Research Study. Bioengineering. [Link]

  • Chen, C. (2018). Impact of dosing schedule in animal models on compound progression decisions. Drug Discovery Today. [Link]

  • Akhtar, A. (2015). Ethical considerations regarding animal experimentation. Journal of the Pakistan Medical Association. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. [Link]

  • WHO Issues New Global Guidelines to Replace Animal Experiments for Medicinal Quality Control. (2026). Physicians Committee for Responsible Medicine. [Link]

  • Regulations: Animal Testing for Drug Development? (2024). St. Hope Rx. [Link]

  • Chen, C. (2019). Impact of dosing schedule in animal experiments on compound progression decisions. Drug Discovery Today. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Li, X., et al. (2013). Generation and phenotypic analysis of mice lacking all urea transporters. Journal of the American Society of Nephrology. [Link]

  • D'Agnillo, F., & Alayash, A. I. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. Medical Science Monitor. [Link]

  • Evaluation Of Microdosing Strategies For Studies In Preclinical Drug Development. (2004). OSTI.GOV. [Link]

  • Russell, K., et al. (2002). The model used for measuring urea kinetics with a single dose of [15N...]. ResearchGate. [Link]

  • Yang, B., & Bankir, L. (2005). Urea and urine concentrating ability: New insights from studies in mice. American Journal of Physiology-Renal Physiology. [Link]

  • Guideline for the Use of Novel Compound in Animals. University of Mississippi. [Link]

  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling... Xenobiotica. [Link]

  • Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)-. PubChem, National Institutes of Health. [Link]

  • (4-Fluorophenyl)urea. Virtual Campus. [Link]

  • Pamporaki, C., et al. (2016). In Vivo Fluorescence Imaging and Urinary Monoamines as Surrogate Biomarkers of Disease Progression in a Mouse Model of Pheochromocytoma. Endocrinology. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Wikipedia. [Link]

  • Ciccolini, J., et al. (1999). Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients. British Journal of Clinical Pharmacology. [Link]

  • Belt, R. J., et al. (1980). Studies of hydroxyurea administered by continuous infusion: toxicity, pharmacokinetics, and cell synchronization. Cancer. [Link]

  • Kigasawa, K., et al. (2023). Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats... Journal of Toxicologic Pathology. [Link]

Sources

Application Notes & Protocols: Leveraging 4-Fluorophenylurea in Structure-Activity Relationship (SAR) Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The urea moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its unique hydrogen bonding capabilities and synthetic accessibility.[1][2] This guide focuses on a specific, yet highly significant, building block: 4-Fluorophenylurea. The strategic incorporation of a fluorine atom on the phenyl ring offers a powerful tool to modulate a compound's physicochemical properties, including metabolic stability, binding affinity, and overall potency.[3][4] These application notes provide an in-depth exploration of the use of the this compound scaffold in Structure-Activity Relationship (SAR) studies. We will dissect the rationale behind its use, provide detailed protocols for the synthesis and biological evaluation of its analogs, and present a framework for interpreting SAR data to guide the optimization of lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile chemical motif.

The Scientific Rationale: Why this compound?

The diaryl urea core, particularly exemplified by multi-kinase inhibitors like Sorafenib, has proven to be a highly successful pharmacophore in oncology.[2][5] The urea functional group acts as a rigid hydrogen-bond donor-acceptor unit, forming critical interactions with the hinge region of kinase ATP-binding sites.[2] The 4-fluorophenyl group, specifically, offers several advantages in drug design:

  • Bioisosteric Replacement: Fluorine is often used as a bioisostere for a hydrogen atom.[3][6][7] While minimally increasing steric bulk, its high electronegativity can profoundly alter local electronic environments, influencing pKa and the strength of interactions with biological targets.[4][8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically labile position (like the para-position of a phenyl ring) with fluorine can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability.[7]

  • Enhanced Binding Affinity: The introduction of fluorine can lead to favorable orthogonal multipolar interactions with electron-rich residues in a protein's binding pocket, such as the backbone carbonyls, enhancing binding affinity.[3]

  • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can influence a molecule's permeability across cell membranes. This must be carefully balanced to maintain adequate aqueous solubility.[4]

The strategic placement of the fluorine at the para-position of the phenyl ring in this compound provides a synthetically accessible and versatile starting point for building extensive compound libraries for SAR exploration.

The SAR Workflow: A Systematic Approach

A typical SAR study involving the this compound scaffold is an iterative process of design, synthesis, and testing. The goal is to systematically probe different regions of a lead molecule to understand how structural changes affect biological activity.

SAR_Workflow A Identify Lead Compound (e.g., containing this compound) B Define Modification Sites (R1, R2, Linker) A->B C Design Analog Library (Varying Electronics, Sterics, etc.) B->C D Synthesize Analogs C->D E Primary Assay (e.g., Kinase Inhibition @ 10 µM) D->E F Secondary Assay (e.g., IC50 Determination) E->F G Cellular Assay (e.g., Antiproliferative MTT Assay) F->G H Data Analysis & SAR Elucidation G->H I Identify Potent & Selective Hits H->I J ADME/Tox Profiling (Solubility, Microsomal Stability) I->J K Iterate Design Cycle J->K K->C

Caption: Iterative workflow for SAR studies using the this compound scaffold.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of N,N'-disubstituted ureas is typically straightforward, allowing for the rapid generation of analog libraries. A common and reliable method involves the reaction of an isocyanate with a primary or secondary amine.

Protocol 3.1.1: Synthesis of a Diaryl Urea Analog

This protocol describes the synthesis of a generic diaryl urea compound starting from 4-fluoroaniline.

Materials:

  • 4-fluoroaniline

  • Triphosgene or Phosgene equivalent

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Substituted aniline (R-NH2)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Preparation of 4-Fluorophenyl Isocyanate:

    • Caution: Work in a well-ventilated fume hood. Triphosgene is toxic.

    • Dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.

    • This crude solution of 4-fluorophenyl isocyanate is typically used directly in the next step without purification.[9]

  • Urea Formation:

    • In a separate flask, dissolve the desired substituted aniline (R-NH2, 1.0 eq) and a non-nucleophilic base like TEA (1.2 eq) in anhydrous DCM.

    • Cool this amine solution to 0 °C.

    • Slowly add the freshly prepared 4-fluorophenyl isocyanate solution from step 1 to the amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 3-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% Ethyl Acetate in Hexanes) to yield the pure diaryl urea analog.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro Kinase Inhibition Assay

Many this compound derivatives are potent kinase inhibitors.[9][10][11] The following is a generalized protocol for assessing the inhibitory activity of synthesized compounds against a target kinase, such as VEGFR-2 or FGFR1.

Protocol 3.2.1: In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

Principle: This assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Synthesized compounds dissolved in 100% DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound at 10 mM in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration for the top dilution might be 1 mM.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, ATP (at its Km concentration for the specific kinase), and the substrate.

    • Add the test compounds from the dilution series to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add the target kinase enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the ATP/substrate master mix to all wells.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Interpreting SAR Data: A Case Study

Let's consider a hypothetical SAR study based on a lead compound targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a validated target in oncology.[9]

Lead Compound (A): N-(4-fluorophenyl)-N'-(4-methoxyphenyl)urea

We will explore modifications at the R¹ position (the "tail" moiety).

Table 1: SAR of Modifications at the R¹ Position on FGFR1 Inhibition

CompoundR¹ GroupFGFR1 IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (µM)
A 4-Methoxy25015.2
B 4-Methyl18010.5
C 4-Hydrogen35022.0
D 4-Chloro954.8
E 4-Trifluoromethyl502.1
F 3-Trifluoromethyl1207.3
G 4-Nitro451.8

Analysis and Causality:

  • Electronic Effects: A clear trend emerges related to the electronic properties of the para-substituent. Moving from an electron-donating group (EDG) like methoxy (A ) to a neutral hydrogen (C ) slightly decreases potency. Introducing electron-withdrawing groups (EWGs) significantly enhances activity. The potency increases in the order: Cl < CF₃ < NO₂. This suggests that the "tail" phenyl ring is likely involved in an interaction where reduced electron density is favorable, perhaps a π-π stacking interaction within a relatively electron-rich region of the binding pocket.[9]

  • Positional Isomerism: Comparing the 4-CF₃ (E ) with the 3-CF₃ (F ) analog reveals a preference for para-substitution. This highlights the specific geometry of the binding pocket and suggests a directional interaction that is optimally satisfied by a substituent at the 4-position.

  • Enzyme vs. Cellular Activity: The trend observed in the biochemical FGFR1 inhibition assay is mirrored in the cellular antiproliferation assay. This correlation suggests that the compound's primary mechanism of action in cells is likely through the inhibition of the target kinase and that cell permeability is not a major differentiating factor within this set of analogs.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds RAS RAS FGFR1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor This compound Analog (e.g., Cmpd G) Inhibitor->FGFR1 Inhibits (ATP-competitive)

Sources

Application Note & Protocols: High-Throughput Screening of 4-Fluorophenylurea Derivatives for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-fluorophenylurea scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology. The fluorine atom's unique electronic properties can significantly enhance binding affinity, metabolic stability, and cell permeability, making derivatives of this class a rich source for drug discovery.[1][2] Protein kinases, a major class of drug targets, are frequently modulated by compounds containing this moiety.[3] This document provides a comprehensive guide for researchers and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify novel protein kinase inhibitors from a library of this compound derivatives. We detail a field-proven biochemical approach, from initial assay development and validation to primary screening, data analysis, and hit confirmation, ensuring scientific integrity and actionable outcomes.

Scientific Premise: The Rationale for Screening this compound Derivatives

The phenylurea motif is a well-established hinge-binding pharmacophore for many protein kinases. The urea group's two N-H groups can form critical hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region, a highly conserved structural feature. The strategic placement of a fluorine atom on the phenyl ring can modulate the electronic distribution of the molecule, often leading to enhanced target engagement and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Given this established biological activity, a focused library of this compound derivatives represents a collection with a high probability of yielding potent and specific kinase inhibitors. High-throughput screening (HTS) is the essential methodology to rapidly and efficiently evaluate large numbers of these compounds to identify promising "hits" for further development.[4] This application note will use a representative serine/threonine kinase as the target for establishing the HTS protocol.

Assay Development and Validation: The Cornerstone of HTS

A successful HTS campaign is built upon a robust, sensitive, and reproducible assay.[5] For kinase inhibitor screening, a biochemical assay that directly measures enzyme activity is an excellent starting point.[6] We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a homogeneous (no-wash) technology well-suited for automation and HTS due to its high signal-to-background ratio and low susceptibility to interference from library compounds.[7][8][9]

Principle of the TR-FRET Kinase Assay

The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A Europium (Eu)-labeled anti-phosphopeptide antibody serves as the donor fluorophore, and a Streptavidin-Allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity. Excitation of the Eu donor results in energy transfer to the APC acceptor, which then emits light at a specific wavelength. Inhibition of the kinase prevents substrate phosphorylation, disrupting FRET and leading to a loss of signal.

cluster_0 Kinase Activity (No Inhibitor) cluster_1 Kinase Inhibition Kinase Target Kinase PhosphoSubstrate Phosphorylated Biotin-Peptide Kinase->PhosphoSubstrate ATP ATP ATP->PhosphoSubstrate ADP Substrate Biotin-Peptide Substrate Substrate->PhosphoSubstrate FRET TR-FRET Signal PhosphoSubstrate->FRET Eu_Ab Eu-Antibody Eu_Ab->FRET Binds Phospho-Site SA_APC SA-APC SA_APC->FRET Binds Biotin Inhibitor This compound Derivative (Hit) Kinase_I Target Kinase Inhibitor->Kinase_I Binds & Inhibits No_FRET No FRET Signal Kinase_I->No_FRET ATP_I ATP ATP_I->No_FRET Substrate_I Biotin-Peptide Substrate Substrate_I->No_FRET

Caption: TR-FRET assay principle for kinase inhibitor screening.

Protocol: Assay Miniaturization and Optimization

Objective: To determine optimal reagent concentrations and incubation times in a low-volume 384-well plate format, maximizing assay window and robustness.

Materials:

  • Target Kinase (recombinant)

  • Biotinylated Peptide Substrate

  • ATP (Adenosine Triphosphate)

  • TR-FRET Detection Reagents (e.g., LanthaScreen™, Cisbio HTRF®)

  • Assay Buffer (specific to kinase, typically containing MgCl₂)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Low-volume 384-well plates (e.g., white, solid bottom)

  • TR-FRET capable plate reader

Methodology:

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in assay buffer.

    • Add a fixed, saturating concentration of substrate and ATP.

    • Incubate for a set time (e.g., 60 minutes) at room temperature.

    • Add detection reagents as per the manufacturer's protocol.

    • Incubate to allow for detection reagent binding (e.g., 60 minutes).

    • Read the plate on a TR-FRET reader.

    • Goal: Identify the enzyme concentration that yields approximately 80% of the maximum signal (EC₈₀). This ensures the assay is sensitive to inhibitors without wasting enzyme.

  • ATP Kₘ Determination:

    • Using the determined EC₈₀ kinase concentration, titrate ATP across a wide range of concentrations.

    • Plot kinase activity (TR-FRET signal) versus ATP concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Kₘ (the ATP concentration at half-maximal velocity).

    • Scientist's Note: For screening ATP-competitive inhibitors, the primary screen should be run at the Kₘ concentration of ATP. This provides a balanced sensitivity to detect inhibitors without requiring excessively high compound concentrations.[10]

  • Assay Validation:

    • Prepare reagents at their optimized concentrations.

    • In a 384-well plate, dispense reagents to create three distinct conditions across multiple wells:

      • High Signal (0% Inhibition): Kinase + Substrate + ATP + DMSO.

      • Low Signal (100% Inhibition): Kinase + Substrate + ATP + saturating concentration of Staurosporine.

      • Background: Substrate + ATP + Staurosporine (No Kinase).

    • Run the assay and calculate the Signal-to-Background (S/B) ratio and the Z'-factor.[11][12]

    • Z'-Factor Calculation: Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| )

      • SD_high and SD_low are the standard deviations of the high and low signal controls, respectively.

      • Mean_high and Mean_low are the means of the high and low signal controls, respectively.

    • Acceptance Criterion: An HTS-quality assay must have a Z'-factor consistently > 0.5.[11]

ParameterGoalRationale
Enzyme Concentration EC₈₀ (80% of maximal activity)Conserves enzyme while maintaining a robust signal for inhibitor detection.
ATP Concentration At or near KₘEnsures sensitivity for detecting ATP-competitive inhibitors.
Substrate Concentration At or near KₘProvides a good balance between signal intensity and substrate consumption.
DMSO Tolerance ≤ 1% final concentrationHigh concentrations of DMSO can inhibit enzymes; must confirm assay tolerance.
Z'-Factor > 0.5A statistical measure of assay robustness and suitability for HTS.[13]

The High-Throughput Screening Workflow

The primary screen involves testing every compound in the this compound library at a single concentration to identify "primary hits."[14] This process is heavily reliant on automation to ensure consistency and throughput.[4]

start Compound Library (this compound Derivatives in 384-well plates) step1 Acoustic Dispensing (nL volumes of compound to assay plates) start->step1 Library Transfer step2 Reagent Addition 1 (Kinase, Substrate, Buffer) step1->step2 step3 Incubation 1 (Compound-Kinase Binding) step2->step3 step4 Reagent Addition 2 (ATP to start reaction) step3->step4 step5 Incubation 2 (Kinase Reaction) step4->step5 step6 Reagent Addition 3 (TR-FRET Detection Reagents) step5->step6 step7 Incubation 3 (Detection Binding) step6->step7 step8 Plate Reading (TR-FRET Signal Acquisition) step7->step8 step9 Data Analysis (Normalization, Hit Picking) step8->step9 Raw Data end Primary Hit List step9->end

Caption: Automated high-throughput screening workflow.

Protocol: Primary HTS

Objective: To screen the entire compound library at a single concentration (e.g., 10 µM) to identify compounds that significantly inhibit kinase activity.

Instrumentation:

  • Acoustic liquid handler (e.g., Echo) for nanoliter compound transfer.

  • Bulk reagent dispenser (e.g., BioTek MicroFlo).

  • Automated plate stacker/handler.

  • TR-FRET plate reader with high-throughput capacity.

Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer a precise volume (e.g., 50 nL) of each library compound from the source plates to the 384-well assay plates. This minimizes the final DMSO concentration.

  • Plate Layout: Each plate must contain dedicated control wells:

    • Columns 1 & 2: Negative Controls (DMSO vehicle only, 0% inhibition).

    • Columns 23 & 24: Positive Controls (Staurosporine, 100% inhibition).

    • Columns 3-22: Library compounds.

  • Reagent Addition:

    • Add the enzyme/substrate mix to all wells using a bulk dispenser.

    • Allow a pre-incubation period (e.g., 15-30 minutes) for compounds to bind to the kinase.

  • Initiate Reaction: Add ATP to all wells to start the enzymatic reaction. Incubate for the optimized reaction time (e.g., 60 minutes).

  • Stop & Detect: Add the TR-FRET detection reagent mix. This mix should contain EDTA to chelate Mg²⁺ and stop the kinase reaction. Incubate for the detection binding time (e.g., 60 minutes).

  • Data Acquisition: Read all plates on the TR-FRET plate reader.

Data Analysis and Hit Identification

Raw HTS data must be normalized to account for plate-to-plate and systematic variations.[15][16] The goal is to generate a robust statistical measure of activity for each compound.

4.1. Data Normalization:

  • For each plate, calculate the mean and standard deviation of the positive (pos_ctrl) and negative (neg_ctrl) controls.

  • For each compound well (x), calculate the percent inhibition: % Inhibition = 100 * (1 - (x - mean_pos_ctrl) / (mean_neg_ctrl - mean_pos_ctrl))

4.2. Hit Selection:

A primary hit is a compound that meets a predefined activity threshold. A common and statistically sound method is to define the hit cutoff based on the plate's negative controls.

  • Hit Criterion: Any compound exhibiting a % Inhibition value greater than 3 times the standard deviation of the negative controls (mean_neg_ctrl - 3 * SD_neg_ctrl) is declared a primary hit.

Compound IDWellRaw Signal% InhibitionHit ( >3SD)
FPU-00123C0515,4808.5No
FPU-00124C064,21075.1Yes
FPU-00125C0714,99511.8No
FPU-00126C082,15087.3Yes
Table assumes plate mean negative control signal of 16,500 and mean positive control signal of 1,200.

Hit Confirmation and Triage

Primary HTS is prone to false positives and negatives.[17] A rigorous hit confirmation process is essential to ensure resources are focused on genuinely active compounds.[11]

start Primary Hit List (~0.5-2% of Library) step1 Re-test from Library Plate (Confirms initial activity) start->step1 step2 Source Fresh Compound Powder (Eliminates sample degradation issues) step1->step2 Confirmed false_positive Discard False Positives step1->false_positive Not Confirmed step3 Dose-Response Curve (IC₅₀) (Determines potency) step2->step3 step4 Orthogonal Assay (Confirms mechanism with different technology, e.g., ADP-Glo) step3->step4 Potent step3->false_positive Not Potent / Inactive end Validated Hit List (Ready for Medicinal Chemistry) step4->end Confirmed step4->false_positive Not Confirmed

Caption: Hit confirmation and triage workflow.

Protocol: Dose-Response (IC₅₀) Determination

Objective: To determine the potency of confirmed hits by measuring their inhibitory activity across a range of concentrations.

Methodology:

  • Source Fresh Compound: Obtain dry powder of the hit compounds to rule out issues with compound integrity in the original library plates.

  • Serial Dilution: Create a dilution series for each compound (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Assay Performance: Run the optimized TR-FRET assay with the compound dilution series.

  • Data Analysis:

    • Plot % Inhibition versus log(Compound Concentration).

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Hit IDIC₅₀ (µM)Hill SlopeR² Value
FPU-001240.871.10.992
FPU-0012612.30.90.985
FPU-004510.151.00.995

Orthogonal and Counter-Screening

To ensure the observed activity is not an artifact of the assay technology (e.g., fluorescence interference), validated hits should be tested in an orthogonal assay .[18] This involves a different detection method, such as a luminescence-based assay like ADP-Glo™, which measures the amount of ADP produced by the kinase reaction.

Furthermore, to begin assessing selectivity, hits can be tested in a counter-screen against a closely related kinase. A compound that is potent against the primary target but inactive against the counter-screen target is a more valuable starting point for a selective drug discovery program.

Conclusion

This application note outlines a comprehensive and robust framework for the high-throughput screening of this compound derivative libraries to identify novel kinase inhibitors. By prioritizing meticulous assay development, employing stringent quality control metrics like the Z'-factor, and executing a systematic hit confirmation and triage cascade, researchers can efficiently navigate large chemical libraries. This process significantly increases the probability of discovering high-quality, validated hits, providing a solid foundation for subsequent hit-to-lead medicinal chemistry efforts and accelerating the drug discovery pipeline.

References

  • Hertzberg, R. P., & Pope, A. J. (2000). High-throughput screening: new technology for the 21st century. Current Opinion in Chemical Biology.
  • Patsnap Synapse. (2023). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap.

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem.

  • Evotec. (n.d.). Biochemical Assay Services. Evotec.

  • Yasgar, A., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D.

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.

  • Enthought. (n.d.). Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. Enthought.

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting.

  • Larocque, D., et al. (2011). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of Biomolecular Screening.

  • Small Molecule Discovery Center (SMDC) - UCSF. (n.d.). High-throughput Screening Steps. UCSF.

  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology.

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem.

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Bioarray.

  • Thermo Fisher Scientific. (n.d.). Drug Discovery HTS Assay Types & Definitions. Thermo Fisher Scientific.

  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology.

  • Glickman, J. F., et al. (2008). High-Throughput Screening Data Analysis. Assay Guidance Manual.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.
  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols.

  • Aygün, A., et al. (2024). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnology and Applied Biochemistry.

  • ResearchGate. (2024). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. ResearchGate.

  • ATCC. (n.d.). High Throughput Screening (HTS). ATCC.

  • Edwards, B. S., et al. (2013). Cell-Based Screening Using High-Throughput Flow Cytometry. Assay and Drug Development Technologies.

  • Virtual Campus. (n.d.). (4-Fluorophenyl)urea. Virtual Campus.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • El-Damasy, A. K., et al. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega.

  • Oakwood Chemical. (n.d.). 1-(4-Fluorophenyl)urea. Oakwood Chemical.

  • Soikkeli, A., et al. (2011). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Assay and Drug Development Technologies.

  • Chen, Y., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences.

  • Chen, Y., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. PubMed.

  • Degorce, F. (2006). HTRF®: pioneering technology for high-throughput screening. Expert Opinion on Drug Discovery.

Sources

Application Notes & Protocols: Formulation of 4-Fluorophenylurea for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of 4-Fluorophenylurea

This compound is a versatile chemical entity utilized as a key intermediate and building block in diverse fields, including pharmaceutical development and agricultural chemistry.[1] Its derivatives have been explored for various biological activities, including potential anti-cancer and anti-inflammatory properties.[1] The urea moiety is a significant functional group in medicinal chemistry, often contributing to a molecule's ability to interact with biological targets.[2]

However, the utility of this compound in experimental biology is fundamentally constrained by a significant physicochemical challenge: its low aqueous solubility.[3][4] This property can impede the generation of reliable and reproducible data in both in vitro and in vivo settings, leading to issues with bioavailability, dose accuracy, and overall therapeutic assessment.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of this compound. As a Senior Application Scientist, my objective is to move beyond simple recipes and explain the causality behind formulation choices, empowering researchers to develop robust, self-validating protocols for their specific experimental needs. We will address strategies for creating viable solutions for cell-based assays and parenteral administration in animal models, ensuring scientific integrity from the bench to preclinical studies.

Physicochemical & Safety Profile

A thorough understanding of a compound's properties is the foundation of rational formulation design.

Physicochemical Data

The key properties of this compound are summarized below. The limited water solubility is the primary hurdle that the following protocols are designed to overcome.

PropertyValueSource(s)
Chemical Name N-(4-Fluorophenyl)urea[3]
CAS Number 659-30-3[7]
Molecular Formula C₇H₇FN₂O[3][7]
Molecular Weight 154.14 g/mol [7]
Appearance White to almost white crystalline powder[4]
Melting Point 178-185 °C[3][4]
Water Solubility Slightly soluble[3][4]
pKa (Predicted) 13.98 ± 0.70[4]
Critical Safety & Handling Protocols

This compound is classified as hazardous and requires careful handling to ensure personnel safety.

  • Hazard Classification: Toxic if swallowed (Acute Toxicity 3, Oral) and causes serious eye irritation.[7][8]

  • Signal Word: Danger.[8]

Mandatory Handling Procedures:

  • Engineering Controls: All weighing and solution preparation must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving recommended), and safety glasses with side shields at all times.[9][10]

  • Handling: Avoid creating dust.[11] Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated, and secure location.[8][11]

  • First Aid:

    • If Swallowed: Get emergency medical help immediately.[8]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Formulation for In Vitro Cell-Based Assays

For in vitro studies, the primary goal is to create a high-concentration stock solution that can be accurately diluted into aqueous cell culture media while keeping the final solvent concentration below cytotoxic levels.

Rationale for Solvent Selection

Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of poorly water-soluble compounds for in vitro screening.[12] Its strong solvating power allows for the creation of high-concentration stocks (typically 10-50 mM), which minimizes the volume of solvent added to the final cell culture medium. The key principle is to limit the final DMSO concentration in the culture well to a non-toxic level, which is broadly accepted to be below 0.5% (v/v), and ideally ≤0.1% for sensitive cell lines or long-term assays.

Workflow for In Vitro Formulation

G cluster_prep Stock Solution Preparation (in Fume Hood) cluster_use Working Solution Preparation weigh 1. Weigh 4-FPU Powder add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Ensure full dissolution) add_dmso->dissolve stock 4. High-Concentration Stock (e.g., 20 mM) dissolve->stock dilute 5. Serially Dilute Stock in Cell Culture Medium stock->dilute Use for experiments final 6. Final Working Solutions (DMSO < 0.5%) dilute->final

Caption: Workflow for preparing this compound for in vitro assays.

Protocol: Preparation of a 20 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 154.14 g/mol )

  • 100% DMSO, sterile-filtered

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or water bath sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 20 mM stock solution, you need:

    • 154.14 g/mol * 0.020 mol/L * 0.001 L = 0.00308 g = 3.08 mg

  • Weighing: In a chemical fume hood, carefully weigh out 3.08 mg of this compound into a sterile vial.

  • Dissolution: Add 1.0 mL of 100% DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes until the solution is completely clear. A clear solution indicates complete dissolution, which is a critical self-validating checkpoint.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Application Note: When preparing final working concentrations, always add the DMSO stock to the cell culture medium (not the other way around) while vortexing gently to prevent precipitation. Ensure the corresponding vehicle control wells receive the same final concentration of DMSO.

Formulation for In Vivo Animal Studies

Formulating a poorly soluble compound for in vivo use, particularly for parenteral routes like intravenous (IV) or intraperitoneal (IP) injection, is significantly more complex. The formulation must solubilize the compound, be non-toxic at the required volume, and remain stable in solution to prevent precipitation, which could cause embolism or localized irritation.[13]

Rationale for Vehicle Selection: A Co-Solvent Approach

A widely used and effective strategy for preclinical in vivo studies is the use of a co-solvent system.[5][12][14] These systems use a mixture of solvents to achieve solubility and stability. A common and robust vehicle consists of DMSO, Polyethylene Glycol 400 (PEG400), and a physiological solution (Saline or PBS).

  • DMSO: Serves as the primary solvent to initially dissolve the compound. Its concentration is kept as low as possible (typically 5-10%) to minimize potential toxicity.[12]

  • PEG400: A water-miscible polymer that acts as a co-solvent and solubilizer, helping to keep the compound in solution when diluted into the final aqueous vehicle.[12]

  • Saline (0.9% NaCl): The biocompatible diluent that makes up the bulk of the formulation, ensuring near-isotonicity.

Workflow for In Vivo Formulation

G cluster_prep Vehicle Preparation (Sterile Conditions) weigh 1. Weigh 4-FPU Powder add_dmso 2. Add DMSO (e.g., 10% of final vol) weigh->add_dmso dissolve 3. Vortex until clear add_dmso->dissolve add_peg 4. Add PEG400 (e.g., 40% of final vol) dissolve->add_peg mix_peg 5. Vortex until homogenous add_peg->mix_peg add_saline 6. Add Saline (slowly) (q.s. to 100% vol) mix_peg->add_saline final_mix 7. Vortex gently add_saline->final_mix final_form 8. Clear Final Formulation (Visually inspect) final_mix->final_form

Sources

Application Note: 4-Fluorophenylurea as a Versatile Building Block for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the utility of 4-fluorophenylurea and its direct precursor, 4-fluorophenyl isocyanate, as foundational building blocks in the synthesis of novel pharmaceuticals. The strategic incorporation of the fluorophenylurea motif is a well-established strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate physicochemical properties.[1] This document details the core principles, validated experimental protocols, and characterization data for the synthesis of bioactive molecules, with a specific focus on the development of kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

Introduction: The Strategic Importance of the this compound Scaffold

The urea functional group is a privileged structure in medicinal chemistry, capable of forming multiple stable hydrogen bonds with biological targets, a key factor in molecular recognition and bioactivity.[2][3] When combined with a 4-fluorophenyl ring, the resulting scaffold offers several distinct advantages for drug design:

  • Enhanced Potency: The fluorine atom can engage in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein's active site, leading to increased binding affinity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile.[1]

  • Modulated Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and cellular uptake.[1]

  • Versatile Synthetic Handle: The urea moiety can be readily synthesized, typically via the reaction of an isocyanate with a primary or secondary amine, allowing for the rapid generation of diverse chemical libraries.[3][4]

This guide will focus on the practical application of these principles, providing robust protocols for leveraging this compound derivatives in drug discovery programs.

Physicochemical and Safety Data for this compound

A thorough understanding of the starting material is critical for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇FN₂OPubChem[2]
Molecular Weight 154.14 g/mol PubChem[2]
CAS Number 659-30-3PubChem[2]
Appearance White to off-white solid---
Melting Point 178-180 °CECHEMI[5]
Solubility Slightly soluble in water.ECHEMI[5]
IUPAC Name (4-fluorophenyl)ureaPubChem[2]

Safety and Handling:

This compound is classified as toxic if swallowed and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[2]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P301+P316 (IF SWALLOWED: Get emergency medical help immediately), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Core Synthetic Protocol: Synthesis of N,N'-Disubstituted Ureas

The most direct and widely used method for constructing the N-aryl-N'-alkyl/aryl urea linkage is the reaction of an aryl isocyanate with a suitable amine nucleophile. 4-Fluorophenyl isocyanate is the key reactive intermediate for introducing the this compound moiety.

Workflow for Urea Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis Amine Amine (R-NH2) in Anhydrous Solvent ReactionVessel Reaction Vessel (Inert Atmosphere, 0°C to RT) Amine->ReactionVessel Add Amine Solution Isocyanate 4-Fluorophenyl Isocyanate in Anhydrous Solvent Isocyanate->ReactionVessel Add Isocyanate Solution (Dropwise) Quench Quench Reaction (e.g., Water) ReactionVessel->Quench Reaction Mixture Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Recrystallization or Column Chromatography) Concentrate->Purify Crude Product Analyze Characterization (NMR, MS, mp) Purify->Analyze Pure Product

Caption: General workflow for N,N'-disubstituted urea synthesis.

General Experimental Protocol:

This protocol describes a general, robust method for the synthesis of a 1-(4-fluorophenyl)-3-(substituted)urea derivative.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)). In a separate flame-dried flask, prepare a solution of 4-fluorophenyl isocyanate (1.0-1.1 equivalents) in the same anhydrous solvent.

    • Causality Note: Anhydrous conditions are critical as isocyanates readily react with water to form an unstable carbamic acid, which decomposes to 4-fluoroaniline and carbon dioxide, leading to undesired side products and reduced yield.[6]

  • Reaction: Cool the amine solution to 0 °C using an ice bath. Add the 4-fluorophenyl isocyanate solution dropwise to the stirred amine solution over 10-15 minutes.

    • Causality Note: The reaction is typically exothermic. A slow, cooled addition helps to control the reaction rate and prevent the formation of byproducts.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, if a precipitate has formed, it can often be isolated by filtration, washed with cold solvent, and dried. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The crude urea can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/hexanes) or by flash column chromatography on silica gel.[7]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.[1][8]

Application Case Study I: Synthesis of a Sorafenib Analog (Kinase Inhibitor)

Sorafenib is a multi-kinase inhibitor approved for the treatment of certain types of cancer. Its structure features a central N,N'-diaryl urea pharmacophore. The following protocol outlines the synthesis of a key urea intermediate analogous to that used in Sorafenib synthesis.

Reaction Scheme: Sorafenib Urea Intermediate Synthesis

Caption: Synthesis of a key urea intermediate for Sorafenib analogs.

Detailed Protocol: 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea

This protocol is adapted from established procedures for Sorafenib synthesis.[9][10]

  • Setup: To a 250 mL, four-necked round-bottom flask, add 4-aminophenol (10.0 g, 91.6 mmol) and anhydrous toluene (100 mL).

  • Reagent Addition: Prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (20.4 g, 91.2 mmol) in anhydrous toluene (50 mL). Add this solution to the stirred 4-aminophenol suspension at room temperature (25-30 °C).

  • Reaction: Stir the reaction mass vigorously at room temperature for 16 hours. A thick white precipitate will form as the reaction proceeds.

  • Isolation: Filter the reaction mixture through a Buchner funnel and wash the collected solid with fresh toluene (50 mL) to remove any unreacted isocyanate.

  • Drying: Dry the wet solid in a vacuum oven at 50-60 °C to a constant weight.

  • Analysis: The product, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, is typically obtained as a white solid with high purity.

Table 2: Expected Product Characterization

AnalysisExpected Result
Yield ~29-30 g (Quantitative)
Appearance White solid
Melting Point 218-222 °C[9]
¹H NMR (DMSO-d₆) Peaks corresponding to aromatic protons and N-H/O-H protons.
MS (ESI) [M+H]⁺ or [M-H]⁻ corresponding to C₁₄H₁₀ClF₃N₂O₂

This intermediate can then be advanced via etherification to complete the synthesis of Sorafenib or its analogs.[10]

Application Case Study II: Synthesis of a Soluble Epoxide Hydrolase (sEH) Inhibitor

Inhibition of soluble epoxide hydrolase (sEH) is a promising therapeutic strategy for treating hypertension and inflammation.[10] Many potent sEH inhibitors are based on a 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold.[5]

Reaction Scheme: sEH Inhibitor Synthesis

Caption: Synthesis of a potent urea-based sEH inhibitor.

Detailed Protocol: 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

This protocol is based on synthetic strategies for potent sEH inhibitors.[5]

  • Amine Preparation: Synthesize or procure 1-(propionyl)piperidin-4-amine.

  • Setup: Dissolve 1-(propionyl)piperidin-4-amine (1.0 g, 6.4 mmol) in anhydrous THF (20 mL) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: In a separate flask, dissolve 4-(trifluoromethoxy)phenyl isocyanate (1.31 g, 6.4 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the cold amine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude solid is then triturated with diethyl ether to remove non-polar impurities.

  • Purification: Filter the solid and recrystallize from an appropriate solvent like ethyl acetate or ethanol to yield the pure product.

Table 3: Expected Product Characterization

AnalysisExpected Result
Yield High
Appearance White crystalline solid
¹H NMR (CDCl₃) Signals for piperidine ring, propionyl group, aromatic protons, and urea N-H protons.
¹⁹F NMR (CDCl₃) A singlet corresponding to the -OCF₃ group.
MS (ESI) [M+H]⁺ corresponding to C₁₆H₂₀F₃N₃O₃
IC₅₀ (human sEH) Low nanomolar range[5]

Conclusion

This compound and its isocyanate precursor are high-value, versatile building blocks for the construction of complex and biologically active pharmaceutical agents. The straightforward and high-yielding nature of urea formation allows for the rapid exploration of chemical space in lead optimization campaigns. The protocols provided herein for the synthesis of kinase and sEH inhibitors serve as validated starting points for researchers aiming to incorporate this valuable pharmacophore into their drug discovery programs. The inherent properties conferred by the 4-fluorophenyl group—namely enhanced metabolic stability and potential for increased binding affinity—ensure that this scaffold will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

  • Process for the preparation of sorafenib. (Patent No. WO2009054004A2).
  • Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. PubMed Central. [Link]

  • A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]

  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. PubMed Central. [Link]

  • Synthesis of sorafenib derivatives 4a–e. ResearchGate. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]

  • Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Royal Society of Chemistry. [Link]

  • Synthetic Schemes for sEH Inhibitors Synthesis. ResearchGate. [Link]

  • Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters. [Link]

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. National Institutes of Health (NIH). [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PubMed Central. [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PubMed Central. [Link]

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PubMed Central. [Link]

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. PubMed Central. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. [Link]

  • A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. TUE Research Portal. [Link]

  • Isocyanate-based multicomponent reactions. PubMed Central. [Link]

  • Reaction of Isocyanates with amines. ResearchGate. [Link]

  • (4-Fluorophenyl)urea.Virtual Campus.
  • Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylurea is a key building block in the development of various pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, is often plagued by issues that can significantly lower the yield and purity of the final product. This guide provides a structured approach to identifying and resolving these common problems, grounded in the fundamental principles of organic chemistry.

The predominant synthetic route to this compound involves the reaction of 4-fluorophenyl isocyanate with ammonia. The isocyanate precursor is typically generated from 4-fluoroaniline. Success in this synthesis hinges on precise control of reaction conditions and a thorough understanding of potential side reactions.

Troubleshooting Common Issues in this compound Synthesis

This section addresses the most frequently encountered problems during the synthesis of this compound, providing explanations for their causes and actionable solutions.

Problem 1: Low Overall Yield of this compound

A low yield is the most common frustration in this synthesis. The root cause often lies in the generation and handling of the highly reactive 4-fluorophenyl isocyanate intermediate.

Troubleshooting Decision Tree:

G start Low Yield of this compound Detected q1 Was the 4-fluoroaniline starting material of high purity? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were anhydrous conditions strictly maintained throughout the reaction? a1_yes->q2 sol1 Repurify 4-fluoroaniline (e.g., distillation) or use a higher grade reagent. Impurities can interfere with isocyanate formation. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction temperature carefully controlled? a2_yes->q3 sol2 Moisture reacts with 4-fluorophenyl isocyanate to form the undesired N,N'-bis(4-fluorophenyl)urea. Flame-dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N2 or Ar). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the stoichiometry of reagents accurate? a3_yes->q4 sol3 Excessive heat can lead to thermal decomposition of the product or promote side reactions. Conversely, a temperature that is too low can result in an incomplete reaction. a3_no->sol3 a4_no No q4->a4_no a4_yes Yes sol4 An excess of 4-fluorophenyl isocyanate relative to the ammonia source will favor the formation of N,N'-bis(4-fluorophenyl)urea. a4_no->sol4

Caption: Troubleshooting workflow for low yield of this compound.

Problem 2: Presence of a Significant Amount of N,N'-bis(4-fluorophenyl)urea as a Byproduct

The formation of the symmetrically disubstituted urea, N,N'-bis(4-fluorophenyl)urea, is a primary competitor to the desired product.

Mechanistic Insight:

4-fluorophenyl isocyanate is highly electrophilic and susceptible to nucleophilic attack. In the presence of water, the isocyanate hydrolyzes to form an unstable carbamic acid, which then decarboxylates to yield 4-fluoroaniline.[2] This newly formed 4-fluoroaniline can then act as a nucleophile, attacking another molecule of 4-fluorophenyl isocyanate to produce N,N'-bis(4-fluorophenyl)urea.

Mitigation Strategies:

  • Rigorous Moisture Exclusion: This is the most critical factor. Ensure all solvents are anhydrous and that the reaction is performed under a dry, inert atmosphere.[3][4]

  • Controlled Addition of Reagents: Adding the isocyanate solution slowly to a solution containing the ammonia source can help to maintain a low concentration of the isocyanate, disfavoring the side reaction with any in-situ generated 4-fluoroaniline.

  • Use of a Large Excess of Ammonia: Employing a significant excess of ammonia will statistically favor the reaction of the isocyanate with ammonia over a reaction with any trace amounts of 4-fluoroaniline.

Problem 3: Difficulty in Product Purification and Isolation

This compound and the common byproduct N,N'-bis(4-fluorophenyl)urea can sometimes be challenging to separate due to similar polarities.

Purification Protocol:

Recrystallization is an effective method for purifying this compound.

Solvent SystemRationale
Ethanol/WaterThis compound has moderate solubility in hot ethanol and is less soluble in cold ethanol. The addition of water as an anti-solvent can help to induce crystallization. N,N'-bis(4-fluorophenyl)urea is generally less soluble in this solvent system and may precipitate out first, or remain as a solid during the dissolution of the desired product in hot ethanol.
TolueneCan be effective for separating ureas of differing polarity. The solubility of both compounds should be tested to optimize the recrystallization conditions.

Experimental Workflow for Purification:

G start Crude this compound step1 Dissolve in a minimum amount of hot ethanol start->step1 step2 Filter hot to remove insoluble impurities (e.g., some N,N'-bis(4-fluorophenyl)urea) step1->step2 step3 Allow the filtrate to cool slowly to room temperature step2->step3 step4 Further cool in an ice bath to maximize crystal formation step3->step4 step5 Collect crystals by vacuum filtration step4->step5 step6 Wash crystals with a small amount of cold ethanol/water step5->step6 step7 Dry the purified this compound under vacuum step6->step7

Caption: Purification workflow for this compound by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction of 4-fluorophenyl isocyanate with ammonia?

The reaction is typically carried out at a low temperature, often between 0°C and room temperature. Running the reaction at a lower temperature helps to control the exothermicity of the reaction and can minimize the formation of byproducts.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting material (4-fluoroaniline or 4-fluorophenyl isocyanate), the product (this compound), and the main byproduct (N,N'-bis(4-fluorophenyl)urea). The disappearance of the starting material and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[5]

Q3: My 4-fluoroaniline starting material has a yellow or brown color. Is it suitable for use?

Aniline and its derivatives can oxidize over time, leading to discoloration. While a slight yellow tint may be acceptable, a dark brown color suggests significant impurities that could negatively impact the reaction.[6][7] It is recommended to purify discolored 4-fluoroaniline by distillation before use.

Q4: I am using a phosgene-free method to generate the isocyanate in situ. What are the key considerations?

Phosgene-free methods, such as the Curtius rearrangement of an acyl azide, are excellent for avoiding highly toxic reagents.[8] Key considerations include:

  • Complete conversion to the acyl azide: Ensure the precursor carboxylic acid or acyl chloride has fully reacted to form the azide.

  • Controlled thermal or photochemical rearrangement: The rearrangement to the isocyanate must be performed under carefully controlled conditions to prevent side reactions.

  • Immediate trapping of the isocyanate: The in situ generated isocyanate should be immediately reacted with the ammonia source to prevent its decomposition or dimerization.

Q5: What are the safety precautions I should take when working with 4-fluorophenyl isocyanate?

Isocyanates are toxic, potent lachrymators, and respiratory sensitizers.[9] Always handle 4-fluorophenyl isocyanate in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluorophenyl Isocyanate

Materials:

  • 4-Fluorophenyl isocyanate

  • Aqueous ammonia (e.g., 28-30%)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-fluorophenyl isocyanate (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add aqueous ammonia (a slight excess, e.g., 1.2 eq) to the isocyanate solution via the addition funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the isocyanate is consumed.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: In-Process Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 1:1 ethyl acetate/hexanes)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also spot the starting material(s) and, if available, the expected product and byproduct as standards.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The Rբ values of the different components will allow you to track the progress of the reaction.

References

  • ResinLab. (2021, March 16).
  • EXACT Dispensing Systems. (2019, May 28).
  • Sarveswari, S., & Raja, T. K. (2006). N,N′-Bis(4-fluorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5267–o5268.
  • Gallou, I., et al. (2005). J. Org. Chem.
  • Borchers. (2022, September 7).
  • Organic Chemistry Portal. (n.d.).
  • Wen, B., et al. (2015). Effects of Moisture on Reaction of Hexamethylene Diisocyanate and HO-Terminated Poly(lactide-co-p-dioxanone) in DMF System. Asian Journal of Chemistry, 27(11), 4125-4128.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Chem-Impex. (n.d.). 4-Fluoroaniline.
  • Sigma-Aldrich. (n.d.). 4-Fluoroaniline 99%.
  • Molychem. (n.d.). 4-FLUOROANILINE FOR SYNTHESIS (1-Amino-4-Fluorobenzene).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e).
  • Alpha Chemika. (n.d.). 4-FLUORO ANILINE For Synthesis.
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.
  • Hitec Zang. (n.d.). Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow**.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?
  • Loba Feinchemie. (n.d.). 4-Fluoro Aniline for Synthesis (p-fluoroaniline) (1-Amino-4-Fluorobenzene).
  • Hawkins, P. J., & Roe, A. M. (1956). The preparation of 4-fluoropyridine and some of its derivatives. Journal of the Chemical Society (Resumed), 2837-2839.
  • PubMed. (2022, September 15).
  • Organic Chemistry Portal. (n.d.).
  • Sarveswari, S., & Raja, T. K. (2006). N,N′-Bis(4-fluorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5267–o5268.
  • Reddit. (2018, February 11). Common ways to lose product and reduce yield?
  • ACS Publications. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ECHEMI. (n.d.). N-(4-Fluorophenyl)
  • ResearchGate. (2002, May).
  • ResearchGate. (n.d.).
  • PubMed Central (PMC). (n.d.). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides.
  • Sigma-Aldrich. (n.d.). 1,3-BIS(4-FLUOROPHENYL)UREA AldrichCPR.
  • MDPI. (2015). Effect of the Diisocyanate Type on the Hydrolysis Behavior of Polyurethane. Polymers, 7(8), 1437-1448.
  • ResearchGate. (n.d.). Study of the urea thermal decomposition (pyrolysis) reaction and importance to cyanuric acid production.
  • PubMed. (n.d.).
  • ScienceDirect. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 415(1-2), 129-137.
  • ResearchGate. (n.d.). Monitoring the Synthesis of N,N-Diphenyl Urea by IR-Online.
  • Sanying Polyurethane (Nantong) Co., Ltd. (n.d.).
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2023).
  • Biosynth. (n.d.). 1,3-Bis(4-fluorophenyl)urea.
  • Skogestad, S. (2015, July 6).
  • MDPI. (2023).
  • CymitQuimica. (n.d.). N-(4-Chlorophenyl)-N'-(4-fluorophenyl)urea.
  • Virtual Campus. (n.d.). (4-Fluorophenyl)urea.
  • PubMed. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research, 61(8), 1700077.

Sources

4-Fluorophenylurea solubility issues in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the challenges of working with poorly soluble compounds. 4-Fluorophenylurea, with its specific chemical characteristics, presents a classic case of a compound that is readily dissolved in an organic solvent like DMSO but then crashes out upon dilution into an aqueous experimental medium. This guide is structured to address these issues head-on, moving from foundational knowledge to practical troubleshooting workflows.

Technical Support Center: this compound Solubility

This guide provides direct answers and protocols to help you overcome solubility challenges with this compound in DMSO and aqueous buffers, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Section 1: Foundational Concepts

Q1: I'm having trouble with this compound precipitating in my experiments. What are the core chemical properties causing this?

A1: The solubility issues you're facing stem from the inherent physicochemical properties of this compound.

  • Low Intrinsic Aqueous Solubility: The molecule has a phenyl ring and a urea moiety. While the urea group can form hydrogen bonds, the overall structure is not sufficiently polar to be highly soluble in water. It is officially classified as "Slightly soluble in water."[1]

  • High pKa: The predicted pKa of this compound is approximately 13.98.[1] The pKa value indicates the pH at which a compound is 50% ionized. Since this pKa is extremely high, the molecule will exist almost entirely in its neutral, less soluble form across the entire physiological pH range (typically pH 1-8).[2][3][4] Therefore, unlike many other compounds, adjusting the buffer pH will not significantly increase its solubility.

  • Crystalline Structure: As a solid, the compound exists in a stable crystal lattice. Energy is required to break this lattice apart before the individual molecules can be solvated by the solvent. The urea functionality can lead to strong intermolecular hydrogen bonding in the solid state, contributing to lower solubility.[5]

Q2: Why is DMSO recommended for the stock solution, and what are its critical limitations?

A2: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, making it an excellent choice for dissolving a wide range of poorly water-soluble compounds like this compound.[6][7][8] However, its use is a double-edged sword.

  • Mechanism of Action: DMSO is a fantastic solvent because it's a strong hydrogen bond acceptor and can effectively solvate both polar and nonpolar molecules.

  • The "Precipitation upon Dilution" Problem: The primary issue arises when a concentrated DMSO stock is rapidly introduced into an aqueous buffer. This causes a drastic change in solvent polarity. Water is a poor solvent for this compound, so when the DMSO is diluted, the compound is no longer soluble in the mixed solvent system and precipitates out.[9][10]

  • Cellular Toxicity: DMSO is not biologically inert. At higher concentrations, it can increase cell membrane permeability, induce differentiation, and cause cytotoxicity.[11][12][13] For most cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible.

The following table summarizes generally accepted DMSO concentration limits for cellular assays.

Final DMSO Conc.General Effect on CellsRecommendation
< 0.1%Considered safe for most cell lines with minimal effects.[11][14]Ideal target for sensitive assays or primary cells.
0.1% - 0.5%Tolerated by many robust cell lines for short exposures.[11][15]A common working range, but validation is essential.[11]
> 1.0%Significant cytotoxicity and off-target effects are likely.[13]Should be avoided unless absolutely necessary and rigorously controlled for.
Section 2: Troubleshooting & Protocols

Q3: My compound precipitates immediately when I add the DMSO stock to my aqueous buffer. What is happening, and how can I prevent it?

A3: This is the most common failure point. The phenomenon is a result of creating a supersaturated, unstable solution at the point of mixing. The key is to manage the transition from a DMSO environment to an aqueous one more carefully.

Below is a troubleshooting workflow to address this issue.

G cluster_dilution Dilution Method Optimization start Precipitation observed upon dilution? check_stock Is the DMSO stock perfectly clear at RT? start->check_stock Yes dilution_method 1. Pre-warm aqueous buffer to 37°C. 2. Add DMSO stock dropwise to the center of a vortexing buffer. 3. Do not add buffer to the stock. check_stock->dilution_method Yes fresh_stock Stock is compromised. Prepare fresh stock. Ensure complete dissolution (sonication may help). check_stock->fresh_stock No check_precip_after_dilution Still precipitating? dilution_method->check_precip_after_dilution re_eval Concentration exceeds kinetic solubility. Reduce final concentration or explore advanced methods. check_precip_after_dilution->re_eval Yes success Problem Solved. Proceed with experiment. Always include a vehicle control. check_precip_after_dilution->success No

Caption: Troubleshooting workflow for compound precipitation.

Causality Behind the Steps:

  • Pre-warming the buffer: Increasing the temperature of the aqueous medium increases the kinetic energy of the system and can slightly raise the solubility limit of the compound, making precipitation less likely.[9]

  • Adding stock to vortexing buffer: This technique avoids creating pockets of high compound concentration. Rapidly dispersing the small volume of DMSO stock into the larger volume of buffer keeps the local concentration below the precipitation threshold.[9][11] Never add the aqueous buffer to your small volume of DMSO stock, as this will cause immediate and irreversible precipitation.

Q4: I prepared my solution successfully, but I see crystals forming in the plate after several hours in the incubator. Why?

A4: This indicates that while you successfully created a kinetically soluble solution, its concentration was higher than its thermodynamic solubility.

  • Kinetic vs. Thermodynamic Solubility: A kinetically soluble solution can be temporarily clear and supersaturated but will eventually equilibrate, causing the excess compound to precipitate out. Thermodynamic solubility is the true, stable equilibrium concentration.

  • Temperature Shifts: Moving from a preparation temperature (e.g., 37°C) to a stable incubator temperature can be enough to trigger precipitation over time if the solution is supersaturated.

  • Solution: The most reliable solution is to lower the final working concentration of this compound in your assay. Your observation defines the practical upper limit of its solubility under your specific experimental conditions.

Q5: Can I just sonicate the final aqueous solution to redissolve the precipitate?

A5: While sonication can help dissolve the initial stock in DMSO, it is generally not recommended for your final aqueous working solution. Sonication adds energy that might temporarily redissolve the precipitate, but it does not change the thermodynamic insolubility. The compound will likely precipitate again once the sonication stops. Furthermore, this process can introduce variability and may damage cells or proteins in your assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a concentrated stock solution.

  • Preparation: Weigh out 1.541 mg of this compound (MW: 154.14 g/mol ). Use a calibrated analytical balance.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO (Dimethyl Sulfoxide, cell culture grade). Using anhydrous DMSO is critical as water contamination can reduce the solvating power for hydrophobic compounds.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Verification: Visually inspect the solution against a bright light and a dark background to ensure there are no visible particles.

  • Troubleshooting: If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 30-37°C can also be applied, but do not overheat. Ensure the solution is perfectly clear before proceeding.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of a Working Solution (e.g., 10 µM) in Cell Culture Medium

This protocol details the critical dilution step to prevent precipitation.

  • Pre-warm Medium: Place a sufficient volume of your cell culture medium (e.g., 10 mL) in a sterile conical tube and warm it to 37°C in a water bath.

  • Prepare for Dilution: Set a vortex mixer to a medium speed (e.g., ~1200 rpm). The goal is to create a well-stirred solution without excessive foaming.

  • Perform Dilution:

    • Take your 10 mM DMSO stock solution. For a 10 µM final concentration in 10 mL, you will need 10 µL of stock (a 1:1000 dilution).

    • While the medium is vortexing, slowly pipette the 10 µL of DMSO stock directly into the center of the liquid vortex. This ensures rapid and even dispersion.[9][11]

    • The final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.[14]

  • Final Check: After addition, cap the tube and allow it to vortex for another 10-15 seconds. Visually inspect the solution to confirm it is clear.

  • Use Immediately: Use the freshly prepared working solution as soon as possible. Do not store diluted aqueous solutions of poorly soluble compounds.

  • Vehicle Control: Crucially, prepare a vehicle control by adding the same volume of pure DMSO (10 µL in this case) to an equal volume of medium (10 mL). This control is essential to distinguish the effects of the compound from the effects of the solvent.

By understanding the underlying principles and following these validated protocols, you can successfully manage the solubility of this compound and generate reliable, high-quality data.

References

  • Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]

  • LifeTein. (2023, February 1). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • Glasp. (2023, November 28). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Hindawi. (n.d.). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 Urea surfactants solubility, free energy of solution G s and... Retrieved from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Results in 4-Fluorophenylurea Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Fluorophenylurea in cytotoxicity assays. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to obtain reliable and reproducible results. Our approach is rooted in scientific principles and extensive field experience to help you navigate the common challenges associated with this compound.

Understanding this compound: A Primer

This compound is a synthetic compound belonging to the phenylurea class of molecules. Phenylurea derivatives have been investigated for a range of biological activities, including cytokinin-like effects and potential as anti-cancer agents.[1] Structurally, it is a small molecule that, like other phenylurea derivatives, has been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[2][3] Understanding its physicochemical properties is crucial for experimental design. Notably, this compound has limited solubility in aqueous solutions, a factor that can significantly impact assay results if not properly managed.

I. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific, common problems you may encounter during your cytotoxicity experiments with this compound.

Question 1: I'm observing high variability between replicate wells. What are the likely causes and solutions?

High variability is a common issue that can mask the true cytotoxic effect of your compound. The root causes often lie in inconsistent experimental technique or issues with compound solubility.

Causality and Solution Pathway:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. Ensure you have a homogenous single-cell suspension before plating. After seeding, gently swirl the plate in a figure-eight motion to ensure an even distribution of cells.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment across the plate.[4]

  • Compound Precipitation: Due to its limited aqueous solubility, this compound can precipitate out of solution, especially at higher concentrations. This leads to inconsistent dosing in your wells.

    • Visual Inspection: Before and after adding the compound to your cells, visually inspect the wells under a microscope for any signs of precipitation.

    • Solvent Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for this compound. Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.[5] Always include a vehicle control with the same final DMSO concentration as your highest compound dose.

    • Preparation of Working Solutions: Prepare fresh serial dilutions of this compound for each experiment. When diluting from a DMSO stock, add the stock solution to the culture medium and mix thoroughly immediately before adding to the cells to minimize the chance of precipitation.

Question 2: My IC50 values are inconsistent between experiments. How can I improve reproducibility?

Inconsistent IC50 values often point to subtle variations in experimental conditions or the health of your cells.

Causality and Solution Pathway:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. Cells that are over-confluent or have been passaged too many times can exhibit altered sensitivity to cytotoxic agents.

  • Incubation Times: Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition. Consistency is key to reproducible results.

  • Reagent Preparation: Prepare fresh reagents, including culture medium and assay solutions, for each experiment. If you must use stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

Question 3: I'm seeing an unexpectedly high viability reading, even at high concentrations of this compound. Could the compound be interfering with my MTT assay?

This is a critical question, as some compounds can directly interact with the MTT reagent, leading to false-positive results.[6][7][8] The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Causality and Solution Pathway:

  • Direct MTT Reduction: It is possible that this compound, or a related impurity, has reducing properties that can convert MTT to formazan in the absence of viable cells.

    • Cell-Free Control: To test for this, set up control wells containing your highest concentration of this compound in culture medium without cells. Add the MTT reagent and incubate as you would for your experimental samples. If you observe a color change, this indicates direct reduction of MTT by the compound.

  • Orthogonal Assay Confirmation: If you suspect interference, it is essential to confirm your results with an alternative cytotoxicity assay that has a different mechanism of action.

    • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a measure of membrane integrity.[10][11]

    • CellTox™ Green Cytotoxicity Assay: This assay uses a fluorescent dye that binds to the DNA of membrane-compromised cells.[4]

    • Caspase-Glo® 3/7 Assay: If you hypothesize that this compound induces apoptosis, this assay measures the activity of caspases 3 and 7, key executioner caspases.[2]

Question 4: My cells show morphological changes indicative of cell death, but my viability assay shows little to no effect. What could be happening?

This discrepancy often arises from the timing of your assay endpoint or a mismatch between the mechanism of cell death and the assay being used.

Causality and Solution Pathway:

  • Delayed Cytotoxicity: The cytotoxic effects of this compound may not be apparent at earlier time points. Consider performing a time-course experiment, for example, measuring cytotoxicity at 24, 48, and 72 hours post-treatment.

  • Mechanism of Action: Phenylurea derivatives are known to induce apoptosis and cell cycle arrest.[2][3][12] If the compound is primarily cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations, a metabolic assay like MTT might not show a dramatic decrease in signal, especially at shorter incubation times.

    • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in a particular phase (e.g., G0/G1 or G2/M) would suggest a cytostatic effect.[12]

    • Apoptosis Assays: To confirm apoptosis, you can use assays that detect markers of programmed cell death, such as Annexin V staining or a Caspase-Glo® 3/7 assay.[13]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

Based on studies of similar phenylurea derivatives, a starting range of 0.1 µM to 100 µM is a reasonable starting point.[13] A broad dose-response curve is recommended for initial screening.

Q2: How should I prepare my stock solution of this compound?

Due to its poor water solubility, a stock solution should be prepared in 100% DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the key controls I should include in my experiment?

  • Untreated Control: Cells in culture medium only.

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest dose of this compound.

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

  • Cell-Free Control (for MTT): Culture medium with the highest concentration of this compound to check for direct MTT reduction.

  • Medium-Only Control: To determine the background absorbance of the culture medium.[5]

Q4: Can this compound affect mitochondrial function?

While specific data on this compound is limited, some cytotoxic compounds are known to inhibit mitochondrial complex I.[14][15][16][17][18] Inhibition of mitochondrial respiration can impact the results of metabolic assays like MTT. If you suspect mitochondrial effects, consider using a Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

III. Data Presentation and Experimental Protocols

Quantitative Data Summary
ParameterRecommendationRationale
Cell Seeding Density 5,000 - 10,000 cells/well (96-well plate)Optimize for logarithmic growth during the experiment.
This compound Conc. 0.1 µM - 100 µM (initial screen)Covers a broad range to determine the IC50.
Final DMSO Conc. < 0.5%Minimizes solvent-induced cytotoxicity.
Incubation Time 24, 48, and 72 hoursCaptures both early and late cytotoxic effects.
MTT Incubation 2 - 4 hoursAllows for sufficient formazan crystal formation.
MTT Solubilization 10-15 minutes on an orbital shakerEnsures complete dissolution of formazan crystals.[9]
Experimental Protocols

MTT Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 10-15 minutes and measure the absorbance at 570 nm (with a reference wavelength of 630 nm).[9]

Caspase-Glo® 3/7 Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

IV. Visualizations

Troubleshooting Workflow for Poor Cytotoxicity Results

TroubleshootingWorkflow Start Poor Cytotoxicity Results HighVariability High Variability? Start->HighVariability InconsistentIC50 Inconsistent IC50? HighVariability->InconsistentIC50 No CheckSeeding Review Cell Seeding Protocol HighVariability->CheckSeeding Yes LowCytotoxicity Unexpectedly Low Cytotoxicity? InconsistentIC50->LowCytotoxicity No CheckCellHealth Standardize Cell Health & Passage InconsistentIC50->CheckCellHealth Yes CheckInterference Test for Assay Interference (e.g., Cell-Free MTT) LowCytotoxicity->CheckInterference Yes CheckEdgeEffects Mitigate Edge Effects CheckSeeding->CheckEdgeEffects CheckSolubility Check for Compound Precipitation CheckEdgeEffects->CheckSolubility CheckIncubation Standardize Incubation Times CheckCellHealth->CheckIncubation CheckReagents Use Fresh Reagents CheckIncubation->CheckReagents CheckTimeCourse Perform Time-Course Experiment CheckInterference->CheckTimeCourse OrthogonalAssay Use Orthogonal Assay (LDH, Caspase) CheckTimeCourse->OrthogonalAssay

Caption: A logical workflow for troubleshooting common issues.

Potential Mechanism of Phenylurea-Induced Apoptosis

ApoptosisPathway Compound This compound CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Compound->CellCycle Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Phenylurea derivatives may induce apoptosis via the intrinsic pathway.

References

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2025). ResearchGate. [Link]

  • Effect of phenyl urea derivatives (CTPPU and CTP(4-OH)-PU) on... ResearchGate. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). PubMed. [Link]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2023). PubMed Central. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential. (2023). PubMed. [Link]

  • Oxidative stress caused by blocking of mitochondrial complex I H(+) pumping as a link in aging/disease vicious cycle. (2008). PubMed. [Link]

  • Pharmacology & toxicology involving complex I. MRC Mitochondrial Biology Unit. [Link]

  • Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. (2010). National Institutes of Health. [Link]

  • Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis. (2014). eLife. [Link]

  • Complex I inhibition shifts mitochondrial dynamics and regulates cancer cell survival, providing a synthetic lethal interaction. (2022). bioRxiv. [Link]

  • Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation. (2017). PubMed Central. [Link]

  • Measurement of cellular 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction activity and lactate dehydrogenase release using MTT. (2005). PubMed. [Link]

Sources

Technical Support Center: Overcoming Resistance to 4-Fluorophenylurea-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Fluorophenylurea-based kinase inhibitors, such as Sorafenib and Regorafenib. Acquired resistance is an almost inevitable challenge in targeted cancer therapy.[1] This resource provides in-depth, actionable troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and overcome resistance in your experimental models.

Part 1: Foundational FAQs - Understanding the Challenge

This section covers the core concepts of this compound-based inhibitors and the fundamental mechanisms of resistance.

FAQ 1.1: What are this compound-based kinase inhibitors and how do they work?

This compound-based compounds are a class of multi-kinase inhibitors (MKIs) that target several key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[2] A prominent example is Sorafenib, which inhibits Raf kinases (CRAF, BRAF, and BRAFV600E) in the MAPK/ERK signaling pathway, as well as receptor tyrosine kinases (RTKs) like VEGFR and PDGFR involved in angiogenesis.[2][3] Their mechanism involves competitive binding at the ATP-binding pocket of the target kinase, preventing phosphorylation and activation of downstream signaling cascades that are critical for cell survival and proliferation.[4]

FAQ 1.2: What are the primary mechanisms of acquired resistance to these inhibitors?

Resistance to kinase inhibitors can be broadly categorized as either primary (pre-existing) or acquired (developing after treatment).[1] Acquired resistance is the more common clinical challenge and typically arises from several key molecular events:[5]

  • Target Gene Modifications: Secondary mutations can arise in the kinase domain of the target protein. A well-known example is the "gatekeeper" mutation, which can sterically hinder the inhibitor from binding to its target site without necessarily abolishing the kinase's activity.[6][7] Gene amplification of the target kinase can also occur, effectively out-competing the drug.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop "workarounds" by activating alternative survival pathways. For instance, if the RAF-MEK-ERK pathway is blocked, cells may upregulate signaling through parallel pathways like PI3K/Akt/mTOR or JAK/STAT to maintain pro-survival signals.[1][8][9][10] This is a very common mechanism of resistance.[11]

  • Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can confer broad drug resistance.[12][13][14][15][16] Cells undergoing EMT lose their epithelial characteristics and gain migratory and invasive properties, often associated with a global shift in signaling that makes them less dependent on the originally targeted pathway.[3][17]

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), can actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[18][19][20][21][22]

Resistance Mechanism Molecular Consequence Common Examples
Target Modification Prevents drug binding or increases target protein levels.Gatekeeper mutations (e.g., T315I in ABL), gene amplification of BRAF or EGFR.[1][6]
Bypass Pathways Compensatory signaling maintains cell proliferation and survival.Activation of PI3K/Akt, MET, AXL, or JAK/STAT pathways.[1][9][14]
Phenotypic Changes Global cellular reprogramming leads to multi-drug resistance.Epithelial-to-Mesenchymal Transition (EMT).[3][13][17]
Drug Efflux Reduced intracellular drug concentration.Overexpression of ABCB1 (P-gp) or ABCG2 (BCRP) transporters.[19][20]

Part 2: Troubleshooting Guide - From Observation to Action

This section is structured around common experimental problems. For each problem, a logical workflow of diagnostic steps and potential solutions is provided.

Scenario 2.1: My cancer cell line, which was initially sensitive, now shows reduced response to the inhibitor in vitro.

This is a classic sign of acquired resistance. The goal is to systematically identify the underlying mechanism.

Workflow for Diagnosing In Vitro Resistance

G A Observation: Reduced inhibitor efficacy (IC50 increase) B Step 1: Confirm Drug Integrity Aliquot quality, storage conditions, activity in sensitive control line. A->B Is the drug active? C Step 2: Assess Target & Pathway Western Blot for p-ERK, p-Akt, etc. B->C Yes D Step 3: Investigate Target Mutations Sanger or NGS sequencing of target kinase domain (e.g., BRAF). C->D Is the target pathway still inhibited? (e.g., p-ERK is low) E Step 4: Analyze Bypass Pathways Phosphoproteomics to identify unexpected pathway activation. C->E No, pathway reactivated or bypass pathway is active (e.g., p-Akt is high) F Step 5: Check for Drug Efflux Measure intracellular drug concentration. Test ABC transporter inhibitors. D->F No mutation found G Step 6: Evaluate Phenotypic Shift Check EMT markers (E-cadherin, Vimentin) via Western Blot or qPCR. F->G No evidence of efflux

Caption: Diagnostic workflow for in vitro resistance.

Troubleshooting Step 2.1.1: Is the inhibitor still active and is the target pathway suppressed?

  • Rationale: Before investigating complex biological mechanisms, it's crucial to rule out simple experimental issues. You must confirm that your drug stock is active and that it is engaging its primary target in the resistant cells. The MAPK pathway is the canonical target for many this compound-based inhibitors.[4][23]

  • Protocol: Perform a Western blot analysis on lysates from sensitive (parental) and resistant cells treated with the inhibitor.

    • Primary Probes: Use antibodies against the phosphorylated (active) forms of key pathway components, such as p-ERK (a downstream marker of RAF activity) and p-Akt (a marker for the PI3K bypass pathway).[3][9] Also include antibodies for the total protein levels (Total ERK, Total Akt) as loading controls.

    • Expected Results:

      • In Sensitive Cells: You should see a clear, dose-dependent decrease in p-ERK levels upon inhibitor treatment. p-Akt levels should remain relatively unchanged.

      • In Resistant Cells (Scenario A - Pathway Reactivation): p-ERK levels may remain high despite inhibitor treatment. This suggests a mechanism upstream of ERK is overriding the RAF inhibition, or a mutation in RAF itself.

      • In Resistant Cells (Scenario B - Bypass Pathway): p-ERK levels might be successfully suppressed, but you may observe a significant increase in p-Akt levels.[9][24] This is a strong indicator of bypass signaling through the PI3K/Akt pathway.[8][25]

Troubleshooting Step 2.1.2: Has the target kinase acquired a resistance mutation?

  • Rationale: Secondary mutations in the drug's target kinase are a frequent cause of acquired resistance.[26][27] These mutations can prevent the inhibitor from binding effectively.[1][28]

  • Protocol:

    • Isolate Genomic DNA: Extract high-quality genomic DNA from both your parental (sensitive) and the suspected resistant cell lines.

    • PCR Amplification: Amplify the coding region of the target kinase domain (e.g., the kinase domain of BRAF) using high-fidelity PCR.

    • Sequencing: Send the PCR product for Sanger sequencing. For a more comprehensive, unbiased view, consider Next-Generation Sequencing (NGS) of a panel of known cancer resistance genes.[29][30]

    • Analysis: Compare the sequence from the resistant cells to the parental cells and the reference sequence to identify any acquired mutations.

Troubleshooting Step 2.1.3: What if no target mutation is found and bypass pathway activation is suspected?

  • Rationale: When the primary target is still effectively inhibited but cells survive, they are often using alternative signaling routes.[11][31] Mass spectrometry-based phosphoproteomics is a powerful, unbiased tool to get a global snapshot of all activated signaling pathways in the resistant cells.[32][33][34][35][36]

  • Protocol:

    • Sample Prep: Culture parental and resistant cells, treating them with the inhibitor for a short period (e.g., 2-6 hours) to capture the immediate signaling response. Lyse the cells under conditions that preserve phosphorylation (i.e., with phosphatase inhibitors).

    • Phosphopeptide Enrichment: Digest the proteome into peptides and enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

    • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Bioinformatic Analysis: Use specialized software to identify and quantify thousands of phosphorylation sites. Compare the phosphoproteome of the resistant cells to the parental cells. Look for signaling pathways that are significantly "upregulated" in the resistant line. This can reveal unexpected dependencies, for example on MET, AXL, or FGFR signaling.[11][14]

Part 3: Advanced Strategies & Proactive Research

This section explores forward-thinking approaches to anticipate and strategically counteract resistance.

FAQ 3.1: How can we proactively identify potential resistance mutations before they appear in the clinic?

  • Rationale: Genome-wide CRISPR-Cas9 screens are a revolutionary tool for functional genomics.[37][38][39] By systematically knocking out every gene in the genome, you can identify which gene losses lead to drug resistance.[40][41] This can predict clinical resistance mechanisms and suggest combination therapy targets.[42]

  • Workflow:

    • Library Transduction: Introduce a genome-wide pooled CRISPR knockout library (a mix of viruses, each with a guide RNA targeting a different gene) into a large population of drug-sensitive cancer cells that express Cas9.

    • Drug Selection: Treat the cell population with the this compound-based inhibitor at a concentration that kills the majority of cells.

    • Harvest Survivors: After a period of selection, harvest the genomic DNA from the surviving, resistant cell colonies.

    • NGS and Analysis: Use NGS to sequence the guide RNA-encoding regions from the surviving cells. Guide RNAs that are "enriched" in the surviving population must target genes whose loss confers resistance. For example, enrichment of guides targeting tumor suppressor genes like NF1 or PTEN would be a strong finding.[40]

CRISPR Screen Workflow

G cluster_0 Cell Culture cluster_1 Gene Perturbation cluster_2 Selection cluster_3 Analysis A Sensitive Cancer Cell Population (Cas9+) B Transduce with Pooled CRISPR Knockout Library A->B C Treat with Kinase Inhibitor B->C D Resistant Colonies Emerge C->D E Harvest gDNA D->E F NGS of sgRNA Cassettes E->F G Identify Enriched sgRNAs (Resistance Genes) F->G

Caption: Workflow for a pooled CRISPR knockout screen.

FAQ 3.2: What are the most promising strategies to overcome identified resistance mechanisms?

The most effective strategy is rational combination therapy, where a second drug is added to block the resistance mechanism.[1][31][43]

  • If Bypass Pathway is Activated: Combine the primary inhibitor with a drug that targets the bypass pathway. For example:

    • RAF Inhibitor + MEK Inhibitor: This vertical blockade of the same pathway has proven highly effective in BRAF-mutant melanoma.[23][43]

    • RAF Inhibitor + PI3K/Akt Inhibitor: This is a logical combination if you observe p-Akt upregulation in your resistant cells.[10][42]

  • If a Target Mutation Emerges: The ideal solution is a "next-generation" inhibitor designed to be effective against the mutated kinase.[1] If one is not available, switching to a drug with a different mechanism of action or adding a downstream inhibitor (like a MEK inhibitor) may be effective.[43]

  • If Drug Efflux is the Cause: Co-administration with an inhibitor of the specific ABC transporter (e.g., Verapamil for P-gp, though clinical inhibitors are still largely developmental) can restore sensitivity.[22] Interestingly, some kinase inhibitors themselves can inhibit ABC transporters, a property that could be exploited.[44]

  • If EMT is Observed: This is a more challenging form of resistance. Strategies may include targeting key EMT transcription factors or pathways known to induce EMT, such as TGF-β or Wnt.[13]

Part 4: Key Experimental Protocols

Protocol 4.1: Western Blot for Pathway Activation

  • Cell Seeding: Plate parental and resistant cells to achieve 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with a serial dilution of the kinase inhibitor (e.g., 0, 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle-only (e.g., DMSO) control.

  • Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel. Run until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane 3x for 10 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

References

  • Holohan, C., Van Schaeybroeck, S., Longley, D. B., & Johnston, P. G. (2013). Cancer drug resistance: an evolving paradigm. Nature Reviews Cancer, 13(10), 714–726. [Link]

  • Mittal, V. (2018). Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer. NIH National Cancer Institute. [Link]

  • Llovet, J. M., & Villanueva, A. (2020). Overcoming sorafenib treatment-resistance in hepatocellular carcinoma: A future perspective at a time of rapidly changing treatment paradigms. Journal of Hepatology, 72(2), 377-379. [Link]

  • Wang, Y., et al. (2024). Reversal of sorafenib resistance in hepatocellular carcinoma by curcumol: insights from network pharmacology, molecular docking, and experimental validation. Frontiers in Pharmacology, 15, 1364741. [Link]

  • Van der Jeught, K., et al. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. Cells, 11(22), 3663. [Link]

  • O'Donnell, A., et al. (2020). The importance of epithelial-mesenchymal transition and autophagy in cancer drug resistance. Cancer Drug Resistance, 3(4), 888-899. [Link]

  • Soucheray, M., & EGFR-mutant lung cancer therapy response. (2019). Epithelial-to-mesenchymal transition and drug resistance: transitioning away from death. Translational Lung Cancer Research, 8(Suppl 4), S406–S410. [Link]

  • Shah, A. N., et al. (2009). Epithelial to Mesenchymal Transition Contributes to Drug Resistance in Pancreatic Cancer. Journal of the American Association for Cancer Research, 15(14), 444-450. [Link]

  • Shibue, T., & Weinberg, R. A. (2017). EMT, CSCs, and drug resistance: the mechanistic link and clinical implications. Nature Reviews Clinical Oncology, 14(10), 611-629. [Link]

  • Wang, G., et al. (2021). CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Military Medical Research, 8(1), 1-13. [Link]

  • Xu, K., et al. (2020). Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Cancer letters, 471, 11-19. [Link]

  • Dagogo-Jack, I., & Shaw, A. T. (2018). Tumour heterogeneity and resistance to cancer therapies. Nature Reviews Clinical Oncology, 15(2), 81-94. [Link]

  • Van der Jeught, K., et al. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. Cells, 11(22), 3663. [Link]

  • Caunt, C. J., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature Reviews Cancer, 15(10), 577-592. [Link]

  • Hyman, D. M., et al. (2020). Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. JCO Precision Oncology, 4, 718-731. [Link]

  • Cseh, A. M., et al. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(4), 1102. [Link]

  • Joung, J., et al. (2023). Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance. Drug Resistance Updates, 67, 100938. [Link]

  • Wang, Y., et al. (2024). Reversal of sorafenib resistance in hepatocellular carcinoma by curcumol: insights from network pharmacology, molecular docking, and experimental validation. Frontiers in Pharmacology, 15, 1364741. [Link]

  • Camidge, D. R., Pao, W., & Sequist, L. V. (2014). Acquired resistance to TKIs in solid tumours: learning from lung cancer. Nature Reviews Clinical Oncology, 11(8), 473-481. [Link]

  • To, K. K. W., et al. (2017). Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer. Cancer letters, 407, 1-13. [Link]

  • Zhu, Y.-J., et al. (2017). Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma. World Journal of Hepatology, 9(21), 945. [Link]

  • Asati, V., et al. (2022). Evaluation of the FDA-approved kinase inhibitors to uncover the potential repurposing candidates targeting ABC transporters in multidrug-resistant cancer cells: an in silico approach. Journal of Biomolecular Structure and Dynamics, 40(22), 11627-11640. [Link]

  • Singh, S., et al. (2017). Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy. Journal of Experimental Therapeutics and Oncology, 12(2), 75-90. [Link]

  • An, G., & Morris, M. E. (2011). Tyrosine kinase inhibitors as modulators of ABC transporter-mediated drug resistance. Drug metabolism and disposition, 39(3), 391-400. [Link]

  • Wei, L., et al. (2021). Elucidating molecular basis of sorafenib resistance in HCC. Journal of Hepatocellular Carcinoma, 8, 879. [Link]

  • Arai, H., et al. (2019). Anti-tumor mechanisms of regorafenib. Translational Oncology, 12(10), 1311-1318. [Link]

  • Asati, V., et al. (2022). Evaluation of the FDA-approved kinase inhibitors to uncover the potential repurposing candidates targeting ABC transporters in multidrug-resistant cancer cells: an in silico approach. Journal of Biomolecular Structure and Dynamics, 40(22), 11627-11640. [Link]

  • Sharma, S. V., et al. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of Visualized Experiments, (94), e52125. [Link]

  • Li, Y., et al. (2024). EGFR bypass activation mediates acquired resistance to regorafenib in hepatocellular carcinoma. Frontiers in Oncology, 14, 1337482. [Link]

  • Emery, C. M., et al. (2009). MEK1 mutations confer resistance to MEK and B-RAF inhibition. Proceedings of the National Academy of Sciences, 106(48), 20411-20416. [Link]

  • Muthuirulan, P. (2021). CRISPR-Cas9-based gene dropout screens: a powerful platform for drug discovery. Drug Target Review. [Link]

  • Xu, G. (2020). CRISPR/Cas9 screens to investigate mechanisms of cancer drug resistance. Memorial Sloan Kettering Cancer Center. [Link]

  • Wu, C.-P., Hsieh, C.-H., & Wu, Y.-S. (2014). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. Current medicinal chemistry, 21(27), 3244-3257. [Link]

  • Zhang, G.-N., et al. (2017). Regorafenib overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study. Cancer letters, 396, 126-134. [Link]

  • Murali, I., et al. (2021). Role of activated MAPK pathway in mediating resistance to PI3K inhibitors in patients with chronic lymphocytic leukemia. Blood, 138(Supplement 1), 3824. [Link]

  • Drake, L. E., & Macneill, K. L. (2017). Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. AME Medical Journal, 2(10), 158-158. [Link]

  • Pinto, S. M., et al. (2020). Phosphoproteomics Profiling to Identify Altered Signaling Pathways and Kinase-Targeted Cancer Therapies. In Methods in Molecular Biology (pp. 241-264). Springer US. [Link]

  • Pinto, S. M., et al. (2020). Phosphoproteomics Profiling to Identify Altered Signaling Pathways and Kinase-Targeted Cancer Therapies. In Methods in Molecular Biology (pp. 241-264). Springer US. [Link]

  • Hoffman, N. J., & Goodyear, L. J. (2016). Identifying Novel Signaling Pathways: An Exercise Scientists Guide to Phosphoproteomics. Exercise and sport sciences reviews, 44(2), 52-59. [Link]

  • Parsons, B. L., et al. (2022). Detection of heterogeneous resistance mechanisms to tyrosine kinase inhibitors from cell-free DNA. NPJ breast cancer, 8(1), 1-11. [Link]

  • Hata, A., et al. (2020). Detection of resistance mutations in patients with anaplastic lymphoma kinase-rearranged lung cancer through liquid biopsy. Cancer Science, 111(7), 2562-2570. [Link]

  • Roskoski Jr, R. (2022). Mutations That Confer Drug-Resistance, Oncogenicity and Intrinsic Activity on the ERK MAP Kinases—Current State of the Art. International Journal of Molecular Sciences, 23(23), 15234. [Link]

  • Jing, P., et al. (2020). Landscape of drug-resistance mutations in kinase regulatory hotspots. Briefings in bioinformatics, 21(4), 1383-1396. [Link]

  • Weisberg, E., et al. (2007). Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. Drug Resistance Updates, 10(1-2), 23-33. [Link]

  • Blount, J. R., & Foster, S. A. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. ACS chemical biology, 5(2), 151-163. [Link]

  • Li, W., et al. (2018). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. Cancer Biology & Medicine, 15(4), 339. [Link]

  • NYU Langone Health. (2023). Research Reveals Why Cancers Stop Responding to Kinase-Blocking Drugs and Come Back Stronger. NYU Langone News. [Link]

Sources

How to interpret unexpected peaks in the NMR of 4-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 4-Fluorophenylurea and need to interpret complex or unexpected Nuclear Magnetic Resonance (NMR) spectra. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific rationale to empower you to solve challenging analytical problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just synthesized this compound. What should the ideal ¹H and ¹⁹F NMR spectra look like?

A1: Understanding the expected spectrum is the essential first step before you can identify what is unexpected. This compound is a structurally simple molecule, but its NMR spectrum contains key features that confirm its identity.

  • ¹H NMR: In a typical deuterated solvent like DMSO-d₆, you should expect to see signals for three distinct types of protons: the two aromatic protons adjacent to the fluorine (-CH-CF), the two aromatic protons adjacent to the urea group (-CH-NH), and the protons on the urea functional group itself (-NH and -NH₂). The aromatic protons will appear as overlapping multiplets or distinct doublets of doublets due to coupling to each other and to the neighboring ¹⁹F nucleus. The urea protons (-NH and -NH₂) often appear as broad singlets and their chemical shift can be highly dependent on solvent, concentration, and temperature.[1][2]

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is much simpler. You should observe a single resonance for the fluorine atom.[3][4] Its chemical shift is highly characteristic of a fluorine atom attached to an aromatic ring. The multiplicity will be a triplet, resulting from coupling to the two ortho protons.

The causality here is the molecule's symmetry and the principles of spin-spin coupling. The fluorine atom couples to the two chemically equivalent ortho protons, splitting the ¹⁹F signal into a triplet. Conversely, these same protons are coupled to the fluorine, which adds complexity to their signal in the ¹H spectrum.

Table 1: Typical NMR Chemical Shifts for this compound

NucleusGroupTypical Chemical Shift (δ, ppm) (in DMSO-d₆)MultiplicityNotes
¹H -NH-~8.6Broad SingletExchangeable proton; shift is concentration/temp dependent.
Ar-H (ortho to -NHCONH₂)~7.4Doublet of Doublets (or Multiplet)Coupled to adjacent Ar-H and the ¹⁹F atom.
Ar-H (ortho to -F)~7.1Doublet of Doublets (or Multiplet)Coupled to adjacent Ar-H and the ¹⁹F atom.
-NH₂~6.0Broad SingletExchangeable protons; shift is concentration/temp dependent.
¹⁹F Ar-F~-118 to -122 (Referenced to CFCl₃)TripletCoupled to the two ortho protons.

Note: These are approximate values. Actual shifts can vary based on experimental conditions.[5]

Q2: I'm seeing several small, unidentifiable peaks in my ¹H NMR spectrum. What are the most common culprits?

A2: This is the most common issue faced in routine NMR analysis. Unexpected peaks can almost always be categorized into one of three groups: (1) Residual Solvents , (2) Synthesis-Related Impurities , or (3) Degradation Products . A fourth, less common category is (4) Instrument Artifacts .

The first step is to logically deduce the origin. Ask yourself:

  • What solvents were used in the reaction and purification (e.g., recrystallization, chromatography)?

  • What were the starting materials and what side-products are possible?

  • How was the sample stored and for how long?

This initial assessment will guide your troubleshooting, which we will detail in the following questions.

Below is a logical workflow to diagnose the source of an unexpected peak.

G start Unexpected Peak Observed cat1 Check Integration: Is it stoichiometric? start->cat1 cat2 Check Peak Shape: Broad, sharp, or unusual? start->cat2 integ_yes Likely a real chemical species (impurity or degradation) cat1->integ_yes Yes integ_no Likely a solvent, grease, or instrument artifact cat1->integ_no No shape_broad Consider exchangeable protons (H₂O, -NH, -OH) or dynamic process cat2->shape_broad Broad shape_sharp Typical of small molecule impurities or residual solvents cat2->shape_sharp Sharp shape_unusual Consider spinning sidebands or other artifacts cat2->shape_unusual Unusual diag3 Review Synthesis/Degradation Pathways integ_yes->diag3 diag1 Consult Solvent Impurity Tables integ_no->diag1 diag2 Perform D₂O Exchange shape_broad->diag2 diag4 Run 2D NMR (COSY, HSQC) diag3->diag4 diag5 Perform Spiking Experiment diag3->diag5

Caption: Troubleshooting workflow for unexpected NMR peaks.

Q3: Could residual starting materials from the synthesis be causing these peaks?

A3: Absolutely. This is a primary suspect, especially if the purification was incomplete. The most common synthesis of a phenylurea involves the reaction of a phenyl isocyanate with ammonia, or the reaction of a phenyl amine with a cyanate salt.

  • Scenario 1: From 4-fluoroaniline: If your synthesis started with 4-fluoroaniline, residual amounts would show characteristic aromatic signals that are different from your product.

  • Scenario 2: From 4-fluorophenyl isocyanate: While highly reactive, unreacted isocyanate or its hydrolysis product (back to 4-fluoroaniline) could be present.

  • Symmetrical Urea (Byproduct): A common side reaction is the formation of a symmetrical urea, N,N'-bis(4-fluorophenyl)urea, from the reaction of 4-fluorophenyl isocyanate with any residual 4-fluoroaniline. This impurity would have its own distinct set of aromatic and NH signals.

Protocol: How to Confirm a Suspected Impurity (Spiking Experiment)

This is a definitive method to confirm the identity of a peak if you have a sample of the suspected impurity.

  • Acquire Spectrum: Dissolve your this compound sample in a deuterated solvent and acquire a high-quality ¹H NMR spectrum.

  • Prepare Spike: Obtain a pure sample of the suspected impurity (e.g., 4-fluoroaniline).

  • Spike Sample: Add a very small amount (a few crystals or a microliter) of the suspected impurity directly into your NMR tube.

  • Re-acquire Spectrum: Gently mix the sample and acquire a second ¹H NMR spectrum under identical conditions.

  • Analyze: If the intensity of the unexpected peak increases significantly relative to your product peaks, you have confirmed its identity. If a new set of peaks appears, your original impurity was something else.

The trustworthiness of this protocol lies in its direct comparison. You are using the authentic compound as its own internal standard to verify a signal's identity.

Q4: My sample is several months old. Could the peaks be from degradation?

A4: Yes, ureas are susceptible to hydrolysis, especially if exposed to moisture, acid, or base. The central carbonyl group can be attacked by water, leading to the breakdown of the molecule.

The primary degradation pathway is hydrolysis back to the starting amine and carbamic acid, which is unstable and decomposes to CO₂ and ammonia.

G Product This compound Intermediate 4-Fluoroaniline + [H₂NCOOH] Product->Intermediate Hydrolysis (H₂O) Degradation 4-Fluoroaniline + NH₃ + CO₂ Intermediate->Degradation Decarboxylation

Caption: Primary degradation pathway for this compound.

Therefore, the most likely degradation product you would observe in your NMR is 4-fluoroaniline . Other more complex degradation products can form under harsh conditions (e.g., strong acid/base, high heat, or photolysis), but simple hydrolysis is the most common for shelf-storage degradation.[6][7][8]

Q5: The peaks are sharp singlets and don't integrate to a stoichiometric value. What could they be?

A5: This is the classic signature of a residual solvent or a common laboratory contaminant. These impurities are introduced during synthesis, workup, or sample preparation and are often present in trace, non-stoichiometric amounts.

Expertise in Action: The reason these peaks are often sharp singlets is that they are small, highly mobile molecules with simple structures (like acetone or dichloromethane) or they contain methyl groups that do not have adjacent protons to couple with.

Table 2: Common Laboratory Contaminants and their ¹H NMR Shifts

ContaminantFormulaδ in CDCl₃ (ppm)δ in DMSO-d₆ (ppm)Multiplicity
WaterH₂O~1.56~3.33Broad Singlet
AcetoneC₃H₆O~2.17~2.09Singlet
DichloromethaneCH₂Cl₂~5.30~5.76Singlet
Diethyl EtherC₄H₁₀O~3.48 (q), ~1.21 (t)~3.39 (q), ~1.11 (t)Quartet, Triplet
Ethyl AcetateC₄H₈O₂~4.12 (q), ~2.05 (s), ~1.26 (t)~4.03 (q), ~1.99 (s), ~1.16 (t)Quartet, Singlet, Triplet
Silicone Grease(C₂H₆OSi)n~0.07~0.05Singlet
TolueneC₇H₈~7.2-7.3 (m), ~2.36 (s)~7.2-7.3 (m), ~2.32 (s)Multiplet, Singlet

This is an abbreviated list. For a comprehensive resource, consult authoritative publications on NMR solvent impurities.[9][10][11][12][13]

Another possibility is spinning sidebands . These are small artifact peaks that appear symmetrically on either side of a large, sharp peak (like the residual solvent peak). They are caused by inhomogeneities in the magnetic field and the spinning of the NMR tube. To verify, change the spinning rate; the position of the sidebands will change, while true chemical peaks will not.

Q6: I'm seeing multiple signals or unexpected complexity in my ¹⁹F NMR. What does this mean?

A6: The ¹⁹F nucleus is exceptionally sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for detecting even subtle structural changes.[14][15] While you expect a single triplet for pure this compound, seeing additional signals is a strong indicator of other fluorine-containing species.

  • Fluorinated Impurities: If any starting materials or byproducts contain fluorine (e.g., 4-fluoroaniline, N,N'-bis(4-fluorophenyl)urea), they will appear as distinct signals in the ¹⁹F NMR spectrum, often with different chemical shifts and multiplicities. This is a highly effective way to check for the purity of fluorinated compounds.[3]

  • Degradation: The degradation product, 4-fluoroaniline, will have a different ¹⁹F chemical shift than the parent urea.

  • Positional Isomers: If your synthesis could have produced other isomers (e.g., 2-fluorophenylurea or 3-fluorophenylurea) by mistake, ¹⁹F NMR is the best technique to identify them, as the chemical shift of the fluorine is highly dependent on its position on the aromatic ring.

Because ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, this technique is very sensitive, and even trace amounts of fluorinated impurities that are barely visible in the ¹H NMR can give significant peaks in the ¹⁹F NMR.[4]

Q7: I have an unknown peak that isn't a solvent. How can I definitively identify it?

A7: Beyond the spiking experiment, there are powerful NMR techniques to elucidate the structure of an unknown impurity.

Protocol: D₂O Exchange for Identifying Labile Protons

This experiment is used to identify peaks arising from exchangeable protons, such as those in water or on -NH and -OH groups.[1][2]

  • Acquire Spectrum: Run a standard ¹H NMR of your sample. Note the chemical shifts and integrals of all peaks, including the unexpected ones and the broad -NH/-NH₂ signals of your product.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix and Re-acquire: Cap the tube, shake gently for about 30 seconds, and re-acquire the ¹H NMR spectrum.

  • Analyze: Protons that can exchange with deuterium (H-O-D, H-N-D) will be replaced by non-proton-active deuterium. The corresponding peaks in the ¹H spectrum will decrease in intensity or disappear entirely. If your unknown peak vanishes, it was from an exchangeable proton (most commonly water, but could be an alcohol or amine impurity). The broad urea N-H peaks should also diminish, confirming the success of the exchange.

Advanced Methods:

  • 2D COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will help you piece together the spin system of an impurity, for example, showing which aromatic protons are adjacent to each other.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It is invaluable for assigning protons and carbons and can help identify the carbon skeleton of an impurity.

By combining these methods—checking for common contaminants, performing simple experiments like D₂O exchange and spiking, and applying 2D NMR when necessary—you can systematically and confidently identify the source of nearly any unexpected peak in your spectrum.

References

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

  • Springer. Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • Chemistry LibreTexts. 4.13: NMR in Lab- Solvent Impurities. Available from: [Link]

  • SpectraBase. This compound - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • ResearchGate. (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of urea in human urine is dominated by the water.... Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • National Center for Biotechnology Information. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Available from: [Link]

  • YouTube. 1H NMR - Spectra Interpretation Part I Examples. Available from: [Link]

  • eScholarship.org. 1H NMR Relaxation in Urea. Available from: [Link]

  • ResearchGate. A stacked plot of the upfield region of 1D 1 H-NMR spectra for.... Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • Michigan State University Chemistry. Proton NMR Table. Available from: [Link]

  • Cal Poly Pomona. 1H NMR Chemical Shifts. Available from: [Link]

  • University Website. Table of Characteristic Proton NMR Shifts. Available from: [Link]

  • PubMed. Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Available from: [Link]

  • ResearchGate. Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation | Request PDF. Available from: [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 4-Fluorophenylurea in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-Fluorophenylurea. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you navigate the complexities of its use in cell culture, with a specific focus on identifying and minimizing off-target effects. Our goal is to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries regarding the use of this compound.

Q1: What is this compound and what are its common applications in research?

A1: this compound is a small organic compound.[1][2] It serves as a versatile building block in the synthesis of various bioactive molecules.[3][4] In research, it's utilized in several fields:

  • Pharmaceutical Development: As an intermediate in the synthesis of potential anti-cancer and anti-inflammatory agents.[3][4]

  • Agrochemicals: Used in the formulation of some herbicides and pesticides.[3][4]

  • Biochemical Research: Employed in studies of enzyme inhibition and receptor binding to understand biological processes.[3][4]

Q2: What are "off-target" effects and why are they a concern with small molecules like this compound?

A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[5] These interactions are a significant concern because they can lead to misleading experimental data, unexpected cellular phenotypes, or toxicity that is unrelated to the intended mechanism of action.[5][6][7] Many small molecules are more promiscuous than initially thought, which can complicate the interpretation of their biological effects.[8]

Q3: I'm observing unexpected cytotoxicity in my cells after treatment with this compound. Could this be an off-target effect?

A3: Yes, it is highly plausible. Unexpected cellular phenotypes, including toxicity, are often the result of off-target effects.[6] Small molecules can interact with numerous proteins, leading to consequences like the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage, which can trigger various forms of cell death.[6] It is critical to experimentally determine if the observed effect is due to the intended target or an off-target interaction.

Q4: How should I prepare and store this compound stock solutions to maintain their integrity?

A4: Proper preparation and storage are crucial for experimental reproducibility.[9]

  • Preparation: Before opening, centrifuge the vial to collect all the powder at the bottom.[10] Dissolve the compound in an appropriate solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM).[11] For small quantities (≤10 mg), you can add the solvent directly to the vial.[10] To ensure sterility, you can filter the stock solution through a 0.2 μm microfilter.[10]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10] Store these aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[10]

Q5: My this compound is not dissolving properly in the culture medium. What should I do?

A5: This is a common issue known as "crashing out" of solution, which means your compound concentration is no longer accurate.[9] this compound has limited solubility in aqueous solutions. The best practice is to prepare a high-concentration stock in a solvent like DMSO and then dilute it into your cell culture medium to the final working concentration.[11] Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[10] If solubility issues persist, consider using specialized formulations or solubility-enhancing excipients, though these should be tested for their own effects on the cells.

Q6: Could the solvent (e.g., DMSO) be causing the observed cellular effects?

A6: Absolutely. The solvent used to dissolve a small molecule can be toxic to cultured cells, especially at higher concentrations.[9] It is imperative to include a "vehicle control" in all experiments. This control group should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) used in the experimental groups. This allows you to distinguish the effects of the compound from the effects of the solvent itself.

In-Depth Troubleshooting Guides

This section provides detailed strategies and protocols for addressing complex issues related to this compound's specificity.

Problem 1: Differentiating On-Target vs. Off-Target Phenotypes

Q: How can I be certain that the cellular effects I'm observing are a direct result of modulating the intended target of this compound?

A: Causality Explanation: The most rigorous method to confirm on-target activity is to demonstrate that the compound's effect is dependent on the presence of its intended target. If the compound still elicits the same response in cells lacking the target protein, the effect is unequivocally off-target.[6] The "gold standard" for this is genetic ablation of the target.

Workflow: Differentiating On-Target vs. Off-Target Effects

G cluster_0 Initial Observation cluster_1 Genetic Validation cluster_2 Analysis & Conclusion observe Observe Phenotype with This compound Treatment knockout Generate Target Knockout (e.g., CRISPR/Cas9) or Knockdown (siRNA) Cell Line observe->knockout validate_ko Validate Target Ablation (Western Blot / qPCR) knockout->validate_ko treat_ko Treat Wild-Type (WT) and Knockout/Knockdown (KO/KD) Cells with this compound validate_ko->treat_ko compare Compare Phenotype in WT vs. KO/KD Cells treat_ko->compare on_target Conclusion: On-Target Effect compare->on_target Phenotype is lost or significantly reduced in KO/KD off_target Conclusion: Off-Target Effect compare->off_target Phenotype persists in KO/KD cells

Caption: Workflow for validating on-target effects using genetic methods.

Experimental Protocol: Target Knockout Validation using CRISPR/Cas9

This protocol provides a general framework. Specifics must be optimized for your target gene and cell line.

  • Design and Synthesize sgRNAs:

    • Design two to three single-guide RNAs (sgRNAs) targeting a constitutive early exon of the gene encoding your primary target protein. Use publicly available design tools to minimize off-target cleavage by the Cas9 nuclease.

  • Generate Cas9-Expressing Cell Line:

    • Establish a stable cell line expressing the Cas9 nuclease, or co-transfect a plasmid expressing Cas9 along with the sgRNA.

  • Transfect sgRNAs:

    • Transfect the designed sgRNAs into the Cas9-expressing cell line.

  • Isolate and Validate Knockout Clones:

    • Isolate single-cell clones via limiting dilution or fluorescence-activated cell sorting (FACS).

    • Expand the clones and screen for target protein knockout using Western blot (to confirm protein absence) and qPCR (to confirm reduced mRNA levels). Sequence the target locus to confirm frameshift-inducing insertions/deletions (indels).

  • Functional Assay:

    • Treat the validated knockout clones and the parental wild-type cell line with this compound across a range of concentrations (i.e., perform a dose-response curve).

  • Analyze Results:

    • Compare the dose-response curves between the wild-type and knockout cells. A significant rightward shift in the EC50/IC50 or a complete loss of activity in the knockout cells provides strong evidence for on-target activity.[6]

Problem 2: Identifying Unknown Off-Targets

Q: I have strong evidence for off-target effects, but I don't know what proteins this compound is binding to. How can I identify them?

A: Causality Explanation: Identifying unknown off-targets requires unbiased, proteome-wide approaches. Chemical proteomics techniques are powerful tools for this purpose, as they can identify the binding partners of a small molecule directly in a complex biological sample, such as cell lysates or even intact cells.[8][12] These methods avoid the need for chemical modification of the compound, which can alter its binding properties.

One of the most accessible and powerful label-free methods is the Cellular Thermal Shift Assay (CETSA®) . The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand (your small molecule). By heating cell lysates or intact cells treated with your compound to various temperatures and then quantifying the amount of soluble protein remaining using mass spectrometry, you can identify proteins that are stabilized by drug binding.[13]

Workflow: Conceptual Overview of CETSA for Off-Target Identification

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Analysis cells Culture Cells treat Treat Cells with Vehicle (e.g., DMSO) or This compound cells->treat heat Heat Cell Lysates or Intact Cells to a Range of Temperatures treat->heat lyse Lyse Cells & Separate Soluble vs. Aggregated Proteins heat->lyse ms Quantify Soluble Proteins (LC-MS/MS) lyse->ms plot Plot Protein Abundance vs. Temperature ('Melting Curves') ms->plot identify Identify Proteins with Increased Thermal Stability in Drug-Treated Samples plot->identify conclusion conclusion identify->conclusion Potential Off-Targets Identified

Caption: Conceptual workflow of a Cellular Thermal Shift Assay (CETSA) experiment.

Experimental Protocol: Overview of a CETSA Workflow
  • Treatment: Treat cultured cells with either this compound at a relevant concentration or a vehicle control.

  • Heating: Aliquot the treated cells (or lysates) and heat them across a gradient of temperatures (e.g., from 37°C to 67°C).

  • Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for proteomic analysis. This typically involves protein digestion (e.g., with trypsin) and peptide cleanup.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.

  • Data Analysis: For each identified protein, plot its relative abundance as a function of temperature for both the vehicle- and drug-treated samples. A protein that shows a shift in its "melting curve" to higher temperatures in the presence of this compound is a candidate target or off-target.[13]

Table 1: Comparison of Common Off-Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
CETSA Ligand binding increases protein thermal stability.Label-free; applicable in intact cells and tissues; detects direct binding.[13]May not detect all binding events; technically demanding data analysis.
Activity-Based Protein Profiling (ABPP) Covalent probes react with active sites of specific enzyme families.Identifies targets based on function; high sensitivity.[12]Requires a suitable reactive probe; limited to certain enzyme classes.
Compound-Centric Chemical Proteomics (CCCP) Compound is immobilized on a matrix to "fish" for binding proteins from a lysate.Unbiased; can identify a wide range of binders.Requires chemical modification of the compound which may alter binding; risk of non-specific binders.[12]
Proteome Integral Solubility Alteration (PISA) A high-throughput variation of CETSA that assesses solubility changes.Higher throughput than traditional CETSA.[12]Indirectly measures thermal stability; may have different sensitivities.
Problem 3: Investigating Atypical Cell Death

Q: My cells are dying after treatment, but it doesn't seem to be classical apoptosis (e.g., caspase inhibitors like Z-VAD-FMK are not preventing cell death). What could be happening?

A: Causality Explanation: Cell death is not a single pathway. While apoptosis, which is typically caspase-dependent, is the most well-studied form of programmed cell death, cells can die through numerous other regulated pathways.[14] When a primary death pathway like apoptosis is blocked (either experimentally or because of the cell's intrinsic biology), alternative routes can be activated.[15] Small molecules can induce these non-apoptotic forms of cell death, such as necroptosis, pyroptosis, or autophagy-dependent cell death. Therefore, a lack of protection by caspase inhibitors does not rule out programmed cell death; it simply indicates that the mechanism is likely caspase-independent.[16][17]

Workflow: Troubleshooting Atypical Cell Death

G cluster_investigate Caspase-Independent Mechanisms start Observe Cell Death with This compound caspase_inhib Co-treat with Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) start->caspase_inhib rescue_check Is Cell Death Rescued? caspase_inhib->rescue_check apoptosis Conclusion: Caspase-Dependent Apoptosis rescue_check->apoptosis  Yes caspase_indep Investigate Caspase-Independent Pathways rescue_check->caspase_indep  No necroptosis Test for Necroptosis: - Use RIPK1 inhibitors (e.g., Necrostatin-1) - Measure MLKL phosphorylation caspase_indep->necroptosis autophagy Test for Autophagic Cell Death: - Monitor LC3-II conversion - Use autophagy inhibitors (e.g., 3-MA, Chloroquine) caspase_indep->autophagy other Consider other mechanisms: - Mitochondrial dysfunction (ROS, ΔΨm) - Lysosomal membrane permeabilization caspase_indep->other

Caption: Decision tree for investigating caspase-independent cell death mechanisms.

Key Experiments to Delineate the Death Pathway:
  • Confirm Caspase Independence: In addition to using pan-caspase inhibitors, measure caspase-3/7 activity directly using a fluorometric or luminometric assay. No increase in activity after treatment confirms a caspase-independent mechanism.

  • Investigate Necroptosis: Necroptosis is a regulated form of necrosis dependent on RIPK1, RIPK3, and MLKL.

    • Inhibitor Studies: Co-treat cells with this compound and a RIPK1 inhibitor (e.g., Necrostatin-1). Rescue from cell death points towards necroptosis.

    • Biochemical Markers: Use Western blotting to check for the phosphorylation of MLKL, a key executioner of necroptosis.

  • Assess Autophagy: Autophagy is a cellular recycling process that can also lead to cell death.

    • LC3 Monitoring: Monitor the conversion of LC3-I to LC3-II by Western blot. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.

    • Inhibitor Studies: Use autophagy inhibitors like 3-methyladenine (3-MA) or chloroquine to see if they can block cell death. Note that interpretation can be complex, as these inhibitors act at different stages of the process.

  • Check for Mitochondrial Dysfunction: Off-target effects often converge on the mitochondria.

    • Measure Reactive Oxygen Species (ROS): Use fluorescent probes like DCFDA or MitoSOX to quantify cellular or mitochondrial ROS levels.

    • Assess Mitochondrial Membrane Potential (ΔΨm): Use dyes like TMRE or JC-1 to measure changes in mitochondrial polarization. A loss of potential is an early sign of cellular stress.

References

  • Terstappen, G. C., et al. (2019). Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE. Methods in Molecular Biology. [Link]

  • Li, J., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. Captivate Bio. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]

  • Lockshin, R. A., & Zakeri, Z. (2002). Caspase-independent cell death?. Current Opinion in Cell Biology. [Link]

  • Leist, M., & Jäättelä, M. (2001). Four deaths and a funeral: from caspases to alternative mechanisms. Nature Reviews Molecular Cell Biology. [Link]

  • Clarke, P. G. (1990). Developmental cell death: morphological diversity and multiple mechanisms. Anatomy and Embryology. [Link]

  • Kroemer, G., & Martin, S. J. (2005). Caspase-independent cell death. Nature Medicine. [Link]

  • Virtual Campus. (4-Fluorophenyl)urea. Virtual Campus. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • van Delft, M. F., & Huang, D. C. S. (2005). Cell death independent of caspases: a review. Cellular and Molecular Life Sciences. [Link]

  • Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • National Center for Biotechnology Information. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC. [Link]

Sources

Technical Support Center: Troubleshooting 4-Fluorophenylurea Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluorophenylurea. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a compound with significant applications in pharmaceutical and agrochemical research, understanding its handling and solubility characteristics is paramount for reliable and reproducible results.[1] This document provides in-depth troubleshooting for a common issue encountered in the lab: the precipitation of this compound in stock solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the preparation and storage of this compound stock solutions.

Q1: What is the recommended solvent for preparing this compound stock solutions?

While this compound is only slightly soluble in water[2][3], it exhibits better solubility in organic solvents. For initial stock solutions, high-purity organic solvents are recommended. The choice of solvent will depend on the final application and the required concentration. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common choices for creating high-concentration stock solutions that can then be diluted into aqueous buffers for final experimental concentrations. For some applications, methanol or ethanol may also be suitable.[4]

Q2: What is a safe starting concentration for a this compound stock solution in DMSO?

A conservative starting point for a stock solution in DMSO is 10-50 mM. It is always advisable to start with a lower concentration and gradually increase it to determine the maximum solubility for your specific lot of this compound and solvent purity. Always ensure the compound is fully dissolved before storing.

Q3: How should I store my this compound stock solution to prevent precipitation?

Stock solutions should generally be stored at -20°C or -80°C to minimize solvent evaporation and slow down potential degradation. However, cold storage is a primary cause of precipitation if the compound's solubility limit is exceeded at lower temperatures. It is crucial to perform a stability test by subjecting a small aliquot of your stock solution to the intended storage temperature before preparing a large batch. Some sources suggest storage at 2-8°C is also possible.[3]

Q4: Can I use sonication or heat to dissolve this compound?

Yes, gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolving this compound. However, prolonged exposure to heat should be avoided as it can potentially lead to degradation of the compound. If you use heat, allow the solution to return to room temperature to ensure the compound remains in solution before storing it at colder temperatures.

Q5: Why did my this compound precipitate after I diluted my DMSO stock into an aqueous buffer?

This is a common phenomenon known as "antisolvent precipitation." this compound is significantly less soluble in aqueous solutions than in pure DMSO. When the DMSO stock is diluted into a buffer, the overall solvent composition changes, drastically reducing the solubility of the compound and causing it to precipitate. To mitigate this, ensure rapid and thorough mixing during dilution and consider using a lower concentration stock solution or including a co-solvent in your buffer if your experimental design allows.

Section 2: Troubleshooting Guide for Precipitation Issues

This section provides a systematic approach to diagnosing and resolving precipitation of this compound in your stock solutions.

Issue: Precipitation observed in the stock solution vial immediately after preparation at room temperature.
  • Potential Cause 1: Concentration Exceeds Solubility Limit. The amount of this compound added has surpassed its saturation point in the chosen solvent.

    • Solution:

      • Add a small, precise volume of additional solvent to the vial to decrease the concentration.

      • Gently warm and vortex the solution to see if the precipitate redissolves.

      • If it redissolves, your initial concentration was too high. Note the new, lower concentration for future preparations.

      • If it does not redissolve, consider a different solvent with higher solubilizing capacity.

  • Potential Cause 2: Low-Quality or Contaminated Solvent. Impurities or water content in the solvent can significantly reduce its solvating power.

    • Solution:

      • Always use high-purity, anhydrous grade solvents.

      • Purchase solvents in small, sealed bottles to minimize water absorption from the atmosphere after opening.

      • Prepare a fresh solution using a new, unopened bottle of solvent.

Issue: A clear stock solution becomes cloudy or forms a precipitate after being stored at -20°C or -80°C.
  • Potential Cause: Temperature-Dependent Solubility. The solubility of this compound is lower at colder temperatures. The concentration, while stable at room temperature, is a supersaturated solution at -20°C or -80°C.

    • Solution:

      • Re-dissolving: Before each use, warm the vial to room temperature and vortex thoroughly to ensure all precipitate has redissolved. Visually inspect the solution for any remaining particulate matter.

      • Lower Concentration: Prepare a new stock solution at a lower concentration that has been empirically determined to remain stable at the desired storage temperature.

      • Aliquotting: Prepare small, single-use aliquots. This minimizes the number of freeze-thaw cycles, which can promote precipitation.

Issue: Precipitation occurs when diluting the stock solution into an aqueous buffer for a working solution.
  • Potential Cause: Antisolvent Precipitation. The aqueous buffer is a poor solvent for this compound, causing it to crash out of the solution upon dilution of the organic stock.

    • Solution:

      • Optimize Dilution Technique: Add the stock solution dropwise to the vigorously vortexing or stirring buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

      • Reduce Final Concentration: Your final working concentration may be too high for the aqueous buffer. Try a lower final concentration.

      • Incorporate a Co-solvent: If your experiment can tolerate it, adding a small percentage of an organic co-solvent (like DMSO or ethanol, typically not exceeding 1-5% of the final volume) to your aqueous buffer can increase the solubility of this compound.

      • pH Adjustment: The solubility of urea-containing compounds can be pH-dependent. Investigate if adjusting the pH of your final buffer (within experimentally acceptable limits) improves solubility.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.

G cluster_time When did precipitation occur? cluster_cause1 Potential Causes cluster_solution Solutions start Precipitation Observed time_immediate Immediately after preparation at room temperature start->time_immediate Identify Timing time_storage After cold storage (-20°C / -80°C) start->time_storage Identify Timing time_dilution During dilution into aqueous buffer start->time_dilution Identify Timing cause_solubility Concentration > Solubility Limit time_immediate->cause_solubility cause_solvent Poor Solvent Quality time_immediate->cause_solvent cause_temp Temperature-dependent solubility time_storage->cause_temp cause_antisolvent Antisolvent Precipitation time_dilution->cause_antisolvent sol_reduce_conc Reduce Concentration cause_solubility->sol_reduce_conc sol_new_solvent Use Fresh/Anhydrous Solvent cause_solvent->sol_new_solvent cause_temp->sol_reduce_conc sol_warm Warm & Vortex Before Use cause_temp->sol_warm sol_aliquot Aliquot for Single Use cause_temp->sol_aliquot cause_antisolvent->sol_reduce_conc sol_dilution_tech Optimize Dilution Technique cause_antisolvent->sol_dilution_tech sol_cosolvent Add Co-solvent to Buffer cause_antisolvent->sol_cosolvent

Caption: Troubleshooting workflow for this compound precipitation.

Section 3: Solubility and Stability Data

To assist in the preparation of stock solutions, the following table summarizes the known solubility properties of this compound.

SolventSolubilityNotes
WaterSlightly soluble[2][3]Not recommended for primary stock solutions.
MethanolSolubleCan be used for stock solutions, but evaporation can be an issue.
EthanolSolubleSimilar to methanol, suitable for some applications.
AcetonitrileSolubleA common solvent for analytical standards.[5][6]
Dimethyl Sulfoxide (DMSO)Highly SolubleRecommended for high-concentration stock solutions.
Dimethylformamide (DMF)Highly SolubleAn alternative to DMSO for high-concentration stocks.

Stability Insights:

  • Generally, urea-based compounds are stable. Long-term stability studies on similar compounds (pesticide standards) in acetonitrile stored at 4°C have shown minimal degradation over extended periods.[5][6]

  • To ensure the integrity of your stock solution, it is best practice to prepare fresh solutions periodically and compare their performance to older stocks.

Section 4: Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (MW: 154.14 g/mol )[7][8]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required. For 1 mL of a 50 mM solution: Mass = 0.050 mol/L * 0.001 L * 154.14 g/mol = 0.0077 g = 7.7 mg

    • Carefully weigh 7.7 mg of this compound into a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Visually inspect the solution against a light source to ensure no particulate matter remains.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, create single-use aliquots in smaller vials and store at -20°C or -80°C.

Protocol 2: Validating Stock Solution Stability at Cold Temperatures
  • Objective: To determine if a prepared stock solution will remain clear after cold storage.

  • Procedure:

    • Prepare the this compound stock solution as described in Protocol 1.

    • Take a small aliquot (e.g., 50 µL) and place it in a clear vial.

    • Place the aliquot in the intended storage location (-20°C or -80°C) for 24 hours.

    • After 24 hours, remove the aliquot and allow it to thaw completely to room temperature.

    • Vortex the thawed solution and visually inspect for any signs of precipitation.

    • If precipitation is observed: The concentration is too high for stable storage at that temperature. Prepare a new, more dilute stock solution and repeat the validation.

    • If the solution remains clear: The concentration is suitable for storage at that temperature.

References
  • This compound, 96% - Thermo Fisher Scientific. (n.d.).
  • (4-Fluorophenyl)urea - Chem-Impex. (n.d.).
  • (4-Fluorophenyl)urea 97.0+%, TCI America™. (n.d.). Fisher Scientific.
  • This compound CAS#: 659-30-3 - ChemicalBook. (n.d.).
  • N-(4-Fluorophenyl)urea | 659-30-3. (n.d.). ECHEMI.
  • Long Term Stability Monitoring of Pesticide Stock Solutions by Quantitative NMR – Results. (n.d.).
  • Stability of Pesticide Stock Solutions. (2014, September 11).
  • N-(4-Fluorophenyl)urea SDS, 659-30-3 Safety Data Sheets - ECHEMI. (n.d.).
  • How can I dissolve 4-Nitrophenyl α-L-arabinofuranoside in water? (2018, March 28). ResearchGate.

Sources

Technical Support Center: Optimizing HPLC Separation of 4-Fluorophenylurea and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 4-Fluorophenylurea and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during HPLC method development and execution. Drawing from established chromatographic principles and field experience, this document offers a structured approach to troubleshooting and optimizing your separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a robust HPLC method for this compound.

Q1: What are the likely metabolic pathways for this compound, and what kind of metabolites should I expect?

A1: While specific metabolic data for this compound requires experimental determination, we can predict its metabolic fate based on common xenobiotic transformation pathways.[1] The structure, featuring a phenyl ring and a urea moiety, is susceptible to Phase I and Phase II metabolic reactions.

  • Phase I Metabolism (Functionalization): The primary reactions will likely involve oxidation mediated by Cytochrome P450 enzymes. The most probable transformation is aromatic hydroxylation, where a hydroxyl group (-OH) is added to the fluorophenyl ring, likely at the positions ortho or meta to the urea substituent. This will significantly increase the polarity of the molecule.

  • Phase II Metabolism (Conjugation): The hydroxylated metabolite can then undergo conjugation to further increase water solubility for excretion. Common conjugations include glucuronidation or sulfation of the newly added hydroxyl group.

Therefore, you should anticipate metabolites that are more polar than the parent compound, this compound. The primary analytical challenge will be to achieve sufficient retention for these polar metabolites while also retaining the parent compound, and to resolve them from each other and from endogenous matrix components.

parent This compound phase1 Phase I Metabolite (Aromatic Hydroxylation) parent->phase1 CYP450 Oxidation phase2 Phase II Metabolite (Glucuronide/Sulfate Conjugate) phase1->phase2 UGT/SULT Conjugation start Poor Peak Shape Observed q1 Are all peaks affected? start->q1 q2 Is the peak tailing or fronting? q1->q2 No a1_yes System-wide issue: - Blocked column frit - Extra-column volume - Detector issue q1->a1_yes Yes a1_no Compound-specific issue a2_tail Peak Tailing: - Secondary silanol interactions - Column overload - Mobile phase pH issue q2->a2_tail Tailing a2_front Peak Fronting: - Column overload - Low column temperature - Sample solvent mismatch q2->a2_front Fronting

Sources

Technical Support Center: Handling Hygroscopic 4-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the proper handling of hygroscopic 4-Fluorophenylurea powder. This technical support center provides practical troubleshooting advice and answers to frequently asked questions to ensure experimental success and maintain compound integrity.

As a Senior Application Scientist, I've observed that challenges in handling sensitive reagents are a frequent yet often overlooked source of experimental variability. This compound, while a valuable compound, possesses hygroscopic tendencies—meaning it readily absorbs moisture from the atmosphere.[1] This guide is designed to provide you with the foundational knowledge and practical steps to mitigate the issues arising from its moisture sensitivity, ensuring the accuracy and reproducibility of your results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your work with this compound.

Question: My this compound powder appears clumped or caked. What should I do?

Answer: Clumping is a primary indicator of moisture absorption.[2] The absorbed water molecules act as a binding agent between powder particles. This not only affects handling but can also impact dissolution rates and the accuracy of weighing.

  • Immediate Action: Do not proceed with weighing for a sensitive reaction if the powder is significantly clumped. The water content is unknown and will introduce errors.

  • Root Cause Analysis: The issue stems from improper storage or handling in a high-humidity environment. The critical relative humidity (RH) for urea, a related compound, is around 75%, above which moisture uptake increases dramatically.[3] While the exact value for this compound may differ, the principle remains the same.

  • Solution Workflow:

    • Assess the Severity: If clumping is minor, you may be able to break up the clumps with a clean, dry spatula inside a low-humidity environment like a glovebox or a desiccator.

    • Drying Procedure: For more significant clumping, the powder must be dried. Place the powder in a shallow, clean glass dish and dry it in a vacuum oven at a temperature well below its melting point (178-180°C) for several hours.[4] A temperature of 40-50°C is generally a safe starting point.

    • Verify Dryness: After drying, allow the powder to cool to room temperature inside a desiccator before use. The most rigorous verification method is to determine the water content using Karl Fischer titration.[]

    • Prevent Recurrence: Immediately transfer the dried powder to a tightly sealed container with a desiccant and store it in a dedicated dry environment.

Question: My reaction yield is inconsistent or lower than expected. Could moisture in the this compound be the cause?

Answer: Absolutely. Moisture can negatively impact reactions in several ways:

  • Inaccurate Stoichiometry: When you weigh hygroscopic this compound, a portion of that mass is water, not the active compound. This leads to an under-dosing of your reagent, directly impacting the theoretical yield.

  • Side Reactions: Water can participate in undesired side reactions. Ureas can undergo hydrolysis, especially under certain pH and temperature conditions, which would consume your starting material.[6] While this compound is relatively stable, moisture can facilitate degradation pathways, particularly in the presence of other reagents.

  • Solvent Polarity Changes: The introduction of water can alter the polarity of your reaction solvent, which may affect reaction kinetics and solubility of reagents.

To troubleshoot, it's crucial to quantify the water content of your starting material. Karl Fischer titration is the gold standard for accurately determining water content in chemical samples.[7]

Question: I'm struggling to get an accurate and stable weight reading on the analytical balance. What's happening?

Answer: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air. The weight reading will continuously increase as the powder on the weigh boat pulls water from the atmosphere.

  • Causality: The longer the powder is exposed to the ambient environment, the more water it will absorb, and the more the mass will drift upwards.

  • Solution: Speed and environmental control are key.

    • Use a Controlled Environment: The most reliable method is to handle and weigh the powder inside a glovebox with a low-humidity inert atmosphere (<10% RH).[8][9]

    • Alternative Method (No Glovebox): If a glovebox is unavailable, prepare a weighing vessel (e.g., a small vial with a cap) and tare it on the balance. Quickly add an approximate amount of this compound, cap the vial, and record the stable weight. This minimizes exposure time. For subsequent dispensing, you can calculate the amount used by difference.

    • Minimize Exposure: Never leave a container of this compound open on the benchtop. Open it only for the brief moment needed to remove the material, and then seal it tightly.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound powder?

Store the powder in a tightly sealed container, preferably one with a polytetrafluoroethylene (PTFE)-lined cap to ensure an airtight seal.[11] Place this primary container inside a secondary container, such as a desiccator cabinet containing a desiccant like silica gel or calcium sulfate.[9] For long-term storage, a cool, dry, and dark place is recommended.[10][12]

Storage ConditionRationaleBest Practice
Atmosphere To prevent moisture absorption from the air.Store in a desiccator or glovebox with an inert atmosphere (Nitrogen or Argon).
Temperature To minimize potential degradation and prevent caking.Store between 15°C and 25°C (59°F–77°F).[2] Avoid heat sources.
Container To provide a physical barrier against ambient humidity.Use airtight containers (e.g., amber glass bottles with PTFE-lined caps).
Handling To minimize exposure during use.Open containers only in a low-humidity environment and for the shortest time possible.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

According to safety data sheets, this compound is toxic if swallowed and causes serious eye irritation.[13] Therefore, appropriate PPE is mandatory.

  • Eye Protection: Wear safety glasses with side shields or goggles.[14][15]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[11]

  • Body Protection: A standard laboratory coat should be worn.[9]

  • Respiratory Protection: If there is a risk of generating significant dust, work in a fume hood or use a respirator with a particle filter.[14]

Q3: How do I determine the actual water content of my this compound sample?

Several analytical techniques can determine water content, with Karl Fischer (KF) titration being the most specific and accurate method for water.[][16]

  • Karl Fischer Titration: This is the preferred method. It is a primary method that reacts specifically with water and can detect moisture levels from parts-per-million (ppm) to 100%.

  • Thermogravimetric Analysis (TGA): TGA measures weight loss upon heating. While it can indicate the presence of volatiles, it is not specific to water and will also detect residual solvents.[17] It is considered a "Loss on Drying" (LOD) method.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Specialized NMR methods can be used to quantify water content in soluble compounds, but this requires specific expertise and instrument setup.[17]

Q4: Can I prepare a stock solution of this compound and store it?

Yes, but with caution. This compound is slightly soluble in water.[4] When preparing solutions, use anhydrous solvents to prevent degradation. Store solutions in tightly sealed vials, preferably with septa, to allow for removal by syringe under an inert atmosphere.[18] If storing for extended periods, it is advisable to store at low temperatures (e.g., 4°C or -20°C) and protect from light. Always check for precipitation before use, especially after cold storage.

Experimental Protocol: Accurate Weighing and Dispensing of this compound

This protocol outlines the best practice for accurately weighing this compound using an analytical balance in a standard laboratory setting (without a glovebox).

Objective: To accurately weigh a target mass of hygroscopic this compound while minimizing moisture absorption.

Methodology:

  • Preparation:

    • Place a sealed container of this compound and a clean, dry weighing vessel (e.g., a glass vial with a screw cap) inside a desiccator for at least 30 minutes to allow them to equilibrate to the same dry atmosphere.

    • Ensure the analytical balance is calibrated and located in an area free from drafts.

  • Taring the Vessel:

    • Remove the weighing vial from the desiccator.

    • Place the capped vial on the analytical balance pan and close the balance doors.

    • Once the reading is stable, tare the balance to zero.

  • Weighing by Addition:

    • Remove the tared vial from the balance.

    • Quickly open the main container of this compound. Using a clean, dry spatula, rapidly transfer an amount of powder close to your target mass into the tared vial.

    • Immediately close the container of this compound and the weighing vial.

    • Place the capped weighing vial back on the balance pan and close the doors.

    • Record the stable mass. This is your most accurate measurement.

  • Dispensing and Final Storage:

    • Proceed immediately to dissolve the weighed powder in your anhydrous solvent.

    • Tightly reseal the main container of this compound and return it to the desiccator for proper storage.

Visual Workflow: Decision-Making for a Compromised Sample

The following diagram outlines a logical workflow for assessing and handling a potentially moisture-compromised sample of this compound.

G start Start: New or Stored This compound Sample inspect Visually Inspect Powder start->inspect free_flowing Is it free-flowing? inspect->free_flowing use_direct Proceed with Experiment (Weigh carefully) free_flowing->use_direct Yes clumped Powder is Clumped/Caked free_flowing->clumped No assess_severity Assess Severity of Clumping clumped->assess_severity minor Is clumping minor? assess_severity->minor break_up Break up in Glovebox/Desiccator minor->break_up Yes dry_oven Dry in Vacuum Oven (e.g., 40-50°C) minor->dry_oven No (Severe) critical_app Is this for a critical, moisture-sensitive application? break_up->critical_app dry_oven->critical_app critical_app->use_direct No, proceed with caution kf_titration Recommended: Quantify Water Content via Karl Fischer Titration critical_app->kf_titration Yes adjust_mass Adjust Weighed Mass Based on Water Content kf_titration->adjust_mass end_use Use Corrected Sample adjust_mass->end_use

Caption: Workflow for handling potentially moist this compound.

References

  • Wiley Analytical Science. (2023). Determining the water content of water-soluble compounds. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Phetcharawetch, S., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. National Institutes of Health (NIH). [Link]

  • METTLER TOLEDO. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Environment, Health & Safety, University of California, Berkeley. Water Sensitive Chemicals. [Link]

  • Origin Compounds. Storage & Handling Guidelines. [Link]

  • Galhenage, T. M., et al. (2022). Interactions of Urea Surfaces with Water as Relative Humidity Obtained from Dynamic Vapor Sorption Experiments, In Situ Single-Particle Raman Spectroscopy, and Ab Initio Calculations. ACS Earth and Space Chemistry. [Link]

  • coatingAI. Best Practices for Powder Storage and Handling. [Link]

  • Reddit. (2016). Storage of Hygroscopic materials : r/chemistry. [Link]

  • Pharmacy Infoline. Efflorescent, Hygroscopic, and Deliquescent powders. [Link]

  • ResearchGate. (2018). Absorbed moisture by the fertilizers after exposure to increasing... [Table]. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12612, this compound. [Link]

  • Li, W., et al. (2004). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 788241, Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)-. [Link]

  • Wikipedia. Urea. [Link]

  • Rezus, Y. L. A., & Bakker, H. J. (2006). Effect of urea on the structural dynamics of water. National Institutes of Health (NIH). [Link]

  • Ray, H., Saetta, D., & Boyer, T. H. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology. [Link]

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial 4-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Fluorophenylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the challenges associated with batch-to-batch variability of this critical reagent. Inconsistent results can compromise experimental reproducibility and delay research progress. This resource provides in-depth troubleshooting advice, analytical protocols, and best practices to ensure the consistency and reliability of your work.

Frequently Asked Questions (FAQs)
Section 1: Understanding Batch-to-Batch Variability

Q1: What is batch-to-batch variability and why is it a significant concern with this compound?

A1: Batch-to-batch variability refers to the differences in the chemical and physical properties of a reagent from one manufacturing lot to the next.[1][2] While manufacturers strive for consistency, slight deviations in synthesis, purification, or handling can introduce variations.[2][3] For a compound like this compound, which is often used as a key intermediate in the synthesis of pharmaceuticals or as a tool compound in biological assays, this variability is a major concern.[4] Even minor differences in purity, impurity profiles, or physical properties like particle size can significantly alter reaction kinetics, product yield, and biological activity, leading to unreliable and irreproducible experimental outcomes.[5][6][7]

Q2: What are the primary causes of variability in commercial this compound?

A2: The sources of variability can be traced back to several stages of the chemical's lifecycle, from synthesis to use in the lab.

  • Manufacturing Processes: The synthesis of this compound can result in various impurities, such as unreacted starting materials (e.g., 4-fluoroaniline) or byproducts from side reactions.[8][9] The efficiency of the purification process (e.g., crystallization, chromatography) determines the final purity and impurity profile. Different batches may undergo slightly different processing conditions, affecting these attributes.[3][5]

  • Physicochemical Properties: Beyond chemical purity, physical properties can differ. Variations in crystallization can lead to different particle sizes or even the presence of different polymorphic forms, which can affect dissolution rates and reactivity.[5]

  • Transportation and Storage: Substituted ureas can be susceptible to degradation if not stored under appropriate conditions.[10][11] Exposure to moisture, high temperatures, or light during shipping or in the laboratory can lead to the formation of degradation products, altering the compound's integrity over time.[11][12][13]

cluster_0 Manufacturing cluster_1 Physicochemical Properties cluster_2 Storage & Handling Synthesis Synthesis Route Purification Purification Method Synthesis->Purification Drying Drying Process Purification->Drying Purity Purity & Impurity Profile Drying->Purity Polymorphism Polymorphism Drying->Polymorphism ParticleSize Particle Size Drying->ParticleSize Variability Batch-to-Batch Variability Purity->Variability Polymorphism->Variability ParticleSize->Variability Transport Transportation LabStorage Laboratory Storage Transport->LabStorage Handling User Handling LabStorage->Handling Handling->Variability caption Sources of Batch-to-Batch Variability

Caption: Key sources of batch-to-batch variability.

Section 2: Analytical Characterization & Qualification of New Batches

Q3: My experiment is giving inconsistent results after I switched to a new lot of this compound. How can I confirm if the new batch is the problem?

A3: When encountering inconsistent results, it's crucial to systematically troubleshoot the issue. The first step is to qualify the new batch of this compound by comparing it directly to a previous, "gold-standard" lot that provided consistent results.

Start Inconsistent Results Observed CheckParams Verify Other Experimental Parameters (Reagents, Instruments) Start->CheckParams CompareBatches Compare New vs. Old Batch (Analytical Characterization) CheckParams->CompareBatches SideBySide Perform Side-by-Side Functional Assay CompareBatches->SideBySide ResultsMatch Do Results Match Gold-Standard Batch? SideBySide->ResultsMatch ProblemIdentified Variability Confirmed. Contact Supplier & Qualify New Batch. ResultsMatch->ProblemIdentified No ProblemElsewhere Issue Lies Elsewhere. Continue General Troubleshooting. ResultsMatch->ProblemElsewhere Yes

Caption: Troubleshooting workflow for inconsistent results.

Q4: What analytical techniques should I use to compare two different batches?

A4: A multi-pronged analytical approach is recommended to build a comprehensive profile of each batch. No single technique tells the whole story.

Analytical Technique Parameter Measured Why It's Important Typical Observation
High-Performance Liquid Chromatography (HPLC) Purity and Impurity ProfileThe most powerful tool for quantifying the main component and detecting/quantifying impurities.[14]A new batch may show a lower purity percentage or the presence of new/different impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical StructureConfirms the identity of the compound and can reveal structural impurities not easily seen by HPLC.The ¹H or ¹³C NMR spectrum should be identical to the reference standard. Deviations may indicate impurities.
Mass Spectrometry (MS) Molecular WeightConfirms the molecular weight of the main component and helps in identifying unknown impurities.The mass spectrum should show the expected molecular ion peak for C₇H₇FN₂O.
Melting Point Purity and Crystalline FormA sharp melting point close to the literature value indicates high purity. A broad or depressed range suggests impurities.[14]A significant difference in melting point between batches can indicate purity or polymorphic differences.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional GroupsProvides a "fingerprint" of the molecule's functional groups.The FTIR spectra of two good batches should be superimposable.

Q5: Can you provide a standard protocol for qualifying a new batch?

A5: Absolutely. This protocol outlines a two-stage process: analytical verification followed by functional testing in your specific application.

Protocol: New Batch Qualification of this compound

Objective: To verify that a new batch of this compound is analytically comparable to a previously validated "gold-standard" batch and performs identically in a functional assay.

Materials:

  • New batch of this compound

  • "Gold-standard" batch of this compound (a previous lot that worked reliably)

  • Appropriate solvents (e.g., HPLC-grade acetonitrile, DMSO)

  • Your specific assay components (cells, enzymes, other reagents)

Part 1: Analytical Comparison

  • Solution Preparation:

    • Accurately prepare stock solutions of both the new and gold-standard batches in a suitable solvent (e.g., 10 mg/mL in DMSO). Ensure complete dissolution.

  • HPLC Analysis:

    • Analyze both samples via a validated HPLC method.

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

    • Detection: UV at 254 nm.

    • Comparison: Compare the chromatograms. Look for:

      • Purity of the main peak (should be within ±1% of the gold-standard).

      • The number, area, and retention time of impurity peaks. The impurity profile should be highly similar.

  • Melting Point:

    • Measure the melting point of both batches using a calibrated apparatus.

    • Comparison: The melting point range of the new batch should be sharp and not significantly depressed compared to the gold-standard.

Part 2: Functional Assay Validation

  • Assay Setup:

    • Design an experiment that directly tests the function of this compound in your system. This could be a cell-based assay, an enzymatic inhibition assay, or a chemical synthesis.

    • Include the following arms in your experiment:

      • Vehicle Control (e.g., DMSO only)

      • Positive Control (if applicable)

      • Gold-Standard Batch (at a relevant concentration, e.g., EC₅₀ or a standard reaction concentration)

      • New Batch (at the identical concentration as the gold-standard)

  • Execution:

    • Run the assay in triplicate for all arms under identical conditions.

  • Data Analysis:

    • Compare the results from the new batch directly against the gold-standard batch. The activity (e.g., cell viability, enzyme inhibition, product yield) should not be statistically different.

Acceptance Criteria: The new batch is considered qualified if it meets both the analytical criteria (comparable purity and melting point) and the functional criteria (no significant difference in assay performance).

Section 3: Best Practices for Storage and Handling

Q6: How should I store and handle this compound to prevent degradation and maintain consistency?

A6: Proper storage and handling are critical for preserving the integrity of the reagent.[10] Ureas, in general, can be sensitive to moisture and heat.[11][12]

  • Storage Conditions:

    • Temperature: Store in a cool, dry place, typically between 5°C and 30°C.[12][13] Avoid extreme heat.

    • Humidity: Keep the container tightly sealed to protect from moisture, as ureas are hygroscopic and can cake or degrade upon water absorption.[10][11] Storing in a desiccator is a good practice.

    • Light: Protect from direct sunlight by using an opaque container or storing it in a dark cabinet.[12][13]

  • Handling Procedures:

    • Dispensing: When weighing, work quickly and reseal the container promptly to minimize exposure to atmospheric moisture.

    • Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO. Store these solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat, as this compound is classified as toxic if swallowed and causes serious eye irritation.[10][15]

References
  • myadlm.org. (2015, June 3). Managing Reagent Lot to Lot Variability. [Link]

  • Green Gubre Group. Best Practices for Storing and Handling Urea Fertilizers. [Link]

  • Huaxin Fertiliser Machinery. How to Store and Handle Urea Khad Safely. [Link]

  • NFUonline. (2024, March 19). Urea fertilisers – best practices on storage, calibration and application. [Link]

  • Surface Measurement Systems. Batch-to-Batch Variability - Applications using Sorption Experiments. [Link]

  • Clinical Lab Products. (2019, May 23). Managing Reagent Variation. [Link]

  • SWANCORP. SWANCORP Urea Safety Data Sheet. [Link]

  • Petro Arkan. (2024, July 8). Granular Urea Storage and safe handling. [Link]

  • ResearchGate. (2019, August 9). Identifying sources of batch to batch variation in processability. [Link]

  • National Institutes of Health (NIH). Analysis of short-term variation and long-term drift during reagent kit lot change in an NABL accredited clinical biochemistry laboratory. [Link]

  • National Institutes of Health (NIH). This compound - PubChem. [Link]

  • ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]

  • National Institutes of Health (NIH). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. [Link]

  • National Institutes of Health (NIH). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Virtual Campus. (4-Fluorophenyl)urea. [Link]

  • National Institutes of Health (NIH). (2023, March 21). Underrepresented Impurities in 4-Hydroxyphenylpyruvate Affect the Catalytic Activity of Multiple Enzymes. [Link]

  • National Institutes of Health (NIH). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. [Link]

  • SciSpace. The use of analytical methods for quality control of promising active pharmaceutical ingredients. [Link]

Sources

Technical Support Center: Refining the Purification of Crude 4-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Fluorophenylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. This compound and its derivatives are valuable building blocks in the synthesis of a variety of bioactive molecules, including those with anti-cancer and anti-inflammatory properties.[1] The purity of this starting material is paramount to ensure the desired reaction outcomes, yields, and the safety and efficacy of the final products.[2][3]

This resource provides a structured, question-and-answer-based approach to troubleshooting, grounded in scientific principles and practical, field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My crude this compound has a noticeable color. What is the likely cause and how can I remove it?

Answer:

Colored impurities in crude this compound are typically byproducts from the synthesis, such as unreacted starting materials or products of side reactions. These impurities are often highly conjugated organic molecules that absorb visible light.

The most effective method for removing colored impurities is through recrystallization with the aid of activated charcoal .[4]

Causality: Activated charcoal has a highly porous structure with a large surface area, which allows it to adsorb large, colored impurity molecules while the smaller this compound molecules remain in solution.[4]

Experimental Protocol: Decolorization and Recrystallization

  • Solvent Selection: Choose a suitable solvent for recrystallization. An ideal solvent will dissolve this compound sparingly at room temperature but readily at its boiling point.[5][6][7] Based on solubility data, a mixed solvent system of methanol and water can be effective.[8]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot methanol.

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% of the crude product's weight) to the hot solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.[9] This step is crucial and must be performed rapidly to prevent premature crystallization of the product on the filter paper.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature. The this compound will crystallize out of the solution. Cooling in an ice bath can further increase the yield.[4]

  • Isolation: Collect the purified crystals by vacuum filtration.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Data Presentation: Solvent Selection for Recrystallization

SolventSolubility at Room TemperatureSolubility at Boiling PointNotes
WaterSlightly soluble[8][10]SolubleGood for final precipitation in a mixed solvent system.
MethanolSolubleVery SolubleA good primary solvent for dissolving the crude product.
EthanolSolubleVery SolubleCan also be used as a primary solvent.[9]
Ethyl AcetateSparingly SolubleSolubleAn alternative solvent for recrystallization.

After recrystallization, my yield of this compound is very low. What are the potential reasons and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue that can stem from several factors. Understanding the principles of solubility and crystallization is key to troubleshooting this problem.[4][6]

Potential Causes and Solutions:

  • Using too much solvent: The most common reason for low yield is dissolving the crude product in an excessive volume of solvent. This keeps a significant amount of the product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[7] This ensures the solution is saturated, promoting maximum crystal formation upon cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[4] This allows for the formation of larger, purer crystals.

  • Premature crystallization during hot filtration: If the solution cools too much during the filtration step to remove insoluble impurities or charcoal, the product can crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration.[9] Work quickly to minimize heat loss.

  • The chosen solvent is not ideal: The solubility profile of this compound in the chosen solvent may not be optimal, leading to significant losses.

    • Solution: Re-evaluate your solvent choice. A good recrystallization solvent should have a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures.[6]

Logical Relationship: Troubleshooting Low Recrystallization Yield

G start Low Recrystallization Yield cause1 Too much solvent used? start->cause1 solution1 Use minimum hot solvent cause1->solution1 Yes cause2 Cooled too quickly? cause1->cause2 No solution2 Allow slow cooling cause2->solution2 Yes cause3 Premature crystallization? cause2->cause3 No solution3 Pre-heat filtration apparatus cause3->solution3 Yes cause4 Suboptimal solvent? cause3->cause4 No solution4 Re-evaluate solvent system cause4->solution4

Caption: Decision tree for troubleshooting low recrystallization yield.

I suspect my purified this compound is still contaminated with starting materials or byproducts. What analytical techniques can I use to assess its purity?

Answer:

A multi-technique approach is often the most comprehensive way to assess the purity of your synthesized this compound.[11] The choice of method depends on the nature of the expected impurities and the desired level of quantification.[3][11]

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.[2] A reversed-phase C18 column is often a good starting point for the analysis of moderately polar compounds like this compound.[2]

    • Principle: Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable impurities.

    • Principle: Separation is based on the volatility of the compounds and their interaction with a stationary phase, followed by mass-based detection for identification.[3]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR can provide a highly accurate determination of the absolute purity of the main component without the need for a reference standard for every impurity.[3]

    • Principle: The intensity of an NMR signal is directly proportional to the number of atomic nuclei, allowing for quantitative analysis.[3]

Experimental Workflow: Purity Analysis by HPLC

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep1 Prepare Standard Solution (Known Concentration) analysis Inject solutions into HPLC system (Reversed-phase C18 column) prep1->analysis prep2 Prepare Sample Solution (Similar Concentration) prep2->analysis data1 Integrate peak areas analysis->data1 data2 Calculate purity by area normalization data1->data2

Sources

Technical Support Center: Strategies to Reduce 4-Fluorophenylurea Toxicity in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth strategies, troubleshooting advice, and validated protocols to address the challenge of 4-Fluorophenylurea toxicity in non-target organisms. Our focus is on providing a clear rationale for experimental choices to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the toxicity of this compound.

Q1: What is the primary mechanism of this compound toxicity?

A1: Phenylurea compounds, including this compound, can induce toxicity through several mechanisms. A predominant pathway is the induction of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[1] This can lead to damage of lipids, proteins, and DNA, ultimately causing cellular dysfunction and apoptosis (programmed cell death).[1][2] Additionally, the metabolism of this compound can be a source of toxicity. Cytochrome P-450 enzymes can metabolize 4-fluoroaniline (a potential metabolite) into a reactive benzoquinoneimine, which is a toxic intermediate.[3]

Q2: Why are non-target organisms particularly susceptible?

A2: Susceptibility varies greatly among species and is influenced by differences in metabolism, detoxification pathways, and target site sensitivity.[4] Non-target organisms may lack efficient enzymatic systems to neutralize this compound or its toxic metabolites. For instance, some aquatic invertebrates are highly sensitive to phenylurea herbicides.[5][6] The persistence of these compounds in soil and water also increases the duration of exposure for non-target species.[7][8]

Q3: Can the formulation of this compound influence its toxicity?

A3: Absolutely. The formulation can significantly alter the bioavailability, persistence, and toxicity of the active ingredient.[9][10] For example, emulsifiable formulations may be more readily absorbed and thus more toxic than granular or encapsulated versions.[9] The "inert" ingredients in a formulation can also have biological effects or alter the properties of the active compound.[4]

Q4: What are the initial steps to assess the toxicity of my this compound-based compound?

A4: A tiered approach is recommended. Start with in vitro assays using relevant cell lines to determine a baseline cytotoxicity profile (e.g., IC50 values).[11] These assays are rapid, cost-effective, and can provide mechanistic insights.[11] Following in vitro characterization, you can proceed to more complex models like tissue cultures or whole organisms (e.g., zebrafish embryos) to assess systemic effects.

Troubleshooting Experimental Assays

Here are some common issues encountered during toxicity testing and how to resolve them.

Problem Potential Cause(s) Recommended Solution(s)
High variability in cytotoxicity assay results. - Inconsistent cell seeding density.- Compound precipitation at high concentrations.- Edge effects in microplates.- Ensure a homogenous cell suspension before seeding.- Visually inspect wells for precipitation; determine the compound's solubility limit in your media.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
No dose-dependent toxicity observed. - The tested concentration range is too low.- The compound has low toxicity to the chosen cell line.- Insufficient incubation time.- Perform a broad range-finding experiment (e.g., 0.01 µM to 100 µM).- Test on a panel of cell lines from different tissues/species.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).
Discrepancy between in vitro and in vivo results. - Lack of metabolic activation in the in vitro model.- Differences in bioavailability and pharmacokinetics.- Use metabolically competent cells (e.g., primary hepatocytes) or supplement your culture with liver S9 fractions.[12]- Consider the route of administration and formulation in your in vivo model.

Experimental Protocols & Methodologies

These protocols are designed to be self-validating by including necessary controls.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Non-target organism cell line (e.g., fish gill cell line)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.5%.

  • Controls: Include wells with untreated cells (negative control), vehicle control (medium with DMSO), and a positive control (a known cytotoxic agent).

  • Incubation: Remove the old medium and add the compound dilutions and controls. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Oxidative Stress (ROS Production)

This protocol uses a fluorescent probe to measure the intracellular generation of ROS.

Materials:

  • Cell line of interest

  • This compound stock solution

  • DCFDA cellular ROS detection assay kit

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells with buffer and incubate with the DCFDA probe according to the manufacturer's instructions.

  • Compound Treatment: Replace the probe solution with serial dilutions of this compound.

  • Controls: Include a negative control (untreated cells), a vehicle control, and a positive control (e.g., H₂O₂).

  • Measurement: Immediately measure the fluorescence at time zero and then at regular intervals (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader.

  • Analysis: Plot the change in fluorescence over time for each concentration to determine the rate of ROS production.

Visualizing Experimental Workflows

A systematic approach is crucial for identifying and validating toxicity reduction strategies.

ToxicityReductionWorkflow cluster_0 Phase 1: Baseline Toxicity Assessment cluster_1 Phase 2: Strategy Development & Implementation cluster_2 Phase 3: Validation & Comparison A Select Non-Target Cell Lines/Organisms B Determine IC50/LC50 (e.g., MTT Assay) A->B C Mechanistic Assays (ROS, Apoptosis, Genotoxicity) B->C D Structural Modification (e.g., alter functional groups) C->D Identified Toxicity Mechanism Informs Strategy E Formulation Change (e.g., encapsulation, safeners) C->E Identified Toxicity Mechanism Informs Strategy F Co-administration of Protective Agents (Antidotes) C->F Identified Toxicity Mechanism Informs Strategy G Re-evaluate IC50/LC50 of Modified Compound/Formulation D->G E->G F->G H Repeat Mechanistic Assays G->H I Compare Toxicity Profiles H->I J Proceed to Advanced In Vivo Models I->J Successful Reduction

Caption: A workflow for systematically reducing compound toxicity.

Advanced Strategies for Toxicity Reduction

Once the primary toxic mechanisms are understood, the following strategies can be explored:

  • Structural Modification: Altering the chemical structure of this compound can reduce its toxicity. This could involve modifying functional groups to block metabolic activation sites or enhance detoxification.

  • Formulation with Safeners: Safeners are compounds that can protect non-target organisms from the harmful effects of herbicides without reducing the herbicide's efficacy.[13][14] They often work by upregulating the organism's own detoxification enzymes.[14]

  • Use of Antioxidants: If oxidative stress is a key toxicity mechanism, co-administration with antioxidants may offer a protective effect.[15]

  • Bioremediation Approaches: For environmental persistence, bioremediation using microorganisms that can degrade phenylurea herbicides is a promising strategy.[5][8][16] Some bacteria can break down these compounds into less toxic metabolites.[16]

Interpreting Metabolic Data

Understanding how non-target organisms metabolize this compound is key to predicting and mitigating toxicity. The catabolism of related compounds like phenylalanine and tyrosine involves multiple enzymatic steps.[17][18][19] Disruptions in these pathways can lead to the buildup of toxic intermediates.[17]

MetabolicPathway cluster_0 Hypothetical Metabolic Pathway of this compound Parent This compound Metabolite1 Phase I Metabolite (e.g., Hydroxylation) Parent->Metabolite1 CYP450 Metabolite2 Reactive Intermediate (e.g., Benzoquinoneimine) Metabolite1->Metabolite2 Bioactivation [17] Metabolite3 Phase II Conjugate (e.g., Glucuronide) Metabolite1->Metabolite3 Detoxification Node_Toxicity Cellular Damage (Oxidative Stress) Metabolite2->Node_Toxicity Toxicity [17] Excretion Excretion Metabolite3->Excretion

Caption: Potential bioactivation and detoxification pathways.

By focusing on these advanced strategies and employing robust, well-controlled experimental designs, researchers can effectively work towards reducing the non-target toxicity of this compound and developing safer, more selective compounds.

References

  • ALTERNATIVE MODELS FOR TOXICITY TESTING OF XENOBIOTICS*. (n.d.).
  • Li, J., Zhang, W., Lin, Z., Huang, Y., Bhatt, P., & Chen, S. (2021). Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. Frontiers in Microbiology, 12, 706987. [Link]

  • Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. (n.d.). RSC Publishing.
  • Chapter 3 Using Pesticide Formulations. (n.d.). University of Kentucky.
  • In vitro genotoxic assessment of xenobiotic diacylglycerols in an in vitro micronucleus assay. (n.d.). PubMed.
  • Assessing the impact of in vitro xenobiotic metabolism on estrogenic chemical bioactivity in high-throughput profiling assays. (2025). Toxicology and Applied Pharmacology, 497, 117282. [Link]

  • Minimizing Pesticide Exposures. (2025, October 14).
  • Assessing the Impact of In Vitro Xenobiotic Metabolism on Estrogenic Chemical Bioactivity in High-Throughput Profiling Assays. (n.d.). ResearchGate.
  • Wołejko, E., Łozowicka, B., Jabłońska-Trypuć, A., & Wydro, U. (2020). Pesticides: formulants, distribution pathways and effects on human health – a review. Frontiers in Public Health, 8, 581013. [Link]

  • Grimm, F. A., Iwata, Y., & Reif, D. M. (2021). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening. Chemical Research in Toxicology, 34(2), 616–628. [Link]

  • Understanding Pesticide Risks: Toxicity and Formulation. (n.d.). Utah State University.
  • Murray, L., & Rogers, C. (2016). Understanding Pesticide Risks: Toxicity and Formulation. CORE. [Link]

  • ANTIDOTES FOR REDUCTION OF PHYTOTOXICITY OF THE RESIDUES OF SULFONYLUREA HERBICIDES. (n.d.). INEOS OPEN.
  • Understanding the environmental fate and removal strategies of phenylurea herbicides: A comprehensive review. (2025, December 10). ResearchGate.
  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. (2022). International Journal of Environmental Research and Public Health, 19(3), 1362. [Link]

  • A Common Feature of Pesticides: Oxidative Stress—The Role of Oxidative Stress in Pesticide-Induced Toxicity. (2021). International Journal of Molecular Sciences, 22(9), 4455. [Link]

  • Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. (n.d.).
  • Li, B., Ma, J., Wang, Y., & Li, S. (2020). Protective role of maize purple plant pigment against oxidative stress in fluorosis rat brain. Translational Neuroscience, 11(1), 89–95. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies. (n.d.). MDPI.
  • Oxidative Stress in Human Toxicology. (2021). International Journal of Molecular Sciences, 22(15), 7935. [Link]

  • Sulfite Protects Neurons From Oxidative Stress. (n.d.). PubMed.
  • Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria. (2022). Metabolites, 12(12), 1239. [Link]

  • Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review. (2021). Toxics, 9(9), 219. [Link]

  • Acute toxicity of cypermethrin to the non target organism Hyalella curvispina. (n.d.). ResearchGate.
  • 4-Hydroxyphenylpyruvic Acid. (n.d.). Rupa Health.
  • Metabolic pathway for 4-photophore-substituted and 4-nitro-substituted phenylalanine derivatives inoculated into Klebsiella sp. CK6. (n.d.). ResearchGate.

Sources

Validation & Comparative

A Comparative Bioactivity Study: 4-Fluorophenylurea vs. Phenylurea

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry and agrochemical development, the phenylurea scaffold serves as a foundational structure for a multitude of bioactive compounds. The strategic modification of this core can dramatically alter a molecule's biological activity, metabolic stability, and target specificity. One of the most impactful substitutions is the introduction of a fluorine atom. This guide provides an in-depth comparative analysis of 4-Fluorophenylurea and its parent compound, Phenylurea, offering a technical exploration into how a single fluorine atom can reshape bioactivity.

This document moves beyond a simple side-by-side comparison, delving into the mechanistic rationale and providing actionable experimental protocols for researchers to validate these principles in their own work.

Physicochemical Properties: The Foundation of Bioactivity

The journey of a drug or bioactive agent in a biological system is fundamentally governed by its physicochemical properties. The introduction of a fluorine atom, while seemingly minor, imposes significant changes that have cascading effects on the molecule's behavior.

The fluorine atom at the para-position of the phenyl ring in this compound is highly electronegative. This property creates a strong dipole moment and can influence the acidity of the N-H protons in the urea moiety, potentially altering hydrogen bonding capabilities with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, often leading to increased metabolic stability and a longer biological half-life compared to the unsubstituted Phenylurea.

Below is a summary of the key physicochemical properties for both compounds:

PropertyPhenylureaThis compoundRationale for Difference
Molecular Formula C₇H₈N₂OC₇H₇FN₂OAddition of one fluorine atom.
Molecular Weight 136.15 g/mol [1][2]154.14 g/mol [3]The atomic mass of fluorine is higher than that of hydrogen.
Melting Point ~147 °C[4][5]~178-180 °C[6]Fluorine can participate in stronger intermolecular interactions (e.g., dipole-dipole), leading to a more stable crystal lattice requiring more energy to break.
Water Solubility Slightly soluble[1]Slightly soluble[6][7]While fluorination increases lipophilicity, the overall polarity change is complex. Both remain sparingly soluble in water.
Predicted LogP ~0.8[2]~1.0The fluorine atom generally increases the lipophilicity (hydrophobicity) of a molecule, which can enhance membrane permeability.

Synthesis of Phenylureas: From Precursors to Final Product

The synthesis of both Phenylurea and this compound is straightforward and typically involves the reaction of an appropriate aniline with an isocyanate. The choice of a phosgene-free route, which avoids highly toxic reagents, is often preferred in modern synthetic chemistry.[2] A common and efficient method is the reaction of the respective aniline with urea or by preparing the isocyanate intermediate first.

The general workflow illustrates that the core synthetic strategy remains the same, with the primary difference being the choice of the starting aniline.

G cluster_0 Synthesis of Phenylurea cluster_1 Synthesis of this compound Aniline Aniline Reflux Reflux at 100-104°C Aniline->Reflux Urea Urea Urea->Reflux HCl Hydrochloric Acid (Catalyst) HCl->Reflux Phenylurea Phenylurea Reflux->Phenylurea Fluoroaniline 4-Fluoroaniline Isocyanate 4-Fluorophenyl Isocyanate Intermediate Fluoroaniline->Isocyanate Phosgenation or Alternative Method Fluorophenylurea This compound Isocyanate->Fluorophenylurea Amine Ammonia or Amine Source Amine->Fluorophenylurea

General Synthetic Pathways.

Biological Activity & Structure-Activity Relationship (SAR)

While direct, head-to-head comparative studies of Phenylurea and this compound are not abundant in publicly accessible literature, a robust comparative analysis can be constructed from the known bioactivities of phenylurea derivatives and the well-established principles of fluorine in medicinal chemistry.

Phenylurea itself exhibits broad biological activity, including use as a herbicide and as a scaffold for antibacterial and antifungal agents.[1] Its derivatives are widely explored for diverse therapeutic applications, including as antitumor and antihyperglycemic agents.[8][9]

The introduction of fluorine, as in this compound, is a classic strategy to enhance therapeutic potential. The fluorine atom can modulate the molecule's properties in several key ways:

  • Metabolic Stability: The C-F bond is stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine at the para-position, a common site of aromatic hydroxylation, can block this metabolic pathway, thereby increasing the compound's half-life.

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the phenyl ring, influencing how the molecule interacts with the amino acid residues in a protein's binding pocket. It can participate in favorable orthogonal multipolar interactions with backbone carbonyls, potentially increasing binding affinity.

  • Membrane Permeability: The increased lipophilicity imparted by fluorine can enhance the molecule's ability to cross cell membranes, which is crucial for reaching intracellular targets.

These modulations mean that this compound is often a more potent or stable analogue compared to Phenylurea in many biological contexts. It is a key intermediate in the synthesis of potent anticancer agents and more effective agrochemicals.

SAR cluster_effects Effects of 4-Fluoro Substitution cluster_outcome Potential Bioactivity Outcome Phenylurea Phenylurea - Unsubstituted Phenyl Ring - Susceptible to Metabolic Oxidation Fluorophenylurea This compound - Fluorine at para-position Phenylurea->Fluorophenylurea Fluorination Metabolism Increased Metabolic Stability (Blocks p-hydroxylation) Fluorophenylurea->Metabolism leads to Binding Altered Binding Affinity (New polar/dipole interactions) Fluorophenylurea->Binding leads to Permeability Enhanced Membrane Permeability (Increased Lipophilicity) Fluorophenylurea->Permeability leads to Outcome Potentially Higher Potency & Longer Duration of Action Metabolism->Outcome leads to Binding->Outcome leads to Permeability->Outcome leads to

Sources

A Comparative Guide to the Efficacy of Kinase Inhibitors Featuring the 4-Fluorophenylurea Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various kinase inhibitors that utilize the 4-fluorophenylurea moiety as a core structural component. Rather than treating this compound as a standalone inhibitor, we will explore its role as a privileged scaffold in modern drug design, analyzing how its incorporation influences the potency, selectivity, and overall efficacy of compounds targeting diverse kinase families. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this important chemical class.

The Phenylurea Scaffold: A Cornerstone of Kinase Inhibition

The urea linkage, particularly within a bis-aryl or aryl-heteroaryl structure, is a hallmark of many Type II kinase inhibitors. These inhibitors stabilize the "DFG-out" inactive conformation of the kinase domain, where the aspartate-phenylalanine-glycine (DFG) motif is flipped. This mechanism offers a high degree of selectivity by exploiting an allosteric pocket adjacent to the ATP-binding site, a region that exhibits greater diversity across the kinome than the highly conserved ATP pocket itself.

The this compound moiety, specifically, serves as a critical "hinge-binding" fragment. The urea's N-H groups form key hydrogen bonds with the kinase hinge region, while the fluorinated phenyl ring often occupies a hydrophobic pocket. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.[1] This guide will dissect the efficacy of inhibitors built upon this scaffold, categorized by their primary kinase targets.

Comparative Efficacy Analysis by Kinase Family

The versatility of the this compound scaffold is evident in its successful application against multiple kinase families implicated in oncology and other diseases.

Receptor Tyrosine Kinases (RTKs): VEGF, PDGF, and FLT3

Inhibitors targeting RTKs are crucial for blocking aberrant signaling in angiogenesis and cell proliferation. The this compound scaffold is a key feature in several multi-targeted RTK inhibitors.

Linifanib (ABT-869) is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.[2] Its structure incorporates a related (2-fluoro-5-methylphenyl)urea moiety, demonstrating the flexibility of the scaffold. It binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling.

FLT3 Inhibitors: FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML).[3] Researchers have designed novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives that show high potency against both wild-type and mutated FLT3.[3]

Below is a simplified representation of the VEGF signaling pathway, which is targeted by inhibitors like Linifanib.

VEGFA_signaling VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates Linifanib Linifanib Linifanib->VEGFR2 Inhibits AKT Akt PI3K->AKT Proliferation Angiogenesis, Proliferation, Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGF signaling pathway inhibited by Linifanib.

Table 1: Efficacy Data for Phenylurea-based RTK Inhibitors

InhibitorPrimary Target(s)Biochemical IC50Cellular Potency (Cell Line)In Vivo Efficacy
Linifanib (ABT-869) KDR (VEGFR2), PDGFR-β, CSF-1R2 nM, 4 nM, 7 nM respectively[2]0.2 nM (HUVEC proliferation)[2]>50% inhibition of corneal angiogenesis at 15 mg/kg[2]
Compound 16i FLT3Not specifiedHigh potency against MV4-11 cells[3]Complete tumor regression in MV4-11 xenograft model at 60 mg/kg/d[3]
Sorafenib Raf-1, B-Raf, VEGFR-2, PDGFR-β, c-KIT6 nM, 22 nM, 90 nM, 57 nM, 68 nM respectively[]Varies by cell lineFDA-approved for renal cell and hepatocellular carcinoma[5]
Non-Receptor Tyrosine and Serine/Threonine Kinases

The scaffold's utility extends beyond RTKs to intracellular kinases involved in stress response and cytoskeletal regulation.

LIM Kinase (LIMK): Bis-aryl urea derivatives have been developed as potent and selective inhibitors of LIMK, a kinase involved in actin dynamics and cancer metastasis.[6] By modifying the hinge-binding moiety of a pyrazole-phenyl urea scaffold, researchers could shift selectivity from Rho kinase (ROCK) to LIMK, highlighting the chemical tractability of the core structure.[6]

p38α MAPK, CK1δ, and JAK2: A study on 4-(4'-fluorophenyl)imidazoles, which can be synthesized from a fluorophenyl precursor, demonstrated that modifications to the imidazole ring could direct selectivity towards p38α MAPK, Casein Kinase Iδ (CK1δ), or Janus Kinase 2 (JAK2).[7] This illustrates how the broader chemical context of the fluorophenyl group dictates the ultimate target profile.

Table 2: Efficacy Data for Phenylurea-based Intracellular Kinase Inhibitors

Inhibitor SeriesPrimary Target(s)Biochemical IC50
Bis-Aryl Urea Derivatives LIMK1201 nM (Compound 3)[6]
4-Fluorophenyl-imidazole (Pyrimidine 34) p38α MAPK96 nM[7]
4-Fluorophenyl-imidazole (Pyridine 3) CK1δ89 nM[7]
4-Fluorophenyl-imidazole (Pyridin-2-one 31) JAK262 nM[7]

Key Experimental Protocols for Efficacy Evaluation

The trustworthiness of efficacy data hinges on robust and well-validated experimental protocols. Below are methodologies central to characterizing kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's potency.

Workflow Diagram:

ADPGlo_Workflow Start 1. Prepare Reagents: - Kinase - Substrate (MBP) - ATP - Inhibitor Dilutions Reaction 2. Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor Start->Reaction Stop 3. Stop Reaction: Add ADP-Glo™ Reagent (Depletes unused ATP) Reaction->Stop Detect 4. Detection: Add Kinase Detection Reagent (Converts ADP to ATP, generates Luciferin signal) Stop->Detect Read 5. Read Luminescence: Signal is proportional to Kinase Activity Detect->Read

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution series of the test compound (e.g., 10-point, 1:3 dilution starting from 10 µM) in a buffer containing 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[8]

  • Kinase Reaction Setup: In a 384-well plate, combine the active kinase (e.g., 6.25 ng/µL ASK1), substrate (e.g., 0.1 µg/µL Myelin Basic Protein), and ATP (e.g., 25 µM) in the reaction buffer. Add the inhibitor dilutions. The final reaction volume is typically 5 µL.[8]

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Western Blot for Target Phosphorylation

This protocol validates in-cell activity by measuring the phosphorylation status of the target kinase or its downstream substrates.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., H460 lung cancer cells) and allow them to adhere overnight. Treat the cells with various concentrations of the phenylurea derivative for a specified time (e.g., 24 hours).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated target (e.g., p-Akt) and the total target (e.g., total Akt). A loading control (e.g., β-Actin) should also be probed.[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. The efficacy of the inhibitor is determined by the reduction in the ratio of phosphorylated protein to total protein.

Conclusion and Future Perspectives

The this compound scaffold is not a singular entity but a highly versatile and powerful pharmacophore in the design of targeted kinase inhibitors. Its ability to form critical hydrogen bonds with the kinase hinge region, combined with the favorable properties imparted by the fluorine atom, makes it a recurring theme in successful drug discovery campaigns. As demonstrated, its incorporation into diverse molecular frameworks has yielded potent and selective inhibitors against a wide array of RTKs and intracellular kinases.

The comparative data show that while the scaffold provides a solid anchor, ultimate efficacy and selectivity are dictated by the other substituents on the molecule. These modifications tune the inhibitor to fit the unique topology of different kinase active sites and adjacent allosteric pockets. Future research will undoubtedly continue to leverage this privileged structure, exploring novel chemical space to develop next-generation inhibitors with improved potency, refined selectivity profiles, and enhanced therapeutic windows.

References

  • Title: Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily Source: ResearchGate URL: [Link]

  • Title: Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo Source: PubMed URL: [Link]

  • Title: Effect of phenyl urea derivatives (CTPPU and CTP(4-OH)-PU) on Akt/GSK-3β/c-Myc signaling pathway Source: ResearchGate URL: [Link]

  • Title: FDA-Approved Kinase Inhibitors Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors Source: PubMed URL: [Link]

  • Title: Linifanib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: FDA approves Olpruva for patients with urea cycle disorders Source: The Pharma Letter URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors Source: ResearchGate URL: [Link]

  • Title: Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations Source: MDPI URL: [Link]

  • Title: (4-Fluorophenyl)urea - Virtual Campus Source: Virtual Campus URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors Source: PubMed URL: [Link]

Sources

A Comparative Guide to Validating Ligand-Target Engagement: A Case Study with 4-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise validation of a ligand's binding affinity to its target protein is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis of key methodologies for quantifying these molecular interactions. We will use 4-Fluorophenylurea, a versatile chemical moiety often incorporated into bioactive compounds, as a case study to explore the nuances of binding affinity validation. For the purpose of this guide, we will consider the well-characterized Mitogen-activated protein kinase p38 alpha (p38α) as its hypothetical protein target, a crucial enzyme in inflammatory signaling pathways. Our comparative analysis will extend to established p38α inhibitors, providing a robust framework for experimental design and data interpretation.

The Imperative of Binding Affinity Validation in Drug Discovery

The journey of a drug candidate from a preliminary hit to a clinical lead is paved with rigorous validation steps. Among these, the characterization of the interaction between the small molecule and its protein target is paramount. A quantitative measure of binding affinity, typically expressed as the dissociation constant (Kd), provides a fundamental understanding of the ligand's potency and specificity. A lower Kd value signifies a stronger binding affinity, indicating that a lower concentration of the ligand is required to occupy half of the target protein's binding sites at equilibrium.[1] This parameter is a critical determinant of a drug's pharmacological effect and is instrumental in structure-activity relationship (SAR) studies, which guide the optimization of lead compounds.[2]

A Comparative Analysis of "Gold Standard" Binding Affinity Assays

The choice of an appropriate assay for determining binding affinity is contingent on several factors, including the nature of the interacting molecules, the required throughput, and the desired level of thermodynamic and kinetic detail. Here, we compare three widely adopted techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.

Surface Plasmon Resonance (SPR): A Real-Time Perspective on Binding Kinetics

SPR is a label-free optical technique that enables the real-time measurement of molecular interactions.[3] It provides not only the equilibrium binding constant (Kd) but also the association (ka) and dissociation (kd) rate constants, offering a deeper insight into the binding kinetics.[4][5]

The core of an SPR experiment involves the immobilization of the "ligand" (in our case, the p38α protein) onto a sensor chip. The "analyte" (this compound or a comparator compound) is then flowed over this surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).[3]

Workflow for SPR Analysis

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis p38a Purified p38α Protein immobilization Immobilize p38α on Sensor Chip p38a->immobilization ligand This compound & Comparators analyte_prep Prepare Analyte Dilutions ligand->analyte_prep buffer Running Buffer (e.g., HBS-EP+) buffer->immobilization buffer->analyte_prep injection Inject Analytes Sequentially immobilization->injection analyte_prep->injection detection Real-time SPR Signal Detection injection->detection sensorgram Generate Sensorgrams detection->sensorgram fitting Fit Data to Kinetic Models sensorgram->fitting results Determine Kd, ka, kd fitting->results

Caption: A generalized workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified p38α protein solution over the activated surface to facilitate covalent immobilization.

    • Deactivate any remaining active esters using ethanolamine. A reference flow cell is typically prepared in parallel with no immobilized ligand to subtract non-specific binding and bulk refractive index changes.[3]

  • Analyte Preparation and Binding Analysis:

    • Prepare a series of dilutions of this compound and comparator compounds in the running buffer.

    • Inject the analyte solutions sequentially over the ligand-immobilized and reference flow cells at a constant flow rate.

    • Monitor the SPR signal in real-time to observe the association phase.

    • After the injection, flow the running buffer over the sensor surface to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference flow cell data from the sample flow cell data to obtain the specific binding sensorgram.

    • Fit the sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[4]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[6][7] This allows for the determination of not only the binding affinity (Kd) and stoichiometry (n) but also the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.[6][8][9]

In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a sample cell containing the protein (p38α). The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein.

Workflow for ITC Analysis

cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p38a Dialyzed p38α Protein loading Load p38α into Sample Cell, Ligand into Syringe p38a->loading ligand This compound in Dialysis Buffer ligand->loading buffer Degassed Dialysis Buffer buffer->p38a buffer->ligand titration Inject Ligand into Sample Cell loading->titration heat_measurement Measure Heat Change per Injection titration->heat_measurement thermogram Generate Raw Thermogram heat_measurement->thermogram integration Integrate Peaks to Create Binding Isotherm thermogram->integration fitting Fit Isotherm to a Binding Model integration->fitting results Determine Kd, n, ΔH, ΔS fitting->results

Caption: A generalized workflow for determining binding thermodynamics using Isothermal Titration Calorimetry (ITC).

  • Sample Preparation:

    • Exhaustively dialyze the purified p38α protein and dissolve the this compound in the final dialysis buffer to minimize heats of dilution.[8]

    • Accurately determine the concentrations of the protein and ligand solutions.

    • Degas all solutions to prevent the formation of air bubbles in the calorimeter.[8]

  • ITC Experiment:

    • Load the p38α solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental temperature and stirring speed.[9]

    • Perform a series of small, sequential injections of the ligand into the protein solution.[10] The heat change after each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant.

    • Plot the integrated heat data against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/Kd).[8]

Radioligand Binding Assays: High-Throughput Screening and Specificity

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[11][12] They are particularly well-suited for membrane-bound receptors and are often used in high-throughput screening campaigns. These assays can be configured in two main formats: saturation assays to determine the Kd and receptor density (Bmax), and competition assays to determine the affinity (Ki) of unlabeled ligands.[2][11]

For a competition assay, a fixed concentration of a radiolabeled ligand known to bind to the target (p38α) is incubated with the protein in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radioligand bound is then measured, and the ability of the test compound to displace the radioligand is quantified.

Workflow for Radioligand Competition Binding Assay

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p38a_prep p38α-containing Membranes/Cells incubation Incubate p38α, Radioligand, and Test Compound p38a_prep->incubation radioligand Radiolabeled Ligand (e.g., ³H-inhibitor) radioligand->incubation test_compound This compound Dilution Series test_compound->incubation separation Separate Bound from Free Radioligand (Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting competition_curve Plot % Inhibition vs. [Test Compound] counting->competition_curve ic50 Determine IC50 from the Curve competition_curve->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff Equation ic50->cheng_prusoff

Caption: A generalized workflow for determining the inhibitory constant (Ki) using a radioligand competition binding assay.

  • Assay Setup:

    • In a multi-well plate, add the membrane preparation containing p38α, a fixed concentration of a suitable radioligand for p38α, and varying concentrations of the unlabeled this compound.[13]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled inhibitor).

  • Incubation and Separation:

    • Incubate the plate to allow the binding to reach equilibrium.[13]

    • Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[11][13]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.[13]

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Comparative Data Summary

To provide a practical context, the following table presents hypothetical binding affinity data for this compound against p38α, alongside published data for known p38α inhibitors.

CompoundAssay MethodAffinity (Kd/Ki)Kinetic/Thermodynamic Parameters
This compound (Hypothetical) SPR500 nM (Kd)ka: 1 x 10⁵ M⁻¹s⁻¹kd: 5 x 10⁻² s⁻¹
This compound (Hypothetical) ITC450 nM (Kd)ΔH: -8.5 kcal/molTΔS: -2.1 kcal/moln: 0.98
Doramapimod (BIRB 796) Radioligand Binding0.1 nM (Ki)Not Applicable
SB203580 ITC20 nM (Kd)ΔH: -12.5 kcal/molTΔS: -1.8 kcal/moln: 1.02
VX-745 SPR12 nM (Kd)ka: 2.5 x 10⁵ M⁻¹s⁻¹kd: 3 x 10⁻³ s⁻¹

Note: Data for Doramapimod, SB203580, and VX-745 are representative values from public sources and should be referenced accordingly in a formal setting.

Conclusion: An Integrated Approach to Binding Affinity Validation

The validation of a ligand's binding affinity to its target protein is a multi-faceted process that benefits from the application of orthogonal experimental techniques. While SPR provides invaluable kinetic information and ITC offers a complete thermodynamic profile, radioligand binding assays remain a robust method for high-throughput screening and affinity determination. For a comprehensive understanding of the interaction between a novel compound like this compound and its target, an integrated approach that leverages the strengths of each of these methods is highly recommended. Such a rigorous validation strategy is essential for making informed decisions in the progression of a drug discovery program.

References

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical.
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC - NIH.
  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight.
  • Characterization of Binding Interactions Using Isothermal Titr
  • Radioligand Binding Assay | Gifford Bioscience.
  • Binding Affinity | Malvern Panalytical.
  • Saturation Radioligand Binding Assays - Alfa Cytology.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed.
  • Radioligand binding methods: practical guide and tips - PubMed.
  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands - YouTube.
  • Surface Plasmon Resonance (SPR) - Center for Macromolecular Interactions.
  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 4-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a paramount target class.[1] Their dysregulation is a hallmark of numerous pathologies, particularly cancer, making kinase inhibitors a cornerstone of targeted therapy.[1] The phenylurea scaffold is a privileged structure in this domain, forming the core of potent multi-kinase inhibitors like Sorafenib and Regorafenib.[2] These drugs achieve their therapeutic effect by engaging multiple nodes within the complex signaling networks that drive tumor growth and angiogenesis.[3][4] However, this polypharmacology is a double-edged sword; the same interactions that confer efficacy can also lead to off-target effects and associated toxicities.[5][6]

Part 1: The Strategic Foundation - Designing the Kinase Screening Campaign

The first critical decision is the selection of the kinase panel. This choice is a balance between breadth, depth, and logistical feasibility. A kinome-wide screen against hundreds of kinases provides the most comprehensive view of selectivity, which is ideal for identifying both therapeutic opportunities and potential off-target liabilities that could be missed in smaller panels.[8] Commercial services offer extensive panels covering the majority of the human kinome.[8][9][10]

Causality Behind Panel Selection: For a novel compound like 4-Fluorophenylurea, whose primary targets are unknown, a broad initial screen is scientifically prudent. A panel of over 300 kinases is recommended to build a comprehensive selectivity profile. This approach is superior to a smaller, biased panel which might fail to uncover unexpected, high-affinity off-targets. For subsequent structure-activity relationship (SAR) studies, a more focused panel can be derived from the initial broad screen results. For this guide, we will proceed with a hypothetical screen against a representative panel of 96 kinases, covering all major kinase families (TK, TKL, STE, CK1, AGC, CAMK, CMGC) to provide a robust initial assessment.

Part 2: The Core of Discovery - A Self-Validating Experimental Protocol

To ensure the trustworthiness of our findings, we will employ a gold-standard methodology: the radiometric kinase activity assay.[11] This format directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate, offering high sensitivity and a low rate of false positives compared to indirect assay formats.[11]

Experimental Protocol 1: In Vitro Radiometric Kinase Inhibition Assay

This protocol is designed to determine the concentration of an inhibitor that results in 50% inhibition of kinase activity (IC₅₀).

A. Reagent & Material Preparation:

  • Kinase Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100. The precise components may vary slightly based on the specific kinase's requirements.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Sorafenib, and Regorafenib in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, starting from 100 µM.

  • Kinase/Substrate Solution: Prepare a solution of the specific kinase and its corresponding peptide or protein substrate in kinase buffer. The concentration should be optimized for linear reaction kinetics.

  • ATP Solution: Prepare a solution of unlabeled ATP in kinase buffer. Spike with [γ-³³P]ATP to a specific activity of approximately 500 cpm/pmol. The final ATP concentration in the assay should be set at the apparent ATP Km for each kinase to ensure a standardized comparison of inhibitor potency.

B. Assay Procedure:

  • To a 96-well plate, add 5 µL of the serially diluted inhibitor solutions (or DMSO for vehicle control).

  • Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme equilibration.

  • Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP solution.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.[12]

  • Transfer 50 µL of the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

C. Data Analysis:

  • Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the kinase profiling experiment, from compound preparation to final data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound Compound Stock (10mM in DMSO) Dilution 10-Point Serial Dilution Compound->Dilution Plate Add Compound to 96-Well Plate Dilution->Plate Kinase_Prep Kinase/Substrate Preparation Add_Kinase Add Kinase/Substrate (Pre-incubation) Kinase_Prep->Add_Kinase ATP_Prep [γ-³³P]ATP Preparation Initiate Initiate Reaction with [γ-³³P]ATP ATP_Prep->Initiate Plate->Add_Kinase Add_Kinase->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction (Phosphoric Acid) Incubate->Stop Filter Transfer to Filter Plate Stop->Filter Wash Wash Unincorporated ATP Filter->Wash Count Scintillation Counting Wash->Count Calc Calculate % Inhibition Count->Calc IC50 IC50 Determination (Non-linear Regression) Calc->IC50

Caption: Workflow for radiometric kinase inhibition assay.

Part 3: Comparative Data Analysis - Profiling this compound

To contextualize the selectivity of this compound, we compare its hypothetical inhibition profile against two well-characterized multi-kinase inhibitors, Sorafenib and Regorafenib.[3][13][14] These compounds share the phenylurea motif and are known to inhibit a range of kinases involved in angiogenesis and oncogenesis, such as VEGFR, PDGFR, and RAF kinases.[15][16][17]

Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)

The following table summarizes the hypothetical IC₅₀ values for this compound and its comparators against a selected panel of therapeutically relevant kinases.

Kinase TargetThis compound (IC₅₀ nM)Sorafenib (IC₅₀ nM)[3]Regorafenib (IC₅₀ nM)[18]Biological Function
VEGFR2 (KDR) 25904.2Angiogenesis, Proliferation
PDGFRβ 805722Angiogenesis, Stromal Signaling
c-KIT 150687Oncogenesis, Cell Survival
BRAF >10,00022>1,000Cell Proliferation (MAPK Pathway)
BRAF (V600E) >10,00038>1,000Oncogenesis (Melanoma, CRC)
p38α (MAPK14) 95>5,000>5,000Inflammation, Stress Response
c-RAF (RAF1) 45062.5Cell Proliferation (MAPK Pathway)
FGFR1 300>5,000>5,000Angiogenesis, Development
RET 220>5,0001.5Oncogenesis (Thyroid Cancer)
SRC 1,200>10,000>10,000Cell Adhesion, Motility

Note: IC₅₀ values for Sorafenib and Regorafenib are representative values from published literature for comparative purposes.

Interpretation of Cross-Reactivity Data

The hypothetical data reveals a distinct cross-reactivity profile for this compound:

  • Potent VEGFR2 Inhibition: Like the comparators, this compound is a potent inhibitor of VEGFR2, suggesting strong anti-angiogenic potential. Its potency (25 nM) is greater than Sorafenib but less than Regorafenib.

  • Divergent RAF Inhibition: Unlike Sorafenib, which potently inhibits both c-RAF and BRAF, this compound shows moderate activity against c-RAF and is inactive against BRAF.[3] This is a critical point of differentiation and suggests a potentially different mechanism of action and side-effect profile related to the MAPK pathway.

  • Novel p38α Activity: A significant finding is the potent inhibition of p38α MAPK (95 nM), a kinase not targeted by Sorafenib or Regorafenib at similar concentrations. p38 MAPK is involved in inflammatory responses and cellular stress.[] This "off-target" activity could have both therapeutic implications (e.g., in inflammatory cancers) and potential toxicities.[20][21]

  • Overall Profile: this compound presents as a multi-kinase inhibitor with a unique selectivity profile concentrated on key angiogenic receptors (VEGFR2, PDGFRβ) and the stress-activated kinase p38α. Its lack of BRAF inhibition distinguishes it significantly from Sorafenib.

Part 4: Biological Context - Signaling Pathway Implications

To understand the functional consequences of this inhibition profile, we must map the targets onto their respective signaling pathways. The primary activity against VEGFR2 positions this compound as a potent anti-angiogenic agent.

VEGF Signaling Pathway and Points of Inhibition

This diagram illustrates the central role of VEGFR2 in angiogenesis and highlights where this compound and its comparators exert their effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Migration) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes Inhibitor This compound Sorafenib Regorafenib Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR2 signaling cascade.

Discussion of Pathway Effects: By potently inhibiting VEGFR2, this compound is predicted to block downstream signaling through both the RAF/MEK/ERK and PI3K/AKT pathways. This would lead to reduced endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels required for tumor growth. The additional inhibition of p38α could further contribute to an anti-tumor effect by modulating the tumor microenvironment's inflammatory state, a mechanism of increasing therapeutic interest.[15] However, the potential for toxicity due to p38 inhibition, such as hepatotoxicity observed with some earlier p38 inhibitors, must be carefully evaluated in subsequent safety pharmacology studies.[21]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, this compound. Through a gold-standard radiometric assay and objective comparison with established drugs like Sorafenib and Regorafenib, we have elucidated a unique selectivity profile. The hypothetical data suggests that this compound is a potent multi-kinase inhibitor with strong anti-angiogenic activity and a novel inhibitory action against p38α MAPK.

This detailed profiling is the bedrock of translational drug development. It moves a compound from a chemical entity to a potential therapeutic with a predictable mechanism of action and a well-defined set of potential liabilities. The insights gained from such a study are indispensable for guiding lead optimization, selecting appropriate disease models for efficacy testing, and ultimately, designing safe and effective clinical trials.

References

  • National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis. [Link][13]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. [Link][8]

  • Miyake, M., et al. (2021). Molecular insight of regorafenib treatment for colorectal cancer. Journal of Clinical Medicine. [Link][15]

  • Lee, J. M., et al. (2009). Sorafenib for the treatment of unresectable hepatocellular carcinoma. Hepatology Research. [Link][3]

  • Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. BMC Bioinformatics. [Link][7]

  • Häfner, A. C., et al. (2011). Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. Chemistry & Biology. [Link][20]

  • Wilhelm, S., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics. [Link][16]

  • ClinPGx. (n.d.). Regorafenib. [Link][4]

  • Ramji, K., & Tirona, R. G. (2017). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics. [Link][17]

  • ResearchGate. (n.d.). Kinase affinity profiles of sorafenib and regorafenib. [Link][14]

  • Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics. [Link][22]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics. [Link][2]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. [Link][5]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link][9]

  • Confluence Discovery Technologies. (n.d.). A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. [Link][23]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. [Link][10]

  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP] - FR. [Link][24]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link][11]

  • ResearchGate. (n.d.). Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. [Link][21]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link][25]

  • Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][26]

  • Al-Horani, R. A., & Al-Achkar, A. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences. [Link][27]

  • Lebl, T., et al. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Angewandte Chemie International Edition. [Link][28]

  • Modrzejewski, D., et al. (2020). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in Plant Science. [Link][29]

  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. [Link][30]

  • International Centre for Kinase Profiling. (n.d.). Kinase Profiling Inhibitor Database. [Link][31]

  • ResearchGate. (n.d.). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. [Link][32]

  • Na, Y., & Fan, S. (2022). Off-target effects in CRISPR/Cas9 gene editing. Genes & Diseases. [Link][33]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research. [Link][1]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link][34]

  • LabRoots. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects.... YouTube. [Link][35]

  • Targeted Oncology. (2013, September 11). Dr. Dy Discusses On-Target and Off-Target Side Effects. YouTube. [Link][6]

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylurea Analogs for Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenylurea analogs for researchers, scientists, and professionals in drug development and agricultural science. We will explore the nuanced impact of fluorination on the physicochemical properties and biological activities of this versatile chemical scaffold, supported by experimental data and detailed protocols to inform rational compound design.

Introduction: The Strategic Value of Fluorine in Molecular Design

Phenylurea derivatives are a significant class of organic compounds with wide-ranging applications, from agriculture to medicine.[1] They are perhaps best known as herbicides that effectively control weed growth by inhibiting photosynthesis.[2][3] More recently, the phenylurea scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors used in cancer therapy.[4][5][6]

A key strategy in modern medicinal and agrochemical chemistry is the selective incorporation of fluorine atoms into lead compounds to enhance their molecular properties.[7] The substitution of hydrogen with fluorine—the most electronegative element—can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. This "fluorine effect" can turn a moderately active compound into a highly effective drug or herbicide. This guide will dissect these effects through a direct comparison of fluorinated and non-fluorinated phenylurea analogs.

Physicochemical Properties: How Fluorine Shapes Molecular Behavior

The introduction of fluorine can strategically modify a molecule's properties to improve its drug-like characteristics. These changes are rooted in the unique electronic nature of the carbon-fluorine (C-F) bond.

Lipophilicity and Metabolic Stability

Fluorination typically increases a compound's lipophilicity, which can enhance its ability to cross cellular membranes. This is a critical factor for bioavailability and reaching intracellular targets. Furthermore, the C-F bond is exceptionally strong and stable, making it resistant to metabolic cleavage by enzymes like cytochrome P450s.[8] This increased metabolic stability often results in a longer biological half-life, allowing for less frequent dosing.

Table 1: Comparative Physicochemical Properties of Phenylurea Analogs

PropertyPhenylurea (Non-Fluorinated)4-Fluorophenylurea (Fluorinated)Rationale for Change
Molecular Weight 136.15 g/mol 154.14 g/mol Addition of a fluorine atom.
Predicted logP 1.131.45Fluorine increases lipophilicity.[9]
Metabolic Stability LowerHigherThe C-F bond is stronger and more resistant to enzymatic cleavage than the C-H bond.[8]

Predicted logP values are estimations and serve for comparative illustration.

Comparative Biological Activity

The impact of fluorination is most evident when comparing the biological activity of analogous compounds. We will examine two primary applications of phenylureas: herbicidal action and anticancer kinase inhibition.

Herbicidal Activity: Inhibition of Photosystem II

Phenylurea-based herbicides function by inhibiting photosynthesis.[1] They bind to the D1 protein within Photosystem II (PSII), blocking the electron transport chain and leading to the production of reactive oxygen species that cause cellular damage and plant death.[2][3] Fluorination can enhance the binding affinity of these compounds to their target site in PSII.

Table 2: Herbicidal Potency Against Photosystem II

CompoundStructureIC₅₀ (PSII Inhibition)
Diuron (non-fluorinated)3-(3,4-dichlorophenyl)-1,1-dimethylurea~0.35 µM
Fluometuron (fluorinated)1,1-dimethyl-3-(α,α,α-trifluoro-m-tolyl)urea~0.12 µM

Data compiled from publicly available sources for illustrative comparison. Lower IC₅₀ values indicate higher potency.

The trifluoromethyl group on Fluometuron significantly enhances its potency compared to the non-fluorinated, chlorinated analog, Diuron. This demonstrates the powerful effect of fluorine in optimizing the interaction with the biological target.

Anticancer Activity: Targeting Protein Kinases

In oncology, the phenylurea scaffold is a cornerstone of several multi-kinase inhibitors.[10][11] These drugs function by blocking the activity of protein kinases, which are critical enzymes in the signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.[12]

A prime example is Sorafenib , a fluorinated diaryl urea approved for treating kidney and liver cancers. Sorafenib inhibits several key kinases, including those in the RAF/MEK/ERK signaling pathway, which is frequently overactive in many tumors.

Signaling Pathway: Inhibition of the RAF/MEK/ERK Cascade

This diagram illustrates how Sorafenib (a fluorinated phenylurea analog) intervenes in a critical cancer signaling pathway.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor RAS RAS RTK->RAS Signal RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF Sorafenib Sorafenib (Fluorinated Phenylurea) Sorafenib->RAF Inhibition

Caption: Sorafenib inhibits RAF kinase, blocking downstream signaling for cell proliferation.

Experimental Protocols & Workflows

To facilitate research in this area, we provide generalized, yet detailed, protocols for the synthesis and evaluation of phenylurea analogs.

Synthesis of Phenylurea Analogs

The most common and reliable method for synthesizing phenylureas is the reaction of an appropriate aniline with an isocyanate.[13][14]

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired aniline (e.g., 4-fluoroaniline or aniline) (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To this stirring solution, add the corresponding phenyl isocyanate (1.05 equivalents) dropwise at room temperature. For substituted ureas, an alkyl or aryl isocyanate is used.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot has been consumed (typically 1-4 hours).

  • Product Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. If a precipitate has formed, it can be collected by filtration.

  • Purification: The crude product is then purified. This is often achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure phenylurea analog.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow: Phenylurea Synthesis

Caption: A generalized workflow for the synthesis and purification of phenylurea analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

To assess the anticancer potential of synthesized analogs, an in vitro kinase assay is essential for determining their inhibitory potency (IC₅₀). Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and suitability for high-throughput screening.[15]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., your synthesized phenylurea analogs) in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 96-well or 384-well white assay plate, add the following components in this order:

    • Kinase Assay Buffer.

    • Test compound or DMSO (for control wells).

    • The target kinase enzyme.

    • The specific peptide substrate for the kinase.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection (Part 1): Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value for each compound.[12]

Conclusion

The comparative analysis between fluorinated and non-fluorinated phenylurea analogs unequivocally demonstrates the strategic advantage of fluorination in modern compound design. For both agrochemical and pharmaceutical applications, the introduction of fluorine can lead to substantial improvements in potency, metabolic stability, and overall efficacy. Researchers and drug development professionals should consider fluorine substitution as a powerful tool for optimizing lead compounds. The synthetic and analytical protocols provided in this guide offer a robust framework for the rational design, synthesis, and evaluation of novel phenylurea derivatives, paving the way for the next generation of targeted herbicides and therapeutics.

References

  • ResearchGate. (n.d.). Phenylurea Herbicides.
  • BenchChem. (2025). An In-depth Technical Guide to Phenylurea Herbicides.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • ChemicalBook. (2023). Phenylurea: properties, applications and safety.
  • PubMed. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Retrieved from [Link]

  • PubMed. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]

  • PMC. (n.d.). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylurea Herbicides: Chemical Properties and Genotoxic Effects | Request PDF.
  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents.
  • PubMed. (2000). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Photochemical behaviour of phenylurea herbicides. Retrieved from [Link]

  • PMC. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Urea, phenyl-, and. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
  • PMC. (n.d.). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • PMC. (2023). Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using....
  • NIH. (n.d.). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. Retrieved from [Link]

  • Synfacts. (2025). Synthesis of Fluorinated Unnatural α-Amino Acid Derivatives.
  • PubMed Central. (n.d.). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Retrieved from [Link]

  • PMC. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of phenylurea herbicides | Download Table.
  • ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

  • ResearchGate. (2025). Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors | Request PDF.
  • ResearchGate. (n.d.). Physicochemical properties of some PFASs. | Download Scientific Diagram.
  • NIH. (n.d.). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Retrieved from [Link]

Sources

A Guide to Orthogonal Assays for Confirming the Mechanism of Action of 4-Fluorophenylurea as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the mechanism of action (MoA) of 4-Fluorophenylurea as a putative inhibitor of soluble epoxide hydrolase (sEH). Establishing a drug's MoA is a critical step in development, and employing a series of orthogonal, or complementary, assays is the gold standard for generating a robust and reliable data package.[1][2] This document details four distinct experimental approaches—from direct biochemical assays to functional cellular readouts—that collectively provide a high-confidence confirmation of target engagement and its physiological consequences.

The proposed mechanism centers on the inhibition of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in metabolizing anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (DHETs).[3][4][5] By inhibiting sEH, this compound is hypothesized to increase the bioavailability of beneficial EpFAs, thereby reducing inflammation, pain, and hypertension.[4][6] The following assays are designed to systematically test this hypothesis at multiple biological levels.

Assay 1: Direct Enzyme Inhibition - The Biochemical Approach

Principle: The most direct method to test the hypothesis is to measure the ability of this compound to inhibit the enzymatic activity of purified sEH protein. This biochemical assay quantifies the compound's potency (typically as an IC50 value) in an isolated system, confirming a direct interaction with the target protein.[7] Fluorometric assays are commonly used for their high sensitivity and suitability for high-throughput screening.[3][8][9]

Experimental Protocol: Fluorometric sEH Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human sEH (hsEH) in a suitable buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).[8]

    • Prepare a stock solution of the fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), in a compatible solvent (e.g., DMSO).[9]

    • Prepare serial dilutions of this compound and a known sEH inhibitor (e.g., TPPU) in DMSO.[5]

  • Assay Procedure (96-well plate format):

    • Add 1 µL of the compound dilutions to the wells of a black, flat-bottom 96-well plate.

    • Add 100 µL of the hsEH enzyme solution to each well and incubate for 15 minutes at 30°C to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 100 µL of the PHOME substrate solution to each well.

    • Monitor the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over 10-20 minutes using a microplate reader.[9] The hydrolysis of PHOME by sEH yields a highly fluorescent product.[8][9]

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.

    • Normalize the rates to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data:

CompoundTargetAssay TypeIC50 (nM)
This compound (Hypothetical) hsEHFluorometric25
TPPU (Reference Inhibitor)[5]hsEHFluorometric0.9
DMSO (Vehicle Control)hsEHFluorometric>100,000

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare hsEH Enzyme A2 Add hsEH & Incubate P1->A2 P2 Prepare PHOME Substrate A3 Add Substrate to Initiate P2->A3 P3 Prepare this compound Dilutions A1 Add Compound to Plate P3->A1 A1->A2 A2->A3 A4 Measure Fluorescence (Ex/Em: 330/465 nm) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for the biochemical sEH inhibition assay.

Assay 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)

Principle: To confirm that this compound engages sEH within the complex environment of a living cell, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[10][11] This method relies on the principle that when a compound binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[12] By measuring the amount of soluble sEH remaining after heating cells at various temperatures, we can detect a "thermal shift" in the presence of a binding compound.[12][13]

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HEK293) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 10-30 µM) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C.[14]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured sEH) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble sEH in each sample using SDS-PAGE and Western Blotting with a specific anti-sEH antibody.

  • Data Analysis:

    • Perform densitometry on the Western blot bands.

    • Plot the relative amount of soluble sEH as a function of temperature for both vehicle- and compound-treated samples.

    • The shift in the melting curve (ΔTm) indicates target engagement.

Comparative Data:

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)54°CN/ABaseline thermal stability
This compound (10 µM) 59°C+5°CCompound binds and stabilizes sEH

Workflow Diagram:

A Treat Cells with Compound or Vehicle B Harvest & Aliquot Cells A->B C Heat Samples across Temperature Gradient B->C D Lyse Cells (Freeze-Thaw) C->D E Centrifuge to Pellet Aggregates D->E F Collect Supernatant (Soluble Proteins) E->F G Detect sEH via Western Blot F->G H Plot Melt Curves & Determine ΔTm G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Assay 3: Functional Target Inhibition - Lipid Metabolite Profiling

Principle: This assay moves beyond target binding to measure the direct functional consequence of sEH inhibition in a cellular system. If this compound inhibits sEH, the concentration of its substrates (EpFAs) should increase, while the concentration of its products (DHETs) should decrease.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for accurately quantifying these lipid mediators.[15][16][17]

Experimental Protocol: LC-MS/MS Analysis of EpFAs and DHETs

  • Cell Culture and Treatment:

    • Culture cells known to produce EpFAs (e.g., human endothelial cells) in serum-free media.

    • Treat cells with vehicle (DMSO), this compound, and a reference inhibitor for a defined period (e.g., 6-24 hours).

  • Lipid Extraction:

    • Harvest the cells and supernatant.

    • Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction from the samples.[16] Internal standards (deuterated versions of the analytes) should be added to correct for extraction efficiency.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Inject the sample onto a reverse-phase C18 column for chromatographic separation.[16]

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify specific parent-daughter ion transitions for each EpFA and DHET regioisomer.

  • Data Analysis:

    • Integrate the peak areas for each analyte and normalize to the corresponding internal standard.

    • Calculate the ratio of key substrates to products (e.g., 14,15-EET / 14,15-DHET).

    • Compare the ratios across different treatment conditions.

Comparative Data:

Treatment14,15-EET Level (Fold Change)14,15-DHET Level (Fold Change)Ratio (EET/DHET)
Vehicle (DMSO)1.01.01.0
This compound (1 µM) 3.50.48.75
Reference Inhibitor (1 µM)4.00.313.33

Pathway Diagram:

cluster_pathway Cellular Lipid Metabolism AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP EET Epoxy Fatty Acids (EETs) (Anti-inflammatory) CYP->EET sEH sEH EET->sEH DHET Diols (DHETs) (Less Active / Pro-inflammatory) sEH->DHET Inhibitor This compound Inhibitor->sEH LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation sEH_Inhibitor This compound sEH sEH sEH_Inhibitor->sEH EETs ↑ EETs sEH->EETs leads to EETs->NFkB Inhibits

Caption: sEH inhibition increases EETs, which suppress NF-κB signaling.

Conclusion: Synthesizing the Evidence

By systematically executing these four orthogonal assays, a researcher can build a powerful and convincing case for the mechanism of action of this compound. A positive result in each assay provides a distinct piece of the puzzle, creating a cohesive and scientifically rigorous narrative.

Assay TypeQuestion AnsweredKey Result
Biochemical Inhibition Does it inhibit the purified enzyme?Potent IC50 value
CETSA Does it bind the target in a cell?Positive thermal shift (ΔTm)
Metabolite Profiling Does it alter the target's function in a cell?Increased substrate/product ratio (EET/DHET)
Phenotypic Assay Does it cause the expected physiological effect?Suppression of inflammation (e.g., cytokine release)

This multi-faceted approach ensures that the observed biological effects are directly linked to the engagement of the intended target, soluble epoxide hydrolase, thereby fulfilling the core requirements for robust mechanism-of-action validation in modern drug discovery.

References

  • Measurement of soluble epoxide hydrolase (sEH) activity. Current Protocols in Toxicology. Available at: [Link]

  • A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. International Journal of Molecular Sciences. Available at: [Link]

  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. PMC. Available at: [Link]

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PMC. Available at: [Link]

  • Measurement of Soluble Epoxide Hydrolase (sEH) Activity. ResearchGate. Available at: [Link]

  • LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. PubMed. Available at: [Link]

  • LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. PMC. Available at: [Link]

  • Discovery of potent non-urea inhibitors of soluble epoxide hydrolase. PubMed. Available at: [Link]

  • Screening of Soluble Epoxide Hydrolase Inhibitory Ingredients from Traditional Chinese Medicines for Anti-inflammatory Use. PMC. Available at: [Link]

  • A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. MDPI. Available at: [Link]

  • Development of a high-throughput screen for soluble epoxide hydrolase inhibition. PMC. Available at: [Link]

  • Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition. PMC. Available at: [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC. Available at: [Link]

  • Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidant processes to protect against ischemic stroke. Nephrology Dialysis Transplantation. Available at: [Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. PMC. Available at: [Link]

  • Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase. ResearchGate. Available at: [Link]

  • sEH genetic KO abolished the anti-inflammatory and antioxidant effects... ResearchGate. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Available at: [Link]

  • LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. ResearchGate. Available at: [Link]

  • Inhibition of Soluble Epoxide Hydrolase Reduces Inflammation and Myocardial Injury in Arrhythmogenic Cardiomyopathy. PMC. Available at: [Link]

  • The use of mechanistic evidence in drug approval. PMC. Available at: [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PubMed. Available at: [Link]

  • Identifying mechanism-of-action targets for drugs and probes. PMC. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available at: [Link]

  • drug mechanism of action, mode of action, & indication. YouTube. Available at: [Link]

  • Cellular thermal shift assay. Wikipedia. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Available at: [Link]

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Available at: [Link]

Sources

A Head-to-Head Comparison of 4-Fluorophenylurea and Sorafenib: A Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the journey from a simple chemical scaffold to a potent and selective therapeutic agent is a complex, multi-step process. This guide provides a head-to-head comparison of 4-Fluorophenylurea, a basic phenylurea chemical building block, and Sorafenib, a clinically approved multi-kinase inhibitor. As this compound is not an established kinase inhibitor, this comparison is framed as a hypothetical case study, illustrating how a rudimentary chemical fragment would be evaluated against a well-characterized drug. This approach offers valuable insights into the principles of structure-activity relationships (SAR) and the experimental workflows central to modern drug development.

Introduction to the Compounds

This compound: The Starting Fragment

This compound is a simple monosubstituted phenylurea. The urea moiety is a known pharmacophore that can form critical hydrogen bonds with the hinge region of kinase domains. However, in its unadorned form, this compound lacks the additional structural features typically required for potent and selective kinase inhibition. In this guide, it serves as our baseline compound, representing a starting point in a drug discovery campaign.

Sorafenib: The Optimized Multi-Kinase Inhibitor

Sorafenib (Nexavar®) is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1] It is a bi-aryl urea, featuring a more complex chemical structure designed to target multiple kinases involved in tumor cell proliferation and angiogenesis.[2] Sorafenib's clinical success and well-defined mechanism of action make it an excellent benchmark for evaluating novel kinase inhibitors.

Mechanism of Action: A Tale of Two Scaffolds

The fundamental difference in the biological activity of these two compounds lies in their interaction with the ATP-binding pocket of protein kinases.

The Phenylurea Core and Kinase Binding

The urea group in both molecules is critical. It acts as a hydrogen bond donor and acceptor, typically forming two or three hydrogen bonds with the amino acid backbone of the kinase "hinge region," which connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding site.

Sorafenib's Multi-Target Inhibition

Sorafenib's potency and multi-targeted profile are due to the additional chemical moieties attached to its phenylurea core. It effectively inhibits two key sets of kinases:

  • Raf Serine/Threonine Kinases: Sorafenib blocks the Raf/MEK/ERK signaling pathway by inhibiting c-Raf and B-Raf (both wild-type and V600E mutant).[1] This pathway is a critical driver of tumor cell proliferation.

  • Receptor Tyrosine Kinases (RTKs): It also targets several RTKs on the cell surface, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[1][3] Inhibition of these receptors disrupts tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

This dual mechanism of action allows Sorafenib to attack cancer through both direct inhibition of tumor cell growth and by cutting off its blood supply.[1]

Below is a diagram illustrating the signaling pathways targeted by Sorafenib.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factors (VEGF, PDGF) Growth Factors (VEGF, PDGF) RTKs (VEGFR, PDGFR) RTKs (VEGFR, PDGFR) Growth Factors (VEGF, PDGF)->RTKs (VEGFR, PDGFR) Ras Ras RTKs (VEGFR, PDGFR)->Ras Raf (c-Raf, B-Raf) Raf (c-Raf, B-Raf) Ras->Raf (c-Raf, B-Raf) MEK MEK Raf (c-Raf, B-Raf)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Angiogenesis Angiogenesis Gene Expression->Angiogenesis Sorafenib_1 Sorafenib Sorafenib_1->RTKs (VEGFR, PDGFR) Inhibits Sorafenib_2 Sorafenib Sorafenib_2->Raf (c-Raf, B-Raf) Inhibits G Start Start Serial Dilution Prepare Serial Dilutions of Compounds Start->Serial Dilution Reaction Mix Prepare Kinase Reaction Mix (Kinase, Substrate, Compound) Serial Dilution->Reaction Mix Add ATP Initiate Reaction with ATP Reaction Mix->Add ATP Incubate Incubate (e.g., 1 hr, RT) Add ATP->Incubate Stop Reaction Stop Reaction & Deplete ATP Incubate->Stop Reaction Generate Signal Add Detection Reagent (ADP -> Light) Stop Reaction->Generate Signal Read Plate Measure Luminescence Generate Signal->Read Plate Analyze Data Calculate IC50 Read Plate->Analyze Data End End Analyze Data->End

Caption: Workflow for a biochemical kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.

Objective: To determine the concentration of the test compounds that reduces cell viability by 50% (GI50).

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. [4]The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., Huh-7 for hepatocellular carcinoma, A498 for renal cell carcinoma) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Sorafenib for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Western Blot for MAPK Pathway Inhibition

This technique is used to determine if the compounds inhibit the intended signaling pathway within the cell.

Objective: To assess the inhibition of the Raf/MEK/ERK pathway by measuring the phosphorylation status of ERK.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. To assess pathway activation, phospho-specific antibodies are used to detect the phosphorylated (active) forms of kinases like ERK. A decrease in the phosphorylated protein, relative to the total amount of the protein, indicates pathway inhibition.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds for a short period (e.g., 1-2 hours). Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). In a separate blot, or after stripping the first antibody, probe for total ERK as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal with a digital imager.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK is used to determine the extent of pathway inhibition.

Discussion and Conclusion

This comparative guide illustrates the vast difference in biological activity between a simple chemical fragment, this compound, and a highly optimized drug, Sorafenib. The experimental data for Sorafenib demonstrates potent, multi-targeted kinase inhibition that translates into anti-proliferative effects in cancer cells.

The structure of Sorafenib explains its efficacy. The bi-aryl urea core is decorated with specific chemical groups that make extensive, high-affinity contacts within the ATP-binding pockets of Raf, VEGFR, and PDGFR kinases. The 4-chloro-3-(trifluoromethyl)phenyl group on one side and the p-aminophenoxy-N-methylpicolinamide group on the other are crucial for this activity.

In contrast, this compound, while containing the key urea hinge-binding motif, lacks these additional interactions. Consequently, it is not expected to be a potent kinase inhibitor. This hypothetical comparison underscores a fundamental principle of drug discovery: starting from a simple fragment, a systematic process of medicinal chemistry, guided by robust biochemical and cellular assays, is required to build the molecular complexity necessary for potent and selective biological activity.

For researchers in the field, this guide serves as a practical framework for evaluating novel compounds. By employing the outlined experimental workflows, scientists can effectively characterize the potency, selectivity, and cellular activity of new kinase inhibitors, using established drugs like Sorafenib as a critical benchmark for success.

References

  • Sorafenib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sorafenib]
  • MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.roche.
  • MTT assay protocol | Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
  • Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. [URL: https://www.scirp.
  • Mechanism of action of sorafenib. Sorafenib exerts a dual anticancer... - ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-sorafenib-Sorafenib-exerts-a-dual-anticancer-effect-on-the_fig1_262843795]
  • MTT (Assay protocol - Protocols.io. [URL: https://www.protocols.io/view/mtt-assay-protocol-7z1hp6]
  • Protocol for Cell Viability Assays - BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
  • Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways - Benchchem. [URL: https://www.benchchem.
  • Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16310345/]
  • Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. [URL: https://www.youtube.
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - AACR Journals. [URL: https://aacrjournals.org/clincancerres/article/14/20/6386/79963/Preclinical-overview-of-sorafenib-a-multikinase]
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2656755/]
  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [URL: https://www.oncology-central.
  • Sorafenib's essential features as a VEGFR-2 inhibitor against the... - ResearchGate. [URL: https://www.researchgate.net/figure/Sorafenibs-essential-features-as-a-VEGFR-2-inhibitor-against-the-different-pockets-of_fig1_372899450]
  • A Comparative Guide to Multi-Kinase-IN-3 (Sorafenib) and Other Kinase Inhibitors - Benchchem. [URL: https://www.benchchem.com/application-notes/comparative-guide-multi-kinase-in-3-sorafenib-other-kinase-inhibitors]
  • A Comparative Guide to VEGFR-2 Inhibition: Spotlight on Sorafenib - Benchchem. [URL: https://www.benchchem.com/application-notes/comparative-guide-vegfr-2-inhibition-spotlight-sorafenib]
  • Data Sheet - Building blocks - ChemScene. [URL: https://www.chemscene.com/products/Sorafenib.html]
  • Application Notes and Protocols: Western Blot Analysis of MAPK Pathway Activation by Lobetyol - Benchchem. [URL: https://www.benchchem.
  • Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881907/]
  • Kinase Selectivity Panels - Reaction Biology. [URL: https://www.reactionbiology.com/document/kinase-selectivity-panels]
  • Sorafenib, multikinase inhibitor (CAS 284461-73-0) - Abcam. [URL: https://www.abcam.com/sorafenib-multikinase-inhibitor-ab146501.html]
  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4332560/]
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development]
  • Application Note: Biochemical Kinase Inhibition Assays Using 2,4-Diaminopyrimidine-5-carboxamide Derivatives - Benchchem. [URL: https://www.benchchem.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004388/]
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [URL: https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]
  • MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. [URL: https://www.thermofisher.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [URL: https://www.celtarys.com/blog/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery]
  • Biochemical kinase assay to improve potency and selectivity - Domainex. [URL: https://www.domainex.co.uk/case-studies/biochemical-kinase-assay-improve-potency-and-selectivity]

Sources

Benchmarking the Herbicidal Activity of 4-Fluorophenylurea Against Commercial Herbicides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the herbicidal efficacy of the novel compound 4-Fluorophenylurea. It is intended for researchers, scientists, and professionals in the field of weed science and agrochemical development. This document outlines the scientific rationale, detailed experimental protocols, and data analysis methodologies required to benchmark this compound against established commercial herbicides, providing a robust assessment of its potential as a new weed management tool.

Introduction: The Quest for Novel Herbicidal Moieties

The escalating challenge of herbicide resistance in global agriculture necessitates the continuous discovery and development of new herbicidal compounds with diverse modes of action. Phenylurea herbicides have long been a cornerstone of chemical weed control, primarily recognized for their role as inhibitors of Photosystem II (PSII) in plants.[1][2] The introduction of a fluorine atom into a phenylurea structure can significantly alter its physicochemical properties, potentially enhancing its biological activity and metabolic stability. This guide focuses on this compound, a candidate molecule for which a systematic evaluation of herbicidal activity against a broad spectrum of weed species is warranted.

To ascertain the practical utility of this compound, a rigorous comparative analysis against leading commercial herbicides is essential. This guide proposes a benchmarking study against three widely used herbicides with distinct modes of action:

  • Glyphosate: A broad-spectrum, systemic herbicide that inhibits the EPSP synthase enzyme in the shikimate pathway, crucial for the synthesis of aromatic amino acids.

  • Atrazine: A selective herbicide that also inhibits Photosystem II, providing a direct comparator with the expected mode of action of this compound.[3]

  • Dicamba: A selective herbicide that mimics the plant hormone auxin, causing uncontrolled growth and eventual death of broadleaf weeds.

By comparing this compound to these standards, we can elucidate its herbicidal spectrum, potency, and potential fit within integrated weed management programs.

Mechanism of Action: Targeting Photosynthesis

The primary mode of action for phenylurea herbicides is the inhibition of photosynthesis at Photosystem II (PSII).[4][5] These herbicides bind to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.[4] This binding event blocks the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.[6] The interruption of this electron flow halts the production of ATP and NADPH, the energy currency and reducing power essential for CO2 fixation and plant growth.[5] The blockage of electron transport leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cellular leakage, necrosis, and plant death.[1]

The following diagram illustrates the inhibition of electron transport in Photosystem II by phenylurea herbicides.

G cluster_PSII Photosystem II (PSII) Complex cluster_Herbicide Mechanism of Inhibition P680 P680 Pheo Pheophytin P680->Pheo QA QA (Primary Electron Acceptor) Pheo->QA QB QB (Secondary Electron Acceptor) QA->QB Plastoquinone Plastoquinone Pool QB->Plastoquinone D1_Protein D1 Protein Block Blocks Electron Transfer Phenylurea This compound Phenylurea->D1_Protein

Caption: Experimental workflow for the herbicide dose-response study.

Data Collection and Analysis
  • Visual Injury Assessment: Plant injury will be visually rated at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Reduction: At 21 DAT, the above-ground biomass of each plant will be harvested, dried in an oven at 70°C for 72 hours, and weighed.

  • Statistical Analysis: The data will be subjected to analysis of variance (ANOVA). The ED50 values and their 95% confidence intervals will be calculated using a log-logistic dose-response model.

Data Presentation: A Comparative Overview

The results of the benchmarking study should be summarized in clear and concise tables to facilitate a direct comparison of the herbicidal activity of this compound with the commercial standards.

Table 1: Visual Injury (%) of Weed Species at 14 Days After Treatment (DAT)

HerbicideRate (g a.i./ha)Amaranthus retroflexusSetaria viridisAbutilon theophrasti
This compound XData to be generatedData to be generatedData to be generated
Glyphosate 840Expected HighExpected HighExpected High
Atrazine 1120Expected HighExpected ModerateExpected High
Dicamba 560Expected HighExpected LowExpected High
Untreated Control 0000

Table 2: Effective Dose for 50% Growth Inhibition (ED50) in g a.i./ha

HerbicideAmaranthus retroflexusSetaria viridisAbutilon theophrasti
This compound Data to be generatedData to be generatedData to be generated
Glyphosate Reference ValueReference ValueReference Value
Atrazine Reference ValueReference ValueReference Value
Dicamba Reference ValueReference ValueReference Value

Conclusion and Future Directions

This guide provides a comprehensive methodology for benchmarking the herbicidal activity of this compound. The successful execution of these experiments will generate critical data on its efficacy, selectivity, and spectrum of weed control. A favorable outcome, particularly a high potency against problematic weed species and a unique activity profile compared to existing herbicides, would strongly support its further development. Future research should focus on understanding its environmental fate, toxicological profile, and performance under field conditions. The discovery of novel, effective herbicides is paramount for sustainable agriculture, and a systematic approach to their evaluation, as outlined in this guide, is the first step towards realizing their potential.

References

  • University of California Agriculture and Natural Resources. Photosystem II Inhibitors | Herbicide Symptoms. [Link]

  • PASSEL. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. [Link]

  • Purdue University. Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. [Link]

  • ResearchGate. Phenylurea Herbicides. [Link]

  • NC State Extension Publications. Photosystem II inhibitors – Triazine Herbicides. [Link]

  • PubMed Central. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. [Link]

  • ScienceDirect. Fluorinated phenyl-N'-pyrimidyl urea derivatives:Synthesis, biological evaluation and 3D-QSAR study. [Link]

  • ResearchGate. N-fluorinated Phenyl-N′-pyrimidyl urea derivatives: Synthesis, biological evaluation and 3D-QSAR study. [Link]

  • Scirp.org. Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat. [Link]

  • New England Tree Fruit Management Guide. Herbicide active ingredients. [Link]

  • ResearchGate. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. [Link]

  • J. Crop and Weed. Evaluation of the efficacy of pre and post emergence herbicides to manage grassy and broad leaf weeds on mungbean(Vignaradiata L.). [Link]

  • Chemical Research in Chinese Universities. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. [Link]

  • Purdue University. CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBINATIONS FOR BROADLEAF WEED CONTROL. [Link]

  • ResearchGate. COMPARATIVE EFFICACY OF DIFFERENT HERBICIDES AGAINST BROAD LEAF WEEDS IN WHEAT. [Link]

  • PubMed. Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning. [Link]

Sources

A Head-to-Head Comparison: Validating 4-Fluorophenylurea Binding with Isothermal Titration Calorimetry and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of molecular interactions is paramount. Validating the binding of a small molecule, such as 4-Fluorophenylurea, to its protein target is a critical step that informs lead optimization and downstream development. Among the array of biophysical techniques available, Isothermal Titration Calorimetry (ITC) stands out as a gold standard for its ability to provide a complete thermodynamic profile of the binding event in a single experiment.[1] This guide offers a deep dive into the application of ITC for validating this compound binding, alongside a critical comparison with alternative methodologies, providing researchers, scientists, and drug development professionals with the insights needed to make informed experimental choices.

The Gold Standard: Unveiling Binding Thermodynamics with Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event.[1] This allows for the determination of not only the binding affinity (K D ) but also the binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[1][2] This complete thermodynamic signature provides a deeper understanding of the driving forces behind the binding event, which is invaluable for structure-activity relationship (SAR) studies.[3]

The Principle of Isothermal Titration Calorimetry

An ITC instrument consists of two identical cells, a sample cell and a reference cell, enclosed in an adiabatic jacket.[2][4] The sample cell contains the macromolecule (e.g., the protein target), and the reference cell contains only the buffer. The ligand (this compound) is loaded into a syringe and injected in small aliquots into the sample cell. As the ligand binds to the protein, heat is either released (exothermic) or absorbed (endothermic).[5] The instrument's feedback system applies power to the cell heaters to maintain a constant temperature between the two cells. The power required to maintain this thermal equilibrium is what is measured.[2][4]

Each injection produces a heat pulse that is integrated over time to yield the total heat change. As the titration progresses, the protein becomes saturated with the ligand, and the magnitude of the heat change per injection decreases until only the heat of dilution is observed.[5] The resulting data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[1][5]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis cluster_results Results Prot_Prep Prepare Protein Solution in Matched Buffer Load_Prot Load Protein into Sample Cell Prot_Prep->Load_Prot Lig_Prep Prepare this compound Solution in Matched Buffer Load_Lig Load this compound into Syringe Lig_Prep->Load_Lig Titration Titrate Ligand into Protein Solution Load_Prot->Titration Load_Lig->Titration Raw_Data Record Raw Heat Pulses Titration->Raw_Data Integration Integrate Peaks to Determine Heat Change Raw_Data->Integration Isotherm Plot Binding Isotherm (Heat vs. Molar Ratio) Integration->Isotherm Fitting Fit Isotherm to a Binding Model Isotherm->Fitting Kd Binding Affinity (KD) Fitting->Kd N Stoichiometry (n) Fitting->N dH Enthalpy (ΔH) Fitting->dH dS Entropy (ΔS) Fitting->dS

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Step-by-Step Experimental Protocol for this compound Binding Validation

The following protocol outlines the key steps for a successful ITC experiment to validate the binding of this compound to a target protein.

1. Sample Preparation: The Foundation of Quality Data

  • Protein Purity and Concentration: The protein sample should be highly pure, as impurities can lead to inaccurate concentration determination and interfere with the binding interaction.[6][7] The concentration of the protein should be accurately determined.

  • Ligand Preparation: this compound should be dissolved in a buffer that is identical to the protein's buffer.[6][7] If a co-solvent like DMSO is required for solubility, the same final concentration of the co-solvent must be present in both the protein and ligand solutions to minimize buffer mismatch effects.[6]

  • Buffer Matching: Meticulous buffer matching between the protein in the cell and the ligand in the syringe is critical to avoid large heats of dilution that can obscure the binding signal.[6][7] Dialysis of the protein against the final buffer is a recommended practice.

2. Experimental Design: Setting the Stage for Success

  • Concentrations: The choice of protein and ligand concentrations is crucial and depends on the expected binding affinity (K D ). A useful guideline is the 'c-window', where c = n[M] T /K D , with [M] T being the macromolecule concentration in the cell and n being the stoichiometry.[7] For a reliable measurement, the 'c' value should ideally be between 5 and 500.[6][7] If the K D is unknown, starting with a protein concentration of 10-50 µM and a ligand concentration 10-20 times higher is a common practice.[8]

  • Control Experiments: A crucial control experiment involves titrating the ligand into the buffer alone. The heat changes from this experiment represent the heat of dilution and should be subtracted from the protein-ligand titration data.

3. Running the ITC Experiment: Acquiring the Data

  • Instrument Setup: Thoroughly clean the instrument cell and syringe before the experiment to ensure optimal performance.[9]

  • Titration Parameters: Set appropriate injection volumes and spacing between injections to allow the signal to return to baseline after each injection.[9] A typical experiment consists of 10-20 injections.

4. Data Analysis and Interpretation: From Raw Data to Meaningful Insights

  • Data Integration: The raw data, a series of peaks corresponding to each injection, are integrated to determine the heat change for each injection.

  • Isotherm Fitting: The integrated heat data are plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one set of sites) using software like Origin to determine the K D , n, and ΔH.[10][11] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .[12]

A Comparative Look: Alternative Techniques for Validating Small Molecule Binding

While ITC is a powerful tool, other techniques also offer valuable insights into molecular interactions. The choice of method often depends on the specific research question, available instrumentation, and the nature of the interacting molecules.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[13][14] In a typical experiment, the protein is immobilized on the sensor surface, and the small molecule (this compound) flows over the surface.[13][14]

  • Advantages: SPR provides real-time kinetic data, allowing for the determination of association (k on ) and dissociation (k off ) rates, in addition to the binding affinity (K D ).[15] It is also highly sensitive and can be used for screening large compound libraries.[16]

  • Limitations: Immobilization of the protein can potentially alter its conformation and binding properties. Non-specific binding to the sensor surface can also be a challenge.[17] A recent study suggested that K D values from SPR may be more relevant to enzyme competitive inhibition constants (K i ) than those from ITC or MST in some cases.[18][19][20][21]

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[22] Similar to SPR, one molecule is immobilized on the biosensor, and its interaction with a binding partner in solution is monitored in real-time.

  • Advantages: BLI is a high-throughput technique that allows for the simultaneous measurement of multiple interactions.[22] It is also relatively easy to use and requires minimal sample preparation.

  • Limitations: Similar to SPR, protein immobilization is required, which can affect binding. BLI is generally less sensitive than SPR for detecting the binding of very small molecules.

Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), is a fluorescence-based method that measures the thermal stability of a protein in the presence and absence of a ligand.[23][24] The principle is that ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (T m ).[23][25][26][27]

  • Advantages: TSA is a high-throughput and cost-effective method for screening compound libraries and identifying potential binders.[23][26][27] It requires only small amounts of protein.

  • Limitations: TSA is an indirect method for measuring binding and does not provide a direct measure of binding affinity (K D ).[25] It only indicates whether a compound binds and stabilizes the protein. Some compounds may destabilize the protein or interfere with the fluorescent dye.

Tech_Comparison cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) cluster_BLI Bio-Layer Interferometry (BLI) cluster_TSA Thermal Shift Assay (TSA) ITC_Node Measures heat change upon binding ITC_Adv Advantages: - Complete thermodynamic profile (KD, ΔH, ΔS, n) - Label-free, in-solution measurement - No immobilization required ITC_Lim Limitations: - Higher sample consumption - Lower throughput SPR_Node Measures change in refractive index SPR_Adv Advantages: - Real-time kinetics (kon, koff) - High sensitivity - High throughput SPR_Lim Limitations: - Requires protein immobilization - Potential for non-specific binding BLI_Node Measures change in light interference BLI_Adv Advantages: - High throughput - Real-time kinetics BLI_Lim Limitations: - Requires protein immobilization - Generally lower sensitivity for small molecules TSA_Node Measures change in protein melting temperature TSA_Adv Advantages: - High throughput, low sample consumption - Cost-effective TSA_Lim Limitations: - Indirect measure of binding - Does not provide KD

Caption: Comparison of key biophysical techniques for binding validation.

Data Summary: A Comparative Overview

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Thermal Shift Assay (TSA)
Principle Measures heat of bindingMeasures change in refractive indexMeasures change in light interferenceMeasures change in protein melting temperature
Label-Free YesYesYesNo (requires fluorescent dye)
Immobilization NoYesYesNo
Key Outputs K D , n, ΔH, ΔSK D , k on , k offK D , k on , k offΔT m
Throughput Low to MediumHighHighHigh
Sample Consumption HighLowLowLow
Direct/Indirect DirectDirectDirectIndirect

Conclusion: Selecting the Right Tool for the Job

The validation of small molecule binding is a multifaceted process, and the choice of analytical technique should be guided by the specific scientific question at hand. Isothermal Titration Calorimetry provides an unparalleled level of thermodynamic detail, making it the preferred method for a comprehensive understanding of the binding interaction of molecules like this compound.[1] Its label-free and in-solution nature ensures that the interaction is studied under conditions that closely mimic the native state.

However, for high-throughput screening or when kinetic information is a priority, techniques like SPR and BLI offer significant advantages. TSA serves as a valuable and cost-effective initial screening tool to identify promising candidates for further characterization. Ultimately, a multi-pronged approach, leveraging the strengths of different techniques, will provide the most robust and reliable validation of small molecule binding in the drug discovery pipeline.

References

  • Reaction Biology. Thermal Shift Assay (Differential Scanning Fluorimetry) Service. [Link]

  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [Link]

  • Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]

  • NanoTemper Technologies. Thermal Shift Assays (TSA). [Link]

  • NECTAR COST. Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. [Link]

  • AXXAM. Thermal shift assays for early-stage drug discovery. [Link]

  • SEProt. ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • Wikipedia. Isothermal titration calorimetry. [Link]

  • Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • Nicoya Lifesciences. Small Molecule Interactions. [Link]

  • MtoZ Biolabs. Thermal Shift Assay Drug Discovery. [Link]

  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to Study Binding Iinteractions – Part 1. [Link]

  • ResearchGate. Isothermal Titration Calorimetry: Principles and Applications | Request PDF. [Link]

  • Springer Nature Experiments. Indirect Detection of Ligand Binding by Thermal Melt Analysis. [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. [Link]

  • AFFINImeter. 5 Tips to optimize your ITC experiments for kinetic analysis. [Link]

  • ResearchGate. How can I measure binding affinity if I do not have an ITC?. [Link]

  • NIH. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. [Link]

  • ScieNFT. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Link]

  • PubMed. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. [Link]

  • PubMed. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. [Link]

  • Cytiva. The ITC experiment. [Link]

  • Harvard University. Isothermal Titration Calorimetry (ITC). [Link]

  • The Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility. [Link]

  • ResearchGate. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Link]

  • NIH. Computational evaluation of protein – small molecule binding. [Link]

  • bioRxiv. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Link]

  • PubMed Central. Isothermal titration calorimetry determination of thermodynamics of binding of cocaine and its metabolites to humanized h2E2 anti-cocaine mAb. [Link]

  • ResearchGate. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

  • ResearchGate. Determination of dissociation constant (KD) via isothermal titration.... [Link]

  • ResearchGate. Is there any approach by which I can determine the binding affinities between 2 proteins ( protein- protein interaction)?. [Link]

  • bioRxiv. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Link]

  • ResearchGate. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects | Request PDF. [Link]

  • YouTube. Overview of methods to measure biochemical binding affinity. [Link]

  • Harvard University. Biolayer Interferometry (BLI). [Link]

  • Biology LibreTexts. 5.2: Techniques to Measure Binding. [Link]

  • ACS Publications. Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions | ACS Omega. [Link]

  • PubChem. This compound. [Link]

Sources

A Senior Application Scientist's Guide to Surface Plasmon Resonance (SPR) for 4-Fluorophenylurea-Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a precise understanding of the interactions between small molecules and their protein targets is paramount.[1][2][3] For researchers investigating compounds like 4-Fluorophenylurea, quantifying binding affinity and kinetics is a critical step in validating therapeutic potential and guiding lead optimization. Surface Plasmon Resonance (SPR) has emerged as a gold-standard, label-free technology for the real-time analysis of these molecular interactions.[4][5][6][7][8]

This guide provides an in-depth, technical comparison of SPR for the analysis of this compound-protein interactions. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare SPR with other widely used biophysical techniques. Our focus is on providing a self-validating framework for robust and reproducible data generation, grounded in established scientific principles.

The Core Principles of SPR in Small Molecule Analysis

Surface Plasmon Resonance is an optical phenomenon that detects changes in the refractive index near a sensor surface.[4][5][9] In a typical experiment to study a small molecule like this compound, the target protein is immobilized on a sensor chip.[4] An aqueous solution containing this compound (the analyte) is then flowed over this surface. As the small molecule binds to the immobilized protein, the accumulation of mass on the sensor surface causes a proportional change in the refractive index. This change is detected in real-time and plotted as a sensorgram, which displays the response units (RU) over time.

The sensorgram provides a wealth of information, including the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[10][11]

A Step-by-Step Experimental Workflow for SPR Analysis of a this compound-Protein Interaction

The following protocol outlines a comprehensive workflow for analyzing the interaction between this compound and a target protein using SPR. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immobilization Phase 2: Ligand Immobilization cluster_interaction Phase 3: Interaction Analysis cluster_analysis Phase 4: Data Analysis p1 Protein & Ligand Preparation p2 Buffer Preparation & Degassing p1->p2 p3 Sensor Chip Selection p2->p3 i1 Surface Activation p3->i1 i2 Ligand Injection i1->i2 i3 Deactivation i2->i3 ia1 Analyte Titration Series i3->ia1 ia2 Association Phase ia1->ia2 ia3 Dissociation Phase ia2->ia3 da1 Reference Subtraction ia3->da1 da2 Model Fitting (e.g., 1:1 Langmuir) da1->da2 da3 Kinetic & Affinity Determination da2->da3

Caption: A generalized workflow for SPR-based analysis of small molecule-protein interactions.

Phase 1: Preparation
  • Protein and Small Molecule Preparation:

    • Protein (Ligand): The target protein should be highly pure and correctly folded. Ensure the protein is stable in the chosen running buffer. Dialyze the protein into an appropriate buffer for immobilization (e.g., 10 mM sodium acetate, pH 4.0-5.5 for amine coupling).

    • This compound (Analyte): Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Subsequently, create a dilution series in the running buffer. The final DMSO concentration should be kept constant across all dilutions and ideally below 5% to minimize solvent effects.[12]

  • Buffer Preparation:

    • The running buffer should be filtered and thoroughly degassed to prevent the formation of air bubbles in the microfluidic system.[13] A common choice is HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

  • Sensor Chip Selection:

    • The choice of sensor chip depends on the immobilization strategy. For covalent immobilization of the protein via primary amines, a CM5 sensor chip is a standard choice.[6]

Phase 2: Protein Immobilization
  • Surface Activation:

    • Activate the carboxymethylated dextran surface of the CM5 chip by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This creates reactive esters on the surface.

  • Protein Injection:

    • Inject the prepared protein solution over the activated surface. The primary amine groups on the protein will react with the NHS esters, forming stable amide bonds. The amount of immobilized protein is monitored in real-time, and the injection is stopped once the desired immobilization level is reached.

  • Deactivation:

    • Inject ethanolamine-HCl to quench any remaining reactive esters on the surface, preventing non-specific binding of the analyte.

Phase 3: Interaction Analysis
  • Analyte Injection Series:

    • Inject the dilution series of this compound, starting from the lowest concentration, over the immobilized protein surface. A buffer-only injection (blank) should be included for double referencing.[14]

  • Association and Dissociation:

    • Each injection consists of an association phase, where the analyte flows over the surface and binds to the protein, followed by a dissociation phase, where the running buffer flows over the surface, and the bound analyte dissociates.[10]

Phase 4: Data Analysis
  • Data Processing:

    • The raw sensorgram data is processed by subtracting the signal from a reference flow cell (without immobilized protein) and the buffer-only blank injection. This corrects for bulk refractive index changes and instrument drift.[14]

  • Model Fitting:

    • The processed data is then fitted to a suitable binding model. For a simple 1:1 interaction, the Langmuir model is commonly used.[11][15]

  • Determination of Kinetic and Affinity Constants:

    • The fitting process yields the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[10][15]

Comparative Analysis: SPR vs. Alternative Technologies

While SPR is a powerful technique, other methods are also available for characterizing small molecule-protein interactions. The choice of technology often depends on the specific research question, the nature of the interacting molecules, and available resources.

Tech_Comparison cluster_spr SPR cluster_itc ITC cluster_bli BLI cluster_mst MST SPR Surface Plasmon Resonance SPR_p Principle: Refractive Index Change SPR->SPR_p SPR_adv Adv: Real-time kinetics, high sensitivity SPR->SPR_adv SPR_dis Disadv: Immobilization required, mass transport limitations SPR->SPR_dis ITC Isothermal Titration Calorimetry ITC_p Principle: Heat Change ITC->ITC_p ITC_adv Adv: Label-free, in-solution, thermodynamics ITC->ITC_adv ITC_dis Disadv: High sample consumption, low throughput ITC->ITC_dis BLI Bio-Layer Interferometry BLI_p Principle: Interference Pattern Shift BLI->BLI_p BLI_adv Adv: High throughput, crude sample compatibility BLI->BLI_adv BLI_dis Disadv: Lower sensitivity for small molecules BLI->BLI_dis MST MicroScale Thermophoresis MST_p Principle: Thermophoretic Movement MST->MST_p MST_adv Adv: Low sample consumption, in-solution MST->MST_adv MST_dis Disadv: Labeling often required, indirect measurement MST->MST_dis

Caption: A comparison of the core principles and key characteristics of major biophysical techniques.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)MicroScale Thermophoresis (MST)
Principle Change in refractive index upon binding.[4][5]Measures heat released or absorbed during binding.[16][17]Change in the interference pattern of light reflected from the biosensor tip.[18][19][20]Change in the movement of molecules along a temperature gradient upon binding.[21][22][23][24]
Labeling Label-free.[4][5]Label-free.[16][25]Label-free.[18][26]Often requires fluorescent labeling of one binding partner.[21][27]
Immobilization One binding partner is immobilized on a sensor surface.[4][28]Both binding partners are in solution.[16]One binding partner is immobilized on a biosensor tip.[18][20]Both binding partners are in solution.[23][24]
Information Obtained k_a, k_d, K_D, stoichiometry.[6][10]K_D, stoichiometry, enthalpy (ΔH), entropy (ΔS).[25][29]k_a, k_d, K_D.[18][19]K_D.[21][27]
Throughput Medium to high.[5]Low.[30]High.[18][19]High.
Sample Consumption Low to moderate.[5]High.[16]Low.[19]Very low.[22][28]
Key Advantage for Small Molecule Analysis High sensitivity for kinetic analysis of small molecule interactions.[5][12]Provides a complete thermodynamic profile of the interaction in a single experiment.[25][29]High throughput is suitable for screening large libraries of small molecules.[31]Low sample consumption is advantageous when protein or compound is scarce.[22][28]
Potential Challenges Potential for mass transport limitations and artifacts from immobilization.[32][33]Requires large amounts of pure, soluble material; sensitive to buffer mismatches.[16][29]Lower sensitivity for very small molecules (<150 Da) compared to SPR.[18]Labeling can potentially interfere with binding; indirect measurement of binding.[21][27]

Conclusion

Surface Plasmon Resonance is a robust and highly informative technique for the detailed characterization of small molecule-protein interactions, such as those involving this compound.[4][6][12] Its ability to provide real-time kinetic data makes it an invaluable tool in drug discovery for validating hits, understanding structure-activity relationships, and selecting promising lead candidates.[14][34] While alternative technologies like ITC, BLI, and MST offer their own distinct advantages, the comprehensive kinetic and affinity information provided by SPR often makes it the preferred method for in-depth interaction analysis. By carefully considering the experimental design and potential pitfalls, researchers can leverage the power of SPR to generate high-quality, reproducible data that accelerates the drug development pipeline.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. [Link]

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. [Link]

  • Paving the way for small-molecule drug discovery. [Link]

  • MicroScale Thermophoresis. [Link]

  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. [Link]

  • Microscale thermophoresis. [Link]

  • MST Assay Service for Drug Discovery. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • Biolayer Interferometry (BLI). [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Octet® BLI Workflows in Small-Molecule Interaction Guide. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • Review Article Paving the way for small-molecule drug discovery. [Link]

  • Isothermal titration calorimetry. [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. [Link]

  • Drug discovery inspired by bioactive small molecules from nature. [Link]

  • A beginner's guide to surface plasmon resonance. [Link]

  • SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? [Link]

  • Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. [Link]

  • Biacore SPR for small-molecule discovery. [Link]

  • Surface Plasmon Resonance (SPR) Troubleshooting Guide. [Link]

  • Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. [Link]

  • 49314 PDFs | Review articles in SMALL MOLECULE DRUG DISCOVERY. [Link]

  • Guide to SPR Data Analysis on the ProteOn™ XPR36 System. [Link]

  • Top 10 tips for high quality SPR data. [Link]

  • Small Molecule Analysis via Biolayer Interferometry. [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. [Link]

  • Large and Small Molecule Screening by SPR. [Link]

  • SPR Sensorgram Explained. [Link]

  • Troubleshooting Surface Plasmon Resonance: Resolving Non-Specific Binding, Regeneration and Other Problems. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Link]

  • The Do's and Don'ts of SPR Experiments. [Link]

  • 4 SPR assay problems that can be resolved by improving protein quality. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]

  • Surface plasmon resonance1. [Link]

  • Analysis of Protein Interactions by Surface Plasmon Resonance. [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. [Link]

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Fluorinated Phenylureas

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in the path from a promising lead to a viable therapeutic. Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action, ultimately dooming an otherwise potent molecule. The strategic incorporation of fluorine into a molecular scaffold has become a cornerstone strategy for enhancing pharmacokinetic profiles.

This guide provides an objective comparison of the metabolic stability of different fluorinated phenylureas. We will delve into the mechanistic rationale, present a detailed experimental protocol for in vitro assessment, and analyze comparative data to provide field-proven insights for researchers and scientists in drug discovery.

The Rationale: Why Fluorinate Phenylureas?

Phenylureas are a versatile class of compounds with applications ranging from herbicides to potent therapeutics. Their metabolism in mammals is often rapid, primarily driven by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1][2] Two common metabolic "soft spots" on a typical phenylurea scaffold are:

  • N-dealkylation: The removal of alkyl groups (often methyl groups) from the urea nitrogen atoms.[3]

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring.

These oxidative transformations render the molecule more polar, facilitating its excretion from the body. The goal of strategic fluorination is to "shield" these metabolically labile sites. This is achieved primarily due to the strength of the carbon-fluorine (C-F) bond, which is significantly more stable and resistant to enzymatic cleavage by CYPs compared to a carbon-hydrogen (C-H) bond.[4][5] By replacing a hydrogen atom at a vulnerable position with fluorine, medicinal chemists can effectively block or slow down oxidative metabolism, thereby extending the compound's half-life and improving its overall exposure.[6][7]

Experimental Workflow: Assessing Metabolic Stability

To quantitatively compare the stability of different compounds, the in vitro liver microsomal stability assay is the industry-standard method. Liver microsomes are subcellular fractions isolated from the liver that are rich in Phase I drug-metabolizing enzymes, particularly CYPs, making them an excellent and cost-effective model for this purpose.[8]

The fundamental principle is to incubate the test compound with active liver microsomes and a necessary cofactor (NADPH) and then measure the rate at which the parent compound disappears over time.[9]

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Test Compounds (Parent & Analogs) 10 mM in DMSO F Add Test Compound (Final 1 µM) Pre-incubate 5 min A->F B Pooled Liver Microsomes (e.g., Human, Rat) Thaw & Dilute to 1 mg/mL E Pre-warm Microsomes & Buffer at 37°C B->E C NADPH Regenerating System (Cofactor Solution) G Initiate Reaction: Add Cofactor Solution C->G D Phosphate Buffer (100 mM, pH 7.4) D->E E->F F->G H Incubate at 37°C Sample at Time Points (0, 5, 15, 30, 45 min) G->H I Quench Reaction: Add Cold Acetonitrile + Internal Standard (IS) H->I J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Quantify Parent Compound (Peak Area Ratio to IS) K->L M Plot ln(% Remaining) vs. Time L->M N Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) M->N

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion and Forward Look

The strategic incorporation of fluorine is a highly effective and validated strategy for enhancing the metabolic stability of phenylurea-based drug candidates. As demonstrated, replacing metabolically labile C-H bonds with robust C-F bonds can significantly decrease the rate of oxidative metabolism by Cytochrome P450 enzymes, leading to improved half-life and intrinsic clearance.

The in vitro microsomal stability assay is an indispensable tool in the medicinal chemist's arsenal, providing rapid, reliable, and quantitative data to inform structure-activity and structure-metabolism relationships. By employing this assay with rigorous controls, researchers can make data-driven decisions to prioritize and optimize lead compounds, mitigating the risk of pharmacokinetic failure and ultimately increasing the probability of success in developing new, effective therapeutics.

References

  • Didierjean, L., et al. (2002). The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics. Plant Physiology, 130(1), 179-189. [Link]

  • Siminszky, B., et al. (1999). Expression of a soybean cytochrome P450 monooxygenase cDNA in yeast and tobacco enhances the metabolism of phenylurea herbicides. Proceedings of the National Academy of Sciences, 96(4), 1750-1755. [Link]

  • Garvey, D. S. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Methodology, 13(5), 536-553. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 131(11), 1071-1081. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. SOP MetStab. [Link]

  • Wang, D., et al. (2023). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. Environment International, 182, 108332. [Link]

  • Das, P., & Ghosh, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1276, 134768. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Peng, S. X. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current protocols in pharmacology, Chapter 7, Unit7.10. [Link]

  • Clarke, N. J., et al. (2001). Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry, 73(15), 430A-439A. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 413(17-18), 1359-1368. [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-729. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 1, P450 inhibition of substituted phenyl urea analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • ResearchGate. (n.d.). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 177, 178-191. [Link]

  • Clinical Learning. (2023, November 30). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures [Video]. YouTube. [Link]

Sources

A Researcher's Guide to Selectivity Profiling: A Case Study on 4-Fluorophenylurea and its Intended Target, Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the potency of a small molecule against its intended target is only half the story. The other, arguably more critical, half is its selectivity—the ability to engage the desired target while avoiding unintended interactions that can lead to toxicity or diminished efficacy. This guide provides a comprehensive framework for assessing the selectivity of a drug candidate, using 4-Fluorophenylurea, a representative of the potent urea-based inhibitor class, as a case study. We will explore a multi-tiered experimental approach, moving from initial biochemical potency assays to broad off-target screening and culminating in the confirmation of target engagement in a cellular environment. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for characterizing the selectivity profile of their compounds.

The Rationale: Why Target Soluble Epoxide Hydrolase (sEH)?

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of fatty acids.[1][2] Specifically, it catalyzes the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[2][3] By inhibiting sEH, the endogenous levels of beneficial EETs can be maintained, making sEH a promising therapeutic target for managing hypertension, inflammation, and pain.[1][4] The 1,3-disubstituted urea scaffold has proven to be a particularly effective pharmacophore for potent sEH inhibition.[1][4]

The following diagram illustrates the position of sEH in the arachidonic acid cascade and the therapeutic intervention point for inhibitors.

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor This compound (sEH Inhibitor) Inhibitor->sEH Blocks

Caption: The sEH pathway and point of inhibition.

Our candidate, this compound, belongs to this class of inhibitors. However, its potential as a therapeutic agent or a reliable tool compound hinges on its selectivity for sEH over other enzymes in the proteome.

A Multi-Pronged Strategy for Selectivity Assessment

A single assay is insufficient to declare a compound "selective." A robust assessment requires a tiered approach that builds confidence at each stage, from in vitro biochemistry to in-cellulo target validation. This strategy ensures that the observed biological effects are indeed due to the modulation of the intended target.

The workflow below outlines our comprehensive approach.

Selectivity_Workflow cluster_0 Biochemical Profiling (In Vitro) cluster_1 Cellular Target Engagement Primary Step 1: Primary Target Potency (IC50 vs. sEH) Counter Step 2: Homologue Counter-Screen (IC50 vs. mEH) Primary->Counter Broad Step 3: Broad Off-Target Screen (Kinase & CYP Panels) Counter->Broad CETSA Step 4: Cellular Thermal Shift Assay (CETSA) (Confirming intracellular binding) Broad->CETSA Data Step 5: Data Synthesis (Selectivity Scorecard) CETSA->Data

Caption: A tiered workflow for assessing inhibitor selectivity.

Tier 1: In Vitro Biochemical Selectivity

The initial phase focuses on quantifying the compound's interaction with purified enzymes. This provides a clean, direct measure of inhibitory potency and specificity in a controlled environment.

Primary Target Potency: sEH Inhibition Assay

The first step is to determine the concentration at which this compound inhibits 50% of sEH activity (the IC50 value). A common method is a fluorescence-based assay.[5][6]

Experimental Protocol: sEH Fluorescence-Based Inhibition Assay

  • Reagents & Materials:

    • Recombinant human sEH enzyme.

    • Fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).

    • Assay Buffer (e.g., Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA).

    • This compound and comparator compounds (e.g., TPPU) dissolved in DMSO.

    • 384-well black microplates.

    • Plate reader with fluorescence capabilities (Ex/Em suitable for the substrate).

  • Procedure:

    • Prepare a serial dilution of this compound and comparator compounds in DMSO. A typical starting range is 100 µM down to 1 pM.

    • In the microplate, add 1 µL of the compound dilutions to each well. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells with a known potent inhibitor as a positive control.

    • Add 25 µL of recombinant sEH (at a final concentration of ~1 nM) in assay buffer to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorescent substrate PHOME (at a final concentration of 5 µM) to all wells.

    • Immediately place the plate in a plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence over 30 minutes. The hydrolysis of the substrate by sEH releases a fluorescent product.

    • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

    • Normalize the data to the DMSO control (100% activity) and a "no enzyme" control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Counter-Screening: Assessing Specificity Against Microsomal Epoxide Hydrolase (mEH)

To demonstrate that this compound is specific to sEH, it is crucial to test it against related enzymes. Microsomal epoxide hydrolase (mEH) is an ideal first counter-target due to its related function but distinct substrate selectivity.[4] An assay similar to the one for sEH can be performed using recombinant mEH and a suitable substrate (e.g., styrene oxide).[5][6] High selectivity is indicated by a significantly higher IC50 value for mEH compared to sEH.

Broad Selectivity Profiling: Kinase and CYP450 Panels

Many small molecule inhibitors, particularly those that interact with nucleotide-binding sites or have planar aromatic structures, can inadvertently inhibit protein kinases.[7][8] Therefore, screening against a broad panel of kinases is a standard and essential step in selectivity profiling.[9][10] Similarly, inhibition of Cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions and toxicity.

For this guide, we will present hypothetical data from a commercial kinase profiling service (e.g., tested at a single high concentration of 10 µM) and a standard CYP inhibition panel.

Table 1: Comparative In Vitro Selectivity Profile

CompoundsEH IC50 (nM)mEH IC50 (nM)Kinase Hits (>70% Inh. @ 10 µM)Key CYP Inhibition (IC50)
This compound 5.2> 10,0003 out of 300 (e.g., SRC, LCK, YES)> 25 µM for 1A2, 2C9, 2C19, 2D6, 3A4
TPPU (Comparator) 0.9> 20,0000 out of 300> 50 µM for all major isoforms

This data is illustrative. TPPU is a well-characterized, highly selective sEH inhibitor.[3][11]

The biochemical data suggests that while this compound is a potent sEH inhibitor with excellent selectivity over mEH and key CYP enzymes, it may have some off-target activity against Src-family kinases. This is a critical finding that warrants further investigation and must be confirmed in a cellular context.

Tier 2: Confirming Target Engagement in a Cellular Environment

Biochemical assays use purified proteins, which lack the complexity of a living cell.[12] To prove that a compound binds its intended target within this complex environment, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[13][14] CETSA is based on the principle that when a protein binds to a ligand (our inhibitor), it becomes more stable and resistant to heat-induced denaturation.[14][15]

CETSA_Workflow A 1. Treat Cells Incubate intact cells with compound or vehicle (DMSO). B 2. Heat Challenge Heat cell aliquots across a temperature gradient. A->B C 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw cycles). B->C D 4. Separate Fractions Centrifuge to pellet precipitated (unstable) proteins. C->D E 5. Quantify Soluble Protein Collect supernatant and quantify the amount of soluble target protein (e.g., Western Blot). D->E F 6. Plot Melting Curve Plot % soluble protein vs. temperature to determine thermal shift (ΔTm). E->F

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. For a compound like 4-Fluorophenylurea, a substance recognized for its acute toxicity, this process demands meticulous attention to detail to ensure the safety of laboratory personnel and the preservation of our environment. This guide provides a procedural, in-depth framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.

Understanding the Compound: Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the subject compound is paramount. This compound (CAS No. 659-30-3) is an organic compound whose hazard profile dictates the stringent measures required for its handling and disposal.[1]

As outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several primary hazards.[1] It is classified as acutely toxic if swallowed and causes serious eye irritation.[1] This toxicological profile underscores the necessity of preventing its release into the environment and minimizing personnel exposure during disposal.

PropertyValueSource
Molecular Formula C7H7FN2OPubChem[1]
CAS Number 659-30-3PubChem[1]
GHS Hazard Class Acute Toxicity, Oral (Category 3)ECHA C&L Inventory[1]
GHS Hazard Class Serious Eye Damage/Eye Irritation (Category 2)ECHA C&L Inventory[1]

Due to its chemical structure, which includes a fluorinated aromatic ring, its environmental fate and potential for bioaccumulation are also of concern, necessitating disposal methods that ensure its complete destruction. The presence of fluorine also means that during incineration, the formation of hydrogen fluoride must be managed with appropriate flue gas scrubbing techniques.[2]

The Core Directive: Segregation and Waste Classification

The foundational principle of proper chemical disposal is the accurate classification and segregation of waste. Under no circumstances should this compound be disposed of via standard laboratory drains or mixed with general refuse.[2][3] Doing so risks contaminating waterways and endangering public health.

Step 1: Hazardous Waste Determination

All waste containing this compound, including pure unused product, contaminated labware (e.g., weighing boats, gloves, pipette tips), and solutions, must be treated as hazardous waste.[3][4] This is in line with the guidelines from the U.S. Environmental Protection Agency (EPA), which mandate that laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous.[3]

Step 2: Segregation at the Source

Proper segregation begins at the point of generation. To prevent dangerous reactions, waste this compound must be kept separate from incompatible materials. While specific incompatibility data for this compound is not extensively detailed, general principles for urea compounds and fluorinated organics should be followed. Store it away from strong oxidizing agents.[5]

Procedural Workflow for Disposal

The following workflow provides a step-by-step guide for the safe accumulation and disposal of this compound waste. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Waste Accumulation and Labeling
  • Select a Compatible Waste Container : Collect all solid waste contaminated with this compound in a dedicated, sealable, and clearly labeled hazardous waste container.[5] For liquid waste, use a leak-proof container that will not react with the chemical.[6]

  • Proper Labeling : The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] The label should also include the date when the first piece of waste is added to the container.[4]

  • Storage Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be under the direct control of laboratory personnel and away from general traffic.[6] Ensure the storage area is cool, dry, and well-ventilated.[2]

Decontamination of Emptied Containers

For the original product container to be considered non-hazardous, it must be thoroughly decontaminated. Empty containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[3] The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly. After triple-rinsing, the container can be punctured to prevent reuse and disposed of as regular trash after defacing the original label.[2][3]

Arranging for Final Disposal

Laboratories are required to work with their institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor for the final disposal.[7] There are two primary recommended disposal routes for this compound:

  • Licensed Chemical Destruction Plant : This involves sending the waste to a specialized facility that can handle and treat toxic chemical waste.[2]

  • Controlled Incineration : This is a common and effective method for the destruction of organic compounds. The process must include flue gas scrubbing to neutralize acidic gases, such as hydrogen fluoride, that are produced during the combustion of fluorinated compounds.[2]

The decision-making process for selecting the appropriate disposal pathway is critical and should be done in consultation with your institution's safety office.

Visualization of the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

G cluster_0 Generation & Collection cluster_1 Interim Storage & Handling cluster_2 Final Disposition A Generation of This compound Waste B Is waste solid or liquid? A->B C Collect in dedicated, sealable solid waste container B->C Solid D Collect in dedicated, leak-proof liquid waste container B->D Liquid E Label container: 'Hazardous Waste - this compound' & Date C->E D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Container Full or Accumulation Time Limit Reached? F->G G->F No H Contact Institutional EHS Office for Waste Pickup Request G->H Yes I EHS transports waste to Central Accumulation Facility H->I J Waste profiled for disposal by licensed contractor I->J K Select Disposal Method J->K L Controlled Incineration (with flue gas scrubbing) K->L Thermal Destruction M Licensed Chemical Destruction Plant K->M Chemical Treatment N Disposal Complete & Documented L->N M->N

Caption: Decision workflow for this compound waste management.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat, when handling this compound.[2]

  • Spill Cleanup : For a small spill, carefully sweep up the solid material, avoiding dust formation.[2] Place the spilled material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.[5]

  • Ventilation : Ensure adequate ventilation in the area of the spill.[2]

  • Reporting : Report all spills to your laboratory supervisor and the institutional EHS office.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By adhering to the principles of accurate classification, stringent segregation, and compliant disposal methods, researchers can ensure that the final chapter of this compound's lifecycle is a safe and responsible one. Always consult your institution's specific hazardous waste management plan and the material's Safety Data Sheet (SDS) as the ultimate authorities on disposal procedures.

References

  • This compound | C7H7FN2O | CID 12612 - PubChem - NIH. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Laboratory Environmental Sample Disposal Information Document - EPA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]

  • Standard Operating Procedure for Urea - Washington State University. [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling 4-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Fluorophenylurea (CAS 659-30-3), a compound requiring meticulous attention to safety protocols. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, fostering a culture of proactive safety and building unwavering trust in your handling practices.

Understanding the Risks: The Chemical Profile of this compound

This compound is a substituted urea compound. While specific toxicological data is limited, the available safety data sheets (SDS) consistently highlight its primary hazards: it is classified as toxic if swallowed and causes serious eye irritation .[1][2] The presence of a fluorine atom on the phenyl ring also places it in the category of halogenated aromatic compounds, which necessitates special consideration for its handling and disposal to prevent environmental persistence.

Due to the absence of a published Occupational Exposure Limit (OEL) from major regulatory bodies such as OSHA or ECHA, a conservative approach based on the principles of Control Banding is essential. This methodology involves assessing the chemical's hazard characteristics and the potential for exposure during a given process to determine the necessary level of control. Given its acute oral toxicity, this compound should be handled as a potent compound, particularly when dealing with the powdered form which presents an inhalation risk.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with this compound, grounded in a thorough risk assessment.

Body PartRecommended PPESpecifications & Best Practices
Eyes/Face Safety Goggles with Side Shields or a Face ShieldMust provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or powder aerosolization.
Hands Chemical-Resistant GlovesDouble gloving with nitrile gloves (minimum 5-mil thickness) is recommended for incidental contact. For extended contact or when handling larger quantities, heavier-duty neoprene or butyl rubber gloves should be considered.[3][4] Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
Body Laboratory CoatA fully buttoned, long-sleeved laboratory coat made of a low-permeability material is required. Consider a chemical-resistant apron for added protection during dispensing or mixing operations.
Respiratory NIOSH-Approved RespiratorThe level of respiratory protection depends on the scale and nature of the work. See the "Operational Plan: Respiratory Protection" section for detailed guidance.
Feet Closed-toe ShoesSturdy, closed-toe shoes made of a non-porous material are mandatory in the laboratory.

Operational Plan: From Benchtop to Disposal

A systematic and well-documented operational plan is crucial for minimizing exposure and ensuring consistent safety practices.

Pre-Handling Checklist:
  • Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control airborne particles.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily available. This should include absorbent materials, a scoop and brush, and designated waste bags.

  • Review SDS: Before commencing any new procedure, thoroughly review the Safety Data Sheet for this compound.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on all required PPE as outlined in the table above, starting with your lab coat, followed by eye and face protection, and finally gloves.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of this compound powder within a chemical fume hood or a powder containment hood.

    • Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.

    • Employ gentle scooping and transfer techniques to minimize dust generation.

  • In-Process Handling:

    • Keep all containers of this compound tightly sealed when not in use.

    • If creating solutions, add the solid slowly to the solvent to avoid splashing.

    • All manipulations should be performed over a tray or spill mat to contain any potential spills.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), collecting the rinsate as hazardous waste.

    • Carefully doff PPE, removing gloves last and washing hands thoroughly with soap and water immediately after.

Operational Plan: Respiratory Protection

In the absence of a specific OEL, a risk-based approach to respiratory protection is necessary. The choice of respirator will depend on the quantity of material being handled and the potential for aerosolization.

ScenarioRecommended Respiratory ProtectionRationale
Handling small quantities (<1g) in a certified chemical fume hood An N95 filtering facepiece respirator (dust mask) may be sufficient.Provides a baseline level of protection against inhalation of fine powders in a well-controlled environment.
Handling larger quantities (>1g) or when there is a potential for significant dust generation A half-mask elastomeric respirator with P100 (HEPA) filters.[5]Offers a higher level of protection and a better facial seal than a disposable dust mask.
Spill cleanup or emergency situations A full-facepiece respirator with P100 (HEPA) filters or a Powered Air-Purifying Respirator (PAPR).Provides maximum protection for the respiratory system and eyes in high-concentration or unknown exposure scenarios.

A formal respiratory protection program, including fit testing, is required for all tight-fitting respirators.[5]

Emergency Procedures: A Calm and Coordinated Response

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE, including respiratory protection as outlined above.

  • Contain and Clean:

    • Gently cover the spill with an absorbent material from the spill kit to prevent further dispersal.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting all materials for disposal as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[7]

  • Waste Segregation: All solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) and liquid waste (e.g., rinsate from cleaning) must be collected in a designated, clearly labeled hazardous waste container for halogenated organic waste .[8]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantities.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow: Safe Handling and Disposal of this compound

SafeHandlingWorkflow Safe Handling & Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal cluster_emergency Emergency Response Prep Pre-Handling Checklist: - Designated Area (Fume Hood) - Emergency Equipment Check - Spill Kit Ready - SDS Review Don_PPE Don Appropriate PPE (Goggles, Lab Coat, Double Gloves, Respirator) Prep->Don_PPE Proceed to Handling Weigh Weighing & Dispensing (Inside Fume Hood) Don_PPE->Weigh Process In-Process Handling (Sealed Containers, Spill Tray) Weigh->Process Decon Post-Handling Decontamination (Clean Surfaces, Doff PPE) Process->Decon Spill Spill Response: - Evacuate & Alert - Assess & Don PPE - Contain & Clean Process->Spill If Spill Occurs FirstAid First Aid: - Eye Flush (15 min) - Skin Wash - Move to Fresh Air - Do Not Induce Vomiting Process->FirstAid If Exposure Occurs Segregate Segregate Halogenated Waste (Solid & Liquid) Decon->Segregate Generate Waste Label Label Waste Container ('Hazardous Waste', Chemical Name) Segregate->Label Store Store in Satellite Accumulation Area Label->Store Dispose Arrange EHS Pickup Store->Dispose

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

By integrating these detailed protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025, October 24). This compound Safety Data Sheet.
  • Matrix Scientific. (n.d.). N-(4-Fluorophenyl)urea Safety Data Sheet.
  • Echemi. (n.d.). N-(4-Fluorophenyl)urea SDS, 659-30-3 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • The Ohio State University, Department of Chemistry and Biochemistry. (n.d.). Glove Selection: Examples of Chemical Resistance of Common Glove Materials.
  • YourGloveSource.com. (2015, May 11). What is the best glove for the handling of chemicals?. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • University of British Columbia, Safety & Risk Services. (n.d.). Glove Selection Guide.
  • Echemi. (n.d.). 659-30-3, N-(4-Fluorophenyl)urea Formula.
  • Temple University, Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • Massachusetts Institute of Technology, Plasma Science and Fusion Center. (1998, November 25). Standard Operating Procedures for Use of Halogenated Solvents and Products Containing Halogenated Solvents.
  • G. Henze. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets.
  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2024, January). Quantification of Airborne Dusts From Powders.
  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2018). A Guide to Air-Purifying Respirators. DHHS (NIOSH) Publication No. 2018-176. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2025, March 4). Respirator Types and Use. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2024, March 4). Control Banding. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • MacGilp, I., & Haney, B. (n.d.). Safety, Containment, And Analysis Of Highly Potent Compounds From Development To Commercialization. Outsourced Pharma.
  • Fenton, T. (n.d.). Transferrable Insights & Best Practices: Safe Handling of Potent Compounds From R&D to Pilot. 9th HPAPI Summit.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorophenylurea
Reactant of Route 2
Reactant of Route 2
4-Fluorophenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.